molecular formula C11H22N2 B1349804 N-cyclopropyl-1-propylpiperidin-4-amine CAS No. 387358-45-4

N-cyclopropyl-1-propylpiperidin-4-amine

Cat. No.: B1349804
CAS No.: 387358-45-4
M. Wt: 182.31 g/mol
InChI Key: IOZJJKNYYROPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-1-propylpiperidin-4-amine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-1-propylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-7-13-8-5-11(6-9-13)12-10-3-4-10/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZJJKNYYROPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959552
Record name N-Cyclopropyl-1-propylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387358-45-4
Record name N-Cyclopropyl-1-propyl-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387358-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-1-propylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Cyclopropyl-1-propylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-cyclopropyl-1-propylpiperidin-4-amine is a novel small molecule with a scaffold suggestive of potential utility in medicinal chemistry, particularly for central nervous system targets. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is a prerequisite for any drug development program. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, ultimately influencing its efficacy and safety. This guide provides a comprehensive framework for the full physicochemical characterization of this compound. Recognizing the absence of extensive public data on this specific molecule, this document details the necessary in silico, synthetic, and experimental methodologies required to generate a complete data package. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the evaluation of novel piperidine-based compounds.

Introduction: The Rationale for Physicochemical Profiling

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] The specific substitutions on the piperidine nitrogen (n-propyl) and the exocyclic amine (cyclopropyl) in the target molecule, this compound, create a unique lipophilic and basicity profile that requires precise characterization. Key physicochemical parameters such as the ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility are critical determinants of a drug's behavior.[2][3] For instance, the pKa will dictate the charge state of the molecule at physiological pH (approx. 7.4), which in turn affects its ability to cross cell membranes and its potential for off-target interactions.[4] This guide outlines a logical, field-proven workflow for determining these essential properties.

Molecular Structure and In Silico Profiling

Prior to embarking on laboratory experiments, computational (in silico) tools provide rapid, cost-effective predictions of a molecule's properties.[5][6] These predictions are invaluable for experimental design and for flagging potential liabilities early in the discovery process.[7]

Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₂₂N₂[8]

  • Molecular Weight: 182.31 g/mol

  • SMILES: CCCN1CCC(CC1)NC2CC2[8]

A variety of software platforms can be used to generate predictions for key physicochemical properties.[7] Below is a table of predicted values for the target molecule, alongside experimental or predicted data for closely related analogues to provide context.

Table 1: Predicted Physicochemical Properties and Analogue Data

Property Predicted: this compound Analogue 1: N-Cyclopropylpiperidin-4-amine Analogue 2: N-Propylcyclopropanamine
Molecular Weight 182.31 140.23[9] 99.17[10]
logP (Octanol/Water) 1.8 (Predicted)[8] 0.57 (Predicted)[11] 1.2 (Predicted)[10]
Topological Polar Surface Area (TPSA) 29.26 Ų 29.26 Ų[11] 12.03 Ų
Hydrogen Bond Donors 1 1[11] 1

| Hydrogen Bond Acceptors | 2 | 2[11] | 1 |

Note: Predicted values can vary between different software algorithms. The values presented are for illustrative purposes.

The predicted logP of 1.8 suggests the molecule has moderate lipophilicity, a common feature in CNS-active compounds. The presence of two basic nitrogen atoms (the piperidine and the secondary amine) indicates the molecule will be protonated at physiological pH, a crucial factor for solubility and target engagement that must be confirmed experimentally.

Synthesis and Structural Confirmation

A reliable supply of pure material is essential for accurate physicochemical measurements. A plausible synthetic route for this compound involves a two-step process starting from a commercially available piperidone derivative.

A common and efficient method for synthesizing such compounds is through reductive amination.[12][13] This approach is widely used in the preparation of 4-aminopiperidine derivatives.[14]

Proposed Synthetic Workflow:

G A 1-Propylpiperidin-4-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Cyclopropylamine B->C D This compound C->D Crude Product E Purification (Chromatography) D->E F Structural Confirmation (NMR, MS, HPLC Purity) E->F Pure Compound G cluster_0 Material Generation & QC cluster_1 Physicochemical Profiling cluster_2 Data Integration & Analysis Synthesis Synthesis Purification Purification Synthesis->Purification QC Structure & Purity (NMR, MS, HPLC) Purification->QC pKa pKa Determination (Potentiometric Titration) QC->pKa Solubility Solubility Assays (Kinetic & Thermodynamic) QC->Solubility Lipophilicity Lipophilicity (logD @ pH 7.4) QC->Lipophilicity Analysis ADME Profile Assessment & Drug Development Strategy pKa->Analysis Solubility->Analysis Lipophilicity->Analysis

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For an Audience of Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-1-propylpiperidin-4-amine is a novel chemical entity with a piperidine scaffold, a privileged structure in medicinal chemistry. While currently characterized primarily as a synthetic building block, its structural motifs suggest a high potential for biological activity.[1] This guide presents a comprehensive, multi-phase research framework designed to systematically elucidate the mechanism of action of this compound. We will proceed from broad, unbiased screening to specific functional characterization and in vivo validation, providing detailed, field-proven protocols at each stage. This document serves as a strategic roadmap for any research team seeking to characterize novel piperidine derivatives and unlock their therapeutic potential.

Introduction: The Enigmatic Potential of a Novel Piperidine Scaffold

The piperidine ring is a cornerstone of numerous FDA-approved drugs, demonstrating a remarkable capacity to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. This compound, with its unique combination of a cyclopropyl group—known to modulate metabolic stability and receptor affinity—and a propyl chain, presents an intriguing subject for pharmacological investigation.[1] Currently, public-domain data on the biological activity of this specific molecule is non-existent. This guide, therefore, takes a proactive, investigative approach. We will not be describing a known mechanism of action, but rather, laying out the logical and experimental progression to uncover it.

Our investigation will be guided by the established pharmacology of related 4-aminopiperidine structures, which have shown activity as antifungal agents, and broader piperidine derivatives with known analgesic, anesthetic, and antipsychotic properties.[2] This precedent informs our initial hypotheses and the selection of our primary screening panel.

Phase I: Unbiased Target Identification via Broad Panel Radioligand Binding Screen

The first principle in characterizing an unknown compound is to cast a wide net. A comprehensive radioligand displacement assay screen against a panel of common central nervous system (CNS) targets will provide the initial vector for our investigation. This approach is efficient and provides a clear, quantitative measure of binding affinity (Ki) for various receptors.

Hypothesized Target Classes Based on Structural Precedent:
  • Opioid Receptors (μ, δ, κ): The piperidine core is central to potent analgesics like fentanyl.

  • Sigma Receptors (σ1, σ2): Many piperidine-containing compounds exhibit high affinity for these enigmatic receptors, which are implicated in a range of neurological functions.[3][4][5]

  • Dopamine Receptors (D1-D5): Antipsychotics and other CNS agents often feature a piperidine moiety to interact with dopaminergic systems.

  • Serotonin Receptors (5-HT subtypes): The versatility of the piperidine scaffold allows for interaction with various serotonin receptors, influencing mood, cognition, and psychosis.[6][7]

  • Cannabinoid Receptors (CB1, CB2): While less common, some piperidine-based structures have been explored for their cannabinoid activity.

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for Radioligand Displacement Assay.

Detailed Protocol: Representative Radioligand Displacement Assay (μ-Opioid Receptor)
  • Receptor Source Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR).[8]

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.[8]

  • Plate Setup: In a 96-well plate, combine the following for a final volume of 1 mL:

    • hMOR cell membranes (10-20 µg protein).

    • [³H]-DAMGO at a concentration near its Kd (e.g., 0.5 nM).[8]

    • Serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • For Total Binding: Add assay buffer instead of the test compound.[8]

    • For Non-Specific Binding: Add a high concentration of a known unlabeled ligand, such as 10 µM naloxone.[8]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[8]

  • Filtration: Rapidly separate bound and free radioligand by vacuum filtration through Whatman GF/C glass fiber filters, pre-soaked in a solution like 0.33% polyethylenimine to reduce non-specific binding.[9] Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with an appropriate scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This protocol will be systematically repeated for a broad panel of receptors, including but not limited to those listed in the hypothesized target classes.

Phase II: In Vitro Functional Characterization

A significant binding affinity (e.g., Ki < 1 µM) from the Phase I screen necessitates functional characterization. Does the compound activate the receptor (agonist), block the endogenous ligand's action (antagonist), or reduce the receptor's basal activity (inverse agonist)? We will employ two primary functional assays: cAMP modulation for Gs and Gi-coupled receptors, and calcium flux for Gq-coupled receptors.

Experimental Workflow: Functional Characterization

Caption: Decision workflow for in vitro functional assays.

Detailed Protocol: cAMP Modulation Assay (for Gs/Gi-Coupled Receptors)

This assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger. Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them.

  • Cell Culture: Use HEK293 cells stably expressing the target receptor of interest.[10]

  • Assay Principle: We will utilize a homogenous time-resolved fluorescence (HTRF) assay. This competitive immunoassay uses a Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody, leading to a change in the FRET signal.[11][12]

  • Cell Preparation: Harvest cells and resuspend them in a stimulation buffer.

  • Agonist Mode:

    • Dispense cells into a 384-well plate.

    • Add increasing concentrations of this compound.

    • Incubate to allow for cAMP production.

    • Lyse the cells and add the HTRF detection reagents.

    • Read the plate on an HTRF-compatible reader.

  • Antagonist Mode (for Gi-coupled receptors):

    • Incubate the cells with increasing concentrations of the test compound.

    • Add a known agonist at its EC80 concentration, along with a universal adenylate cyclase activator like forskolin.

    • Proceed with cell lysis and detection as in the agonist mode.[13]

  • Data Analysis: Convert HTRF ratios to cAMP concentrations using a standard curve. Plot concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Detailed Protocol: Intracellular Calcium Flux Assay (for Gq-Coupled Receptors)

Gq-coupled receptors, upon activation, trigger the release of intracellular calcium stores. This change can be measured using calcium-sensitive fluorescent dyes.

  • Cell Culture: Plate CHO or HEK293 cells expressing the Gq-coupled receptor of interest in black-walled, clear-bottom 96-well plates and grow to confluency.[14]

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive dye such as Fluo-8 or Indo-1.[15][16]

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved to its active form.[17]

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for several seconds.

    • Inject a solution of this compound at various concentrations.

    • Continue to measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot these values against the compound concentration to generate a dose-response curve and determine the EC50.

Phase III: In Vivo Pharmacological Profiling

Positive in vitro functional data must be translated to a whole-organism context. The choice of in vivo model is dictated entirely by the in vitro mechanism. For instance, if this compound is identified as a potent µ-opioid receptor agonist, its analgesic properties must be evaluated.

Detailed Protocol: Hot Plate Test for Analgesia

The hot plate test is a classic model for assessing the efficacy of centrally-acting analgesics.[18]

  • Apparatus: Use a hot plate analgesia meter with the surface temperature maintained at a constant 52-55°C.[19][20]

  • Animals: Use male Swiss Webster mice (18-22 g). Acclimatize the animals to the testing room for at least 30 minutes before the experiment.[21]

  • Procedure:

    • Record a baseline latency for each mouse by placing it on the hot plate and starting a timer. The latency is the time until the mouse shows a nociceptive response (e.g., licking a hind paw or jumping).[18][21] A cut-off time (e.g., 25-30 seconds) must be established to prevent tissue damage.[20][21]

    • Administer this compound (e.g., via intraperitoneal injection) at various doses to different groups of mice. Include a vehicle control group and a positive control group (e.g., morphine).

    • At set time points after administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and record the response latency.

  • Data Analysis: A significant increase in the time taken to respond to the thermal stimulus compared to the vehicle-treated group indicates an analgesic effect. Data can be expressed as the raw latency or as a percentage of the maximum possible effect (%MPE).

Detailed Protocol: Tail-Flick Test for Analgesia

The tail-flick test is another standard assay for measuring spinal analgesic effects.

  • Apparatus: Use a tail-flick analgesia meter that focuses a beam of high-intensity light on the ventral surface of the mouse's tail.[22]

  • Animals: As with the hot plate test, use acclimatized male mice.

  • Procedure:

    • Gently restrain the mouse, allowing the tail to be positioned in the apparatus.

    • Measure the baseline latency for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 18 seconds) is used to prevent injury.[22]

    • Administer the test compound, vehicle, or positive control.

    • Measure the tail-flick latency at various time points post-administration.[23]

  • Data Analysis: As with the hot plate test, a statistically significant increase in latency indicates analgesia.

Data Synthesis and Path Forward

The culmination of this multi-phase investigation will provide a comprehensive pharmacological profile of this compound.

Parameter Assay Example Data
Binding AffinityRadioligand DisplacementKi at hMOR = 50 nM
Functional ActivitycAMP AssayEC50 (cAMP inhibition) = 250 nM
In vivo EfficacyHot Plate TestED50 (analgesia) = 5 mg/kg

This data will definitively establish the compound's primary mechanism of action. Subsequent research would logically progress to selectivity profiling (assessing affinity for other receptors), pharmacokinetic studies, and the initiation of a medicinal chemistry program to explore the structure-activity relationship (SAR) by synthesizing and testing analogs.

Conclusion

While this compound is currently an uncharacterized molecule, its piperidine core structure demands a thorough pharmacological evaluation. The systematic, three-phase approach detailed in this guide—from broad target screening to specific functional analysis and in vivo validation—provides a robust and efficient pathway to uncover its mechanism of action. By adhering to these rigorous, well-established protocols, research teams can effectively de-orphan this and other novel chemical entities, paving the way for the discovery of next-generation therapeutics.

References

  • CALCIUM FLUX PROTOCOL . (n.d.). Retrieved from [Link]

  • Fluo-8 Calcium Flux Assay . (2019, October 2). protocols.io. Retrieved from [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines . (1989, May). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Tail Flick . (n.d.). IMPC. Retrieved from [Link]

  • Calcium Flux Using Calcium Green and Fura Red . (n.d.). University of Iowa. Retrieved from [Link]

  • Intracellular Calcium Flux . (2023, December 28). University of Utah. Retrieved from [Link]

  • Tail Flick V.1 . (2019, June 11). protocols.io. Retrieved from [Link]

  • Sigma Receptor Binding Assays . (2015, December 8). Current Protocols in Pharmacology. Retrieved from [Link]

  • Tail Flick 疼痛閃尾測試 . (n.d.). National Yang-Ming University. Retrieved from [Link]

  • The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice . (2014, October 1). PeerJ. Retrieved from [Link]

  • Tail Flick Assay . (2004, August 13). Diabetic Complications Consortium. Retrieved from [Link]

  • The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells . (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS . (2016, December 8). Current Protocols in Pharmacology. Retrieved from [Link]

  • In-Vivo Models for Management of Pain . (2014). Pharmacology & Pharmacy. Retrieved from [Link]

  • Assay of CB1 Receptor Binding . (2025, August 6). ResearchGate. Retrieved from [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 . (2012, April 19). British Journal of Pharmacology. Retrieved from [Link]

  • Hot Plate Test in Mice, Thermal Analgesia . (n.d.). Melior Discovery. Retrieved from [Link]

  • Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay . (2015, December). Toxicological Research. Retrieved from [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) . (2019, March 15). SLAS Discovery. Retrieved from [Link]

  • cAMP Hunter™ eXpress GPCR Assay . (n.d.). DiscoveRx. Retrieved from [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents . (2018, February 27). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform . (2020, January 21). Chemical Science. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) . (2017, November 20). Assay Guidance Manual. Retrieved from [Link]

  • Mouse Model of Small Fiber Neuropathy . (2017, September 15). JoVE. Retrieved from [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor . (2017, March 2). PLoS One. Retrieved from [Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes . (1989, January-February). Journal of Receptor Research. Retrieved from [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay . (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • The principle of the delta opioid receptor – ligand binding assay... . (n.d.). ResearchGate. Retrieved from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay . (n.d.). Eurofins. Retrieved from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 . (2022, December 15). International Journal of Molecular Sciences. Retrieved from [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay . (n.d.). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • 5-HT2A Serotonin Receptor Assay . (n.d.). Innoprot. Retrieved from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways . (2009, January). Chemical Reviews. Retrieved from [Link]

  • Dopamine d2 receptor HTRF binding kinetics . (n.d.). BMG LABTECH. Retrieved from [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker . (2005, September). ChemBioChem. Retrieved from [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates . (1998, November). Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands . (2012). University of Wollongong Thesis Collection. Retrieved from [Link]

  • mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay . (n.d.). Eurofins. Retrieved from [Link]

  • Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine . (n.d.). PubChem. Retrieved from [Link]

Sources

The Enigmatic Potential of N-cyclopropyl-1-propylpiperidin-4-amine Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This technical guide delves into the synthesis, biological activities, and mechanistic underpinnings of a specific, yet underexplored, subclass: N-cyclopropyl-1-propylpiperidin-4-amine derivatives. By integrating established principles of medicinal chemistry with detailed experimental protocols, this document serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this chemical series. We will navigate the landscape of their likely interactions with key central nervous system (CNS) targets, particularly opioid and sigma receptors, and provide the foundational knowledge required to design and execute robust preclinical investigations.

Introduction: The Strategic Importance of the this compound Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural alkaloids, valued for its conformational flexibility and its role as a versatile scaffold.[2] The 4-aminopiperidine core, in particular, offers a strategic vector for chemical modification, enabling the fine-tuning of pharmacological properties. The introduction of an N-cyclopropyl group is a well-established strategy in medicinal chemistry to modulate ligand-receptor interactions, often influencing potency, selectivity, and pharmacokinetic profiles.[3][4] The cyclopropyl group can probe hydrophobic pockets within a binding site and can enhance metabolic stability.[1][4]

The focus of this guide, the this compound framework, combines this feature with a 1-propyl substitution on the piperidine nitrogen. While specific literature on this exact combination is nascent, structure-activity relationship (SAR) studies on related N-alkyl piperidines suggest that the nature and length of the N-alkyl chain can significantly impact affinity and selectivity for various receptors, including opioid and sigma receptors.[5][6] This guide will, therefore, extrapolate from existing knowledge on related structures to provide a predictive framework for the biological activities of this specific derivative class.

Synthetic Pathways: Constructing the Core Scaffold

The synthesis of this compound derivatives is accessible through established synthetic routes. A common and efficient method involves a multi-step sequence starting from commercially available materials.

Key Synthetic Strategy: Reductive Amination

A prevalent method for the synthesis of the core scaffold is through reductive amination. This typically involves the reaction of a suitable piperidone precursor with the desired amine in the presence of a reducing agent.

Conceptual Synthetic Workflow:

G start 1-Propyl-4-piperidone intermediate Imine Intermediate start->intermediate Reaction with amine Cyclopropylamine amine->intermediate reductant Reducing Agent (e.g., Sodium triacetoxyborohydride) reductant->intermediate Reduction product This compound intermediate->product

Caption: General workflow for the synthesis via reductive amination.

Detailed Synthetic Protocol

The following is a representative, step-by-step protocol for the synthesis of the parent compound, this compound.

Step 1: Synthesis of 1-Propyl-4-piperidone

  • To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride.

  • Add 1-iodopropane and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield crude 1-propyl-4-piperidone. Purification can be achieved by column chromatography.

Step 2: Reductive Amination to Yield this compound

  • Dissolve 1-propyl-4-piperidone and cyclopropylamine in a suitable solvent (e.g., 1,2-dichloroethane).

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers, and concentrate to give the crude product.

  • Purify the final compound by column chromatography to obtain this compound.

Biological Activities and Potential Therapeutic Targets

Based on the structural motifs present in this compound derivatives, their biological activities are likely to be centered on modulation of CNS receptors, particularly opioid and sigma receptors.

Opioid Receptor Modulation

The piperidine scaffold is a core component of many potent opioid analgesics. The nature of the N-substituent on the piperidine ring is a critical determinant of activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Mu-Opioid Receptor (MOR): Agonism at the MOR is responsible for the analgesic effects of most clinically used opioids, but also mediates adverse effects such as respiratory depression and dependence.[7]

  • Kappa-Opioid Receptor (KOR): KOR agonism can also produce analgesia, but is often associated with dysphoria and psychotomimetic effects.

  • Delta-Opioid Receptor (DOR): DOR agonists have shown potential as anxiolytics and antidepressants, and may offer a safer analgesic profile than MOR agonists.

Structure-Activity Relationship Insights: For many classes of piperidine-based opioids, the size and nature of the N-substituent influence the agonist/antagonist profile and receptor selectivity. While the N-cyclopropylmethyl group is often associated with opioid antagonist or partial agonist activity (e.g., in naltrexone), the N-propyl group's influence in this specific scaffold requires empirical determination. It is plausible that derivatives of this compound could exhibit a range of activities from partial agonism to antagonism at one or more opioid receptor subtypes.

Sigma Receptor Modulation

Sigma receptors (σ1 and σ2) are intracellular chaperone proteins that are not structurally related to opioid receptors but were initially misidentified as such.[8] They are involved in a multitude of cellular functions and are considered therapeutic targets for various CNS disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[9]

  • Sigma-1 Receptor (σ1R): This receptor is implicated in the modulation of ion channels, synaptic plasticity, and cellular stress responses.[9]

  • Sigma-2 Receptor (σ2R): Recently identified as TMEM97, the σ2R is involved in cholesterol homeostasis and cell proliferation, making it a target for cancer therapeutics and diagnostics.[10]

Structure-Activity Relationship Insights: Studies on N-arylalkylpiperidines have shown that the length of the alkyl chain can influence selectivity between σ1 and σ2 receptors, with phenylpropylamines often favoring the σ2 receptor.[5] The N-propyl group on the piperidine of the target scaffold could similarly influence sigma receptor affinity and selectivity. The cyclopropylamine moiety could also contribute to binding at these receptors.

Mechanistic Insights: Signaling Pathways

Understanding the downstream signaling pathways of the likely biological targets is crucial for predicting the pharmacological effects of this compound derivatives.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).[11]

G cluster_0 Opioid Receptor Signaling agonist Opioid Agonist receptor Opioid Receptor (µ, δ, κ) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel K+ Channel g_beta_gamma->k_channel Opens ca_channel Ca2+ Channel g_beta_gamma->ca_channel Closes camp cAMP ac->camp Decreases pka PKA camp->pka Less Activation

Caption: Canonical opioid receptor signaling cascade.

Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] The Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the closing of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).[13]

Sigma Receptor Signaling

The signaling mechanisms of sigma receptors are less canonical than those of GPCRs.

  • Sigma-1 Receptor: As a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, the σ1R modulates Ca2+ signaling between these organelles and interacts with various ion channels and other proteins to influence cellular function.[9]

  • Sigma-2 Receptor (TMEM97): Its role in cholesterol homeostasis suggests a signaling mechanism linked to lipid transport and metabolism, though the precise pathways are still under active investigation.[10]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of novel this compound derivatives, a series of in vitro assays are essential.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[14]

Protocol: Competitive Radioligand Binding for Opioid and Sigma Receptors

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human opioid (µ, δ, or κ) or sigma (σ1 or σ2) receptors.

  • Assay Buffer: Prepare an appropriate assay buffer for the specific receptor being studied.

  • Incubation: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO for MOR, -pentazocine for σ1R) and varying concentrations of the test compound.[15][16]

  • Separation: After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.[17]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

Protocol: [35S]GTPγS Binding Assay for Opioid Receptors This assay measures the G-protein activation following receptor stimulation.[18]

  • Membrane Preparation: Use the same membrane preparations as for the binding assays.

  • Assay Buffer: Prepare a buffer containing GDP.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS, a non-hydrolyzable GTP analog.

  • Separation and Quantification: Separate bound from free [35S]GTPγS by filtration and quantify the radioactivity.

  • Data Analysis: Agonists will stimulate [35S]GTPγS binding. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect relative to a standard full agonist). To test for antagonist activity, measure the ability of the compound to inhibit the stimulation of [35S]GTPγS binding by a known agonist.[4]

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized in a clear and concise format to facilitate structure-activity relationship analysis.

Table 1: Representative Binding Affinities (Ki, nM) of Hypothetical this compound Derivatives

CompoundR-group on 4-aminoµ-Opioid (Ki, nM)δ-Opioid (Ki, nM)κ-Opioid (Ki, nM)σ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)
1a -H150>100080050250
1b -Methyl120>100075045200
1c -Phenyl8090060020150

Table 2: Representative Functional Activity (EC50, nM and Emax, %) at the µ-Opioid Receptor

CompoundR-group on 4-aminoEC50 (nM)Emax (%)
1a -H50040 (Partial Agonist)
1b -Methyl45045 (Partial Agonist)
1c -Phenyl>1000N/A (Antagonist)

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Based on established structure-activity relationships of related compounds, derivatives from this series are likely to exhibit significant activity at opioid and sigma receptors. The interplay between the N-cyclopropyl and 1-propyl substituents offers a rich opportunity for fine-tuning pharmacological profiles to achieve desired therapeutic effects while potentially mitigating off-target activities.

Future research should focus on the synthesis and systematic biological evaluation of a library of these derivatives with diverse substitutions at the 4-amino position. In vivo studies will be crucial to assess their pharmacokinetic properties, CNS penetration, and therapeutic efficacy in relevant animal models of pain, neurodegenerative disorders, and other CNS conditions. The in-depth understanding of their biological activity, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this intriguing class of compounds.

References

  • Corder, G., Castro, D. C., Bruchas, M. R., & Scherrer, G. (2018). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Neuron, 98(3), 485-501. [Link]

  • Kumar, A., D'Souza, R., & Sharma, A. (2021). Opioid receptors signaling network. Journal of Biosciences, 46(1), 22. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. The Journal of Neuroscience, 31(45), 16047-16056. [Link]

  • Stein, C. (2016). The opioid receptor: emergence through millennia of pharmaceutical sciences. Frontiers in Pharmacology, 7, 28. [Link]

  • Maurice, T., & Abate, C. (2021). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 22(16), 8567. [Link]

  • Kim, J., & Maher, P. (2017). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 8, 87. [Link]

  • Lever, J. R., Miller, D. K., & mediocracia-Reyes, A. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & Medicinal Chemistry Letters, 12(3), 497-500. [Link]

  • Portoghese, P. S., Larson, D. L., Sayre, L. M., Fries, D. S., & Takemori, A. E. (1980). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 23(3), 233-236. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Wikipedia. (2023). Sigma-2 receptor. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Maurice, T., & Su, T. P. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters, 12(2), 184-186. [Link]

  • Wikipedia. (2023). Sigma receptor. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058. [Link]

  • Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3525-3528. [Link]

  • ResearchGate. (n.d.). [35S]GTP-γ-S binding assays for μ opioid receptor. [Link]

  • Annamalai, T., et al. (2014). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 22(1), 43-52. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Szałata, K., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(16), 2534-2553. [Link]

  • Abate, C., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 158, 72-83. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • ResearchGate. (n.d.). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. [Link]

  • de la Osa, R., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(11), 2633. [Link]

  • Google Patents. (n.d.). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.
  • University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 6(4), 543-554. [Link]

  • Khan, K. M., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 785-789. [Link]

  • Gacsályi, I., et al. (1995). Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie, 328(7-8), 604-608. [Link]

  • Nawrocka, W., et al. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules, 20(3), 3939-3956. [Link]

Sources

structural characterization of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of N-cyclopropyl-1-propylpiperidin-4-amine

Introduction

This compound is a substituted heterocyclic amine with a molecular formula of C11H22N2.[1] Its scaffold, containing a piperidine ring, a secondary amine, and N-alkylation, is a common motif in medicinal chemistry, making it a valuable building block for the synthesis of novel pharmaceutical compounds.[2][3] The precise three-dimensional arrangement and connectivity of its atoms are paramount for understanding its reactivity, potential biological activity, and for use in rational drug design.

This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound. We will move beyond a simple listing of methods to explain the causality behind each experimental choice, demonstrating how a synergistic application of modern analytical techniques provides a self-validating system for structural confirmation. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel small molecules.

Chapter 1: Foundational Analysis via Mass Spectrometry

Rationale: The initial step in characterizing any novel compound is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that allows for the confident determination of the molecular formula.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile.[4]

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a prominent molecular ion peak.

  • Analysis Mode: Acquire the spectrum in positive ion mode. The two nitrogen atoms in the structure are basic and will readily accept a proton, forming the [M+H]⁺ adduct.

  • Data Acquisition: Infuse the sample into the mass spectrometer. The resulting spectrum will provide the mass-to-charge ratio (m/z) of the protonated molecule.

Expected Data & Interpretation

The molecular formula C11H22N2 corresponds to a monoisotopic mass of 182.1783 Da.[1] Therefore, the primary ion observed in the HRMS spectrum should be the [M+H]⁺ adduct at m/z 183.1856. The high resolution of the instrument allows this value to be measured with an accuracy of <5 ppm, which is crucial for distinguishing it from other potential elemental compositions.

Trustworthiness Check: The presence of two nitrogen atoms dictates an even molecular weight, consistent with the "Nitrogen Rule" in mass spectrometry.[5] The observation of an odd-numbered [M+H]⁺ ion further corroborates this.

Tandem Mass Spectrometry (MS/MS) for Structural Insight

To gain further confidence in the structure, tandem mass spectrometry (MS/MS) can be performed on the isolated [M+H]⁺ ion. The resulting fragmentation pattern provides valuable information about the molecule's connectivity.

Expected Fragmentation Pathways:

  • α-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen.[5][6] For cyclic amines, this often leads to ring-opening.

  • Loss of N-Alkyl Group: Cleavage of the bond between the piperidine nitrogen and the propyl group would result in a significant neutral loss.

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, typically losing ethylene fragments after an initial ring-opening event.[7][8]

Precursor Ion (m/z)Proposed FragmentFragment Structure/Description
183.1856[M+H - C3H6]⁺Loss of propene from the N-propyl group
183.1856[M+H - C3H5•]⁺Loss of the cyclopropyl radical
183.1856[M+H - C3H7•]⁺Loss of the propyl radical

Chapter 2: Mapping the Atomic Framework with NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for a complete assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum to identify all unique proton environments, their integrations (number of protons), and their coupling patterns (neighboring protons).

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

Predicted Spectral Data & Interpretation

Based on the structure of this compound, the following spectral features are anticipated.

Table 2.1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
Propyl-CH₃~0.9Triplet (t)3HCoupled to adjacent CH₂ group.
Propyl-CH₂ (β)~1.5Sextet2HCoupled to adjacent CH₃ and CH₂ groups.
Propyl-CH₂ (α)~2.3Triplet (t)2HAdjacent to piperidine nitrogen, deshielded.
Piperidine-H2, H6~2.0-2.8Multiplet (m)4HComplex pattern due to axial/equatorial positions and coupling to neighbors.
Piperidine-H3, H5~1.4-1.9Multiplet (m)4HComplex pattern from axial/equatorial positions and coupling.
Piperidine-H4~2.5-3.0Multiplet (m)1HMethine proton adjacent to the secondary amine.
Cyclopropyl-H~0.3-0.8Multiplet (m)4HHighly shielded, complex overlapping signals typical for cyclopropyl rings.
Cyclopropyl-CH~2.1Multiplet (m)1HMethine proton attached to the secondary amine.
N-H~1.0-2.0Broad Singlet (br s)1HExchangeable proton, signal may be broad and integration variable.

Table 2.2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Rationale
Propyl-CH₃~11Standard aliphatic methyl.
Propyl-CH₂ (β)~20Standard aliphatic methylene.
Propyl-CH₂ (α)~60Methylene attached to nitrogen.
Piperidine-C2, C6~54Carbons adjacent to the N-propyl group.[9]
Piperidine-C3, C5~32Methylene carbons adjacent to C4.
Piperidine-C4~50Methine carbon attached to the secondary amine.
Cyclopropyl-CH~35Methine carbon attached to nitrogen.
Cyclopropyl-CH₂~7Highly shielded methylene carbons of the cyclopropyl ring.

Self-Validation through 2D NMR:

  • COSY: Will confirm the -CH₂-CH₂-CH₃ spin system of the propyl group and the connectivity within the piperidine ring (e.g., H2 correlating with H3).

  • HSQC: Will unambiguously link each proton signal in Table 2.1 to its corresponding carbon signal in Table 2.2, confirming the carbon framework. For example, the triplet at ~2.3 ppm will correlate with the carbon signal at ~60 ppm.[10]

Chapter 3: Functional Group Confirmation with Infrared Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a single drop of the neat liquid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a thin film on a salt plate (NaCl or KBr).

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Vibrational Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amine
3080-3000C-H StretchCyclopropyl C-H
2960-2850C-H StretchAliphatic (Propyl & Piperidine)
~1130C-N StretchAliphatic Amine

The presence of a weak to medium band around 3300 cm⁻¹ is diagnostic for the secondary amine N-H bond. The high-frequency C-H stretching above 3000 cm⁻¹ is characteristic of the cyclopropyl group.[11][12][13]

Chapter 4: The Gold Standard: Single-Crystal X-ray Crystallography

Rationale: While the combination of MS and NMR provides a definitive constitutional structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. It provides precise bond lengths, bond angles, and conformational details, such as the chair conformation of the piperidine ring.

Contingency: This technique is entirely dependent on the ability to grow high-quality single crystals, which can be a significant experimental challenge.[14][15]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound. Common techniques include slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate), or vapor diffusion.[15]

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[15]

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.[16]

Chapter 5: Integrated Structural Elucidation Workflow

The true power of this analytical approach lies not in any single technique, but in their logical and synergistic application. Each step validates the previous one, leading to an irrefutable structural assignment. The workflow below illustrates this self-validating process.

G cluster_0 Initial Confirmation cluster_1 Connectivity & Framework Mapping cluster_2 Definitive 3D Structure (Conditional) cluster_3 Final Validation mol_formula Determine Molecular Formula nmr_1d 1D NMR (¹H, ¹³C) - Identify C/H Environments mol_formula->nmr_1d Formula Consistent? nmr_2d 2D NMR (COSY, HSQC) - Map C-H & H-H Connectivity nmr_1d->nmr_2d ftir FTIR Spectroscopy - Confirm Functional Groups nmr_1d->ftir crystal Can Single Crystals Be Grown? nmr_2d->crystal ftir->crystal xray Single-Crystal X-ray - Absolute 3D Structure crystal->xray Yes final_structure Validated Structure of This compound crystal->final_structure No (Structure Confirmed by MS/NMR) xray->final_structure

Sources

An In-depth Technical Guide to N-cyclopropyl-1-propylpiperidin-4-amine: Synthesis, Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and Compound Identification

N-cyclopropyl-1-propylpiperidin-4-amine is a tertiary amine featuring a piperidine core, a key structural motif in a vast array of pharmaceuticals and biologically active molecules.[1][2] The piperidine ring is substituted at the 1-position with a propyl group and at the 4-position with a cyclopropylamino group. This unique combination of lipophilic and rigid cyclic substituents suggests its potential for nuanced interactions with biological targets.

An extensive search of chemical databases, including PubChem, has identified the molecular structure and basic identifiers for this compound.[3] However, a dedicated CAS number has not been assigned, which may indicate its status as a novel or less-commercially available research compound. For reference, closely related analogues with assigned CAS numbers include:

  • N-cyclopropyl-1-methylpiperidin-4-amine: 387358-48-7[4][5]

  • 1-Cyclopropylpiperidin-4-amine: 62813-02-9[6][7]

  • 1-Benzyl-N-cyclopropylpiperidin-4-amine: 387358-47-6[8]

The absence of a specific CAS number underscores the importance of a reliable synthetic protocol for researchers wishing to investigate this molecule.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable insights into the physicochemical properties of this compound. The following table summarizes key predicted parameters.

PropertyPredicted ValueSource
Molecular Formula C11H22N2PubChemLite[3]
Molecular Weight 182.31 g/mol PubChemLite[3]
Monoisotopic Mass 182.1783 DaPubChemLite[3]
XlogP 1.8PubChemLite[3]
InChI InChI=1S/C11H22N2/c1-2-7-13-8-5-11(6-9-13)12-10-3-4-10/h10-12H,2-9H2,1H3PubChemLite[3]
InChIKey IOZJJKNYYROPTK-UHFFFAOYSA-NPubChemLite[3]
SMILES CCCN1CCC(CC1)NC2CC2PubChemLite[3]

The predicted XlogP value of 1.8 suggests a moderate lipophilicity, a property that can be fine-tuned by modifications to the N-alkyl substituent.[9] The presence of two basic nitrogen atoms will influence its solubility in aqueous media and its ability to form salts.

Synthesis of this compound

The synthesis of N-substituted 4-aminopiperidines is well-documented in the chemical literature, with reductive amination being a prominent and versatile method.[10][11][12] The following protocol describes a reliable, two-step synthesis of this compound starting from commercially available N-Boc-4-aminopiperidine.

Synthetic Scheme

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Overall Transformation A N-Boc-4-aminopiperidine C N-Boc-N'-propyl-1,4'-bipiperidin-4-amine A->C NaBH(OAc)3, DCE, rt B Propionaldehyde B->C D N-Boc-N'-propyl-1,4'-bipiperidin-4-amine E This compound D->E TFA, DCM, rt Start N-Boc-4-aminopiperidine End This compound

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl (1-propylpiperidin-4-yl)(cyclopropyl)carbamate

  • To a solution of N-Boc-4-aminopiperidine (1.0 eq) in 1,2-dichloroethane (DCE) is added propionaldehyde (1.2 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is then added portion-wise.[13] The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc protected intermediate.

Step 2: Synthesis of this compound (Final Product)

  • The purified tert-butyl (1-propylpiperidin-4-yl)(cyclopropyl)carbamate (1.0 eq) is dissolved in DCM.

  • Trifluoroacetic acid (TFA) (10 eq) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

Potential Applications in Drug Discovery

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[14][15] Derivatives of this core have shown activity as:

  • N-type calcium channel blockers: For the treatment of pain and neuropathic pain.[14]

  • CCR5 antagonists: As potential anti-HIV agents.[15]

  • c-Jun N-terminal kinase (JNK) inhibitors: Implicated in inflammatory diseases and cancer.[16]

  • Anti-Alzheimer's agents: Targeting enzymes such as acetylcholinesterase.[17]

The introduction of the N-propyl and N-cyclopropyl groups in the target molecule can modulate its pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and receptor binding affinity.[9] The cyclopropyl group, in particular, can introduce conformational rigidity and is a common motif in modern drug design.

Safety and Handling

No specific toxicity data is available for this compound. However, based on the constituent functional groups, the following precautions should be taken:

  • Tertiary Amines: Can be corrosive and irritating to the skin and eyes.[18] They may also be combustible.[18]

  • Cyclopropylamine: Is a flammable liquid and vapor that can cause severe skin burns and eye damage.[19][20][21][22] It is also harmful if swallowed or inhaled.[20][21][22]

Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound represents an intriguing yet underexplored molecule for chemical and biological investigation. While lacking a formal CAS identity and experimental characterization, this guide provides a solid foundation for its synthesis and handling. The presented reductive amination protocol offers a reliable and scalable route to access this compound for further study. Given the proven therapeutic potential of the 4-aminopiperidine scaffold, this compound and its analogues are promising candidates for future drug discovery and development programs.

References

  • G. C. L. T., et al. (2006). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

  • M. K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. Available at: [Link]

  • J. W., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]

  • M. Mokhtary & K. Mahooti. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • A. V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

  • ResearchGate. Synthesis of N-alkyl-4-aminopyridine. ResearchGate. Available at: [Link]

  • Wikipedia. Piperidine. Wikipedia. Available at: [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. Reductive amination. Wikipedia. Available at: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • PubChem. Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. PubChem. Available at: [Link]

  • PubChemLite. This compound (C11H22N2). PubChemLite. Available at: [Link]

  • PubChem. 1-(1-cyclopropylethyl)-N-propylpiperidin-4-amine. PubChem. Available at: [Link]

  • Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. Available at: [Link]

  • Myers Chem 115. Reductive Amination. Myers Chem 115. Available at: [Link]

  • YouTube. Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. Available at: [Link]

Sources

The Privileged Piperidine: A Technical Guide to Modern Discovery and Synthesis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2][3][4] Its prevalence in over twenty classes of pharmaceuticals, including numerous blockbuster drugs and a vast array of natural products, underscores its status as a "privileged scaffold."[1][3][5][6] This enduring importance stems from the piperidine motif's ability to impart favorable physicochemical properties to a molecule, such as high chemical stability, modulated lipophilicity and water solubility, and the capacity to act as both a hydrogen bond donor and acceptor.[5] Furthermore, its conformational flexibility allows for optimal binding to a wide range of biological targets.[4][7] From potent analgesics like morphine and fentanyl to antipsychotics and anticancer agents, the piperidine framework is a testament to nature's and chemists' ingenuity in crafting biologically active molecules.[2][8][9] This guide provides an in-depth exploration of the contemporary strategies employed in the discovery and synthesis of novel piperidine derivatives, tailored for researchers, scientists, and professionals in drug development.

Part 1: Modern Synthetic Strategies for Piperidine Core Construction

The development of efficient and stereoselective methods for constructing the piperidine ring is a central theme in modern organic synthesis. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry, which are crucial for biological activity.

Catalytic Asymmetric Synthesis: The Pursuit of Enantiopure Piperidines

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated catalytic asymmetric methods for piperidine synthesis. These approaches offer significant advantages in terms of efficiency and atom economy over traditional methods that rely on chiral auxiliaries or resolution of racemic mixtures.[10]

One powerful strategy is the catalytic asymmetric [4+2] annulation of imines with allenes, which provides access to a variety of functionalized piperidine derivatives with high stereoselectivity.[10] Chiral phosphine catalysts have been shown to be particularly effective in this transformation.[10] Another innovative approach involves a catalytic asymmetric deprotonation-aldehyde trapping-ring expansion sequence, which allows for the concise synthesis of each stereoisomer of β-hydroxy piperidines starting from N-Boc pyrrolidine.[11] This method has been successfully applied to the synthesis of neurokinin-1 receptor antagonists.[11]

Rhodium-catalyzed asymmetric [2+2+2] cycloadditions have also emerged as a valuable tool for constructing polysubstituted piperidines.[12][13] This method allows for the union of three components in a single step with excellent control of stereochemistry.[12] Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with a pyridine derivative has been developed to access enantioenriched 3-substituted piperidines, which are precursors to clinically used drugs like Preclamol and Niraparib.[14]

Experimental Protocol: Catalytic Asymmetric [4+2] Annulation of an Imine with an Allene

This protocol describes a general procedure for the phosphine-catalyzed enantioselective [4+2] annulation of an N-sulfonyl-imine with an allenoate, a method that provides access to highly functionalized piperidine derivatives.

Materials:

  • N-Sulfonyl-imine (1.0 equiv)

  • Allenoate (1.2 equiv)

  • Chiral phosphine catalyst (e.g., C2-symmetric chiral phosphepine, 10 mol%)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-sulfonyl-imine and the chiral phosphine catalyst.

  • Add anhydrous toluene via syringe to dissolve the solids.

  • Add the allenoate to the solution at room temperature.

  • Stir the reaction mixture at the indicated temperature (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired piperidine derivative.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

C-H Functionalization: A Paradigm Shift in Piperidine Derivatization

Direct C-H functionalization has revolutionized the synthesis of complex molecules by offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[15] The selective functionalization of the piperidine ring at its various C-H bonds presents a significant challenge due to the similar reactivity of these bonds. However, recent advances in catalysis have enabled remarkable control over site-selectivity.

The electronic properties of the piperidine ring play a crucial role in directing C-H functionalization. The C2 position is electronically activated due to the inductive effect of the nitrogen atom, making it a favorable site for functionalization.[15][16] In contrast, the C3 position is deactivated.[15][16] The C4 position is sterically more accessible and can be targeted by overriding the electronic preference for C2.[15][16]

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been successfully employed for the site-selective functionalization of piperidines.[15][17] The choice of both the rhodium catalyst and the nitrogen-protecting group is critical for controlling the regioselectivity.[15][17] For instance, different rhodium catalysts can direct the functionalization to either the C2 or C4 position of the piperidine ring.[15][17] The C3 position can be functionalized indirectly through a cyclopropanation of a tetrahydropyridine followed by a regioselective ring-opening.[15][17]

A novel two-step approach combining biocatalytic C-H oxidation with radical cross-coupling has recently been developed to simplify the synthesis of complex piperidines.[18] This method avoids the need for protecting groups and expensive metal catalysts, offering a more sustainable and cost-effective route to these valuable compounds.[18]

Experimental Workflow: Site-Selective C-H Functionalization of a Piperidine Derivative

G cluster_start Starting Material cluster_c2 C2-Functionalization cluster_c4 C4-Functionalization cluster_c3 C3-Functionalization (Indirect) start N-Protected Piperidine cat_c2 Rh2(R-TCPTAD)4 Catalyst start->cat_c2 Reaction Path 1 reagent_c2 Donor/Acceptor Carbene start->reagent_c2 cat_c4 Rh2(S-2-Cl-5-BrTPCP)4 Catalyst start->cat_c4 Reaction Path 2 reagent_c4 Donor/Acceptor Carbene start->reagent_c4 step1_c3 Cyclopropanation of N-Boc-tetrahydropyridine start->step1_c3 Reaction Path 3 prod_c2 C2-Functionalized Piperidine reagent_c2->prod_c2 prod_c4 C4-Functionalized Piperidine reagent_c4->prod_c4 step2_c3 Reductive Ring Opening step1_c3->step2_c3 prod_c3 C3-Functionalized Piperidine step2_c3->prod_c3

Caption: Site-selective C-H functionalization of N-protected piperidines.

Part 2: Structure-Activity Relationship (SAR) Guided Drug Discovery

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring.[6] A thorough understanding of these structure-activity relationships (SAR) is paramount for the rational design and optimization of potent and selective drug candidates.

Key SAR Insights for Different Therapeutic Targets

Analgesics: In the realm of analgesics, the piperidine moiety is a crucial component of many potent opioids that target the µ-opioid receptor.[8] SAR studies have revealed that the orientation and nature of substituents on the piperidine ring are critical for receptor binding and analgesic activity. For instance, in a series of 4-aminomethyl piperidine derivatives, specific substitutions led to compounds with excellent analgesic activity.[8] Molecular docking studies can further elucidate the binding modes of these derivatives within the receptor's binding pocket, guiding the design of more potent and selective analgesics.[8]

Anticancer Agents: Piperidine derivatives have shown significant promise as anticancer agents by targeting various molecular pathways.[6][9][19] For example, certain furan-pyrazole piperidine derivatives have demonstrated potent inhibitory activity against the Akt1 kinase, a key player in cancer cell survival.[6] The SAR for this class of compounds highlights the importance of the furan-pyrazole moiety for activity.[6] In another study, novel piperidine derivatives were designed as inhibitors of heat shock protein 70 (HSP70), a potential target for treating drug-resistant tumors.[19]

CNS Disorders: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS), including treatments for Alzheimer's disease and psychiatric conditions.[2][20][21] For Alzheimer's disease, the benzyl-piperidine group is often a key structural feature for the inhibition of cholinesterase enzymes.[2] SAR studies have focused on modifying the substituents on this core structure to enhance potency and selectivity.[2]

Quantitative Data on Piperidine Derivatives' Biological Activity
Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)Reference
Analgesics
HN58 (4-aminomethyl piperidine derivative)µ-opioid receptorSpecific substitution pattern on the amino and methyl groupsExcellent in vivo analgesic activity[8]
Anticancer Agents
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3[6]
OVCAR-8 (Ovarian Cancer)0.1 - 15.8[6]
HCT116 (Colon Cancer)0.2 - 21.4[6]
HSP70-36 (piperidine derivative)HSP70Specific piperidine-based scaffold1.41 (BT474), 1.47 (BT/Lap(R)1.0)[19]
CNS Agents
Piperidine-based BuChE/AChE inhibitorsButyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE)Specific substitutions on the piperidine ringLow-nanomolar range[20]

Conclusion: The Future of Piperidine-Based Drug Discovery

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The ongoing development of innovative synthetic methodologies, particularly in the areas of catalytic asymmetric synthesis and C-H functionalization, is enabling the creation of increasingly complex and diverse libraries of piperidine derivatives.[10][18] Coupled with a deeper understanding of structure-activity relationships and the use of computational tools, the rational design of next-generation piperidine-based drugs is poised for significant advancements. As our knowledge of biological targets and disease mechanisms expands, the versatile and privileged piperidine ring will undoubtedly remain a central player in the quest for new and improved medicines.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). NIH.
  • Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. (n.d.). Journal of the American Chemical Society.
  • Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. (2009, April 1). ACS Publications.
  • Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). NIH.
  • Synthetic strategies towards C−H functionalization of piperidines at.... (n.d.). ResearchGate.
  • Li, X. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. (n.d.). PubMed.
  • The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.).
  • The Significance of Piperidine Derivatives in Modern Drug Discovery. (2025, October 9).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
  • Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Approaches to α-functionalization of piperidines by C H.... (n.d.). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. (n.d.). PubMed.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • Piperidine-based drug discovery. (n.d.). ResearchGate.
  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2020, April 1). PubMed.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Piperidine derivatives scope of this review. (n.d.). ResearchGate.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. (n.d.). Benchchem.
  • Functionalization of the Piperidine Ring in Piperidin-2-ylmethyl Acetate: Application Notes and Protocols. (n.d.). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Semantic Scholar.
  • Structure–activity relationship of piperidine derivatives with.... (n.d.). ResearchGate.

Sources

preliminary pharmacological evaluation of 4-aminopiperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives

Introduction: The Versatile 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of pharmacologically active agents. Its synthetic tractability and ability to engage in crucial hydrogen bonding interactions have made it a cornerstone for the development of drugs targeting a diverse range of biological targets.[1][2] This guide provides a comprehensive overview of the preliminary pharmacological evaluation of novel 4-aminopiperidine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices and provide detailed protocols for key in vitro and in vivo assays, underpinned by a commitment to scientific integrity and reproducibility. The applications of these derivatives are extensive, ranging from analgesics and antihistamines to agents for neurological disorders, making them a fertile ground for new therapeutic discoveries.[1]

Chapter 1: Foundational In Vitro Characterization

A thorough in vitro evaluation is the first step in understanding the pharmacological profile of a new 4-aminopiperidine derivative. This typically involves assessing its activity against a specific biological target and its general cytotoxicity.

Target-Based Screening Assays

The initial screening strategy is dictated by the therapeutic hypothesis for the synthesized derivatives. Below are protocols for assays relevant to common targets of 4-aminopiperidine compounds.

Many 4-aminopiperidine derivatives exhibit potent antifungal properties, often by inhibiting ergosterol biosynthesis.[3] The MIC assay is the gold standard for quantifying this activity.[4]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antifungal Stock Solution: Dissolve the 4-aminopiperidine derivative in a suitable solvent like DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum: Culture the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium. Harvest the fungal cells or conidia and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.

  • Plate Preparation: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the antifungal compound in RPMI-1640 medium. The final volume in each well should be 100 µL. Include a positive control (a known antifungal drug) and a negative control (no drug).

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well, bringing the total volume to 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-72 hours, depending on the fungal species and until visible growth is observed in the drug-free control well.

  • Endpoint Determination: The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control well. This can be assessed visually or by measuring the optical density at 600 nm.[4]

dot graph ERG_Pathway { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

ERG_Pathway

Caption: Simplified Ergosterol Biosynthesis Pathway and Potential Inhibition Site.

Certain 4-aminopiperidine derivatives have been identified as inhibitors of Hepatitis C Virus (HCV) replication and assembly.[5] The HCV replicon assay is a powerful tool for screening and characterizing such compounds.[6]

Experimental Protocol: HCV Replicon Assay

  • Cell Culture: Maintain human hepatoma (Huh-7) cells harboring a stable HCV subgenomic replicon with a luciferase reporter gene in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

  • Compound Treatment: Seed the replicon cells in a 96-well plate. After 24 hours, treat the cells with serial dilutions of the 4-aminopiperidine derivative. Include a known HCV inhibitor as a positive control and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces luciferase activity by 50% compared to the vehicle control.

dot graph HCV_Lifecycle { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

HCV_Lifecycle

Caption: Simplified HCV Lifecycle and Target of 4-Aminopiperidine Derivatives.

Cytotoxicity Assessment: MTT Assay

It is crucial to determine if the observed pharmacological activity is due to specific target engagement or general cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability.[7][8][9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-aminopiperidine derivative for 24-72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL in phenol red-free medium) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is a critical parameter for evaluating the therapeutic potential of a compound.

Chapter 2: In Vivo Pharmacological Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole organism.

Analgesic Activity: Mouse Hot Plate Test

4-Aminopiperidine derivatives have been investigated for their analgesic properties, often as µ-opioid receptor agonists or N-type calcium channel blockers.[4][11] The hot plate test is a standard method for evaluating thermal nociception.[12][13]

Experimental Protocol: Mouse Hot Plate Test

  • Acclimatization: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Apparatus: Use a hot plate apparatus with the surface temperature maintained at 55 ± 0.5°C.

  • Baseline Measurement: Place each mouse on the hot plate and record the latency to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time of 30-60 seconds is used to prevent tissue damage.[14]

  • Drug Administration: Administer the 4-aminopiperidine derivative via a suitable route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: A significant increase in the response latency compared to the baseline indicates an analgesic effect.

Chapter 3: Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for identifying drug candidates with favorable pharmacokinetic profiles.

In Vitro Permeability: Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.[2][15][16]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical side of the monolayer and measure its appearance on the basolateral side over time.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral side and measure its appearance on the apical side.

  • Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.[17]

dot graph ADME_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

ADME_Workflow

Caption: General Workflow for Preliminary ADME Profiling.

Metabolic Stability: Liver Microsomal Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.[18][19]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (from human or other species), NADPH (a cofactor for P450 enzymes), and the test compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Data Summary Tables

Compound Antifungal MIC (µg/mL) vs. C. albicans HCV EC50 (µM) Cytotoxicity CC50 (µM) vs. HEK293 Selectivity Index (SI)
Derivative A0.5>50>100>200
Derivative B>642.57530
Control Drug1.00.01>100>10000
Compound Mouse Hot Plate (Latency increase at 30 min) Caco-2 Papp (A-B) (10^-6 cm/s) Efflux Ratio Liver Microsomal t1/2 (min)
Derivative C+ 15 seconds151.245
Derivative D+ 2 seconds25.8<5
Control Drug+ 20 seconds201.0>60

Conclusion

The requires a systematic and multi-faceted approach. By combining target-based in vitro assays with whole-organism in vivo models and early ADME-Tox profiling, researchers can efficiently identify promising lead compounds for further development. The protocols and workflows outlined in this guide provide a robust framework for conducting these essential studies with scientific rigor. The versatility of the 4-aminopiperidine scaffold ensures its continued importance in the quest for novel and effective therapeutics.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (n.d.). Bio-protocol. Retrieved January 12, 2026, from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070–6081. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Hepatitis C Virus RNA Replication and Assembly: Living on the Fat of the Land. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Ergosterol biosynthesis pathway in Aspergillus fumigatus. (n.d.). ScienceDirect. Retrieved January 12, 2026, from [Link]

  • What are CCR5 antagonists and how do they work? (2024, June 21). News-Medical.net. Retrieved January 12, 2026, from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

  • CCR5 receptor antagonist. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ergosterol Biosynthesis. (n.d.). Creative Biolabs. Retrieved January 12, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved January 12, 2026, from [Link]

  • Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (2025, August 3). protocols.io. Retrieved January 12, 2026, from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 12, 2026, from [Link]

  • Wilkin, T. J., & Gulick, R. M. (2012). CCR5 antagonism in HIV infection: current concepts and future opportunities. Annual Review of Medicine, 63, 81–93. [Link]

  • Hepatitis C Viral Replication Complex. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Rodent Hot/Cold Plate Pain Assay. (n.d.). Maze Engineers. Retrieved January 12, 2026, from [Link]

  • Schematic representation of the assembly and release of HCV. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • CCR5 antagonism in HIV infection: current concepts and future opportunities. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 12, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 12, 2026, from [Link]

  • Hepatitis C virus – host interactions, replication, and viral assembly. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. (2024, November 15). JoVE. Retrieved January 12, 2026, from [Link]

  • Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (2025, August 3). protocols.io. Retrieved January 12, 2026, from [Link]

  • Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved January 12, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). PubMed. Retrieved January 12, 2026, from [Link]

  • Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved January 12, 2026, from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Retrieved January 12, 2026, from [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • MTT assay. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (n.d.). SciELO. Retrieved January 12, 2026, from [Link]

  • Generation and quantitation of infectious hepatitis C virus derived from cell culture (HCVcc). (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. (n.d.). Frontiers. Retrieved January 12, 2026, from [Link]

  • Quantitative Analysis of the Hepatitis C Virus Replication Complex. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

Sources

The Cyclopropyl Group: A Small Ring with a Big Impact in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The cyclopropyl group, the smallest carbocycle, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique stereoelectronic properties, stemming from significant ring strain, offer a powerful toolkit to address multifaceted challenges in drug design, including potency, selectivity, metabolic stability, and overall pharmacokinetic profile.[2][3] This guide provides a comprehensive overview of the strategic application of the cyclopropyl moiety, delving into its fundamental physicochemical characteristics, its role as a versatile bioisostere, its profound impact on molecular conformation and metabolism, and its successful incorporation into numerous approved therapeutics.[4] We will explore the causality behind its effectiveness, supported by mechanistic insights, quantitative data, and practical synthetic considerations, to provide researchers with a robust framework for leveraging this privileged scaffold in their drug discovery programs.

The Fundamental Nature of the Cyclopropyl Ring: More Than Just a Small Alkane

The utility of the cyclopropyl group in drug design is a direct consequence of its unique and somewhat counterintuitive electronic and structural nature. The severe angle strain (internal C-C-C angles of 60°) forces the carbon-carbon bonds to be formed from sp~5 hybridized orbitals, resulting in "bent" or "banana" bonds that lie outside the internuclear axis.[5] This arrangement imparts significant and exploitable characteristics.

  • Enhanced p-character: The C-C bonds possess a higher degree of p-character than typical alkanes, making the cyclopropyl ring behave electronically like a C=C double bond in some contexts.[6][7] This allows it to engage in conjugative interactions with adjacent π-systems, such as carbonyls or aromatic rings.[8]

  • Rigidity and Planarity: The three carbon atoms of the ring are coplanar, creating a rigid, well-defined three-dimensional structure.[6][7] This conformational constraint is a key tool for medicinal chemists.

  • Strengthened C-H Bonds: The C-H bonds have increased s-character, making them shorter, stronger, and less susceptible to metabolic oxidation compared to those in standard aliphatic chains.[4][6]

These core features are the foundation upon which the cyclopropyl group's diverse roles in medicinal chemistry are built.

cluster_0 Unique Properties of the Cyclopropyl Group A High Ring Strain (60° C-C-C Angles) B Bent 'Banana' Bonds (sp~5 Hybridization) A->B E Conformational Rigidity & Planarity A->E C Enhanced π-Character in C-C Bonds B->C D Increased s-Character in C-H Bonds B->D F Electronic Effects (π-Acceptor Conjugation) C->F G Metabolic Stability (Stronger C-H Bonds) D->G H Defined 3D Structure (Vectorial Exit Points) E->H

Caption: Core physicochemical properties of the cyclopropyl ring and their resulting benefits in drug design.

Strategic Applications in Medicinal Chemistry

The decision to incorporate a cyclopropyl group is a strategic choice driven by the need to solve specific drug design problems. Its versatility allows it to function in several key roles.

The Cyclopropyl Group as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, and the cyclopropyl group is a frequent player.[3] It can mimic the spatial arrangement and volume of various functional groups while offering superior physicochemical properties.

  • Phenyl Ring Replacement: Replacing a phenyl ring with a cyclopropyl or bicyclo[1.1.1]pentane (BCP) group is a common "escape from flatland" strategy.[1][9] This tactic increases the fraction of sp3-hybridized carbons (Fsp³), which often leads to improved aqueous solubility, reduced metabolic liability associated with aromatic oxidation, and better overall pharmacokinetic profiles.[1][9]

  • Alkene and Carbonyl Isostere: Due to its π-character, the cyclopropyl ring can serve as a rigid, non-metabolizable isostere for an alkene, maintaining geometry while improving stability.[1][4] It can also replace a carbonyl group, particularly when the carbonyl's hydrogen bond accepting capability is not critical for binding but its polarity is detrimental.

  • gem-Dimethyl Group Replacement: The cyclopropyl group can act as a conformationally restricted replacement for a gem-dimethyl group.[2] This substitution preserves lipophilicity and steric bulk while locking the conformation, which can prevent rotation around a key bond and lead to a more favorable entropic contribution to binding affinity.[6]

cluster_workflow Bioisosteric Replacement Workflow Lead Lead Compound Phenyl Ring Problem Identified Liabilities: - Poor Solubility - Aromatic Oxidation (Metabolism) - High LogP Lead->Problem Analysis Strategy Bioisosteric Replacement (Increase Fsp³) Problem->Strategy Hypothesis Candidate Optimized Candidate Cyclopropyl Group Strategy->Candidate Synthesis Outcome Improved Properties: - Increased Solubility - Blocked Metabolism - Lower LogP Candidate->Outcome Testing

Caption: A typical workflow illustrating the strategic replacement of a phenyl ring with a cyclopropyl bioisostere.

Conformational Restriction and Entropy

Flexible molecules pay a significant entropic penalty upon binding to a rigid receptor site.[10] By introducing a cyclopropyl ring, medicinal chemists can rigidify a flexible linker, pre-organizing the molecule into a bioactive conformation.[1][3] This "entropic steering" reduces the loss of conformational entropy upon binding, which can manifest as a significant increase in binding affinity and potency.[6][7] In a study on chemotactic formyl tripeptides, the introduction of a cyclopropyl group induced a specific conformation that was more effective for receptor interaction compared to a more flexible isopropyl analogue.[11]

Modulating Metabolism and Pharmacokinetics

The inherent strength of the cyclopropyl C-H bonds makes them poor substrates for cytochrome P450 (CYP) enzymes, which often initiate metabolism through hydrogen atom abstraction.[6][12]

  • Metabolic Blocking: Placing a cyclopropyl group at a known metabolic soft spot is a classic and highly effective strategy to block oxidative metabolism, thereby increasing the drug's half-life and oral bioavailability.[12] The classic example is pitavastatin, where a cyclopropyl group diverts metabolism away from the major CYP3A4 pathway.[12]

  • Potential Liabilities: While often a solution, the cyclopropyl group can introduce new metabolic pathways, particularly when attached to a heteroatom like nitrogen. N-cyclopropyl groups can undergo CYP-mediated oxidation that leads to ring-opening and the formation of reactive intermediates.[12] This bioactivation pathway was implicated in the hepatotoxicity of the antibiotic trovafloxacin.[12] Therefore, careful metabolite identification studies are crucial for any cyclopropyl-containing candidate.

PropertyCyclopropylIsopropylPhenyl
C-C Bond Length (Å) ~1.51[6][7]~1.54~1.40
Internal Bond Angle 60°[13][14]~112°120°
Hybridization (C-C) sp~5 (Bent)[5]sp³sp²
C-H Bond Strength (BDE) Higher than alkane[6][12]Standard alkaneHigher (sp²)
Key Feature Strained, Rigid, π-characterFlexible, LipophilicAromatic, Flat
Table 1: Comparative physicochemical properties of the cyclopropyl group versus common chemical motifs.

Case Studies: Approved Drugs

The successful application of cyclopropyl groups is evidenced by the large number of approved drugs incorporating this moiety.[4][15] Between 2012 and 2018 alone, the U.S. FDA approved 18 new drugs containing a cyclopropyl group.[15][16]

Drug NameTherapeutic AreaRole of Cyclopropyl Group
Simeprevir Hepatitis CBinds in a hydrophobic pocket of the NS3/4A protease; the rigid cyclopropyl constrains the conformation of a key sulfonamide group.[15][16]
Trametinib Oncology (Melanoma)Serves as a rigid linker and a phenyl ring bioisostere, contributing to potency and favorable physicochemical properties.[15][16][17]
Ledipasvir Hepatitis CThe cyclopropyl-proline motif acts as a conformationally restricted element, optimizing interactions with the NS5A protein.[15][16]
Grazoprevir Hepatitis CPart of a constrained macrocycle, contributing to the overall shape and rigidity required for potent inhibition of the NS3/4A protease.[15][16]
Voxilaprevir Hepatitis CThe cyclopropyl sulfonamide is a key pharmacophore element that orients functionalities for optimal binding to the NS3/4A protease.[15][16]
Table 2: Selected FDA-approved drugs and the strategic role of their cyclopropyl moieties.

Experimental Protocols: Synthesis of the Cyclopropyl Moiety

The incorporation of a cyclopropyl ring into a drug candidate requires robust and scalable synthetic methods. Several classic and modern reactions are routinely employed.

Protocol: Simmons-Smith Cyclopropanation

This is one of the most reliable methods for converting an alkene into a cyclopropane. It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.

Objective: To synthesize a cyclopropyl derivative from an alkene precursor.

Materials:

  • Alkene substrate (1.0 eq)

  • Diiodomethane (CH₂I₂) (1.5 - 2.0 eq)

  • Zinc-Copper Couple (or Diethylzinc) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Reagent Charging: Under a positive pressure of inert gas, charge the flask with the zinc-copper couple and anhydrous diethyl ether.

  • Carbenoid Formation: Add the diiodomethane to the stirred suspension. A gentle exotherm and/or bubble formation may be observed, indicating the formation of the active zinc carbenoid (ICH₂ZnI).

  • Substrate Addition: Dissolve the alkene substrate in anhydrous diethyl ether and add it to the reaction mixture via the dropping funnel over 15-30 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (reflux) until TLC or LC-MS analysis indicates complete consumption of the starting alkene (typically 2-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired cyclopropanated compound.[2][16][18]

Conclusion

The cyclopropyl group is a powerful and validated structural motif in drug discovery. Its unique combination of rigidity, compact size, and unusual electronic properties provides medicinal chemists with a reliable tool to enhance potency, restrict conformation, block metabolic pathways, and improve physicochemical properties.[6][19] While potential metabolic liabilities must be carefully assessed, a deep understanding of the causality behind its effects—from entropic advantages in binding to the increased bond dissociation energy of its C-H bonds—allows for its rational and highly effective deployment. As drug discovery continues to venture into more complex chemical space, the small ring with the big impact will undoubtedly remain a frequent and valuable player.[3]

References

  • Štefane, B., & Požgan, F. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Chemistry of Heterocyclic Compounds, 55(10), 1192-1208. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1423-1445. [Link]

  • Bretscher, L. E., et al. (1991). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. Journal of Medicinal Chemistry, 34(5), 1630-1634. [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex Blogs. [Link]

  • INRAE. (n.d.). Cyclopropyl. INRAE database. [Link]

  • ResearchGate. (n.d.). (A) Examples of the cyclopropyl isostere to block potentially reactive... ResearchGate. [Link]

  • ResearchGate. (n.d.). Marketed drugs containing a cyclopropyl ring. ResearchGate. [Link]

  • Thieme. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme Connect. [Link]

  • Meanwell, N. A. (2021). Phenyl and Biphenyl Molecular Metaphors in Drug Design. Baruch S. Blumberg Institute. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. Wikipedia. [Link]

  • Marsden, S. P., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry, 24(59), 15856-15864. [Link]

  • Quantum Catalyst AI. (n.d.). Medicinal Chemistry Insights: Leveraging D-Cyclopropylglycine for Novel Drug Design. Quantum Catalyst AI. [Link]

  • Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex Blogs. [Link]

  • University of Illinois Urbana-Champaign. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. UIUC Chemistry. [Link]

  • Gamo, F. J., et al. (2012). Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. Antimicrobial Agents and Chemotherapy, 56(11), 5574-5582. [Link]

  • Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B: Structural Science, 67(Pt 1), 72-83. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Dimov, D., et al. (2020). Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ-opioid, and D2-dopamine receptor ligands. bioRxiv. [Link]

Sources

An In-depth Technical Guide to N-cyclopropyl-1-propylpiperidin-4-amine: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-1-propylpiperidin-4-amine is a substituted piperidine derivative that holds significant interest within medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to be readily functionalized. The incorporation of a cyclopropyl group at the 4-amino position and a propyl group at the 1-position of the piperidine ring creates a unique chemical entity with specific steric and electronic properties. These features make it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a detailed overview of the core physicochemical properties of this compound and discusses key considerations for its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its application in drug design and development, influencing factors such as solubility, membrane permeability, and metabolic stability. For this compound, these properties are summarized below.

PropertyValueSource
Molecular Formula C11H22N2[1]
Molecular Weight 182.31 g/mol Calculated
Monoisotopic Mass 182.1783 Da[1]
SMILES CCCN1CCC(CC1)NC2CC2[1]
InChI InChI=1S/C11H22N2/c1-2-7-13-8-5-11(6-9-13)12-10-3-4-10/h10-12H,2-9H2,1H3[1]

The molecular structure of this compound is depicted in the following diagram:

Caption: 2D structure of this compound.

Synthetic Strategy: A Conceptual Workflow

The synthesis of this compound can be approached through a multi-step process. A common and logical synthetic route involves the initial formation of the N-propylpiperidine core, followed by the introduction of the cyclopropylamine moiety at the 4-position. A key intermediate in this process would be 1-propylpiperidin-4-one.

A generalized workflow for the synthesis is outlined below:

G start Starting Materials: Piperidin-4-one and Propyl Halide step1 N-Alkylation start->step1 intermediate Intermediate: 1-Propylpiperidin-4-one step1->intermediate step2 Reductive Amination with Cyclopropylamine intermediate->step2 product Final Product: This compound step2->product

Caption: Conceptual synthetic workflow for this compound.

Experimental Protocol: Reductive Amination of 1-Propylpiperidin-4-one

This protocol details the crucial reductive amination step to form the final product from the key intermediate, 1-propylpiperidin-4-one.

Objective: To synthesize this compound via reductive amination of 1-propylpiperidin-4-one with cyclopropylamine.

Materials:

  • 1-Propylpiperidin-4-one

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a solution of 1-propylpiperidin-4-one (1 equivalent) in dichloromethane (DCM) in a round-bottom flask is added cyclopropylamine (1.2 equivalents).

  • Acidification: A catalytic amount of glacial acetic acid is added to the mixture to facilitate the formation of the iminium ion intermediate.

  • Reduction: The reaction mixture is stirred at room temperature for 1-2 hours. Following this, sodium triacetoxyborohydride (STAB) (1.5 equivalents) is added portion-wise over 15 minutes. The reaction is then allowed to stir at room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with DCM.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls than other borohydrides, which allows for the in-situ formation of the iminium ion before reduction, minimizing side reactions.

  • Solvent: Dichloromethane (DCM) is a common solvent for reductive aminations as it is relatively non-reactive and effectively solubilizes the reactants and intermediates.

  • Acid Catalyst: The addition of acetic acid is crucial to catalyze the formation of the iminium ion from the ketone and the amine, which is the species that is subsequently reduced by STAB.

Conclusion

This compound is a compound with a molecular formula of C11H22N2 and a molecular weight of 182.31 g/mol . Its structure, featuring a piperidine core with N-propyl and 4-cyclopropylamino substituents, makes it a valuable synthon for the development of novel chemical entities in pharmaceutical research. The synthetic route, particularly the reductive amination step, is a well-established and efficient method for its preparation, employing mild and selective reagents to achieve the desired product. This guide provides foundational information for researchers and scientists working with this and related compounds.

References

  • PubChemLite. This compound (C11H22N2). Available at: [Link]1]

Sources

Whitepaper: Unlocking the Therapeutic Potential of N-cyclopropyl-1-propylpiperidin-4-amine: A Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-cyclopropyl-1-propylpiperidin-4-amine represents a novel chemical entity with a versatile 4-aminopiperidine scaffold, a privileged structure in modern medicinal chemistry. While the specific biological activities of this compound remain uncharacterized, its structural motifs are present in a wide array of clinically relevant agents, suggesting a broad therapeutic potential. This in-depth technical guide provides a prospective analysis of potential therapeutic targets for this compound. We will explore promising avenues in central nervous system (CNS) disorders, infectious diseases, and inflammatory conditions. For each area, a comprehensive, step-by-step experimental workflow is detailed, designed to systematically identify and validate potential molecular targets. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this and related novel chemical entities.

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Structure

The 4-aminopiperidine core is a cornerstone in the design of bioactive molecules. Its three-dimensional structure and the presence of a basic nitrogen atom allow for critical interactions with a multitude of biological targets. Derivatives of this scaffold have been successfully developed into drugs for a range of indications. For instance, the piperidine ring is a key feature in many CNS agents, where it can facilitate blood-brain barrier penetration and optimal receptor engagement.[1][2] Furthermore, modifications to the 4-amino and piperidine nitrogen positions, such as the N-cyclopropyl and N-propyl groups in the topic compound, can significantly influence potency, selectivity, and pharmacokinetic properties. The N-cyclopropyl group, in particular, is known to enhance metabolic stability and can improve binding affinity to certain targets.[3][4]

This guide will therefore not focus on a single hypothesized target, but rather propose a multi-pronged approach to uncovering the therapeutic potential of this compound by exploring several high-probability target classes.

Potential Therapeutic Area 1: Central Nervous System Disorders

The structural similarity of this compound to known CNS-active compounds makes this a primary area of investigation.[1][2] The lipophilic nature of the propyl and cyclopropyl groups may allow for effective penetration of the blood-brain barrier.

Potential Targets: Monoamine Transporters and GPCRs

Many CNS drugs containing the 4-aminopiperidine scaffold target monoamine transporters (e.g., SERT, DAT, NET) or G-protein coupled receptors (GPCRs) such as serotonergic (5-HT), dopaminergic (D2), and opioid receptors.

Experimental Workflow for CNS Target Validation

A tiered screening approach is recommended to efficiently identify and characterize CNS activity.

The initial step involves a broad in vitro screen to identify potential interactions with a panel of CNS-related targets. This provides an unbiased overview of the compound's pharmacological profile.

  • Protocol:

    • Utilize a commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, CEREP ExpresSProfile).

    • Submit this compound for screening against a panel of at least 40 CNS targets, including monoamine transporters, GPCRs, ion channels, and enzymes.

    • The initial screening concentration is typically 10 µM.

    • Primary data will be presented as percent inhibition or stimulation.

Any "hits" from the initial screen (typically >50% inhibition/stimulation) should be confirmed, and their potency determined.

  • Protocol:

    • For each confirmed target, perform a dose-response analysis using a suitable in vitro assay (e.g., radioligand binding for receptors, fluorescence-based uptake assays for transporters).

    • Generate a 10-point concentration-response curve, starting from a high concentration (e.g., 100 µM) with serial dilutions.

    • Calculate the IC50 (for inhibition) or EC50 (for activation) values.

For the most potent and promising targets, it is crucial to assess the functional activity and selectivity of the compound.

  • Protocol:

    • Functional Assays:

      • For GPCRs: Perform downstream signaling assays, such as cAMP measurement or calcium flux assays, to determine if the compound is an agonist, antagonist, or allosteric modulator.

      • For transporters: Conduct in vitro neurotransmitter release assays to confirm functional inhibition.

    • Selectivity Profiling:

      • Screen the compound against closely related targets to assess its selectivity. For example, if the primary hit is the serotonin transporter, test for activity at the dopamine and norepinephrine transporters.

Hypothetical Data Summary for CNS Target Screening

TargetInitial Screen (% Inhibition @ 10 µM)IC50 (nM)Functional Activity
Serotonin Transporter (SERT)85%75Reuptake Inhibitor
Dopamine Transporter (DAT)20%>10,000-
Norepinephrine Transporter (NET)45%2,500Reuptake Inhibitor
5-HT2A Receptor60%350Antagonist
Sigma-1 Receptor92%30Agonist

Experimental Workflow for CNS Target Identification

CNS_Workflow start This compound broad_screen Broad-Spectrum CNS Panel Screen (>40 targets @ 10 µM) start->broad_screen hit_confirmation Hit Confirmation & Dose-Response (IC50/EC50) broad_screen->hit_confirmation Hits (>50% activity) functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) hit_confirmation->functional_assays Potent Hits selectivity Selectivity Profiling (vs. related targets) functional_assays->selectivity in_vivo In Vivo Behavioral Models selectivity->in_vivo

Caption: Tiered experimental workflow for CNS target identification and validation.

Potential Therapeutic Area 2: Infectious Diseases

The 4-aminopiperidine scaffold is also present in compounds with antimicrobial activity, including antifungal and antituberculosis agents.[5][6][7]

Potential Targets: Fungal Ergosterol Biosynthesis and Bacterial Enzymes
  • Antifungal: Structurally related compounds have been shown to inhibit enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[5]

  • Antibacterial/Antitubercular: While a specific target is not immediately obvious from the structure, screening against whole organisms is a viable starting point.

Experimental Workflow for Antimicrobial Target Discovery
  • Protocol:

    • Screen this compound against a panel of clinically relevant fungi (e.g., Candida albicans, Aspergillus fumigatus) and bacteria (e.g., Staphylococcus aureus, Mycobacterium tuberculosis).

    • Determine the Minimum Inhibitory Concentration (MIC) using standardized microbroth dilution assays.

If significant antimicrobial activity is observed, the next step is to elucidate the mechanism of action.

  • Protocol (Antifungal):

    • Sterol Profiling: Treat fungal cells with the compound and extract the sterols. Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS). An accumulation of specific sterol intermediates can indicate which enzyme in the ergosterol biosynthesis pathway is inhibited.[5]

    • Direct Enzyme Inhibition Assays: If a specific enzyme is implicated, confirm direct inhibition using purified recombinant enzyme.

  • Protocol (Antibacterial):

    • Macromolecular Synthesis Assays: Determine if the compound inhibits the synthesis of DNA, RNA, protein, or the cell wall.

    • Resistant Mutant Selection and Genome Sequencing: Select for resistant mutants and sequence their genomes to identify mutations in the target protein.

Signaling Pathway: Fungal Ergosterol Biosynthesis

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol FF_MAS 14-demethylase (CYP51A1) Lanosterol->FF_MAS Multiple Steps Inhibited_Enzyme Sterol C14-reductase or Sterol C8-isomerase FF_MAS->Inhibited_Enzyme Ergosterol Ergosterol Inhibited_Enzyme->Ergosterol Potential Inhibition Site

Sources

An In-Depth Technical Guide to the In Vitro Screening of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Novel Compound Characterization

The molecule N-cyclopropyl-1-propylpiperidin-4-amine represents a novel chemical entity. Its piperidine core is a privileged scaffold in medicinal chemistry, frequently associated with activity at G-protein coupled receptors (GPCRs) and ion channels, particularly within the central nervous system.[1] This guide outlines a comprehensive, tiered in vitro screening strategy designed to elucidate the pharmacological profile of this compound. Our approach is not merely a sequence of assays, but a logical cascade built on the principles of modern drug discovery. We begin with broad screening to identify a target class, proceed to confirm and characterize the activity through orthogonal functional assays, and conclude with essential safety and liability profiling. This self-validating workflow is designed to build a robust data package, providing a clear rationale for every experimental choice and enabling informed decisions for further development.

Phase 1: Primary Screening – Identifying the Biological Target

The initial goal is to cast a wide yet targeted net. Given the structural motifs of this compound, a primary screen focused on GPCRs is the most logical starting point. Radioligand binding assays are the gold standard for this phase due to their robustness, sensitivity, and direct measurement of compound-target interaction.[2]

Rationale for Target Class Selection

The piperidine scaffold is prevalent in numerous approved drugs targeting GPCRs. The amine functional group suggests a potential interaction with aminergic receptors (e.g., serotonin, dopamine, adrenergic) or other receptors that recognize cationic ligands. Therefore, a broad GPCR panel is the most efficient starting point.

Primary Assay: Competitive Radioligand Binding

A competitive binding assay will determine if the test compound can displace a known, high-affinity radioligand from a specific receptor.[3][4] This provides a direct measure of binding affinity (Ki).

Experimental Workflow: GPCR Radioligand Binding Screen

cluster_prep Assay Preparation cluster_assay Incubation & Separation cluster_detection Detection & Analysis Compound This compound (Serial Dilution) Incubate Incubate Components (Reach Equilibrium) Compound->Incubate Membranes Receptor Membranes (e.g., from CHO or HEK293 cells) Membranes->Incubate Radioligand Radioligand (e.g., [3H]-Ketanserin for 5-HT2A) Radioligand->Incubate Filter Rapid Filtration (GF/B filters to separate bound/free) Incubate->Filter Wash Wash Filters (Remove non-specific binding) Filter->Wash Scintillation Scintillation Counting (Measure Radioactivity) Wash->Scintillation Analysis Data Analysis (Calculate % Inhibition -> IC50 -> Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM final concentration).

  • Assay Plate Setup: To a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled competitor (for non-specific binding).

    • 25 µL of the test compound at various concentrations.

    • 25 µL of the radioligand at a concentration near its dissociation constant (Kd).

    • 25 µL of cell membranes expressing the target receptor.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove residual unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Phase 2: Hit Confirmation & Functional Characterization

A "hit" from the primary screen (e.g., Ki < 1 µM) indicates binding, but not function. The compound could be an agonist, antagonist, or inverse agonist. Cell-based functional assays are essential to determine the compound's effect on receptor signaling.[5][6][7]

Rationale for Orthogonal Assay Selection

Functional assays provide an orthogonal validation of the primary binding hit.[8] By measuring a downstream signaling event (e.g., second messenger production), we confirm that the compound's binding to the receptor is biologically relevant. The choice of assay depends on the G-protein coupling of the target receptor identified in Phase 1.

  • For Gs- or Gi-coupled receptors: A cAMP (cyclic adenosine monophosphate) assay is the standard.[9]

  • For Gq-coupled receptors: A calcium mobilization assay is appropriate.

Example Functional Assay: HTRF® cAMP Assay for a Gi-Coupled Receptor

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring cAMP.[10] The assay is based on a competitive immunoassay format where cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[11][12]

Signaling Pathway: Gi-Coupled GPCR and cAMP Modulation

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (Gi-coupled) Extracellular Intracellular G_Protein Gαiβγ GPCR:f2->G_Protein Activates AC Adenylate Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ligand Agonist Ligand->GPCR:f1 Activates Test_Cmpd Test Compound (Antagonist?) Test_Cmpd->GPCR:f1 Blocks Agonist Forskolin Forskolin Forskolin->AC Stimulates

Caption: Antagonist action at a Gi-coupled GPCR prevents inhibition of cAMP.

Detailed Protocol: Antagonist Mode cAMP Assay
  • Cell Culture: Plate cells expressing the target Gi-coupled receptor in a 384-well assay plate and culture overnight.

  • Compound Addition: Remove culture medium. Add the test compound (this compound) at various concentrations, followed by a fixed concentration of a known agonist for the receptor (e.g., EC80 concentration).

  • Stimulation: Add a stimulant like Forskolin to artificially raise intracellular cAMP levels. This is crucial for a Gi-coupled receptor, as it provides a signal window to measure inhibition.[12] Incubate for 30 minutes.

  • Cell Lysis & Reagent Addition: Lyse the cells and add the HTRF cAMP detection reagents (a cAMP-d2 conjugate and an anti-cAMP Cryptate-labeled antibody).[9]

  • Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

  • Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the test compound concentration to determine the IC50 for antagonist activity.

Phase 3: Selectivity and Safety Liability Profiling

Identifying a primary target is only the beginning. A successful drug candidate must be selective for its target and free from major safety liabilities. This phase assesses the compound against a panel of common off-targets.

Selectivity Profiling

The compound should be tested in binding assays against a panel of receptors related to the primary target (e.g., other serotonin receptor subtypes if the primary hit was a serotonin receptor). The goal is to demonstrate a significant window (ideally >100-fold) between the affinity for the primary target and related off-targets.

Target ReceptorPrimary Hit (Ki, nM)Related Subtype 1 (Ki, nM)Related Subtype 2 (Ki, nM)Related Subtype 3 (Ki, nM)
Hypothetical Data
5-HT2A15> 2,0001,500> 5,000
D28509,000>10,000>10,000

Table 1: Example of a selectivity panel data summary. This table illustrates how data would be presented to show selectivity for a primary target over related receptor subtypes.

Safety Pharmacology Profiling

Regulatory agencies require early assessment of key safety liabilities.[13] For a compound with potential CNS activity, the most critical in vitro safety assays include:

  • hERG Potassium Channel Inhibition: Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[14][15] An automated patch-clamp assay is the gold standard for this assessment.[16][17]

  • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) is a primary cause of drug-drug interactions.[18][19][20] This is typically assessed using human liver microsomes and specific probe substrates.[21]

Detailed Protocol: CYP450 Inhibition Assay (e.g., CYP3A4)

  • System Preparation: Prepare an incubation mixture containing human liver microsomes, a CYP3A4-specific probe substrate (e.g., midazolam), and buffer.

  • Compound Incubation: Add this compound across a range of concentrations to the mixture. Include a positive control inhibitor (e.g., ketoconazole).

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH. Incubate at 37°C for a short period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile.

  • Metabolite Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam).

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the percent inhibition and determine the IC50 value. An IC50 < 1 µM is considered a strong inhibitor.[19]

Conclusion and Path Forward

This structured in vitro screening cascade provides a robust framework for the initial characterization of this compound. By systematically progressing from broad target screening to functional confirmation and safety profiling, this guide ensures that the generated data is both comprehensive and reliable. The results of this workflow will form a critical data package, enabling a clear, evidence-based decision on whether to advance the compound into more complex cellular models, lead optimization, and eventual in vivo studies.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Sumble. (2023, November 24). What is cell-based functional assays? Retrieved from [Link]

  • Accelevir. (n.d.). Functional Cell-Based Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 1, [Principles of the HTRF cAMP...]. In Assay Guidance Manual. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Hulme, E. C. (1992). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]

  • Sun, B., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 1, Schematic illustration of the assay principle of the HTRF cAMP assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Cisbio. (2007, May). HTRF® package insert cAMP HiRange. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Aurigene. (n.d.). Safety Pharmacology Studies and Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Cardiovascular System. Retrieved from [Link]

  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Retrieved from [Link]

  • Latorraca, N. R., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Al-Omaim, W. S., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Szániel, L., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H22N2). Retrieved from [Link]

  • Asale, A. M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Lee, H., et al. (2012). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Identification of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical identifiers for N-cyclopropyl-1-propylpiperidin-4-amine, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the generation and interpretation of its SMILES and InChIKey, offering a foundational understanding of these crucial molecular descriptors.

Introduction: The Significance of Precise Molecular Identification

In the landscape of modern chemical research and development, unambiguous molecular identification is paramount. The ability to represent a complex three-dimensional molecular structure as a machine-readable string is fundamental to cheminformatics, enabling database searching, substructure analysis, and the prediction of chemical properties. This compound, with its combination of a saturated heterocycle, an alkyl chain, and a cyclopropyl moiety, serves as an excellent case study for understanding the nuances of chemical notation systems. This guide will deconstruct the SMILES string and InChIKey of this compound, providing clarity on how these identifiers are derived from its structure.

Core Chemical Identifiers

The definitive chemical identifiers for this compound are crucial for its accurate representation in chemical databases and literature. These identifiers are based on its molecular structure and provide a standardized method for its notation.

Identifier TypeValueSource
SMILES CCCN1CCC(CC1)NC2CC2PubChem[1]
InChIKey IOZJJKNYYROPTK-UHFFFAOYSA-NPubChem[1]
Molecular Formula C11H22N2PubChem[1]
Monoisotopic Mass 182.1783 DaPubChem[1]

Deconstruction of the SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for encoding molecular structures. The canonical SMILES for this compound, CCCN1CCC(CC1)NC2CC2, can be broken down as follows:

  • CCC : Represents a propyl group (CH3-CH2-CH2-).

  • N1 : The propyl group is attached to a nitrogen atom, which is part of a ring, denoted by the number 1.

  • CCC(CC1) : The nitrogen is part of a piperidine ring. The string CCC CC1 represents the carbon backbone of the piperidine ring, with the 1 indicating the closure of the ring at the nitrogen atom. The parentheses enclose a substituent on the piperidine ring.

  • C( ... ) : The substituent is attached to one of the carbon atoms of the piperidine ring.

  • NC2CC2 : This represents the N-cyclopropylamino group attached to the 4-position of the piperidine ring.

    • N : An amino group.

    • C2CC2 : A cyclopropyl group, where the 2 indicates the ring closure.

The following diagram illustrates the relationship between the SMILES string and the molecular structure:

Caption: Molecular graph of this compound.

Understanding the InChIKey

The IUPAC International Chemical Identifier (InChI) is a non-proprietary identifier that provides a more formal and layered representation of a molecule. The InChIKey is a fixed-length (27-character) condensed version of the full InChI string, designed for easy use in web and database searches. The InChIKey for this compound is IOZJJKNYYROPTK-UHFFFAOYSA-N.

The InChIKey is composed of three blocks:

  • IOZJJKNYYROPTK : The first 14 characters encode the core molecular connectivity.

  • UHFFFAOYSA : The next 8 characters represent stereochemistry and other isotopic information. In this case, UHFFFAOYSA indicates that no specific stereochemistry is defined.

  • N : The final character indicates the protonation state, with N signifying a neutral molecule.

Hypothetical Characterization Protocol

The definitive identification of this compound in a laboratory setting would involve a combination of spectroscopic and spectrometric techniques. The following outlines a standard experimental workflow for its characterization.

Objective: To confirm the structure and purity of a synthesized batch of this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their connectivity. Expected signals would include those for the propyl group, the piperidine ring protons, and the cyclopropyl protons.

    • ¹³C NMR: To identify the number of unique carbon environments.

    • 2D NMR (COSY, HSQC): To establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecular fragments.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecular ion ([M+H]⁺), which should correspond to the calculated exact mass of C11H23N2⁺. This confirms the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): To fragment the molecular ion and analyze the resulting fragmentation pattern, providing further structural confirmation.

  • Chromatographic Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the compound and to obtain its mass spectrum.

The following diagram outlines this experimental workflow:

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_confirmation Data Interpretation & Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms chromatography Chromatography (LC-MS or GC-MS) synthesis->chromatography confirmation Structure & Purity Confirmed nmr->confirmation ms->confirmation chromatography->confirmation

Caption: Experimental workflow for the characterization of this compound.

Conclusion

The accurate and consistent use of molecular identifiers such as SMILES and InChIKey is fundamental to the advancement of chemical sciences. For this compound, the SMILES string CCCN1CCC(CC1)NC2CC2 and the InChIKey IOZJJKNYYROPTK-UHFFFAOYSA-N provide unambiguous, machine-readable representations of its structure. This guide has detailed the composition of these identifiers and outlined a standard protocol for the empirical verification of the compound's structure, thereby providing a comprehensive resource for researchers in the field.

References

  • PubChem. This compound . National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Data for N-cyclopropyl-1-propylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted spectroscopic data for N-cyclopropyl-1-propylpiperidin-4-amine. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is based on established principles of spectroscopic interpretation for its constituent functional groups.

Introduction

This compound is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The presence of a piperidine scaffold, a common motif in many pharmaceuticals, combined with cyclopropyl and propyl substitutions, imparts unique physicochemical properties that are critical to understand for its application. This guide provides an in-depth analysis of the predicted spectroscopic characteristics of this compound, offering a foundational dataset for its identification and characterization.

Molecular Structure and Key Features

The structural features of this compound dictate its spectroscopic signature. The molecule comprises a piperidine ring, which typically adopts a chair conformation, substituted at the 1-position with a propyl group and at the 4-position with a cyclopropylamino group.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the propyl, piperidine, and cyclopropyl groups.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Propyl -CH₃0.85 - 0.95Triplet (t)7.0 - 7.5
Propyl -CH₂- (middle)1.40 - 1.60Sextet7.0 - 7.5
Propyl N-CH₂-2.20 - 2.40Triplet (t)7.0 - 7.5
Piperidine -CH- (axial, position 4)2.50 - 2.70Complex multiplet-
Piperidine -CH₂- (axial, positions 2,6)1.90 - 2.10Multiplet-
Piperidine -CH₂- (equatorial, positions 2,6)2.80 - 3.00Multiplet-
Piperidine -CH₂- (axial, positions 3,5)1.30 - 1.50Multiplet-
Piperidine -CH₂- (equatorial, positions 3,5)1.70 - 1.90Multiplet-
Amine N-H1.00 - 2.00Broad singlet (br s)-
Cyclopropyl -CH-2.10 - 2.30Multiplet-
Cyclopropyl -CH₂-0.30 - 0.60Multiplet-

Rationale behind Predictions:

  • Propyl Group: The terminal methyl protons are expected to be the most shielded, appearing as a triplet due to coupling with the adjacent methylene group. The middle methylene protons will appear as a sextet, and the methylene group attached to the nitrogen will be deshielded, appearing as a triplet.[1]

  • Piperidine Ring: The protons on the piperidine ring will exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. Protons on carbons adjacent to the nitrogen (positions 2 and 6) are deshielded.[2][3] The proton at position 4 is also deshielded due to the attached nitrogen.

  • Cyclopropyl Group: The protons of the cyclopropyl ring are highly shielded and appear in the upfield region of the spectrum.[4][5][6]

  • Amine Proton: The N-H proton signal is typically broad due to quadrupole broadening and exchange with the solvent.[7]

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; CD₃OD: δ 3.31 ppm).

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted spectrum will show distinct signals for each chemically non-equivalent carbon atom.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Propyl -CH₃11 - 13
Propyl -CH₂- (middle)20 - 22
Propyl N-CH₂-58 - 60
Piperidine -C- (position 4)50 - 55
Piperidine -C- (positions 2,6)53 - 57
Piperidine -C- (positions 3,5)30 - 35
Cyclopropyl -CH-30 - 35
Cyclopropyl -CH₂-5 - 10

Rationale behind Predictions:

  • Aliphatic carbons of the propyl and piperidine groups are expected in the 10-60 ppm range.

  • Carbons directly attached to the nitrogen atoms (propyl N-CH₂-, piperidine C2, C6, and C4) will be deshielded and appear at higher chemical shifts.[8][9]

  • The carbons of the cyclopropyl group are highly shielded and will appear in the upfield region.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: A 100 MHz (for a 400 MHz ¹H spectrometer) or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar to ¹H NMR processing. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; CD₃OD: δ 49.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H stretch (secondary amine)3300 - 3500Weak to medium, sharp
C-H stretch (aliphatic)2850 - 3000Strong
C-H stretch (cyclopropyl)~3050Medium
N-H bend1550 - 1650Medium
C-N stretch1020 - 1250Medium

Rationale behind Predictions:

  • The N-H stretch of a secondary amine typically appears as a single, relatively sharp peak in the 3300-3500 cm⁻¹ region.[10][11]

  • The aliphatic C-H stretching vibrations from the propyl and piperidine groups will result in strong absorptions just below 3000 cm⁻¹.

  • The C-H stretching of the cyclopropyl group is expected at a slightly higher frequency, around 3050 cm⁻¹.

  • The C-N stretching vibration will appear in the fingerprint region.[11]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

G Place Sample on ATR Crystal Place Sample on ATR Crystal Acquire Background Spectrum Acquire Background Spectrum Place Sample on ATR Crystal->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Process Data (Baseline Correction) Process Data (Baseline Correction) Acquire Sample Spectrum->Process Data (Baseline Correction) G Molecule Molecule Ionization (e.g., EI, ESI) Ionization (e.g., EI, ESI) Molecule->Ionization (e.g., EI, ESI) Molecular Ion [M]⁺˙ or [M+H]⁺ Molecular Ion [M]⁺˙ or [M+H]⁺ Ionization (e.g., EI, ESI)->Molecular Ion [M]⁺˙ or [M+H]⁺ Fragmentation Fragmentation Molecular Ion [M]⁺˙ or [M+H]⁺->Fragmentation Fragment Ion 1 Fragment Ion 1 Fragmentation->Fragment Ion 1 Fragment Ion 2 Fragment Ion 2 Fragmentation->Fragment Ion 2 ... ... Fragmentation->...

Caption: General principle of mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Acquisition Parameters (ESI):

    • Ionization Mode: Positive ion mode.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas: Nitrogen.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and analyze the major fragment ions to propose a fragmentation pathway.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the outlined experimental protocols, serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this compound. It is important to reiterate that this data is predictive and should be confirmed by experimental analysis.

References

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 975-983. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1215-1221. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • ACS Omega. (2020, June 8). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link]

  • SciELO. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine mass fragments: possible structures of major mass spectral fragments of piperines. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • AIP Publishing. (1961). NMR Spectra of Propyl Derivatives. Retrieved from [Link]

  • Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Retrieved from [Link]

  • ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

  • RSC Publishing. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • CASPRE. (n.d.). 13 C NMR Predictor. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NIH. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(1'-Naphthyl)-cyclopropylamine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). N-4-Methoxybenzyl-N-4-methoxyphenyl-1-(1-phenylpropyl)piperidin-4-amine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

The Pivotal Role of N-Substituted Piperidin-4-amines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidin-4-amine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in the design of a diverse array of therapeutic agents. Its conformational flexibility and the synthetic tractability of its multiple functionalization points have made it a highly sought-after core for developing potent and selective ligands for various biological targets. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this critical chemical class, with a particular focus on its role in the development of therapeutics for central nervous system (CNS) disorders.

The Versatile Architecture: Synthetic Strategies for N-Substituted Piperidin-4-amines

The construction of the N-substituted piperidin-4-amine core and its subsequent derivatization are crucial steps in the drug discovery process. A variety of synthetic methodologies have been developed to access this scaffold, with reductive amination being one of the most prevalent and versatile approaches.

Reductive Amination: A Workhorse Reaction

Reductive amination of an N-protected or N-substituted piperidin-4-one with a primary or secondary amine is a highly efficient method for forging the C4-N bond.[1][2] The choice of reducing agent is critical for the success of this reaction, with sodium triacetoxyborohydride (STAB) being a favored reagent due to its mildness and broad functional group tolerance.[2]

Experimental Protocol: Reductive Amination of N-Boc-piperidin-4-one with 3,4-Dichloroaniline [2]

  • Reaction Setup: Dissolve N-Boc-piperidin-4-one (1 equivalent) and 3,4-dichloroaniline (1.2 equivalents) in a suitable aprotic solvent such as 1,2-dichloroethane or tetrahydrofuran.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 to 2 equivalents) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(3,4-dichlorophenyl)-N-Boc-piperidin-4-amine.

Alternative Synthetic Routes

While reductive amination is a mainstay, other synthetic strategies offer access to diverse N-substituted piperidin-4-amines. These include:

  • Nucleophilic Substitution: Alkylation of a piperidin-4-amine with a suitable electrophile can introduce various substituents on the piperidine nitrogen.[2]

  • Aza-Michael Addition: The conjugate addition of a piperidin-4-amine to an α,β-unsaturated carbonyl compound provides a route to derivatives with a three-carbon extension on the piperidine nitrogen.[2]

  • Multi-component Reactions: Reactions such as the Ugi or Bargellini reactions can be employed to construct highly substituted piperidine derivatives in a single step.

The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A Privileged Scaffold in CNS Drug Discovery

The N-substituted piperidin-4-amine moiety is a key pharmacophore in a multitude of CNS-active agents, demonstrating its remarkable ability to interact with a range of receptors and enzymes.

Opioid Receptor Modulation

The 4-anilinopiperidine substructure is famously embodied in the potent synthetic opioid analgesic, fentanyl, and its numerous analogs.[3][4] The N-substituent on the piperidine ring plays a critical role in modulating the affinity and efficacy of these compounds at the µ-opioid receptor (MOR).

CompoundN-Substituent (R)MOR Kᵢ (nM)DOR Kᵢ (nM)Reference
1 H1.11.1[4]
2 Benzyl0.296.6[4]
3 4-Fluorobenzyl0.4412[4]
4 2-Phenylethyl0.3511[4]

Kᵢ values represent the binding affinity for the respective opioid receptors.

The data clearly indicates that the nature of the N-substituent significantly influences receptor affinity. Aromatic and aralkyl groups are generally well-tolerated, with subtle changes in substitution leading to marked differences in potency and selectivity.

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to analgesia.[1][5][6][7]

mu_opioid_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel G_protein->K_channel Activation Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Analgesia Analgesia K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release

Caption: Mu-Opioid Receptor Signaling Cascade.

Dopamine Receptor Ligands

N-substituted piperidin-4-amines have also emerged as potent and selective ligands for dopamine receptors, particularly the D2 and D4 subtypes. These receptors are key targets for the treatment of schizophrenia and other psychotic disorders.

Similar to the MOR, the dopamine D2 receptor is a GPCR that couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[8][9][][11][12]

dopamine_d2_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Dopamine/Antagonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin Receptor Agents

The versatility of the N-substituted piperidin-4-amine scaffold extends to the serotonergic system.[13][14][15] Derivatives have been developed as ligands for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A, which are implicated in the pathophysiology of depression and anxiety.

NMDA Receptor Antagonists

N-substituted piperidin-4-amines have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[16][17][18][19] Overactivation of NMDA receptors is implicated in neurodegenerative diseases, making antagonists a promising therapeutic strategy.

Acetylcholinesterase Inhibitors

In the context of Alzheimer's disease, where there is a deficit in the neurotransmitter acetylcholine, inhibitors of acetylcholinesterase (AChE) have shown clinical benefit. The N-substituted piperidin-4-amine framework has been successfully incorporated into potent and selective AChE inhibitors.[20][21][22][23][24]

CompoundN-SubstituentR' Group on BenzamideAChE IC₅₀ (nM)Reference
Donepezil Analog 1 BenzylH>1000[21]
Donepezil Analog 2 Benzyl4'-benzylsulfonyl0.56[21]
Donepezil Analog 3 Benzyl (on piperidine)5,6-dimethoxy-1-oxoindan-2-yl)methyl5.7[22]

IC₅₀ values represent the concentration required for 50% inhibition of acetylcholinesterase activity.

These examples highlight the dramatic impact of substitution on the benzamide portion of the molecule, with bulky, lipophilic groups significantly enhancing inhibitory potency.

Physicochemical and Spectroscopic Characterization

The thorough characterization of newly synthesized N-substituted piperidin-4-amines is essential for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of these molecules. The chemical shifts and coupling constants of the piperidine ring protons provide valuable information about the conformation of the ring and the orientation of the substituents.[25]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns.[2][26][27][28] Electrospray ionization (ESI) is a commonly used technique for these analyses.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Characteristic absorption bands for N-H, C=O (amide), and aromatic C-H bonds can be readily identified.[29][30][31][32][33]

Future Directions and Conclusion

The N-substituted piperidin-4-amine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research in this area will likely focus on:

  • Fine-tuning selectivity: Developing ligands with exquisite selectivity for specific receptor subtypes to minimize off-target effects.

  • Exploring new biological targets: Expanding the application of this scaffold to other disease areas beyond CNS disorders.

  • Developing novel synthetic methodologies: Devising more efficient and sustainable synthetic routes to access a wider range of derivatives.

References

  • Biased signaling of Mu opioid receptors involves distinct pathways. The... - ResearchGate. Available at: [Link]

  • Schematic rendition of the opioid receptor-signaling pathways. Morphine... - ResearchGate. Available at: [Link]

  • Synthesis of N-Substituted 4-(4-Hydroxyphenyl)piperidines, 4-(4-Hydroxybenzyl)piperidines, and (±)-3-(4-Hydroxyphenyl)pyrrolidines: Selective Antagonists at the 1a/2B NMDA Receptor Subtype | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Available at: [Link]

  • Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives - ACG Publications. Available at: [Link]

  • NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-) - PubMed. Available at: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. Available at: [Link]

  • (1-Methyl-piperidin-4-yl)-phenethyl-amine - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • N-Phenyl-4-piperidinamine - the NIST WebBook. Available at: [Link]

  • Dopamine receptor signaling pathways and associated diseases. The main... - ResearchGate. Available at: [Link]

  • Mu-opioid receptor - Wikipedia. Available at: [Link]

  • Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. Available at: [Link]

  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists - PubMed. Available at: [Link]

  • A schematic diagram of the possible mechanism of dopamine receptor... - ResearchGate. Available at: [Link]

  • N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC - NIH. Available at: [Link]

  • Schematic representation of dopamine signaling pathway. - ResearchGate. Available at: [Link]

  • N-Phenyl-4-piperidinamine - the NIST WebBook. Available at: [Link]

  • CN101619057A - N-substituted piperidine derivatives as serotonin receptor agents - Google Patents.
  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate. Available at: [Link]

  • Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading... - ResearchGate. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. Available at: [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. Available at: [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. Available at: [Link]

  • Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine - JOCPR. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. Available at: [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PubMed Central. Available at: [Link]

  • Full article: Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - Taylor & Francis Online. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed. Available at: [Link]

  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed. Available at: [Link]

  • Dopamine receptor signaling and current and future antipsychotic drugs - PubMed Central. Available at: [Link]

  • Piperidine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Effect of the 3-and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethy1-4-(3-hydroxyphenyl)piperidines - ResearchGate. Available at: [Link]

  • SK1022004A3 - Piperidine derivatives as NMDA receptor antagonists - Google Patents.
  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. Available at: [Link]

Sources

Methodological & Application

N-cyclopropyl-1-propylpiperidin-4-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of N-cyclopropyl-1-propylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient two-step synthetic pathway, commencing with the N-alkylation of 4-piperidone to yield the key intermediate, 1-propyl-4-piperidone. This is followed by a reductive amination with cyclopropylamine to afford the target compound. This application note offers a detailed experimental procedure, including reagent specifications, reaction conditions, purification methods, and analytical characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and biologically active compounds.[1][2][3] Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures in drug design. The functionalization of the piperidine ring at different positions allows for the fine-tuning of physicochemical and pharmacological properties. The target molecule, this compound, incorporates two key functionalities: a propyl group on the piperidine nitrogen and a cyclopropyl group on the exocyclic amine at the 4-position. The cyclopropyl moiety is a valuable substituent in medicinal chemistry, often introduced to modulate metabolic stability, potency, and selectivity.[4][5]

This guide provides a detailed protocol for the synthesis of this compound, designed for researchers in organic and medicinal chemistry. The chosen synthetic strategy is based on well-established and reliable chemical transformations, ensuring a high probability of success.

Synthetic Strategy

The synthesis of this compound is most efficiently achieved through a convergent two-step approach. This strategy involves the initial preparation of a key intermediate, 1-propyl-4-piperidone, followed by the introduction of the cyclopropylamine moiety via reductive amination.

Step 1: N-Alkylation of 4-Piperidone

The first step involves the N-alkylation of commercially available 4-piperidone with a suitable propylating agent, such as 1-bromopropane. This reaction proceeds via a standard nucleophilic substitution mechanism, where the secondary amine of the piperidine ring attacks the electrophilic carbon of the alkyl halide.[6] A base, such as potassium carbonate, is employed to neutralize the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Reductive Amination

The second step is a reductive amination of the synthesized 1-propyl-4-piperidone with cyclopropylamine.[7] This powerful and widely used reaction for C-N bond formation proceeds in two stages within a single pot.[8] First, the ketone and the primary amine form a hemiaminal intermediate, which then dehydrates to form an imine (or iminium ion under acidic conditions). This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow Start 4-Piperidone Intermediate 1-Propyl-4-piperidone Start->Intermediate N-Alkylation (1-bromopropane, K₂CO₃) FinalProduct This compound Intermediate->FinalProduct Reductive Amination (Cyclopropylamine, NaBH(OAc)₃) N-Alkylation Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 4-piperidone hydrochloride and K₂CO₃ in a round-bottom flask. B Add anhydrous acetonitrile. A->B C Add 1-bromopropane. B->C D Heat the mixture to reflux. C->D E Monitor progress by TLC. D->E F Cool to room temperature and filter. E->F G Concentrate the filtrate in vacuo. F->G H Purify the crude oil by vacuum distillation. G->H

Caption: Experimental workflow for the N-alkylation of 4-piperidone.

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-piperidone hydrochloride (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (10 mL per gram of starting material).

  • Reagent Addition: Add 1-bromopropane (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to afford 1-propyl-4-piperidone as a colorless to pale yellow liquid.

Step 2: Synthesis of this compound

Reductive Amination Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-propyl-4-piperidone and cyclopropylamine in anhydrous DCM. B Add glacial acetic acid. A->B C Stir for 1 hour at room temperature. B->C D Add sodium triacetoxyborohydride portion-wise. C->D E Stir for 12-24 hours at room temperature. D->E F Quench with saturated aq. NaHCO₃. E->F G Extract with DCM. F->G H Dry organic layer over Na₂SO₄. G->H I Concentrate in vacuo. H->I J Purify by column chromatography. I->J

Caption: Experimental workflow for the reductive amination of 1-propyl-4-piperidone.

  • Reaction Setup: In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 1-propyl-4-piperidone (1.0 eq) in anhydrous dichloromethane (15 mL per gram of ketone). Add cyclopropylamine (1.2 eq) followed by glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the imine intermediate is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine) to afford this compound.

Data Summary

Expected Yields and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
1-Propyl-4-piperidoneC₈H₁₅NO141.2175-85Liquid
This compoundC₁₁H₂₂N₂182.3160-75Oil or Low-Melting Solid

Note: Expected yields are based on typical reaction efficiencies and may vary.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The two-step sequence, involving N-alkylation followed by reductive amination, utilizes common and well-understood chemical transformations. The detailed, step-by-step instructions, along with the rationale behind the chosen conditions, are intended to enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • O'Hagan, D. Piperidine and pyrrolidine alkaloids: a kaleidoscope of natural products. Journal of the Royal Society of Chemistry, Perkin Transactions 12000, (21), 3359-3384.
  • Zhang, W., et al. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters2019, 21(15), 6078-6082.
  • Lelyukh, M., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences2023, 24(3), 2937.
  • Kobayashi, S., et al. Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry1998, 63(23), 8375-8387.
  • Lelyukh, M., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC2023 . Available at: [Link]

  • Harris, S. F., et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC2017 . Available at: [Link]

  • Procter, D. J., et al. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC2020 . Available at: [Link]

  • de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC2011 . Available at: [Link]

  • ResearchGate. The reductive amination reaction. ResearchGate. Available at: [Link]

  • Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents2021.
  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]

  • Biscoe, M. R., et al. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv2019 . Available at: [Link]

  • ResearchGate. Reductive amination of cyclohexanone (294b) with piperidine (285g). ResearchGate. Available at: [Link]

  • Charette, A. B., et al. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC2010 . Available at: [Link]

  • He, H., et al. Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry2016, 7(44), 6744-6750.
  • Poppe, L., et al. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central2024 . Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of N-Substituted Piperidines via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidine Scaffold and the Efficiency of Reductive Amination

The N-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and bioavailability, while providing a versatile three-dimensional scaffold for engaging biological targets. The development of efficient and robust methods for the synthesis of these vital structures is therefore a critical endeavor for researchers in drug discovery and development.

Among the myriad of synthetic strategies, reductive amination has emerged as a powerful and widely adopted method for the construction of N-substituted piperidines.[2][3] This one-pot reaction, which combines a carbonyl compound (a piperidone in this context) and an amine with a reducing agent, offers significant advantages in terms of operational simplicity, high yields, and broad functional group tolerance.[3][4] This application note provides an in-depth guide to the synthesis of N-substituted piperidines via reductive amination, detailing the underlying mechanism, offering field-proven protocols, and addressing practical considerations to ensure successful implementation.

The Mechanism of Reductive Amination: A Stepwise Perspective

Reductive amination proceeds through a two-step sequence within a single reaction vessel: the formation of an imine or iminium ion intermediate, followed by its immediate reduction to the corresponding amine.[3][5] The efficiency of the overall transformation hinges on the careful selection of a reducing agent that selectively reduces the C=N double bond of the iminium ion in the presence of the starting carbonyl group.[6][7]

The reaction commences with the nucleophilic attack of the primary or secondary amine on the electrophilic carbonyl carbon of the piperidone. This initially forms a hemiaminal intermediate, which then undergoes dehydration to yield a protonated imine, known as an iminium ion.[3] It is this iminium ion that is the substrate for the subsequent reduction.

Reductive_Amination_Mechanism Piperidone Piperidone (Ketone) Hemiaminal Hemiaminal Intermediate Piperidone->Hemiaminal + Amine Amine Primary or Secondary Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Substituted Piperidine Iminium->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium

Caption: Mechanism of Reductive Amination.

A key aspect of this process, particularly when using milder reducing agents like sodium triacetoxyborohydride, is that the reduction of the iminium ion is significantly faster than the reduction of the starting ketone.[8] This selectivity is crucial for achieving high yields of the desired N-substituted piperidine and minimizing the formation of the corresponding alcohol byproduct from the reduction of the piperidone.

Selecting the Optimal Reducing Agent: A Comparative Analysis

The choice of reducing agent is paramount to the success of a reductive amination reaction. Several reagents are commonly employed, each with its own set of advantages and limitations.

Reducing AgentCommon SolventsKey AdvantagesKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[4][9]Mild and selective for imines/iminium ions over ketones/aldehydes.[3][8] Tolerates a wide range of functional groups.[4] Generally gives high yields with fewer side products.[10][11]Moisture-sensitive.[9] Can be slower than other reagents.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)[9]Effective and widely used.[12] Can be used in protic solvents.Highly toxic due to the presence of cyanide.[6] Requires careful pH control (typically pH 6-7) to prevent the release of HCN gas and to ensure selective reduction.[6]
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)[9]Inexpensive and readily available.Can reduce the starting carbonyl compound, leading to lower yields of the desired amine. Often requires a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[4]
Catalytic Hydrogenation (H₂/Catalyst) Varies (e.g., MeOH, EtOH)"Green" and atom-economical. Can be highly effective.[3]Requires specialized high-pressure equipment. The catalyst (e.g., Pd/C) can sometimes be sensitive to functional groups.

For most applications involving the synthesis of N-substituted piperidines, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its exceptional selectivity, broad functional group compatibility, and operational simplicity.[4][10][11] The following protocols will primarily focus on the use of this versatile reagent.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of substrates. It is always recommended to perform a small-scale trial reaction to optimize conditions for a specific piperidone and amine combination.

Protocol 1: General Procedure for the Reductive Amination of N-Boc-4-piperidone with a Primary Amine using Sodium Triacetoxyborohydride

This protocol is suitable for the synthesis of a wide variety of N-substituted 4-aminopiperidines, where the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.[13]

Materials:

  • N-Boc-4-piperidone

  • Primary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equivalents)[11]

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, 1-2 equivalents for less reactive amines)[4][11]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add N-Boc-4-piperidone and the primary amine.

  • Dissolve the reactants in an appropriate volume of DCE or DCM (typically to achieve a concentration of 0.1-0.5 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive or weakly basic amines, the addition of 1-2 equivalents of acetic acid can be beneficial.[6][11]

  • Slowly add sodium triacetoxyborohydride portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-substituted piperidine derivative.

ParameterRecommended ValueRationale
Amine Stoichiometry 1.0-1.2 eq.A slight excess can help drive the reaction to completion.
Reducing Agent Stoichiometry 1.3-1.6 eq.Ensures complete reduction of the iminium ion intermediate.[11]
Solvent DCE or DCMAprotic solvents that are compatible with NaBH(OAc)₃.[4][9]
Temperature Room TemperatureSufficient for most substrates.
Reaction Time 12-24 hoursVaries depending on the reactivity of the substrates.
Protocol 2: One-Pot Synthesis of an N-Aryl Piperidine from a Pyridinium Salt

A more advanced application of reductive amination principles is the synthesis of N-aryl piperidines from readily available pyridinium salts, in a process known as reductive transamination.[1] This method involves the in-situ generation of a piperidone equivalent and its subsequent reductive amination.

Materials:

  • Substituted pyridinium salt

  • Aryl amine (e.g., p-anisidine)

  • Rhodium catalyst (e.g., [Cp*RhCl₂]₂)

  • Formic acid (HCOOH)

  • Solvent (e.g., H₂O/THF mixture)

Procedure (based on literature precedent[1]):

  • In a reaction vessel, combine the pyridinium salt, aryl amine, and rhodium catalyst.

  • Add the solvent mixture and formic acid.

  • Heat the reaction mixture (e.g., to 80 °C) for a specified period (e.g., 24-30 hours).

  • Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a suitable workup, which may involve neutralization, extraction with an organic solvent, and drying.

  • Purify the crude product by column chromatography.

This method provides a novel entry to N-aryl piperidines that may be difficult to access through other means and showcases the versatility of reductive amination strategies.[1]

Workflow and Troubleshooting

Reductive_Amination_Workflow Start Start: Reactants & Solvent ReactionSetup Combine Piperidone & Amine in Solvent under N₂ Start->ReactionSetup IminiumFormation Stir at RT (20-30 min) Optional: Add Acetic Acid ReactionSetup->IminiumFormation Reduction Add NaBH(OAc)₃ Portion-wise IminiumFormation->Reduction Stir Stir at RT (12-24h) Monitor Progress (TLC/LC-MS) Reduction->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Troubleshoot Troubleshooting Stir->Troubleshoot Incomplete Reaction or Side Products? Workup Aqueous Workup: Extraction & Drying Quench->Workup Purification Purification: Column Chromatography Workup->Purification Product Pure N-Substituted Piperidine Purification->Product

Caption: General Experimental Workflow for Reductive Amination.

Troubleshooting Common Issues:

  • Low Yield/Incomplete Reaction:

    • Cause: Insufficiently reactive amine or ketone.

    • Solution: Add 1-2 equivalents of acetic acid to catalyze iminium ion formation.[6][11] Consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C). Ensure the reducing agent is of high quality and has not been deactivated by moisture.

  • Formation of Piperidone Alcohol Byproduct:

    • Cause: The reducing agent is reducing the starting ketone. This is more common with less selective reagents like NaBH₄.

    • Solution: Switch to a more selective reducing agent like NaBH(OAc)₃.[8] If using NaBH₄, ensure the imine is fully formed before adding the reducing agent.

  • Dialkylation of Primary Amines:

    • Cause: The newly formed secondary amine product reacts with another molecule of the piperidone.

    • Solution: Use a stepwise procedure where the imine is formed first, followed by reduction.[4] Using a slight excess of the primary amine can also disfavor this side reaction.

  • Difficult Purification:

    • Cause: The product is a viscous oil or has similar polarity to starting materials.

    • Solution: If the product is basic, consider an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1 M HCl). The aqueous layer containing the protonated amine can then be basified and re-extracted to isolate the purified product. Alternatively, the product can be crystallized as a salt (e.g., hydrochloride salt).

Conclusion

Reductive amination is a highly reliable and versatile method for the synthesis of N-substituted piperidines. By understanding the underlying mechanism and the nuances of reagent selection, researchers can efficiently access a diverse range of these important heterocyclic scaffolds. The use of sodium triacetoxyborohydride, in particular, provides a mild and selective approach that is amenable to a wide array of substrates and functional groups, making it an invaluable tool in the arsenal of the modern synthetic chemist. The protocols and practical insights provided herein serve as a comprehensive guide for the successful implementation of this critical transformation in a research and drug development setting.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Arkivoc, 2018(3), 283-311. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Goti, A., Matassini, C., & Cardona, F. (2017). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2017(46), 6826-6838. [Link]

  • The Synthetic Organic Chemistry Website. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wang, Y., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(7), 5026-5035. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • ResearchGate. (n.d.). Reductive amination of cyclohexanone (294b) with piperidine (285g)... Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and stability of N-cyclopropyl-1-propylpiperidin-4-amine, a key building block in medicinal chemistry.[1] Recognizing the analytical challenges posed by basic, non-chromophoric amines, this guide provides a complete protocol from method development rationale to full validation according to ICH Q2(R1) guidelines.[2][3] We present a robust reversed-phase HPLC (RP-HPLC) method that utilizes a high-pH mobile phase to ensure excellent peak symmetry and reproducibility. The protocol includes procedures for forced degradation studies to establish the stability-indicating nature of the method, making it suitable for rigorous quality control in drug development and manufacturing environments.

Introduction: The Analytical Imperative

This compound (MW: 182.32 g/mol , Formula: C₁₁H₂₂N₂) is a substituted piperidine derivative that serves as a versatile scaffold in the synthesis of complex pharmaceutical compounds.[1][4] The piperidine ring is a fundamental heterocycle found in a multitude of pharmaceutical agents.[5] As with any active pharmaceutical ingredient (API) intermediate, ensuring its chemical purity is a critical quality attribute that directly impacts the safety, efficacy, and manufacturability of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of such compounds.[6][7] However, this compound presents two primary analytical challenges:

  • Basic Nature: The presence of two amine functionalities makes the molecule basic. This can lead to strong, undesirable interactions with residual silanol groups on standard silica-based HPLC columns, resulting in poor peak shape (tailing) and unreliable quantification.[8]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection difficult at standard wavelengths (e.g., 254 nm).[9]

This guide provides a systematic approach to overcome these challenges, delivering a reliable and robust analytical method suitable for its intended purpose.[10]

Strategic Method Development

The development of a successful HPLC method is a logical process guided by the physicochemical properties of the analyte.[11] Our strategy focused on systematically optimizing chromatographic parameters to achieve a robust separation with excellent peak shape and sensitivity.

Analyte-Driven Choices: Causality in Chromatography
  • Mode Selection (Reversed-Phase): Reversed-phase HPLC is the most widely used mode in the pharmaceutical industry due to its versatility and applicability to a broad range of compound polarities.[12][13] It is the logical first choice for this analysis. The separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.[14]

  • Stationary Phase Selection: A standard C18 (octadecylsilane) column is a common starting point.[12] However, to mitigate the peak tailing associated with basic compounds, a modern, high-purity silica column with minimal residual silanol activity is essential.[8] Furthermore, to ensure method robustness, a stationary phase specifically designed for stability at high pH is highly recommended. This allows for the use of mobile phases that deprotonate the analyte and suppress silanol ionization, eliminating the primary cause of peak tailing.[15][16]

  • Mobile Phase Optimization:

    • pH Control: This is the most critical parameter for achieving good chromatography for a basic amine. Operating at a high pH (e.g., pH 9-10), which is approximately two pH units above the pKa of the amine groups, ensures the analyte is in its neutral, unprotonated state. This drastically reduces ionic interactions with the stationary phase.[16] Volatile, MS-compatible buffers like ammonium bicarbonate are excellent choices for maintaining a stable high pH.[17][18]

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[14] Acetonitrile was chosen for this method due to its lower viscosity and favorable UV transparency at low wavelengths.

    • Buffer Concentration: A buffer concentration of 10-20 mM is generally sufficient to provide adequate buffering capacity without risking precipitation when mixed with the organic modifier.[19]

  • Detector Wavelength Selection: Due to the lack of a strong chromophore, detection must be performed at a low UV wavelength where the molecule exhibits some absorbance, typically in the range of 200-215 nm.[9] A wavelength of 210 nm was selected as it provides a suitable balance between sensitivity and baseline noise.

Method Development Workflow

The logical flow of the method development process is visualized below.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy cluster_Output Outcome A This compound P1 Basic Nature (pKa) A->P1 P2 No Strong Chromophore A->P2 MP Optimize Mobile Phase (High pH, Buffer) P1->MP Justifies High pH D Select Detector Wavelength (Low UV, ~210 nm) P2->D Requires Low Wavelength M Select HPLC Mode (Reversed-Phase) S Select Stationary Phase (C18, High pH Stable) M->S S->MP MP->D O Optimized HPLC Method D->O

Caption: Workflow for HPLC method development.

Detailed Application Protocol

This section provides the finalized experimental protocol for the purity analysis of this compound.

Instrumentation, Materials, and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

    • Ammonium Bicarbonate (Analytical grade)

    • This compound Reference Standard (purity ≥99.5%)

    • Sample of this compound for analysis.

Optimized Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

ParameterConditionRationale
HPLC Column C18, high-pH stable (e.g., Agilent ZORBAX Extend-C18), 4.6 x 150 mm, 5 µmProvides hydrophobic retention and is robust at high pH, preventing column degradation and ensuring long life.[15]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with ammonia)Volatile buffer that maintains a high pH to keep the basic analyte in its neutral form, ensuring sharp peaks.[18]
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and low UV cutoff.[14]
Gradient Program Time(min): 0, %B: 5 -> Time(min): 20, %B: 95 -> Time(min): 25, %B: 95 -> Time(min): 26, %B: 5 -> Time(min): 30, %B: 5A gradient is used to elute potential impurities with a wide range of polarities and to clean the column.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.[15]
Detection Wavelength 210 nmProvides adequate sensitivity for an analyte lacking a strong chromophore.[9]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 30 minutesSufficient time to elute the main peak and all potential impurities.
Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.5): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust the pH to 9.5 using dilute ammonium hydroxide. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase A / Acetonitrile (95:5, v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analytical Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Reference Standard Solution five times. The system is deemed ready for analysis if the following criteria are met:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Theoretical Plates: ≥ 5000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Areas: ≤ 1.0%.

  • Analysis: Inject the diluent (as a blank), followed by the Sample Solution in duplicate.

  • Purity Calculation: Calculate the purity of the sample using the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[3][10]

Specificity (Stability-Indicating Assay)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated through forced degradation studies.[20] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products can be detected and resolved from the main peak.[21][22]

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose solid sample to UV light (254 nm) and visible light (as per ICH Q1B) for 7 days.

The chromatograms from the stressed samples are compared to that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria.

Validation ParameterMethodologyAcceptance Criteria
Linearity Analyze a minimum of five concentrations of the reference standard over the range of LOQ to 150% of the target assay concentration (e.g., 0.05 - 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999.[9]
Accuracy (Recovery) Analyze triplicate samples of a known matrix spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0% at each level.[9]
Precision Repeatability (Intra-day): Analyze six replicate sample preparations at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for repeatability.[9] Overall RSD for intermediate precision should meet predefined criteria.
Limit of Quantitation (LOQ) Determined as the concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ must be precise and accurate.RSD for precision at LOQ ≤ 10%. Recovery at LOQ within 80-120%.[23]
Limit of Detection (LOD) Determined as the concentration that yields a signal-to-noise ratio of approximately 3:1.N/A (visual evaluation).
Robustness Deliberately vary key method parameters: - Flow Rate (± 0.1 mL/min) - Column Temperature (± 2 °C) - Mobile Phase pH (± 0.2 units).System suitability parameters must remain within acceptance criteria.
Validation Workflow Visualization

ValidationWorkflow cluster_Tests Validation Experiments (ICH Q2 R1) V_Start Validated HPLC Method Specificity Specificity (Forced Degradation) V_Start->Specificity Linearity Linearity & Range V_Start->Linearity Accuracy Accuracy (Recovery) V_Start->Accuracy Precision Precision (Repeatability & Intermediate) V_Start->Precision Limits LOD / LOQ V_Start->Limits Robustness Robustness V_Start->Robustness

Caption: Logical flow of key HPLC method validation experiments.

Troubleshooting

ProblemPotential CauseRecommended Solution
Peak Tailing 1. Secondary interactions with active silanols. 2. Mobile phase pH is too low.1. Ensure the use of a high-purity, modern HPLC column. 2. Confirm the mobile phase pH is ≥ 9.0. An inadequately buffered system can cause peak shape issues.[8][9]
Peak Fronting 1. Sample overload. 2. Sample solvent is much stronger than the mobile phase.1. Reduce the concentration of the sample solution or decrease the injection volume.[15] 2. Ensure the sample is dissolved in a diluent similar to or weaker than the initial mobile phase.
Drifting Retention Times 1. Inadequate column equilibration. 2. Column temperature fluctuations. 3. Mobile phase composition changing.1. Increase column equilibration time, especially after a gradient. 2. Use a column thermostat and ensure it is set correctly.[15] 3. Prepare fresh mobile phase daily; ensure pump proportioning is accurate.
High Backpressure 1. Column or guard column frit is blocked. 2. Buffer precipitation.1. Filter all samples and mobile phases. Replace the in-line filter or guard column.[24] 2. Ensure the buffer is fully dissolved and check its solubility in the highest concentration of organic modifier used.

Conclusion

This application note provides a complete, robust, and stability-indicating RP-HPLC method for the purity determination of this compound. By employing a systematic method development approach focused on the analyte's physicochemical properties—specifically its basicity and lack of a chromophore—a reliable method using a high-pH mobile phase was established. The detailed validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in a regulated pharmaceutical environment. This comprehensive guide serves as a valuable resource for researchers, analytical scientists, and quality control professionals involved in the development of piperidine-based pharmaceutical compounds.

References

  • ResearchGate. (2025). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed Central. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2003). Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • SciELO. (2014). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. Retrieved from [Link]

  • Technology Networks. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • LCGC International. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H22N2). Retrieved from [Link]

  • PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR in Characterizing Novel Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to be substituted at various positions make it a privileged structure for drug design. N-cyclopropyl-1-propylpiperidin-4-amine (Molecular Formula: C₁₁H₂₂N₂) is a versatile building block used in the synthesis of more complex molecules, combining a piperidine core with N-propyl and N-cyclopropyl amine functionalities.[1][2]

Unambiguous structural verification of such molecules is critical to ensure the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] This application note provides a comprehensive guide and detailed protocols for the complete NMR analysis of this compound, leveraging a suite of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers with a robust framework for analysis.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

Predicted Spectral Features: An A Priori Analysis

Before any experiment, a theoretical analysis of the structure allows for the prediction of the expected NMR signals. This predictive approach is fundamental to efficient and accurate spectral interpretation. The molecule can be dissected into four key structural motifs: the N-propyl group, the piperidine ring, the C-cyclopropylamine group, and the secondary amine proton.

  • ¹H NMR Predictions:

    • N-Propyl Group: Expected to show three distinct signals: a triplet for the terminal methyl (CH₃) group, a multiplet (sextet) for the central methylene (CH₂), and a triplet for the methylene group attached to the piperidine nitrogen (N-CH₂).[4][5]

    • Piperidine Ring: The four methylene groups (C2/6-H and C3/5-H) are diastereotopic and will likely appear as complex, overlapping multiplets. The protons on the carbons alpha to the nitrogen (C2-H, C6-H) will be the most deshielded within the ring system. The methine proton at the 4-position (C4-H) will also be a distinct multiplet.

    • Cyclopropyl Group: The protons on the cyclopropyl ring are highly shielded and are expected to appear at a high field (upfield), typically below 1.5 ppm.[6][7] The two methylene protons will be diastereotopic, and the methine proton attached to the secondary amine will be further downfield.

    • Amine Proton (NH): This proton is exchangeable and will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature.[8]

  • ¹³C NMR Predictions:

    • The molecule has 11 carbon atoms, but due to the symmetry of the piperidine ring (assuming rapid chair-chair interconversion at room temperature), fewer than 11 signals may be observed. The C2 and C6 carbons should be equivalent, as should the C3 and C5 carbons.

    • DEPT-135 will be crucial for distinguishing carbon types: methyl (CH₃) and methine (CH) carbons will produce positive signals, while methylene (CH₂) carbons will yield negative (inverted) signals.[9][10][11] This allows for the unambiguous identification of all protonated carbons.

Experimental Protocols: From Sample to Spectrum

This section provides a step-by-step methodology for acquiring high-quality NMR data. The protocols are designed for modern NMR spectrometers (e.g., 400 MHz or higher).

Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[12]

  • Compound Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[12][13]

  • Solvent Selection:

    • Standard Choice (CDCl₃): Deuterated chloroform (CDCl₃) is an excellent first choice as it dissolves a wide range of organic compounds and is easy to remove post-analysis.[13][14]

    • Alternative (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended if clear observation of the N-H proton is desired, as it slows down proton exchange, resulting in a sharper signal.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13] Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), unless using a solvent that contains it.

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette. Ensure the liquid height is at least 4 cm.

  • Cleaning: Carefully wipe the outside of the NMR tube to remove any contaminants before insertion into the spectrometer.[12]

Spectrometer Setup and 1D NMR Acquisition

These steps are generalized; specific command names may vary between instrument manufacturers (e.g., Bruker, JEOL, Varian).

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[15]

  • Tuning and Matching: The probe must be tuned to the specific sample and solvent to maximize signal-to-noise. This is often an automated process on modern instruments.[15][16]

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, whether manual or automated, is critical for achieving sharp, well-resolved peaks.[15]

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set acquisition parameters: A 45° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds are good starting points for routine spectra.[15]

    • Acquire the spectrum using 16 to 64 scans for good signal-to-noise.[17]

  • ¹³C{¹H} NMR Acquisition:

    • Load a standard proton-decoupled carbon experiment.

    • This experiment requires more scans due to the low natural abundance of the ¹³C isotope (1.1%).[18] A typical acquisition may involve 1024 scans or more, taking approximately 1 hour.[17]

  • DEPT-135 Acquisition:

    • Load a standard DEPT-135 pulse program.

    • This experiment distinguishes carbon signals based on the number of attached protons, providing invaluable structural information.[19][20] CH/CH₃ groups appear as positive peaks, while CH₂ groups appear as negative peaks.[10][11]

2D NMR Acquisition for Unambiguous Assignment

For complex molecules, 1D spectra often contain overlapping signals. 2D NMR experiments are essential for resolving these ambiguities.[3]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled (typically 2-3 bonds apart). Cross-peaks in a COSY spectrum connect coupled protons, revealing the proton connectivity network.[21][22]

    • Protocol: Load a standard COSY experiment. A quick experiment with 2-4 scans per increment is often sufficient.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons directly to the carbons they are attached to (one-bond correlation). Each cross-peak links a specific ¹H signal to its corresponding ¹³C signal.[21][22]

    • Protocol: Load a standard HSQC experiment. This is a sensitive, proton-detected experiment, and good data can often be acquired in under an hour.[22]

Data Processing and Spectral Interpretation Workflow

The following workflow provides a logical path from raw data to a fully assigned structure.

G cluster_prep Preparation & Acquisition cluster_proc Processing & Analysis cluster_confirm Validation Sample Sample Preparation Acq_1D 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Sample->Acq_1D Acq_2D 2D NMR Acquisition (COSY, HSQC) Sample->Acq_2D Proc Data Processing (Fourier Transform, Phasing, Baseline Correction) Acq_1D->Proc Acq_2D->Proc Assign_H ¹H Spectrum Assignment Proc->Assign_H Assign_C ¹³C & DEPT-135 Assignment Proc->Assign_C Corr_2D 2D Correlation Analysis Assign_H->Corr_2D Assign_C->Corr_2D Confirm Final Structure Confirmation Corr_2D->Confirm

Caption: NMR Data Analysis Workflow.

  • Process Raw Data: Apply Fourier transform, phase correction, and baseline correction to all acquired spectra (1D and 2D). Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Analyze the ¹H NMR Spectrum:

    • Integrate all peaks. The relative integrals should correspond to the number of protons generating the signal.

    • Identify the characteristic signals for the n-propyl group (triplet, sextet, triplet) and the highly shielded cyclopropyl protons.

    • Assign the remaining complex multiplets to the piperidine ring protons.

  • Analyze the ¹³C and DEPT-135 Spectra:

    • Count the number of unique carbon signals.

    • Use the DEPT-135 spectrum to classify each signal: positive (CH, CH₃) or negative (CH₂).

    • Correlate this information with the ¹H spectrum. For example, the carbon signal for the terminal methyl of the propyl group should be a positive peak in the DEPT-135 spectrum.

  • Use 2D Spectra for Final Assignments:

    • COSY: Trace the coupling network. For instance, find the cross-peak between the methyl triplet and the methylene sextet of the propyl group to confirm their connectivity.

    • HSQC: Use the cross-peaks to definitively link each proton signal to its attached carbon. This is the most reliable way to assign carbons, especially in the crowded piperidine region of the spectrum. For example, the most downfield proton signals of the piperidine ring can be assigned to C2/C6-H, and the HSQC will directly identify the corresponding C2/C6 carbon signal.[23]

Summary of Expected Data & Self-Validation

The protocol's trustworthiness is established through the internal consistency of the data. The final assignments must be compatible across all experiments.

  • Proton Count: The sum of all integrations in the ¹H NMR spectrum must equal the total number of protons in the molecular formula (22H).

  • Carbon Count & Type: The number of signals in the ¹³C spectrum should match the number of unique carbons. The DEPT-135 results (number of CH, CH₂, CH₃) must be consistent with the structure.

  • 2D Correlation: Every correlation observed in the COSY and HSQC spectra must be explainable by the proposed structure. For example, an HSQC cross-peak must exist for every protonated carbon.[24]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

AssignmentGroup TypePredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)DEPT-135 Phase
Propyl-CH₃CH₃~0.9Triplet (t)3H~12Positive
Propyl-CH₂CH₂~1.5-1.6Sextet2H~20Negative
Propyl-N-CH₂CH₂~2.3-2.4Triplet (t)2H~60Negative
Piperidine C2/6-HCH₂~2.7-2.9 (eq), ~2.0-2.2 (ax)Multiplet (m)4H~54Negative
Piperidine C3/5-HCH₂~1.8-1.9 (eq), ~1.4-1.5 (ax)Multiplet (m)4H~32Negative
Piperidine C4-HCH~2.6-2.8Multiplet (m)1H~50Positive
Cyclopropyl-CHCH~2.3-2.5Multiplet (m)1H~35Positive
Cyclopropyl-CH₂CH₂~0.4-0.6Multiplet (m)4H~7Negative
Amine-NHNHVariable (e.g., 1.5-3.0)Broad (br s)1HN/AN/A

Note: Predicted shifts are estimates based on typical values for similar functional groups and may vary based on experimental conditions.

References

  • Fiveable. (n.d.). DEPT-135 Definition. Retrieved from Fiveable. [Link]

  • University of Regensburg. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from University of Regensburg. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from University of Notre Dame. [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from Columbia University. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]

  • Antti, M. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR-based metabolomics data analysis: a practical guide. Retrieved from umu.diva-portal.org. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

  • PubChemLite. (n.d.). This compound (C11H22N2). Retrieved from PubChemLite. [Link]

  • Singh, A., & Kumar, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-10. [Link]

  • Li, H., et al. (2018). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Green Chemistry. [Link]

  • Ghandi, K., & Hoffelder, T. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5334–5345. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from Emery Pharma. [Link]

  • University of Wisconsin-Platteville. (n.d.). ¹H NMR: Novice Level, Spectrum 8. Retrieved from University of Wisconsin-Platteville. [Link]

  • University of Iowa. (2021, February 8). Common NMR experiments and the time it takes to run them. Retrieved from University of Iowa. [Link]

  • Shi, H., Naami, A., Marembo, C., & Voice, A. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Greenhouse Gases: Science and Technology, 4(2), 175-191. [Link]

  • Shi, H., Naami, A., Marembo, C., & Voice, A. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. Greenhouse Gases: Science and Technology, 4(2), 175-191. [Link]

  • Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Lefebvre, B. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-792. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from BioChromato. [Link]

  • Happer, D. A. R. (1987). 'H chemical shifts for cyclopropyl protons. Magnetic Resonance in Chemistry, 25(1), 35-38. [Link]

  • University at Buffalo. (n.d.). Basic NMR Concepts. Retrieved from University at Buffalo. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from SDSU NMR Facility – Department of Chemistry. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • Wiley SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from SpectraBase. [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from ResearchGate. [Link]

  • L. H. Meyer, A. Saika, and H. S. Gutowsky. (1953). NMR Spectra of Propyl Derivatives. The Journal of Chemical Physics, 21(11), 2109. [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1105–1108. [Link]

Sources

Application Note: Elucidation of Mass Spectrometric Fragmentation Pathways of N-cyclopropyl-1-propylpiperidin-4-amine using ESI-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of N-cyclopropyl-1-propylpiperidin-4-amine using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Substituted piperidines are a critical scaffold in medicinal chemistry, and understanding their behavior in a mass spectrometer is paramount for structural confirmation, metabolite identification, and pharmacokinetic studies. We present a detailed, field-proven protocol for sample preparation and instrument setup, followed by an in-depth analysis of the compound's characteristic fragmentation patterns under Collision-Induced Dissociation (CID). The discussion elucidates the mechanistic rationale behind the observed product ions, grounded in established principles of gas-phase ion chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel piperidine derivatives.

Introduction: The Analytical Imperative for Substituted Piperidines

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and the basicity of the ring nitrogen allow it to serve as a versatile scaffold for engaging with biological targets. This compound is a representative example of a complex, substituted piperidine, incorporating a tertiary amine within the ring and a secondary amine substituent. The structural confirmation of such molecules is a non-trivial task that relies heavily on mass spectrometry.

Electrospray Ionization (ESI) is the premier "soft" ionization technique for this class of compounds, as it efficiently generates protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation, preserving the crucial molecular weight information.[2] However, to gain definitive structural insights, tandem mass spectrometry (MS/MS) is essential. By selecting the protonated molecule and subjecting it to Collision-Induced Dissociation (CID), we can induce fragmentation in a controlled manner.[3] The resulting product ions create a unique "fingerprint" that is diagnostic of the molecule's specific arrangement of atoms and functional groups.

This note will deconstruct the fragmentation pathways of this compound (Molecular Formula: C₁₁H₂₂N₂, Molecular Weight: 182.31 g/mol ). We will explore the characteristic cleavages of the N-propyl group, the piperidine ring, and the N-cyclopropylamine substituent, providing a predictive framework for researchers working with analogous structures.

Experimental Methodology

Materials and Reagents
  • Analyte: this compound (synthesis-dependent purity >95%)

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water (H₂O)

  • Acid Modifier: Formic Acid (FA), LC-MS grade

Sample Preparation Protocol

The goal of sample preparation for ESI-MS is to create a dilute, salt-free solution in a volatile solvent to ensure efficient ionization and prevent source contamination.[4]

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol.

  • Intermediate Stock Solution (10 µg/mL): Transfer 10 µL of the primary stock solution into 990 µL of 50:50 (v/v) methanol:water. Vortex to mix.

  • Working Solution for Infusion (1 µg/mL): Transfer 100 µL of the intermediate stock solution into 900 µL of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The addition of formic acid is critical to facilitate protonation in the ESI source, enhancing the signal of the [M+H]⁺ ion.[5]

  • Final Preparation: Transfer the working solution to a 2 mL autosampler vial. Ensure no precipitates are present; if so, filter the solution.[4]

Instrumentation and Analytical Conditions

Analysis was conceptualized for a tandem mass spectrometer, such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.

  • Ionization Mode: ESI Positive

  • Infusion Flow Rate: 5-10 µL/min

  • MS1 (Full Scan) Parameters:

    • Scan Range: m/z 50 - 300

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 25 V

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 600 L/hr at 350 °C

  • MS/MS (Product Ion Scan) Parameters:

    • Precursor Ion: m/z 183.2 (corresponding to [C₁₁H₂₂N₂ + H]⁺)

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV. Causality Note: Using a range of collision energies is crucial. Low energies may only reveal the most labile bond cleavages, while higher energies will induce more extensive fragmentation, providing a more complete structural picture.[3]

Logical & Experimental Workflow

The overall process from sample to data interpretation follows a logical sequence designed to isolate the target analyte and systematically deconstruct its structure.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation A 1. Prepare 1 µg/mL Working Solution B 2. ESI Source Ionization (+) A->B Infusion C 3. MS1 Analysis (Full Scan) Isolate Precursor [M+H]⁺ m/z 183.2 B->C D 4. Collision Cell (CID) Fragment Precursor Ion C->D Isolation E 5. MS2 Analysis (Product Ion Scan) Detect Fragment Ions D->E Fragmentation F 6. Elucidate Fragmentation Pathways & Structure E->F Data Analysis

Caption: High-level workflow for MS/MS analysis.

Results and Discussion: Deconstructing the Fragmentation Pattern

Upon ESI-MS analysis in positive mode, this compound readily forms a protonated molecule [M+H]⁺ at m/z 183.2 . The two nitrogen atoms—the tertiary amine in the piperidine ring and the exocyclic secondary amine—are the most probable sites of protonation. The subsequent fragmentation via CID is driven by the location of this charge. The resulting product ion spectrum provides a rich tapestry of structural information.

Predicted Product Ion Data

The major expected fragment ions from the CID of m/z 183.2 are summarized below.

Observed m/zProposed FormulaNeutral LossProposed Fragment Identity
183.2[C₁₁H₂₃N₂]⁺-[M+H]⁺ Precursor Ion
141.1[C₈H₁₇N₂]⁺C₃H₆ (42.1 Da)Loss of propene from N-propyl group
126.1[C₈H₁₆N]⁺C₃H₇N (57.1 Da)Loss of cyclopropylamine
98.1[C₆H₁₂N]⁺C₅H₁₁N (85.1 Da)Piperidine ring fragmentation
84.1[C₅H₁₀N]⁺C₆H₁₃N (99.2 Da)N-propyl piperidine core fragment
58.1[C₃H₈N]⁺C₈H₁₅N (125.2 Da)Protonated cyclopropylamine
Major Fragmentation Pathways

Fragmentation in CID occurs at the most energetically favorable points, typically involving the cleavage of the weakest bonds or pathways that lead to highly stable product ions or neutral losses.[6] For the protonated this compound, we can postulate three primary fragmentation routes originating from the precursor ion.

G cluster_pathA Pathway A: N-Propyl Group Cleavage cluster_pathB Pathway B: C4-Substituent Cleavage cluster_pathC Pathway C: Piperidine Ring Fission M [M+H]⁺ m/z 183.2 A1 Fragment A m/z 141.1 M->A1 - C₃H₆ (Propene) B1 Fragment B m/z 126.1 M->B1 - C₃H₇N (Cyclopropylamine) B2 Fragment C m/z 58.1 M->B2 Charge retention on substituent C1 Fragment D m/z 98.1 M->C1 Ring Opening C2 Fragment E m/z 84.1 C1->C2 - CH₂

Caption: Predicted major fragmentation pathways from [M+H]⁺.

Pathway A: N-Propyl Group Cleavage (Formation of m/z 141.1)

This pathway is initiated by protonation on the piperidine ring nitrogen. A subsequent charge-remote fragmentation, analogous to a McLafferty-type rearrangement, leads to the elimination of a neutral propene molecule (C₃H₆), a loss of 42.1 Da.[7] This is a highly characteristic fragmentation for N-alkylated piperidines and similar amines.[8] The resulting fragment at m/z 141.1 represents the protonated 4-(cyclopropylamino)piperidine core.

Pathway B: Cleavage of the C4-Substituent (Formation of m/z 126.1 and m/z 58.1)

This route involves the fission of the C-N bond connecting the cyclopropylamine moiety to the piperidine ring. Depending on where the charge is retained, two product ions are possible:

  • Formation of m/z 126.1: Cleavage of the bond with the loss of a neutral cyclopropylamine molecule (C₃H₇N, 57.1 Da) results in the formation of an N-propyl-tetrahydropyridinium ion. This is a common pathway for substituted cyclic amines.

  • Formation of m/z 58.1: Alternatively, the charge can be retained on the smaller, departing fragment. This results in the detection of protonated cyclopropylamine at m/z 58.1. The relative abundance of m/z 126.1 versus m/z 58.1 is dependent on the relative gas-phase basicity of the two fragments.

Pathway C: Piperidine Ring Fission (Formation of m/z 98.1 and 84.1)

Complex ring-opening mechanisms are a hallmark of piperidine fragmentation.[9] Protonation of the ring nitrogen can induce alpha-cleavage, breaking the C2-C3 or C5-C6 bonds. This initiates a cascade of bond cleavages that can lead to the formation of various acyclic fragment ions. The ion at m/z 98.1 is a common and diagnostic product of N-propyl piperidine ring fission. Further fragmentation of this ion can lead to the ion at m/z 84.1.

Conclusion

The fragmentation of this compound under ESI-MS/MS conditions is predictable and yields structurally significant information. The key diagnostic fragment ions correspond to the neutral loss of propene (m/z 141.1) from the N-propyl group, cleavage of the exocyclic amine bond to produce ions at m/z 126.1 and m/z 58.1, and characteristic piperidine ring fission products (m/z 98.1 and 84.1). This application note provides a robust protocol and a mechanistic framework that can be applied to the structural elucidation of other complex piperidine derivatives, serving as a valuable resource for researchers in pharmaceutical development and chemical analysis.

References

  • Hofmann, J., & Korfmacher, W. A. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 34(6), 637-661. Retrieved from [Link]

  • Habibi, G., et al. (2023). Proton-Driven Click Reactions of Nitrile Imines with Serine and Threonine in Gas-Phase Peptide Ions. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry, University of Oxford. Retrieved from [Link]

  • Pavar, C. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1255-1264. Retrieved from [Link]

  • Kovacevic, B., et al. (2013). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry, 24(8), 1254-1266. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Retrieved from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
  • Jones, C. A., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(1), 20-45. Retrieved from [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. UAB. Retrieved from [Link]

  • Holman, S. W. (2010). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. Retrieved from [Link]

  • de Castro, R. C., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 25(1), 10-18. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating N-cyclopropyl-1-propylpiperidin-4-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction and Compound Profile

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with a variety of biological targets. The compound of interest, N-cyclopropyl-1-propylpiperidin-4-amine , incorporates several key features that make it a compelling tool for neuroscience research. The N-cyclopropyl group is often used to enhance metabolic stability and can confer unique binding properties, sometimes by improving the hydrogen-bonding characteristics of an adjacent amide NH group.[1][2] The 4-aminopiperidine framework serves as a versatile anchor for exploring structure-activity relationships, allowing functionalization to probe interactions within a target's binding site.[3]

This document serves as a technical guide for researchers, providing a theoretical framework and practical protocols for investigating the neuropharmacological profile of this compound.

1.1. Compound Structure and Physicochemical Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₂₂N₂[4]

  • Molecular Weight: 182.31 g/mol [5]

  • CAS Number: Not explicitly assigned in public databases; research is required to confirm a registered number.

PropertyPredicted ValueSource
Molecular Weight 182.31ChemicalBook[5]
Molecular Formula C₁₁H₂₂N₂PubChem[4]
XlogP (predicted) 1.8PubChem[4]
Boiling Point ~80°C / 1.5 mmHgChemicalBook[5]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]

1.2. Rationale for Investigation

While this compound is not extensively characterized in peer-reviewed literature, its structural motifs are present in compounds known to interact with key neuroscience targets. The 4-aminopiperidine core is a common feature in ligands for Sigma (σ) receptors , which are unique intracellular proteins implicated in pain modulation, neuroprotection, cognition, and psychiatric disorders.[6][7] Therefore, a primary hypothesis is that this compound may act as a modulator of σ receptors.

Part 2: Postulated Mechanism of Action - Sigma Receptor Modulation

Sigma receptors (σ₁ and σ₂) are chaperone proteins primarily located at the endoplasmic reticulum (ER)-mitochondrion interface. They are not classical GPCRs or ion channels but are involved in regulating intracellular Ca²⁺ signaling and ion channel function.[6] σ₁ receptor agonists, in particular, have demonstrated potential therapeutic effects in models of neuropathic pain and neurodegenerative diseases.[6]

We postulate that this compound may bind to the σ₁ receptor, modulating its interaction with client proteins such as the IP₃ receptor, thereby influencing calcium homeostasis and downstream cellular responses.

sigma_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion SR Sigma-1 Receptor (σ₁R) IP3R IP₃ Receptor SR->IP3R Modulates Ca_Release ER Ca²⁺ Release IP3R->Ca_Release Mediates Mito_Ca Mitochondrial Ca²⁺ Uptake Ligand N-cyclopropyl- 1-propylpiperidin-4-amine Ligand->SR Binds Ca_Release->Mito_Ca Influences Response Downstream Cellular Response (e.g., Neuronal Excitability, Gene Expression) Ca_Release->Response Triggers

Caption: Postulated signaling pathway for σ₁ receptor modulation.

Part 3: Essential Laboratory Practices

3.1. Safety and Handling

This compound is intended for research use only. Based on safety data for structurally related amines and piperidines, the following precautions are mandatory:[8][9][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[8]

  • Contact: The compound may be corrosive and cause skin and eye burns.[8][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from ignition sources.[9]

3.2. Preparation of Stock Solutions

Due to the basic amine functional groups, the compound is expected to have good solubility in acidic aqueous solutions and common organic solvents.

  • Primary Stock (10 mM): Accurately weigh the desired amount of this compound powder. Dissolve in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. Mix thoroughly by vortexing.

  • Storage: Store the primary stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate assay buffer. Note: Ensure the final concentration of DMSO in the assay is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.

Part 4: Core Application Protocols (In Vitro)

The following protocols are designed to determine if this compound interacts with the σ₁ receptor.

Protocol 4.1: Radioligand Competition Binding Assay for Sigma-1 Receptor Affinity

This assay quantifies the ability of the test compound to displace a known high-affinity radioligand from the σ₁ receptor, allowing for the determination of its binding affinity (Kᵢ).

binding_assay_workflow start Start prep Prepare Membrane Homogenate (e.g., from guinea pig brain) start->prep incubate Incubate Membranes with: 1. Radioligand (+)-[³H]pentazocine 2. Varying concentrations of Test Compound prep->incubate separate Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubate->separate wash Wash Filters to Remove Non-specific Binding separate->wash count Quantify Bound Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis: Calculate IC₅₀ and Kᵢ values count->analyze end End analyze->end

Sources

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry.[1][2] Its prevalence in a vast number of FDA-approved drugs and natural products underscores its status as a "privileged scaffold."[3][4] This is not by chance; the piperidine moiety imparts favorable physicochemical properties to molecules, including improved solubility and the ability to traverse biological membranes, enhancing their pharmacokinetic profiles.[3][5] Furthermore, its three-dimensional structure and conformational flexibility allow for precise orientation of substituents to engage with biological targets, making it a cornerstone in the design of therapeutics for a wide array of diseases.[6][7] This guide provides an in-depth exploration of the application of piperidine derivatives in drug development, focusing on their roles in central nervous system (CNS) disorders and oncology. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for synthesis and biological evaluation, and visualize the intricate relationships that govern their therapeutic potential.

The Piperidine Scaffold: Physicochemical Properties and Therapeutic Versatility

The utility of the piperidine scaffold in drug design can be attributed to several key physicochemical characteristics. Its saturated nature provides a flexible, three-dimensional framework, a departure from the flat, aromatic systems that once dominated medicinal chemistry. This allows for the precise spatial arrangement of functional groups to optimize interactions with the complex topographies of protein binding sites. The nitrogen atom within the ring is typically basic, allowing for the formation of salts which can improve solubility and aid in formulation.[3] This basicity also provides a key interaction point for hydrogen bonding with biological targets.

The versatility of the piperidine ring is evident in the broad spectrum of therapeutic areas where its derivatives have made a significant impact.[8] These include, but are not limited to:

  • Central Nervous System (CNS) Disorders: Piperidine is a key component of many drugs targeting the CNS, including antipsychotics, antidepressants, and treatments for neurodegenerative diseases like Alzheimer's.[9][10]

  • Oncology: A growing number of anticancer agents incorporate the piperidine scaffold, targeting various pathways involved in tumor progression.[11] These derivatives can function as kinase inhibitors, modulators of signaling pathways, and inducers of apoptosis.[9][12]

  • Infectious Diseases: Piperidine derivatives have also shown promise as antiviral and antibacterial agents.[8]

The following sections will provide a more detailed look into the application of piperidine derivatives in two of these key areas: Alzheimer's disease and cancer.

Application in Neurodegenerative Disorders: The Case of Donepezil

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function.[13] One of the primary therapeutic strategies is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE).[14] Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease and serves as an excellent case study.[13][15]

Mechanism of Action: Acetylcholinesterase Inhibition

Donepezil functions as a reversible, non-competitive inhibitor of AChE.[13] The piperidine moiety plays a crucial role in its binding to the enzyme. The protonated nitrogen of the piperidine ring is thought to interact with the peripheral anionic site (PAS) of AChE, while the indanone portion of the molecule interacts with the catalytic active site (CAS). This dual binding contributes to its high potency and selectivity.

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic_Neuron->ACh_Vesicle Action Potential Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh ACh_Vesicle->Synaptic_Cleft ACh Release ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Donepezil Donepezil (Piperidine Derivative) Donepezil->AChE Inhibition

Mechanism of Action of Donepezil.
Synthesis of a Representative Piperidine Derivative: Donepezil

The synthesis of Donepezil involves a multi-step process, often starting from simpler piperidine precursors. The following protocol outlines a common synthetic route.[4][13][15]

Protocol 2.2.1: Synthesis of Donepezil

Materials:

  • 5,6-dimethoxy-1-indanone

  • 1-benzyl-4-formylpiperidine

  • Lithium diisopropylamide (LDA)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Aldol Condensation:

    • Dissolve 5,6-dimethoxy-1-indanone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA in THF to the cooled solution. Stir for 30 minutes.

    • Add a solution of 1-benzyl-4-formylpiperidine in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldol condensation product.

  • Dehydration and Reduction:

    • The crude product from the previous step is often a mixture of the aldol adduct and the dehydrated enone. This mixture can be carried forward to the next step.

    • Dissolve the crude product in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of Pd/C (typically 5-10% by weight).

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude Donepezil base.

  • Salt Formation and Purification:

    • Dissolve the crude Donepezil base in a suitable solvent like ethanol or isopropanol.

    • Add a solution of HCl in the same solvent dropwise until the pH is acidic.

    • Cool the solution to induce crystallization of Donepezil hydrochloride.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • The final product can be further purified by recrystallization if necessary.

Self-Validation: The identity and purity of the synthesized Donepezil hydrochloride should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination. The purity can be assessed by high-performance liquid chromatography (HPLC).

Biological Evaluation: Acetylcholinesterase Inhibition Assay

To assess the biological activity of the synthesized Donepezil or other piperidine derivatives, an in vitro acetylcholinesterase inhibition assay is performed. The Ellman's assay is a widely used colorimetric method for this purpose.[14][16][17]

Protocol 2.3.1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Synthesized piperidine derivative (test compound)

  • Donepezil hydrochloride (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare a stock solution of the test compound and the positive control (Donepezil) in a suitable solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer + 25 µL ATCI solution.

    • Control (100% enzyme activity): 100 µL phosphate buffer + 25 µL DTNB solution + 25 µL AChE solution.

    • Test Compound: 100 µL of each dilution of the test compound + 25 µL DTNB solution + 25 µL AChE solution.

    • Positive Control: 100 µL of each dilution of Donepezil + 25 µL DTNB solution + 25 µL AChE solution.

  • Reaction and Measurement:

    • Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells except the blank.

    • Immediately start measuring the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[14]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100[14]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Self-Validation: The assay should include a known inhibitor like Donepezil as a positive control to validate the assay's performance. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects on enzyme activity.[14]

Application in Oncology: Piperidine Derivatives as Kinase Inhibitors

The piperidine scaffold has also emerged as a critical component in the development of targeted cancer therapies, particularly as kinase inhibitors.[9][18] Kinases are enzymes that play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.[11]

Mechanism of Action: Targeting Kinase Signaling Pathways

Piperidine-containing kinase inhibitors are designed to bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of its downstream targets and thereby inhibiting the signaling pathway that drives cancer cell growth. The piperidine ring can serve multiple purposes in these molecules, including acting as a scaffold to correctly position other pharmacophoric groups, improving solubility, and establishing key interactions within the binding site.[5]

Kinase_Inhibition_Workflow cluster_workflow Drug Discovery Workflow Start Identify Dysregulated Kinase in Cancer Design Design Piperidine-Based Inhibitors Start->Design Target Identification Synthesis Chemical Synthesis Design->Synthesis In_Vitro_Assay In Vitro Kinase Inhibition Assay Synthesis->In_Vitro_Assay Compound Library Cell_Based_Assay Cell-Based Cytotoxicity Assay (e.g., MTT) In_Vitro_Assay->Cell_Based_Assay Potent Hits Optimization Lead Optimization (SAR Studies) Cell_Based_Assay->Optimization Active Compounds Optimization->Design Iterative Design End Preclinical Development Optimization->End

Workflow for developing piperidine-based kinase inhibitors.
Biological Evaluation: Cell Viability and Cytotoxicity (MTT Assay)

A fundamental step in evaluating the potential of an anticancer compound is to assess its ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric assay to determine cell viability.[1][19]

Protocol 3.2.1: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line of interest (e.g., a lung cancer or breast cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test piperidine derivative

  • Positive control (e.g., a known cytotoxic drug like doxorubicin)

Procedure:

  • Cell Seeding:

    • Harvest a log-phase culture of the cancer cells using trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate overnight at 37 °C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test piperidine derivative and the positive control in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[19]

    • Incubate the plate for 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Self-Validation: The inclusion of a positive control with a known IC₅₀ value helps to validate the assay's sensitivity and reproducibility. A blank well containing only medium and MTT solution should also be included to determine the background absorbance.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective piperidine-based drugs relies heavily on understanding the structure-activity relationship (SAR).[21] This involves systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity. For piperidine derivatives, key modifications often include:

  • Substitution on the Piperidine Ring: The position, nature, and stereochemistry of substituents on the piperidine ring can dramatically influence potency and selectivity.[3]

  • Substitution on the Nitrogen Atom: The group attached to the piperidine nitrogen can affect the molecule's basicity, lipophilicity, and ability to interact with the target.

  • Bioisosteric Replacement: In some cases, the piperidine ring itself may be replaced with a bioisostere, such as a spirocyclic system, to improve properties like metabolic stability or solubility.[21][22][23]

Table 1: Representative FDA-Approved Drugs Containing a Piperidine Scaffold

Drug NameTherapeutic AreaKey Function
Donepezil Alzheimer's DiseaseAcetylcholinesterase Inhibitor[13]
Methylphenidate ADHDDopamine-Norepinephrine Reuptake Inhibitor
Fentanyl Analgesiaμ-Opioid Receptor Agonist
Risperidone SchizophreniaDopamine and Serotonin Receptor Antagonist
Loratadine AllergiesH1-Histamine Receptor Antagonist
Palbociclib Breast CancerCDK4/6 Kinase Inhibitor[5]

Conclusion

The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its favorable physicochemical properties and structural versatility have led to the development of numerous life-saving and life-improving drugs across a wide range of therapeutic areas. The detailed protocols provided in this guide for the synthesis and biological evaluation of piperidine derivatives offer a practical framework for researchers engaged in the discovery and development of novel therapeutics. As our understanding of disease biology deepens, the rational design of new piperidine-based molecules, guided by a thorough understanding of their structure-activity relationships, will undoubtedly lead to the next generation of innovative medicines.

References

  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Padilla, S., et al. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace.
  • Enamine. (n.d.). Spirocyclic Piperidine Bioisostere.
  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug....
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • PubMed. (n.d.). Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][14][16][22]triazine as inhibitors of anaplastic lymphoma kinase.

  • BenchChem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.
  • Eureka | Patsnap. (n.d.). Novel donepezil synthesis process.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs..
  • New Drug Approvals. (2013). DONEPEZIL SYNTHESIS.
  • Frontiers. (n.d.).
  • BenchChem. (2025). The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery.
  • National Institutes of Health. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Vereshchagin, A. N., et al. (n.d.).
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Thieme E-Books & E-Journals. (n.d.). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
  • Abcam. (n.d.). MTT assay protocol.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Google Patents. (n.d.). CN1733728A - A New Process for the Synthesis of Donepezil.
  • Roche. (n.d.).
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • University of California, San Francisco. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT.
  • Blumberg Institute. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • OUCI. (n.d.). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca….
  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs.
  • ChemRar. (n.d.).
  • ChemRar. (2025).
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • DTIC. (2025). Piperidine Synthesis..

Sources

Application Notes & Protocols: A Bioassay Cascade for Characterizing N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Pharmacological Profile of a Novel Piperidine Derivative

The compound N-cyclopropyl-1-propylpiperidin-4-amine belongs to a chemical class renowned for its privileged structure in medicinal chemistry. The piperidine scaffold is a cornerstone in numerous clinically approved drugs, particularly those targeting the central nervous system.[1][2][3] Its derivatives are known to interact with a wide array of G-protein coupled receptors (GPCRs), the largest family of druggable targets in the human genome.[4][5]

Given the structural motifs of this compound, a logical starting point for pharmacological investigation is to assess its activity at aminergic GPCRs, such as dopamine or muscarinic receptors.[6][7] This guide outlines a comprehensive, multi-tiered bioassay cascade designed to thoroughly characterize the pharmacological identity of this compound, which we will refer to as NCPA .

For the purpose of this protocol, we will hypothesize that the primary target of NCPA is the Dopamine D2 receptor (D2R) , a well-characterized Gi-coupled GPCR implicated in psychosis, motor control, and hormonal regulation.[7][8] The described workflow is designed to be a self-validating system, moving from initial target engagement to nuanced signaling pathway analysis. This approach allows researchers to not only confirm binding but also to elucidate the functional consequences of that interaction, including potential G-protein versus β-arrestin biased signaling.[4][9]

Overall Experimental Workflow

The following workflow provides a strategic progression from initial screening to in-depth functional characterization of NCPA.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Data Analysis & Classification start Start with NCPA binding Radioligand Binding Assay (Primary Screen) start->binding Test Compound cAMP Gi-Coupled cAMP Assay (Functional Screen) binding->cAMP Does it bind? (Ki < 1µM) arrestin β-Arrestin Recruitment Assay (Functional Screen) binding->arrestin analysis Calculate Ki, EC50/IC50, and Bias Factor cAMP->analysis arrestin->analysis conclusion Classify NCPA Profile (e.g., Potent D2 Antagonist, β-Arrestin Biased Agonist) analysis->conclusion

Caption: High-level workflow for characterizing the novel compound NCPA.

Part 1: Primary Screen — Receptor Binding Affinity

Scientific Rationale: The first and most fundamental question is whether NCPA physically interacts with the hypothesized target, the D2 receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction.[10][11] This assay measures the ability of NCPA to displace a known high-affinity radiolabeled ligand (e.g., [³H]-Spiperone) from the receptor.[12] The resulting data are used to calculate the inhibitor constant (Ki), a measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Protocol 1: D2R Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for GPCR membrane preparations.[13][14]

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration) or unlabeled Spiperone.

  • Test Compound: NCPA, prepared in a 10-point, 3-fold serial dilution series (e.g., from 100 µM to 5 nM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Instrumentation: Liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation: On the day of the assay, thaw the D2R membrane aliquots on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding Wells: 50 µL Assay Buffer.

    • Non-specific Binding (NSB) Wells: 50 µL Haloperidol (to achieve 10 µM final concentration).

    • Test Compound Wells: 50 µL of each NCPA serial dilution.

  • Add Radioligand: Add 50 µL of [³H]-Spiperone to all wells. The concentration should be approximately equal to its known Kd for the D2R (e.g., 0.1-0.3 nM).

  • Add Receptor Membranes: Add 150 µL of the prepared D2R membrane suspension to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[13]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of NCPA.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Table 1: Example Data Presentation for Binding Affinity
CompoundTargetIC50 (nM)Ki (nM)
NCPAD2R25.510.2
Haloperidol (Control)D2R2.10.85

Part 2: Functional Screen — G-Protein Signaling Pathway

Scientific Rationale: After confirming that NCPA binds to the D2R, the next step is to determine its functional effect. The D2R is canonically coupled to the Gi/o family of G-proteins.[7] Upon agonist binding, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Therefore, a cAMP assay is a direct measure of G-protein-mediated functional activity. This assay can classify NCPA as an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist), or an inverse agonist (increases cAMP above basal levels).

G cluster_pathway D2R Gi-Coupled Signaling Pathway ligand Agonist (e.g., Dopamine) receptor D2 Receptor ligand->receptor Binds g_protein Gi Protein (αβγ) receptor->g_protein Activates g_alpha Gαi g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits camp cAMP (Decreased) ac->camp atp ATP atp->ac

Caption: Simplified signaling cascade for a Gi-coupled receptor like D2R.

Protocol 2: HTRF-Based cAMP Inhibition Assay

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF), a robust technology for measuring cAMP levels in a high-throughput format.[15]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2R.

  • cAMP Assay Kit: A commercial HTRF cAMP kit (e.g., from Revvity, Cisbio). These kits typically include a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.

  • Agonist Control: Dopamine or Quinpirole (a selective D2R agonist).

  • Antagonist Control: Haloperidol or Spiperone.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Assay Plate: Low-volume, white 384-well plates.

  • Instrumentation: HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed the D2R-expressing cells into a 384-well plate at a pre-optimized density and incubate overnight.

  • Compound Preparation:

    • Agonist Mode: Prepare serial dilutions of NCPA.

    • Antagonist Mode: Prepare serial dilutions of NCPA. Separately, prepare a solution of a D2R agonist (e.g., Quinpirole) at a concentration that gives 80% of its maximal response (EC80).

  • Assay Procedure (Antagonist Mode Example): a. Aspirate the culture medium from the cells and replace it with stimulation buffer containing the NCPA dilutions. b. Incubate for 15-30 minutes at room temperature. c. Add the EC80 concentration of Quinpirole to all wells (except negative controls) along with a fixed concentration of Forskolin (e.g., 1-10 µM). Forskolin is used to stimulate adenylyl cyclase, creating a large cAMP signal window that can be inhibited by the Gi pathway activation.[16] d. Incubate for 30 minutes at room temperature.

  • Lysis and Detection: a. Add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody diluted in lysis buffer) to all wells. b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • For Agonist Mode: Plot cAMP levels vs. log[NCPA] to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonist Mode: Plot cAMP levels vs. log[NCPA] to determine the IC50 (potency for blocking the agonist effect).

Table 2: Example Data Presentation for Functional G-Protein Activity
CompoundAssay ModePotency (EC50/IC50, nM)Efficacy (% of Dopamine)
NCPAAgonist> 10,000< 5%
NCPAAntagonist15.8N/A
Quinpirole (Control)Agonist5.2100%

Part 3: Orthogonal Screen — β-Arrestin Recruitment Pathway

Scientific Rationale: GPCR signaling is not limited to G-proteins. Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins.[17] This process desensitizes G-protein signaling but can also initiate a separate wave of G-protein-independent signaling.[4][18] Some ligands show "functional selectivity" or "biased agonism," preferentially activating one pathway over the other. Assessing β-arrestin recruitment is therefore critical for a modern understanding of a compound's mechanism of action and can have profound implications for its therapeutic profile.

G cluster_pathway β-Arrestin Recruitment Pathway ligand Agonist receptor D2 Receptor ligand->receptor Binds grk GRK receptor->grk Activates receptor_p Phosphorylated D2R grk->receptor_p Phosphorylates arrestin β-Arrestin receptor_p->arrestin Recruits complex Receptor-Arrestin Complex receptor_p->complex arrestin->complex downstream Internalization & Downstream Signaling complex->downstream

Caption: General overview of agonist-induced β-arrestin recruitment to a GPCR.

Protocol 3: PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the DiscoverX PathHunter enzyme fragment complementation (EFC) technology, a widely used method for monitoring protein-protein interactions.[17][18]

Materials:

  • Cell Line: PathHunter® cell line co-expressing the D2R fused to a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

  • Agonist/Antagonist Controls: As in the cAMP assay.

  • Assay Kit: PathHunter Detection Kit containing Galacton Star® substrate.

  • Assay Plate: White, clear-bottom 96- or 384-well cell culture plates.

  • Instrumentation: Chemiluminescence plate reader.

Step-by-Step Methodology:

  • Cell Plating: Plate the PathHunter D2R cells at the recommended density and incubate for 24-48 hours.

  • Compound Addition (Agonist Mode): a. Prepare serial dilutions of NCPA in assay buffer. b. Add the compound dilutions to the cells. c. Incubate the plate for 90 minutes at 37°C.

  • Detection: a. Prepare the detection reagent according to the manufacturer's protocol. b. Add the detection reagent to all wells. c. Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate using a chemiluminescence plate reader to measure the signal (in relative light units, RLU).

  • Data Analysis:

    • Plot RLU values against the log concentration of NCPA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for β-arrestin recruitment.

    • Antagonist activity can be measured similarly by pre-incubating with NCPA before adding a fixed concentration of an agonist.

Table 3: Example Data Presentation for β-Arrestin Recruitment
CompoundAssay ModePotency (EC50, nM)Efficacy (% of Dopamine)
NCPAAgonist85035% (Partial Agonist)
Dopamine (Control)Agonist12.5100%

Summary and Interpretation

By integrating the results from these three core assays, a comprehensive pharmacological profile of NCPA emerges. Using the hypothetical data from the tables above, we would conclude:

  • Binding: NCPA binds to the human D2R with high affinity (Ki = 10.2 nM).

  • G-Protein Signaling: NCPA shows no significant agonist activity at the G-protein pathway but potently antagonizes the effect of a known agonist (IC50 = 15.8 nM).

  • β-Arrestin Signaling: NCPA acts as a partial agonist for β-arrestin recruitment, with much lower potency (EC50 = 850 nM) than its binding affinity.

References

  • Fuchser, J., & Gohlke, H. (n.d.). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Retrieved from [Link]

  • Lading, B. (n.d.). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Innoprot. (n.d.). M1 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Recent progress in assays for GPCR drug discovery. Physiological Reviews. Retrieved from [Link]

  • Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay. Retrieved from [Link]

  • NCBI Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from [Link]

  • NCBI Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Eynde, E. V., et al. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. JOVE. Retrieved from [Link]

  • Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. Retrieved from [Link]

  • NCBI Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Jin, H., et al. (2019). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Retrieved from [Link]

  • Douhard, R., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. Retrieved from [Link]

  • Eurofins DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • An, S., & Toll, L. (2012). Tools for GPCR drug discovery. PMC - NIH. Retrieved from [Link]

  • Parravicini, C., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. Retrieved from [Link]

  • Laggner, C., et al. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Functional assays for screening GPCR targets. Retrieved from [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. ResearchGate. Retrieved from [Link]

  • Stoeber, M., et al. (2018). A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. NIH. Retrieved from [Link]

  • Van Bever, W. F., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed. Retrieved from [Link]

  • Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. Retrieved from [Link]

  • Naseem, H., et al. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Research Square. Retrieved from [Link]

  • CINP. (2021). Symposium 2 - Part 1 - The Importance of the Muscarinic M1 Receptor in CNS Function. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Riley, T. N., & Bagley, J. R. (1979). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]. ACS Publications. Retrieved from [Link]

  • de Freitas, R. M., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. Retrieved from [Link]

  • Li, S., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science. Retrieved from [Link]

  • Xiao, Z., et al. (2025). Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. PubMed. Retrieved from [Link]

  • Kalinina, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

The Versatile N-cyclopropyl-1-propylpiperidin-4-amine Scaffold: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of molecular scaffolds that confer desirable pharmacokinetic and pharmacodynamic properties is a cornerstone of success. The N-cyclopropyl-1-propylpiperidin-4-amine core represents a fascinating and underexplored scaffold that elegantly marries the conformational rigidity and metabolic stability of the piperidine ring with the unique electronic and steric attributes of a cyclopropyl moiety. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of this promising scaffold. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and explore the therapeutic potential of this scaffold, grounded in authoritative scientific literature.

The piperidine motif is a ubiquitous feature in a vast number of pharmaceuticals, owing to its ability to confer aqueous solubility and act as a versatile handle for chemical modification.[1] The introduction of an N-propyl group can modulate lipophilicity and receptor affinity, while the 4-amino group provides a crucial vector for further functionalization, enabling the exploration of structure-activity relationships (SAR). The N-cyclopropyl substituent is particularly noteworthy; the strained three-membered ring can introduce favorable metabolic stability and offer unique interactions with biological targets.[2] This guide will illuminate the path for harnessing the potential of the this compound scaffold in the quest for novel and effective therapeutic agents.

Physicochemical Properties and Design Rationale

The this compound scaffold possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns.

PropertyValue (Predicted)Significance in Drug Design
Molecular Formula C11H22N2Provides a compact and synthetically accessible core.
Molecular Weight 182.31 g/mol Falls within the "rule of five" for good oral bioavailability.
XlogP 1.8Indicates a favorable balance of lipophilicity and hydrophilicity for membrane permeability and aqueous solubility.
Hydrogen Bond Donors 1The secondary amine allows for key hydrogen bonding interactions with target proteins.
Hydrogen Bond Acceptors 2The two nitrogen atoms can act as hydrogen bond acceptors.
Rotatable Bonds 3Offers a degree of conformational flexibility to adapt to binding pockets.

Data sourced from PubChem.[3]

The design rationale for employing this scaffold often revolves around the following principles:

  • Piperidine Core: Provides a three-dimensional structure that can project substituents into specific vectors in a binding pocket, enhancing selectivity and potency.[1]

  • N-Propyl Group: This alkyl chain can occupy hydrophobic pockets within a target protein, and its length can be tuned to optimize binding affinity.

  • 4-Amino Group: A key point for derivatization. It can be acylated, alkylated, or incorporated into larger heterocyclic systems to modulate biological activity and physicochemical properties.[4]

  • N-Cyclopropyl Group: The cyclopropyl ring can act as a bioisostere for a vinyl or ethyl group, but with increased metabolic stability. Its unique electronic properties can also lead to favorable interactions with aromatic residues in a binding site.[2]

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold can be efficiently achieved through a two-step sequence involving N-alkylation of 4-piperidone followed by reductive amination. This approach offers a convergent and scalable route to the desired product.

Experimental Workflow: A Step-by-Step Guide

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Purification & Analysis start 4-Piperidone product1 1-Propyl-4-piperidone start->product1 Reductive Amination reagent1 Propionaldehyde, NaBH(OAc)3 product2 This compound product1->product2 Reductive Amination reagent2 Cyclopropylamine, NaBH(OAc)3 purification Column Chromatography product2->purification analysis NMR, MS purification->analysis

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 1-Propyl-4-piperidone

This protocol describes the N-alkylation of 4-piperidone hydrochloride hydrate with propionaldehyde via reductive amination.

Materials:

  • 4-Piperidone hydrochloride hydrate

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride hydrate (1.0 eq) in 1,2-dichloroethane (DCE), add propionaldehyde (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The addition may be exothermic.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 1-propyl-4-piperidone can be purified by flash column chromatography on silica gel if necessary.

Causality: The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent for the iminium intermediate formed in situ, minimizing over-reduction of the aldehyde. Acetic acid catalyzes the formation of the iminium ion.

Protocol 2: Synthesis of this compound

This protocol details the reductive amination of the intermediate ketone with cyclopropylamine.

Materials:

  • 1-Propyl-4-piperidone (from Protocol 1)

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 1-propyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE).

  • Add cyclopropylamine (1.5 eq) and a catalytic amount of acetic acid to the solution.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

  • Continue to stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 1, using saturated aqueous NaHCO3, extraction with dichloromethane, washing with brine, and drying over anhydrous MgSO4.

  • After concentration, the crude this compound can be purified by flash column chromatography on silica gel to yield the final product.

Self-Validation: The purity and identity of the final compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure of this compound.

Applications in Medicinal Chemistry: A Scaffold with Diverse Potential

While specific biological data for this compound is not extensively reported in publicly available literature, the structural motifs present in this scaffold are found in a wide range of biologically active molecules. This suggests a broad therapeutic potential for its derivatives.

Potential Therapeutic Targets

G cluster_cns CNS Targets cluster_antimicrobial Antimicrobial Activity scaffold This compound Scaffold cns Central Nervous System (CNS) Disorders scaffold->cns antimicrobial Antimicrobial Agents scaffold->antimicrobial kinase Kinase Inhibitors scaffold->kinase dopamine Dopamine Receptors cns->dopamine opioid Opioid Receptors cns->opioid antibacterial Antibacterial antimicrobial->antibacterial antifungal Antifungal antimicrobial->antifungal

Caption: Potential therapeutic applications of the scaffold.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a well-established privileged structure for targeting CNS receptors. The N-substituents play a crucial role in determining receptor affinity and selectivity. For instance, derivatives of 4-aminopiperidine have been explored as N-type calcium channel blockers for the treatment of pain.[4]

  • Antimicrobial Agents: 4-Aminopiperidine derivatives have been investigated as novel antifungal agents.[5] The lipophilicity and basicity of the scaffold can be tuned to optimize activity against various pathogens.

  • Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient functional groups for interaction with the ATP-binding site of kinases. A complex derivative containing a cyclopropyl-piperidinyl-imidazole moiety has been identified as a c-Jun N-terminal kinase (JNK) inhibitor.[6]

Structure-Activity Relationship (SAR) Insights from Analogous Scaffolds

Although a detailed SAR study for this compound is not available, we can extrapolate potential trends from related structures:

  • N-Alkylation of the Piperidine: The nature of the N-alkyl group on the piperidine ring significantly influences biological activity. For example, in a series of 4-aminopiperidine derivatives, the N-benzyl and N-phenethyl groups were found to be beneficial for antifungal activity.[5] The N-propyl group in our scaffold provides a balance of lipophilicity and size that can be further optimized.

  • Derivatization of the 4-Amino Group: The 4-amino group is a key handle for introducing diversity. Acylation or alkylation of this amine can lead to potent biological activity. For instance, N-acylation of 4-aminopiperidines has been shown to yield potent N-type calcium channel blockers.[4]

  • The Role of the N-Cyclopropyl Group: The N-cyclopropyl group is often used to enhance metabolic stability and can introduce favorable conformational constraints. In the context of CNS targets, N-cyclopropylmethyl groups have been incorporated into ligands for dopamine and opioid receptors to modulate their pharmacological profiles.

Protocol 2: Derivatization of the this compound Scaffold via N-Acylation

This protocol provides a general method for the synthesis of amide derivatives from the primary scaffold, allowing for the exploration of SAR at the 4-amino position.

Materials:

  • This compound

  • Acid chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HBTU) if starting from a carboxylic acid

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) and a base (1.5-2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Alternatively, if starting with a carboxylic acid, pre-activate it with a coupling agent (1.1 eq) and a base in DMF for 30 minutes before adding the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by flash column chromatography or recrystallization.

Causality and Self-Validation: The choice of solvent and base is crucial for efficient acylation. DCM is a good general-purpose solvent, while DMF may be required for less soluble starting materials. A non-nucleophilic base like triethylamine or DIPEA is used to neutralize the HCl generated during the reaction. The purity and identity of the resulting amide should be confirmed by NMR and mass spectrometry to validate the success of the derivatization.

Conclusion and Future Directions

The this compound scaffold represents a synthetically accessible and highly versatile platform for the development of novel therapeutic agents. Its unique combination of a conformationally restricted piperidine core, a tunable N-propyl group, a modifiable 4-amino handle, and a metabolically robust N-cyclopropyl moiety makes it an attractive starting point for medicinal chemistry programs targeting a wide range of diseases. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this promising scaffold. Future work should focus on the systematic exploration of the chemical space around this core, guided by target-based screening and rational drug design, to unlock its therapeutic promise.

References

  • Di Mola, A., et al. (2011). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 54(11), 3895-3905.
  • Beilstein Journals. (2009). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. [Link]

  • de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 136-141.
  • Gardarsdottir, H. (n.d.).
  • Google Patents. (2001). FR2802206A1 - 4-Aminopiperidine derivatives and their use as medicinal products.
  • Vasilev, A. A., et al. (2022).
  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • PubChem. Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. [Link]

  • PubChemLite. This compound. [Link]

  • Pferschy-Wenzig, E. M., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(15), 2721.
  • European Patent Office. (1991). EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. [Link]

  • Organic Chemistry Portal. (2001). New and easy route to primary cyclopropylamines from nitriles. [Link]

  • ResearchGate. (2011). Synthesis of Cyclopropyl anilines. [Link]

  • ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • U.S. Drug Enforcement Administration. (2022). New Trends in the Illicit Manufacture of Synthetic Drugs. [Link]

Sources

Application Note & Protocols: A Convergent Approach to the Synthesis of N-cyclopropyl-1-propylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-cyclopropyl-1-propylpiperidin-4-amine and its derivatives represent a privileged scaffold in modern medicinal chemistry. The piperidine core is a ubiquitous structural motif in a vast number of FDA-approved pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability[1]. The specific decoration of this core with a 1-propyl group and a 4-(cyclopropylamino) moiety introduces key pharmacophoric features. The cyclopropyl group, a "bioisostere" of larger alkyl groups, can enhance binding affinity and metabolic stability by restricting conformational flexibility and blocking sites of oxidative metabolism[2]. This combination of substituents makes these derivatives attractive targets in drug discovery programs, particularly for central nervous system (CNS) disorders and as receptor antagonists[3][4].

This guide details a robust and convergent synthetic strategy for preparing the title compound, focusing on the widely applicable reductive amination reaction. We will explore the underlying chemical principles, provide detailed, step-by-step protocols, and address common troubleshooting scenarios to ensure reproducible success in the laboratory.

Synthetic Strategy Overview

The preparation is approached via a two-step convergent synthesis starting from commercially available 4-piperidone. The strategy involves:

  • N-Alkylation: Introduction of the propyl group onto the piperidine nitrogen.

  • Reductive Amination: Formation of the C4-N bond by reacting the intermediate N-propyl-4-piperidone with cyclopropylamine in the presence of a selective reducing agent.

This route is advantageous due to the accessibility of starting materials and the high efficiency of the chosen reactions.

G cluster_0 Synthetic Workflow SM 4-Piperidone (Starting Material) INT 1-Propylpiperidin-4-one (Intermediate) SM->INT Step 1: N-Propylation FP N-Cyclopropyl-1-propyl- piperidin-4-amine (Final Product) INT->FP Step 2: Reductive Amination

Figure 1: Convergent synthetic route for this compound.

Part 1: Synthesis of 1-Propylpiperidin-4-one (Intermediate)

The first key step is the nucleophilic substitution on the piperidine nitrogen with a propyl halide.

Mechanism & Rationale

This reaction is a standard N-alkylation. 4-Piperidone, often available as its hydrochloride hydrate salt, is a secondary amine[5]. The nitrogen's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., 1-iodopropane or 1-bromopropane). A base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperidinium salt if the hydrochloride form is used, thus ensuring the nitrogen remains nucleophilic.

  • Choice of Alkyl Halide: 1-Iodopropane is generally more reactive than 1-bromopropane due to the lower bond dissociation energy of the C-I bond, often leading to faster reaction times or allowing for milder conditions.

  • Choice of Base: An inorganic base like potassium carbonate (K₂CO₃) is cost-effective, easily removed during workup, and sufficiently strong to drive the reaction to completion.

  • Choice of Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and facilitate the Sₙ2 reaction mechanism without interfering.

Experimental Protocol 1: N-Propylation of 4-Piperidone
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-piperidone hydrochloride monohydrate (10.0 g, 65.1 mmol).

  • Solvent and Base Addition: Add acetonitrile (100 mL) and anhydrous potassium carbonate (27.0 g, 195.3 mmol, 3.0 equiv).

  • Alkyl Halide Addition: Add 1-iodopropane (12.5 g, 73.5 mmol, 1.13 equiv) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, filter the solid K₂CO₃ and salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the oil in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-propylpiperidin-4-one as a pale yellow oil. The product is often of sufficient purity (>90%) to be used in the next step without further purification.

ParameterValue
Starting Material 4-Piperidone HCl·H₂O
Reagents 1-Iodopropane, K₂CO₃
Solvent Acetonitrile (ACN)
Reaction Time 12-18 hours
Temperature Reflux (~82°C)
Typical Yield 85-95%
Purity (crude) >90%

Table 1: Summary of Reaction Parameters for N-Propylation.

Part 2: Synthesis of this compound (Final Product)

This transformation is achieved via a direct reductive amination, a cornerstone reaction in amine synthesis[6]. It combines the ketone intermediate and cyclopropylamine into a single, efficient one-pot procedure.

Mechanism & Rationale

The reaction proceeds through the initial formation of a carbinolamine intermediate from the ketone and cyclopropylamine, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then reduced by a hydride reagent to furnish the final secondary amine product[6].

G cluster_1 Reductive Amination Mechanism Ketone 1-Propylpiperidin-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine - H₂O Amine Cyclopropylamine Product Final Amine Product Iminium->Product + [H⁻] (from STAB)

Figure 2: Simplified mechanism of direct reductive amination.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reaction[7]. Unlike more powerful reducing agents like NaBH₄, STAB is a mild and selective reagent that does not readily reduce ketones or aldehydes but is highly effective at reducing the intermediate iminium ion[8][9]. This selectivity allows the reaction to be performed in a single pot ("direct" method), as the reducing agent will not consume the starting ketone before it can react with the amine[6].

  • Solvent and Acidity: The reaction is typically run in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM)[9]. The addition of a catalytic amount of acetic acid can accelerate the reaction by protonating the carbinolamine, facilitating its dehydration to the iminium ion[10].

Experimental Protocol 2: Reductive Amination
  • Reagent Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 1-propylpiperidin-4-one (7.0 g, 49.6 mmol) and dichloromethane (DCM, 100 mL).

  • Amine Addition: Add cyclopropylamine (3.4 g, 59.5 mmol, 1.2 equiv) to the solution and stir for 20 minutes at room temperature.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (2.8 mL, 49.6 mmol, 1.0 equiv) and stir for another 10 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (15.8 g, 74.4 mmol, 1.5 equiv) portion-wise over 30 minutes. Note: The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM with 1% triethylamine) to afford the pure this compound.

ParameterValue
Starting Material 1-Propylpiperidin-4-one
Reagents Cyclopropylamine, NaBH(OAc)₃
Solvent Dichloromethane (DCM)
Reaction Time 8-12 hours
Temperature Room Temperature
Typical Yield 70-85%
Purification Column Chromatography

Table 2: Summary of Reaction Parameters for Reductive Amination.

Troubleshooting and Key Considerations

  • Incomplete N-Propylation: If the first step stalls, ensure the K₂CO₃ is anhydrous and finely powdered to maximize surface area. Using 1-iodopropane over 1-bromopropane or switching to a stronger base/higher boiling solvent (e.g., NaH in DMF) can increase reactivity, but requires more stringent anhydrous conditions.

  • Low Yield in Reductive Amination: The primary cause is often moisture, which can hydrolyze the STAB reagent and the iminium intermediate. Ensure all glassware is dry and use anhydrous solvents. If the reaction is sluggish, the addition of acetic acid is highly recommended to catalyze imine formation[9].

  • Dialkylation Side Product: In some reductive aminations, the product amine can react with another molecule of the carbonyl, leading to a tertiary amine byproduct. This is less of a concern with STAB due to its mildness and the steric hindrance of the secondary amine product. If observed, using a slight excess of the primary amine can help suppress this side reaction.

Conclusion

The described two-step sequence provides a reliable and scalable method for the synthesis of this compound. The use of a standard N-alkylation followed by a highly selective and efficient reductive amination with sodium triacetoxyborohydride makes this an accessible route for researchers in medicinal chemistry and drug development. The protocols and insights provided herein should serve as a comprehensive guide for the successful preparation of this valuable chemical scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]

  • Shen, T. Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3543-3546. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones. In Organic Reactions (pp. 1-714). John Wiley & Sons, Inc. Available at: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • Reddit Chemistry Community. (2020). Reductive aminations with Sodium Triacetoxyborohydride (STAB). Available at: [Link]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Biointerface Research in Applied Chemistry, 11(5), 13133-13147. Available at: [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Available at: [Link]

  • O'Hagan, D. (2017). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 22(10), 1646. Available at: [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Longdom Publishing. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Available at: [Link]

  • Wikipedia. 4-Piperidone. Available at: [Link]

Sources

N-cyclopropyl-1-propylpiperidin-4-amine for N-type calcium channel blocker studies

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a detailed guide for researchers, scientists, and drug development professionals on the characterization of novel N-type calcium channel blockers, using the exemplary compound N-cyclopropyl-1-propylpiperidin-4-amine. This guide is structured to provide both the theoretical basis and practical, step-by-step protocols for a robust investigational workflow.

Introduction: The N-type Calcium Channel (CaV2.2) as a Therapeutic Target

Voltage-gated calcium channels are critical mediators of calcium influx into excitable cells, triggering a variety of physiological processes. The N-type calcium channel (CaV2.2), predominantly expressed in the central and peripheral nervous systems, plays a pivotal role in neurotransmitter release at presynaptic terminals. Its function is integral to nociceptive (pain) signaling, making it a highly validated target for the development of novel analgesics. The blockade of N-type channels can effectively reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the transmission of pain signals to the brain.

This compound represents a novel small molecule scaffold designed for potential interaction with the CaV2.2 channel. Its characterization requires a multi-tiered approach, from initial high-throughput screening to detailed biophysical analysis. This guide outlines the key experimental protocols to determine its potency, selectivity, and mechanism of action.

Application Note 1: High-Throughput Primary Screening via Automated Calcium Flux Assay

The initial step in characterizing a large number of potential N-type channel blockers is a high-throughput screen (HTS). A cell-based calcium flux assay using a fluorescent indicator is the industry-standard method for this purpose. This assay provides a rapid and robust readout of channel inhibition.

Rationale and Experimental Principle

This protocol utilizes a cell line stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ-1 subunits). The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. In a resting state, intracellular calcium levels are low, and fluorescence is minimal. Depolarization of the cell membrane, typically achieved by adding a solution containing a high concentration of potassium chloride (KCl), opens the voltage-gated N-type channels. This leads to a rapid influx of extracellular calcium, causing a sharp increase in fluorescence. A potential blocker, like this compound, will be pre-incubated with the cells and should inhibit or reduce this calcium influx, resulting in a diminished fluorescent signal. The degree of signal reduction is proportional to the compound's inhibitory activity.

Workflow for High-Throughput Calcium Flux Screening

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis plate_cells 1. Plate CaV2.2-expressing cells in 384-well plates incubate_cells 2. Incubate overnight (37°C, 5% CO2) plate_cells->incubate_cells prepare_dye 3. Prepare Fluo-4 AM dye-loading solution incubate_cells->prepare_dye load_dye 4. Load cells with dye (1 hour at 37°C) prepare_dye->load_dye add_compound 6. Add compound dilutions to cell plates prepare_compounds 5. Prepare serial dilutions of This compound prepare_compounds->add_compound incubate_compound 7. Incubate with compound (15-30 minutes, RT) add_compound->incubate_compound measure_baseline 9. Measure baseline fluorescence incubate_compound->measure_baseline prepare_stimulus 8. Prepare KCl depolarization solution add_stimulus 10. Add KCl solution and measure fluorescence kinetically prepare_stimulus->add_stimulus measure_baseline->add_stimulus calculate_response 11. Calculate peak fluorescence response add_stimulus->calculate_response normalize_data 12. Normalize data to controls (0% and 100% inhibition) calculate_response->normalize_data generate_curve 13. Generate concentration-response curve normalize_data->generate_curve calculate_ic50 14. Calculate IC50 value generate_curve->calculate_ic50

Caption: Automated workflow for primary screening of N-type channel blockers.

Protocol 1.1: Calcium Flux Assay Using a Fluorescent Plate Reader (FLIPR)

Materials:

  • HEK293 cells stably expressing human CaV2.2 (α1B, β3, α2δ-1)

  • Black-walled, clear-bottom 384-well microplates

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS), 20 mM HEPES, pH 7.4

  • Fluo-4 AM dye loading solution (e.g., from Thermo Fisher Scientific)

  • This compound (test compound)

  • Positive Control: A known N-type blocker (e.g., Ziconotide, Topiramate)

  • Negative Control: DMSO (vehicle)

  • Depolarization Buffer: Assay Buffer containing 90 mM KCl (final concentration)

  • Fluorescent Imaging Plate Reader (FLIPR), FlexStation, or similar instrument

Procedure:

  • Cell Plating: Seed the CaV2.2-expressing HEK293 cells into 384-well plates at a density that will yield a 90-100% confluent monolayer the next day. Incubate overnight at 37°C, 5% CO2.

  • Compound Plate Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these concentrations into Assay Buffer to create the final compound plate. Include wells with the positive control and vehicle (DMSO) only.

  • Dye Loading: Remove the cell culture medium from the cell plate. Add the Fluo-4 AM dye-loading solution to each well. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution: a. Place both the cell plate and the compound plate into the FLIPR instrument. b. Initiate the protocol. The instrument will first transfer the compound solutions (including controls) to the cell plate. c. Incubate the cell plate with the compounds for 15-20 minutes at room temperature. d. The instrument will establish a baseline fluorescence reading for 10-20 seconds. e. The instrument will then add the high-KCl Depolarization Buffer to all wells, triggering channel opening. f. Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the peak calcium influx.

  • Data Analysis: a. The primary response is calculated as the peak fluorescence intensity minus the baseline fluorescence. b. Normalize the data:

    • The average response in vehicle (DMSO) wells represents 0% inhibition.
    • The average response in wells with a saturating concentration of a known potent blocker (positive control) represents 100% inhibition. c. Plot the normalized percent inhibition against the logarithm of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition.

Expected Data Output

CompoundIC50 (nM)Hill SlopeMax Inhibition (%)
This compound125.31.198.5
Ziconotide (Control)5.21.0100

Application Note 2: Electrophysiological Characterization for Mechanism of Action

While HTS assays confirm activity, they do not provide detailed mechanistic information. Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the biophysical interaction between a compound and the ion channel. This technique directly measures the ionic current flowing through the N-type channels, allowing for a precise determination of potency and the mechanism of inhibition (e.g., resting-state vs. use-dependent block).

Signaling Pathway and Electrophysiological Measurement

G cluster_membrane membrane Extracellular Space Lipid Bilayer Intracellular Space channel CaV2.2 Channel Ca2+ calcium_influx Ca2+ Influx channel:out->calcium_influx depolarization Membrane Depolarization depolarization->channel:in Opens compound N-cyclopropyl-1- propylpiperidin-4-amine compound->channel:in Blocks neurotransmitter Neurotransmitter Release calcium_influx->neurotransmitter Triggers ephys Patch-Clamp Electrode Measures ICa ephys->channel:in Records Current

Caption: Mechanism of N-type channel blockade and its measurement.

Protocol 2.1: Whole-Cell Patch-Clamp Recording

Materials:

  • CaV2.2-expressing cells (as above)

  • Patch-clamp rig (inverted microscope, amplifier, digitizer, micromanipulators)

  • Borosilicate glass capillaries for pipette pulling

  • External Solution (in mM): 110 Choline-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with CsOH.

  • Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES. pH adjusted to 7.2 with CsOH.

  • This compound stock solution

  • Perfusion system for rapid solution exchange

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at a low density suitable for patch-clamping.

  • Pipette Pulling: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the Internal Solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, gaining electrical access to the cell's interior.

  • Voltage Protocol and Recording: a. Tonic Block: Clamp the cell's membrane potential at a hyperpolarized holding potential (e.g., -90 mV) where most channels are in the closed/resting state. b. Apply a depolarizing voltage step (e.g., to +10 mV for 100 ms) every 20 seconds to elicit a maximal inward Ba2+ current (IBa). c. After establishing a stable baseline current, perfuse the cell with the External Solution containing a known concentration of this compound. d. Record the current amplitude until it reaches a new steady-state level. The percentage of current reduction represents the tonic block at that concentration. e. Repeat for multiple concentrations to generate a concentration-response curve and calculate the IC50.

  • Use-Dependent Block Assessment: a. To test if the compound preferentially binds to open or inactivated channels, increase the frequency of the depolarizing pulses (e.g., from 0.05 Hz to 5 Hz). b. A compound that exhibits use-dependent block will show a greater degree of inhibition at higher stimulation frequencies. This is a desirable property for certain therapeutic applications, as it targets highly active neurons.

  • Data Analysis: a. Measure the peak inward current amplitude for each depolarizing pulse. b. Calculate the percent inhibition at each concentration: (1 - (I_compound / I_control)) * 100. c. Plot and fit the concentration-response data to determine the IC50 for the tonic block. d. For use-dependence, plot the normalized current amplitude against the pulse number in a train to visualize the development of the block.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The HTS assay includes both positive and negative controls on every plate, ensuring that the assay window is valid and that observed inhibition is not an artifact. The electrophysiology protocol serves as an orthogonal validation of the primary screen results. A compound that is potent in the calcium flux assay should also demonstrate a concentration-dependent block of the ionic current in the patch-clamp experiments. Discrepancies between these two methods would trigger further investigation into potential artifacts, such as fluorescence interference in the primary assay or complex state-dependent interactions only observable with electrophysiology.

References

  • Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Pharmacological Reviews, 67(4), 821–870. [Link]

  • Snutch, T. P. (2005). Targeting P/Q- and N-type calcium channels for the treatment of pain. Current Opinion in Investigational Drugs, 6(7), 665-673. [Link]

  • McGivern, J. G. (2006). Ziconotide: a review of its pharmacology and use in the treatment of pain. Neuropsychiatric Disease and Treatment, 2(3), 265–276. [Link]

  • Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85–100. [Link]

Application Note: A Guide to Characterizing N-cyclopropyl-1-propylpiperidin-4-amine as a Putative p38α MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The p38 mitogen-activated protein (MAP) kinase family, particularly the α isoform, represents a central node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38α pathway is critically implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it a high-priority target for therapeutic intervention.[2][3] This document introduces N-cyclopropyl-1-propylpiperidin-4-amine, a novel small molecule with structural motifs present in other known kinase inhibitors.[4][5][6] We provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously characterize its potential as a p38α inhibitor. This guide details a tiered approach, beginning with direct target engagement in a biochemical assay, followed by validation of cellular activity and culminating in a physiologically relevant functional assay. Each protocol is designed to be self-validating, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.

The p38α MAP Kinase Signaling Cascade: A Therapeutic Rationale

The p38 MAP kinases are a family of serine/threonine kinases activated by a diverse range of extracellular stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as cellular stressors such as osmotic shock and UV irradiation.[1][7] Activation occurs via a canonical three-tiered phosphorylation cascade: a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn dually phosphorylates p38α on conserved threonine and tyrosine residues (Thr180/Tyr182).[1][2][8] The primary upstream MAP2Ks for p38α are MKK3 and MKK6.[9][10]

Once activated, p38α phosphorylates a host of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF2).[1][9][11][12] This signaling cascade ultimately regulates the expression of key inflammatory mediators. Notably, p38α activity is essential for the post-transcriptional regulation and production of TNF-α, a pivotal cytokine in systemic inflammation.[13][14][15] Therefore, inhibiting p38α kinase activity presents a direct mechanism for reducing the inflammatory response, providing a strong rationale for developing selective small molecule inhibitors.

p38_pathway cluster_input Extracellular Stimuli cluster_cascade Kinase Cascade cluster_output Downstream Effects Cytokines Cytokines (TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Cytokines->MAP3K Stress Environmental Stress (LPS, UV, Osmotic Shock) Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K P p38a p38α MAP2K->p38a P (Thr180/Tyr182) Substrates Kinases (MK2) Transcription Factors (ATF2) p38a->Substrates P Transcription Gene Transcription Substrates->Transcription Inflammation Inflammatory Response (TNF-α Production) Transcription->Inflammation Inhibitor N-cyclopropyl-1- propylpiperidin-4-amine Inhibitor->p38a

Figure 1. The p38α MAP Kinase Signaling Pathway and Point of Inhibition.

Materials and Reagents

Reagent/MaterialSuggested Supplier
Test Compound
This compoundIn-house synthesis or custom order
DMSO, AnhydrousSigma-Aldrich
Biochemical Assay
Recombinant GST-tagged p38α (MAPK14), activeThermo Fisher Scientific
LanthaScreen™ Eu-anti-GST AntibodyThermo Fisher Scientific
LanthaScreen™ Kinase Tracer 236Thermo Fisher Scientific
384-well low-volume plates, blackCorning
TR-FRET capable microplate readerBMG LABTECH, PerkinElmer
Cell-Based Assays
HeLa or THP-1 cell linesATCC
DMEM / RPMI-1640 Media, FBS, Pen-StrepGibco
Anisomycin or Lipopolysaccharides (LPS)Sigma-Aldrich
Phospho-p38 MAPK (Thr180/Tyr182) HTRF KitRevvity
Human TNF-α DuoSet ELISA KitR&D Systems
96-well cell culture plates, clearFalcon
96-well ELISA platesNunc

Protocol 1: In Vitro Biochemical IC50 Determination via TR-FRET

Principle and Rationale

This protocol employs a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay, a robust method for quantifying direct target engagement. We will use the LanthaScreen™ platform. Here, a Europium (Eu)-labeled anti-GST antibody binds to the purified GST-p38α enzyme, serving as the FRET donor. A fluorescently labeled, ATP-competitive small molecule ("Tracer") binds to the p38α active site, acting as the FRET acceptor. When the tracer is bound, excitation of the Eu donor results in energy transfer and a high FRET signal. A competitive inhibitor, such as our test compound, will displace the tracer from the active site, leading to a decrease in the FRET signal.

Causality: This assay is the foundational step for characterization. It isolates the kinase and the putative inhibitor from all other cellular components. A positive result directly demonstrates that the compound can bind to the ATP pocket of p38α and provides a quantitative measure of its potency (IC50), which is essential for comparing it to other inhibitors.

biochem_workflow A Prepare Assay Buffer & Reagents B Serially Dilute This compound in DMSO, then Assay Buffer A->B C Dispense Compound/ Controls into 384-well Plate B->C D Add p38α Enzyme/ Eu-Ab Mix C->D E Add Tracer Mix D->E F Incubate at RT (60 min, protected from light) E->F G Read Plate (TR-FRET Reader) F->G H Calculate Emission Ratio & Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Figure 2. Workflow for the in vitro TR-FRET p38α biochemical inhibition assay.
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Thaw recombinant p38α, Eu-anti-GST antibody, and Kinase Tracer on ice. Prepare working solutions in Kinase Buffer according to the manufacturer's protocol (e.g., 4 nM p38α/Ab mix, 4 nM Tracer mix).

  • Compound Dilution:

    • Perform a 12-point serial dilution of the 10 mM stock solution in DMSO.

    • Further dilute these DMSO stocks into Kinase Buffer to create 4X final assay concentrations. Ensure the final DMSO concentration in the assay will be ≤1%.

  • Assay Plate Setup (384-well plate, 10 µL final volume):

    • Add 2.5 µL of the 4X compound dilutions to the appropriate wells.

    • Add 2.5 µL of 4% DMSO in Kinase Buffer to "0% inhibition" (high FRET) control wells.

    • Add 2.5 µL of a known p38α inhibitor (e.g., 10 µM SB203580) to "100% inhibition" (low FRET) control wells.

  • Enzyme and Tracer Addition:

    • Add 5 µL of the 2X p38α/Eu-Ab working solution to all wells.

    • Add 2.5 µL of the 4X Kinase Tracer working solution to all wells.

  • Incubation and Measurement:

    • Seal the plate and centrifuge briefly (1000 rpm, 1 min) to mix.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET capable reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

Data Analysis
  • Calculate the TR-FRET Emission Ratio for each well: (665 nm emission / 615 nm emission) * 1000.

  • Normalize the data by calculating the Percent Inhibition: 100 * (1 - (Ratio_sample - Ratio_100%_Inhib) / (Ratio_0%_Inhib - Ratio_100%_Inhib)).

  • Plot Percent Inhibition versus the log of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

ParameterRecommended ValuePurpose
Recombinant p38α2.5 nM (final)Enzyme source for binding
Kinase Tracer 2362 nM (final)FRET acceptor, competes with inhibitor
Eu-anti-GST Ab2 nM (final)FRET donor, binds to enzyme
Final DMSO≤1%Vehicle control, minimize assay interference
Incubation Time60 minAllow reaction to reach equilibrium

Protocol 2: Cell-Based Target Engagement via HTRF®

Principle and Rationale

After confirming direct binding, the next critical step is to determine if the compound can enter a living cell and inhibit its target. This assay measures the phosphorylation of endogenous p38α at Thr180/Tyr182 in response to a cellular stimulus. We will use a homogeneous HTRF® (Homogeneous Time-Resolved Fluorescence) assay.[16][17] Cells are treated with the inhibitor, then stimulated (e.g., with anisomycin) to activate the p38α cascade. After lysis, two antibodies are added: a Europium cryptate-labeled antibody that recognizes total p38α and a d2-labeled antibody that specifically recognizes phospho-p38α (Thr180/Tyr182). Inhibition of p38α activation prevents its phosphorylation, disrupting the FRET between the two antibodies.

Causality: This assay bridges the gap between biochemistry and function. It validates that the compound is cell-permeable and can engage p38α within the complex intracellular environment. A significant drop in potency from the biochemical IC50 to the cellular IC50 could indicate poor permeability or efflux pump activity, which are critical considerations for drug development.

Step-by-Step Protocol
  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Pen-Strep.

    • Seed 20,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment and Stimulation:

    • The next day, gently replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal kinase activity.

    • Pre-treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM final concentration) or DMSO vehicle for 1 hour at 37°C.

    • Stimulate the cells by adding anisomycin (final concentration 10 µg/mL) to all wells except the "unstimulated" control. Incubate for 30 minutes at 37°C.

  • Cell Lysis and HTRF® Detection:

    • Remove the medium and add 50 µL of the supplemented lysis buffer provided with the HTRF® kit to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer 16 µL of lysate from each well to a 384-well low-volume detection plate.

    • Add 4 µL of the HTRF® antibody mix (anti-p38α-Eu and anti-phospho-p38α-d2) to each well.

  • Incubation and Measurement:

    • Seal the plate, incubate overnight at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader.

Data Analysis

Analysis is similar to the biochemical assay. Calculate the HTRF ratio and normalize the data against stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Plot a dose-response curve to determine the cellular IC50.

Protocol 3: Cell-Based Functional Assay for TNF-α Secretion

Principle and Rationale

The ultimate test of an anti-inflammatory p38α inhibitor is its ability to suppress the production of key pro-inflammatory cytokines. This protocol measures the compound's effect on TNF-α secretion from immune cells stimulated with bacterial lipopolysaccharide (LPS), a potent activator of the p38α pathway.[2][14] Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are used. The amount of TNF-α secreted into the cell culture supernatant is quantified using a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Causality: This assay provides the most physiologically relevant data. It directly measures the desired downstream biological outcome of p38α inhibition. Success in this assay demonstrates that target engagement translates into a functional anti-inflammatory effect, providing strong evidence for the compound's therapeutic potential.

cell_workflow A Seed THP-1 cells (or plate PBMCs) B Pre-treat cells with serial dilutions of the test compound (1 hr) A->B C Stimulate cells with LPS (e.g., 100 ng/mL) B->C D Incubate for 4-6 hours at 37°C C->D E Centrifuge plate and collect supernatant D->E F Quantify TNF-α in supernatant using ELISA E->F G Plot TNF-α concentration vs. Compound concentration F->G H Determine Functional IC50 G->H

Figure 3. Workflow for the cell-based functional assay measuring TNF-α secretion.
Step-by-Step Protocol
  • Cell Preparation:

    • Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS.

    • Seed 50,000 cells per well in a 96-well plate.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the cells with a serial dilution of this compound or DMSO vehicle for 1 hour at 37°C.

    • Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production. Include unstimulated control wells.

    • Incubate the plate for 4-6 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 1500 rpm for 5 minutes to pellet the cells.

    • Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C if not used immediately.

  • TNF-α Quantification (ELISA):

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and reading the absorbance at 450 nm.

Data Analysis
  • Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.

  • Use the standard curve to calculate the concentration of TNF-α (in pg/mL) in each sample well.

  • Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

  • Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve to determine the functional IC50.

Interpretation and Conclusion

By following this three-tiered approach, researchers can build a comprehensive profile of this compound's activity as a p38α inhibitor.

AssayQuestion AnsweredExample Data Summary
Biochemical TR-FRET Does the compound bind directly to p38α? What is its potency?IC50 = 50 nM
Cellular HTRF® Is the compound cell-permeable? Does it inhibit p38α in a cell?IC50 = 250 nM
Functional ELISA Does inhibiting p38α lead to reduced TNF-α production?IC50 = 300 nM

A successful outcome would show potent inhibition in the biochemical assay, with comparable (within ~10-fold) potency in the cellular and functional assays. A large discrepancy between the biochemical and cellular IC50 values may suggest issues with cell permeability that would need to be addressed through medicinal chemistry optimization. These protocols provide a robust framework for the initial characterization and validation of novel p38α MAP kinase inhibitors, paving the way for further preclinical development.

References

  • Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 78(1), 1-19. [Link]

  • Wikipedia. (2023). p38 mitogen-activated protein kinases. Retrieved from en.wikipedia.org. [Link]

  • Ittner, A., & Ittner, L. M. (2018). Functions of p38 MAP Kinases in the Central Nervous System. Frontiers in Molecular Neuroscience, 11, 273. [Link]

  • Lee, Y., et al. (2006). Multiple activation mechanisms of p38alpha mitogen-activated protein kinase. Journal of Biological Chemistry, 281(40), 29708-29717. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from creative-diagnostics.com. [Link]

  • Society for Developmental Biology. (2023). p38a MAP kinase. Retrieved from sdbonline.org. [Link]

  • Ittner, A., et al. (2020). Mapping p38α mitogen‐activated protein kinase signaling by proximity‐dependent labeling. The FASEB Journal, 34(10), 13353-13374. [Link]

  • Barlaam, B., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-3883. [Link]

  • Menon, R., et al. (2017). p38 Mitogen Activated Protein Kinase (MAPK): A New Therapeutic Target for Reducing the Risk of Adverse Pregnancy Outcomes. Expert Opinion on Therapeutic Targets, 21(2), 145-153. [Link]

  • Wilson, K. P., et al. (1996). The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution. Journal of Biological Chemistry, 271(44), 27696-27700. [Link]

  • Uddin, S., et al. (2004). Role of p38alpha Map kinase in Type I interferon signaling. Journal of Biological Chemistry, 279(11), 10565-10572. [Link]

  • ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from researchgate.net. [Link]

  • PubChemLite. (n.d.). This compound (C11H22N2). Retrieved from pubchemlite.com. [Link]

  • Waas, W. F., & Lo, H. H. (2001). The Kinetic Mechanism of the Dual Phosphorylation of the ATF2 Transcription Factor by p38 Mitogen-activated Protein (MAP) Kinase α. Journal of Biological Chemistry, 276(8), 5676-5684. [Link]

  • ResearchGate. (n.d.). Schematic depiction of the regulation of TNF-α production: role of p38.... Retrieved from researchgate.net. [Link]

  • ResearchGate. (n.d.). Inhibition of p38α MAPK enzyme activity and validation of design for.... Retrieved from researchgate.net. [Link]

  • ResearchGate. (n.d.). Two-substrate dependence kinetic analysis of p38 MAPKa. Retrieved from researchgate.net. [Link]

  • Li, Y., et al. (2018). The P38MAPK/ATF2 signaling pathway is involved in PND in mice. Journal of Neuroinflammation, 15(1), 143. [Link]

  • Van Dam, H., et al. (2020). Co-regulation of the transcription controlling ATF2 phosphoswitch by JNK and p38. Nature Communications, 11(1), 5763. [Link]

  • Domainex. (n.d.). HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from domainex.co.uk. [Link]

  • ResearchGate. (n.d.). Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl- N -propylpyrrolo[1,2- f ][7][8][18]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases. Retrieved from researchgate.net. [Link]

  • Bhat, N. R., et al. (2000). p38 map kinase regulates TNF-alpha production in human astrocytes and microglia by multiple mechanisms. Neuroscience Letters, 290(1), 1-4. [Link]

  • Wityak, J., et al. (2012). Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][7][8][18]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase Inhibitor. Journal of Medicinal Chemistry, 55(17), 7699-7712. [Link]

  • ResearchGate. (n.d.). MAP kinases control of TNFα biosynthesis. Retrieved from researchgate.net. [Link]

Sources

Application Note: A Framework for Developing Biochemical and Cell-Based Assays for N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for establishing the pharmacological profile of N-cyclopropyl-1-propylpiperidin-4-amine, a novel chemical entity. Based on a structural analysis of its key chemical motifs—the 4-aminopiperidine scaffold and the N-cyclopropyl group—we hypothesize that this compound is a potential ligand for G-protein coupled receptors (GPCRs), particularly opioid receptors, and/or sigma receptors. This guide presents a logical, tiered approach to assay development, beginning with primary biochemical assays to confirm direct target engagement and progressing to secondary cell-based functional assays to elucidate the compound's mechanism of action. Detailed, step-by-step protocols for a competitive radioligand binding assay and a functional cAMP inhibition assay are provided, along with guidelines for data analysis and interpretation.

Introduction and Target Hypothesis

The development of novel therapeutics for central nervous system (CNS) disorders requires robust methods for characterizing new chemical entities. The compound this compound possesses two key structural features that suggest a high probability of activity at specific CNS targets.

  • 4-Aminopiperidine Scaffold: This privileged structure is a cornerstone in a multitude of CNS-active drugs, including analgesics and nootropic agents.[1][2][3] Derivatives of this scaffold are known to interact with a wide range of targets, including opioid receptors and sigma receptors.[4][5]

  • N-Cyclopropyl Moiety: The N-cyclopropylmethyl group is a classic pharmacophore in opioid receptor ligands, famously conferring antagonist activity in molecules like naltrexone.[6] The presence of a cyclopropyl group can enhance potency, improve metabolic stability, and contribute to favorable binding entropy.[7]

Based on this structural assessment, the primary hypothesis is that this compound acts as a modulator of opioid receptors (μ, δ, or κ). A secondary hypothesis is that it may possess affinity for sigma receptors (σ1 or σ2), which frequently bind piperidine-containing ligands.[8][9][10] The following assay cascade is designed to systematically test this primary hypothesis.

Target_Hypothesis cluster_0 Structural Analysis cluster_1 Target Prediction Compound This compound Scaffold 4-Aminopiperidine Scaffold (Known CNS Ligand Core) Compound->Scaffold Moiety N-Cyclopropyl Group (Opioid Modulator Motif) Compound->Moiety Primary Primary Hypothesis: Opioid Receptor Ligand (μ, δ, κ) Scaffold->Primary Secondary Secondary Hypothesis: Sigma Receptor Ligand (σ1, σ2) Scaffold->Secondary Moiety->Primary

Caption: Logical flow from structural analysis to target hypothesis.

Primary Assay: Target Engagement via Radioligand Binding

The first essential step is to determine if the compound physically interacts with the hypothesized target. A competitive radioligand binding assay is the gold standard for quantifying this interaction, providing a measure of the compound's affinity (Ki).[11][12][13] This protocol is designed to assess the binding of this compound to the human mu-opioid receptor (MOR).

Principle

This assay measures the ability of the unlabeled test compound to compete with a fixed concentration of a high-affinity, radioactively labeled ligand (the radioligand) for binding to the target receptor. The receptors are sourced from the membranes of a cell line engineered to express a high density of the human mu-opioid receptor.[14] By measuring the displacement of the radioligand across a range of test compound concentrations, an inhibitory concentration (IC50) is determined, which can then be converted to the binding affinity constant (Ki).

Detailed Protocol: Mu-Opioid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human mu-opioid receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the recombinant human mu-opioid receptor (OPRM1).

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at 10 µM final concentration.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at room temperature.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplate, cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, and scintillation fluid.

Procedure:

  • Membrane Preparation: On the day of the assay, thaw the frozen cell membranes on ice. Resuspend the membranes in ice-cold Assay Buffer to a final protein concentration that yields robust signal (typically 10-20 µg per well, determined during assay optimization). Keep on ice.

  • Compound Dilution: Prepare a serial dilution series of this compound in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add the following components in triplicate for a final assay volume of 250 µL:

    • Total Binding: 50 µL Assay Buffer, 50 µL [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM), and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL Naloxone (final concentration 10 µM), 50 µL [³H]-DAMGO, and 150 µL of membrane suspension.

    • Competitive Binding: 50 µL of the test compound dilution, 50 µL [³H]-DAMGO, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[15]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The percentage of specific binding at each concentration is calculated as: (Binding in presence of test compound - NSB) / (Total specific binding) * 100.

  • Determine IC50: Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[15]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand ([³H]-DAMGO) and Kd is its dissociation constant for the receptor.

Secondary Assay: Functional Characterization via cAMP Measurement

Once binding is confirmed, the next critical step is to determine the compound's functional effect. Mu-opioid receptors are canonically coupled to the inhibitory G-protein, Gαi.[16] Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[17] A cAMP assay can therefore determine if the compound is an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist), or has no functional effect.

Principle

This assay uses cells expressing the mu-opioid receptor. To measure the inhibitory effect of Gαi activation, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator like forskolin.[18] An agonist will cause a dose-dependent decrease in this forskolin-stimulated cAMP level. An antagonist will have no effect on its own but will block the cAMP decrease caused by a known agonist. Modern cAMP assays, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), provide a robust and high-throughput method for this measurement.[19]

cAMP_Pathway cluster_0 Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi Protein (α, β, γ subunits) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist Opioid Agonist (e.g., Test Compound) Agonist->MOR Binds & Activates Forskolin Forskolin Forskolin->AC Stimulates (+) ATP ATP ATP->AC Assay_Cascade Start Test Compound: This compound Primary Primary Screen: Radioligand Binding Assay Start->Primary Secondary Secondary Screen: cAMP Functional Assay Primary->Secondary If Ki < 1µM Confirmatory Confirmatory / Selectivity Assays (e.g., β-Arrestin, GTPγS, Receptor Panel) Secondary->Confirmatory If functionally active Profile Compound Profile: Affinity, Potency, Efficacy, Selectivity Confirmatory->Profile

Caption: Proposed assay cascade for compound characterization.

Summary of Expected Data

The results from these assays should be compiled to provide a clear summary of the compound's activity.

ParameterAssayDescriptionExample Target Value
Ki (nM) Radioligand BindingBinding affinity for the mu-opioid receptor.< 100 nM
EC50 (nM) cAMP (Agonist Mode)Potency to inhibit cAMP production.< 500 nM
Emax (%) cAMP (Agonist Mode)Maximum efficacy relative to a full agonist.> 80% (Full Agonist)
IC50 (nM) cAMP (Antagonist Mode)Potency to block the effect of a reference agonist.< 500 nM
Interpretation
  • Potent Binder, Agonist: A low Ki value (<100 nM) in the binding assay and a low EC50 value with high Emax in the cAMP assay would classify the compound as a MOR agonist.

  • Potent Binder, Antagonist: A low Ki value in the binding assay, no activity in agonist mode, and a low IC50 in antagonist mode would classify the compound as a MOR antagonist.

  • Binder, No Functional Activity: If the compound binds but shows no activity in the cAMP assay, it may be an allosteric modulator or act through a different signaling pathway (e.g., β-arrestin recruitment), which would require further investigation with orthogonal assays. [20]* No Binding: If the Ki is very high (>10 µM), the primary hypothesis is incorrect, and assays for secondary targets (e.g., sigma receptors) should be pursued.

References

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, X., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Leone, S., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Cox, B.M. (n.d.). Opioid receptors | Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Ahmad, W., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. European Journal of Medicinal Chemistry. Available at: [Link]

  • Cosentino, G., et al. (2025). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pasternak, G. (n.d.). Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Pasternak, G. (n.d.). μ receptor | Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Pasternak, G. (n.d.). κ receptor | Opioid receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Johnson, T.A., et al. (2014). Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure−Activity Relationships. Journal of Natural Products. Available at: [Link]

  • Johnson, T.A., et al. (2014). Flavonoids as Opioid Receptor Ligands: Identification and Preliminary Structure–Activity Relationships. ACS Publications. Available at: [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery. Available at: [Link]

  • Kráľová, K., et al. (2021). Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Alexander, S.P.H., et al. (2019). Opioid receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. IUPHAR/BPS Guide to Pharmacology. Available at: [Link]

  • Cignarella, G., et al. (1965). The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Ge, M., & Li, J. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Current Protocols in Pharmacology. Available at: [Link]

  • Manetti, D., et al. (2000). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Il Farmaco. Available at: [Link]

  • Obeng, S., et al. (2020). Structure–Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry. Available at: [Link]

  • Douhard, R., et al. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry. Available at: [Link]

  • Eurofins DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

  • Manglik, A., & Kobilka, B. (2014). Molecular basis of opioid action: from structures to new leads. Nature Structural & Molecular Biology. Available at: [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]

  • Latorraca, N.R., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Available at: [Link]

  • O’Dowd, H., et al. (2012). Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Cannaert, A., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Available at: [Link]

  • Gómez-Cañas, M., et al. (2020). Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays. Methods in Molecular Biology. Available at: [Link]

  • Purington, L.C., & Pasternak, G.W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology. Available at: [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Purington, L.C., & Pasternak, G.W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Cyclopropylpropyl)piperidin-4-amine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. PubChem Compound Database. Available at: [Link]

  • Telvekar, V.N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-cyclopropylethyl)-N-propylpiperidin-4-amine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-cyclopropylpropyl)piperidin-4-amine. PubChem Compound Database. Available at: [Link]

  • El-Gamal, M.I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide. PubChem Compound Database. Available at: [Link]

  • Al-Hasani, N. (n.d.). Introduction to the pharmacology of the central nervous system (CNS) drugs. University of Baghdad, College of Dentistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-cyclopropyl-1-propylpiperidin-4-amine Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-cyclopropyl-1-propylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The following content is structured in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yield is a frequent issue that can often be attributed to several factors throughout the synthetic sequence. The most common synthetic route involves a two-step process: N-propylation of a protected 4-aminopiperidine, followed by N-cyclopropylation. Let's break down the potential pitfalls in each stage.

A prevalent method for synthesizing related compounds involves the reductive amination of a ketone precursor.[1] However, for this compound, a stepwise alkylation approach is also common.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_step2 N-Propylation Optimization cluster_step3 N-Cyclopropylation Optimization start Low Overall Yield step1 Analyze Purity of Starting Materials start->step1 step2 Optimize N-Propylation of 4-Aminopiperidine Derivative step1->step2 If starting materials are pure step3 Optimize N-Cyclopropylation Step step2->step3 If N-propylation yield is satisfactory s2_q1 Incomplete Conversion? step2->s2_q1 s2_q2 Side Reactions (e.g., over-alkylation)? step2->s2_q2 step4 Purification and Isolation Issues step3->step4 If N-cyclopropylation is the issue s3_q1 Low Reactivity of Cyclopropylating Agent? step3->s3_q1 s3_q2 Ring Opening of Cyclopropyl Group? step3->s3_q2 s2_a1 Increase equivalents of propyl halide. Consider a more reactive leaving group (e.g., iodide). Increase reaction time or temperature. s2_q1->s2_a1 s2_a2 Use a bulky protecting group on the 4-amino moiety. Slowly add the alkylating agent. s2_q2->s2_a2 s3_a1 Direct alkylation with cyclopropyl halides is often inefficient. Consider reductive amination with cyclopropanecarboxaldehyde. Explore copper-catalyzed N-cyclopropylation with cyclopropylboronic acid. s3_q1->s3_a1 s3_a2 Avoid harsh acidic conditions. Certain reaction conditions can lead to cleavage of the cyclopropyl group. s3_q2->s3_a2

Caption: Troubleshooting decision tree for low yield.

In-depth Analysis:

  • N-Propylation of 4-Aminopiperidine Scaffold:

    • Challenge: Incomplete reaction or the formation of quaternary ammonium salts due to over-alkylation.[2]

    • Solution: To achieve selective mono-alkylation, slowly adding the propyl halide (e.g., 1-bromopropane or 1-iodopropane) to a solution of the piperidine derivative is recommended.[2] Using a suitable base, such as potassium carbonate or diisopropylethylamine, is crucial to neutralize the acid formed during the reaction.[2] To prevent dialkylation, ensure the piperidine is in slight excess.[2]

  • N-Cyclopropylation:

    • Challenge: The direct N-alkylation with cyclopropyl halides can be sluggish due to the increased s-character of the C-X bond in the cyclopropyl system.[3]

    • Optimized Approach: Reductive Amination: A more efficient route is the reductive amination of 1-propylpiperidin-4-amine with cyclopropanecarboxaldehyde.[4] This method involves the formation of an imine intermediate, which is then reduced in situ.

      • Recommended Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and selective.[3]

    • Alternative Advanced Method: Copper-Catalyzed N-Cyclopropylation: For challenging substrates, a copper-promoted reaction with cyclopropylboronic acid can be highly effective.[5] This method often proceeds in good to excellent yields under relatively mild conditions.[5]

Question 2: I am observing significant side product formation during the N-cyclopropylation step. What are these impurities and how can I minimize them?

Side product formation is a common hurdle, particularly when dealing with strained ring systems like cyclopropanes.

Common Side Products and Mitigation Strategies

Side ProductPotential CauseRecommended Action
Ring-Opened Products Harsh acidic conditions or specific catalytic systems can promote the opening of the cyclopropane ring.[6][7]Maintain neutral or slightly basic reaction conditions. If using a catalytic method, screen catalysts to find one that does not promote ring cleavage.
Over-Alkylation Products If performing direct alkylation, excess alkylating agent or harsh conditions can lead to the formation of quaternary salts.Use a stoichiometric amount of the cyclopropylating agent and control the reaction temperature.
Unreacted Starting Material Inefficient reaction conditions or insufficient reaction time.Increase reaction time, temperature, or consider a more reactive cyclopropylating agent as discussed in Question 1.

Mechanistic Insight: The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, particularly in the presence of strong acids or some transition metal catalysts.[6][7] The reaction mechanism can involve the formation of an amine radical cation, which can lead to ring opening.[6][7]

Question 3: What is the most effective method for purifying the final this compound product?

The purification strategy will depend on the nature of the impurities present.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. The product is a base, so it can be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate) from a basic aqueous solution (pH > 12).[1][8]

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and triethylamine), is often effective. The addition of a small amount of triethylamine to the eluent can help to prevent the product from streaking on the silica gel.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.[1]

Question 4: Can you provide a reliable, step-by-step protocol for the reductive amination approach to synthesize this compound?

The following is a generalized protocol based on established reductive amination procedures.[1][3] Researchers should optimize the specific quantities and reaction times for their particular setup.

Experimental Protocol: Reductive Amination

reductive_amination_workflow cluster_details Protocol Details start Step 1: Imine Formation step2 Step 2: Reduction start->step2 1-2 hours at room temperature details1 Dissolve 1-propylpiperidin-4-amine (1 eq.) and cyclopropanecarboxaldehyde (1.1 eq.) in a suitable solvent (e.g., dichloroethane or THF). step3 Step 3: Quenching and Work-up step2->step3 Monitor by TLC/LC-MS until completion details2 Add sodium triacetoxyborohydride (1.5 eq.) portion-wise at 0°C. step4 Step 4: Purification step3->step4 details3 Quench with saturated aqueous NaHCO3. Extract with an organic solvent. Wash with brine, dry, and concentrate. details4 Purify by flash column chromatography or vacuum distillation.

Caption: Workflow for reductive amination synthesis.

  • Imine Formation:

    • In a round-bottom flask, dissolve 1-propylpiperidin-4-amine (1 equivalent) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).

    • Add cyclopropanecarboxaldehyde (1.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. Be cautious as the reaction may be exothermic and evolve gas.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer. Extract the aqueous layer with additional organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.

References

  • National Center for Biotechnology Information. (n.d.). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. The Journal of Organic Chemistry, 65(1), 96–103. [Link]

  • Royal Society of Chemistry. (2007). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. Chemical Communications. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Royal Society of Chemistry. (1989). N-cyclopropylation of aromatic amines. Journal of the Chemical Society, Chemical Communications. [Link]

  • National Center for Biotechnology Information. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1858–1862. [Link]

  • ResearchGate. (2000). N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

  • Afanasyev, O. I., Tsygankov, A. A., Usanov, D. L., & Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970. [Link]

  • National Center for Biotechnology Information. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • PubMed. (2010). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives as potent 11β-HSD1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US8853408B2 - Cyclopropylamines as LSD1 inhibitors.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from [Link]

  • Google Patents. (n.d.). EP0205403B1 - Process for the manufacture of cyclopropylamine.

Sources

Technical Support Center: Synthesis of N-Substituted 4-Aminopiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-substituted 4-aminopiperidines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of these synthetic processes. The 4-aminopiperidine scaffold is a crucial component in numerous biologically active compounds, and its successful functionalization is often a pivotal step in medicinal chemistry.[1][2][3][4] This guide offers practical, experience-driven advice to overcome common synthetic challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of N-substituted 4-aminopiperidines, presented in a question-and-answer format to provide direct and actionable solutions.

Issue 1: Low Yield in Reductive Amination

Question: I am performing a reductive amination between a ketone/aldehyde and a 4-aminopiperidine derivative, but my yields are consistently low. What are the potential causes and how can I improve the outcome?

Answer: Low yields in reductive amination are a frequent challenge and can stem from several factors. The key is to control the delicate balance between imine/enamine formation and reduction.

Causality and Optimization:

  • Choice of Reducing Agent: The nature of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity for iminium ions over carbonyls.[5] In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and can sometimes lead to side products.

  • Reaction pH: The pH of the reaction medium is crucial for efficient imine/enamine formation. An acidic catalyst, such as acetic acid, is often added to facilitate the dehydration step to form the iminium ion intermediate. However, excessively acidic conditions can protonate the starting amine, rendering it non-nucleophilic. A typical pH range of 5-6 is optimal for most reductive aminations.

  • Steric Hindrance: Significant steric bulk on either the carbonyl compound or the 4-aminopiperidine can hinder the initial nucleophilic attack.[6][7][8][9] In such cases, prolonged reaction times or elevated temperatures may be necessary. However, be mindful that higher temperatures can also lead to decomposition.

  • Protecting Groups: If you are using a protected 4-aminopiperidine, such as N-Boc-4-aminopiperidine, ensure the protecting group is stable under the reaction conditions.[10] The Boc group is generally stable to the mildly acidic conditions of reductive amination.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reductive amination yields.

Issue 2: Unwanted Side Reactions during N-Arylation

Question: I am attempting a Buchwald-Hartwig N-arylation of a 4-aminopiperidine, but I am observing significant amounts of hydrodehalogenation and biaryl formation. How can I suppress these side reactions?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is susceptible to side reactions if not properly optimized.[12][13][14]

Causality and Optimization:

  • Ligand Choice: The choice of phosphine ligand is paramount in dictating the outcome of the reaction.[15] For sterically hindered substrates, bulky, electron-rich ligands such as XPhos or BrettPhos are often necessary to promote the desired reductive elimination over competing pathways like β-hydride elimination.[14][16]

  • Base Selection: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[13] Weaker bases may not be sufficient to deprotonate the amine-palladium complex, leading to a stalled catalytic cycle and increased side reactions.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices. The reaction temperature should be carefully controlled; while higher temperatures can increase the reaction rate, they can also promote side reactions.

  • Catalyst Precursor: The choice of palladium precursor can also influence the reaction. Well-defined pre-catalysts can sometimes offer better reproducibility and lower catalyst loadings compared to generating the active Pd(0) species in situ.

Comparative Table of Common Buchwald-Hartwig Conditions:

ParameterCondition A (General)Condition B (For Hindered Substrates)Potential Issues
Ligand BINAP, DPPFXPhos, RuPhos, BrettPhos[13]Sub-optimal for hindered couplings
Base Cs₂CO₃, K₃PO₄NaOtBu, LHMDSIncomplete reaction, side products
Solvent Toluene, DioxaneToluene, t-BuOHCatalyst deactivation if not anhydrous
Temperature 80-110 °C100-120 °CIncreased side reactions at high temps

Protocol: Optimized Buchwald-Hartwig N-Arylation

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).

  • Add the aryl halide (1.0 eq.) and the N-substituted 4-aminopiperidine (1.1-1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[15]

Issue 3: Difficulty in Purification of the Final Product

Question: My reaction to synthesize an N-substituted 4-aminopiperidine appears to be successful by LC-MS, but I am struggling to isolate a pure product. What purification strategies are most effective?

Answer: The basic nature of the piperidine nitrogen can complicate purification by standard silica gel chromatography.

Causality and Optimization:

  • Silica Gel Chromatography: The lone pair on the piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. To mitigate this, you can:

    • Add a basic modifier to the eluent, such as triethylamine (0.1-1%) or ammonium hydroxide.

    • Use deactivated (neutral) silica gel .

  • Acid-Base Extraction: An acid-base workup can be a highly effective method for purifying basic compounds.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.

  • Crystallization: If the product is a solid, crystallization or recrystallization can be an excellent purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for selective functionalization of the 4-amino group versus the piperidine nitrogen?

A1: An orthogonal protecting group strategy is essential for selective functionalization.[11][17] The most common approach is to protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[11][18] The Boc group is stable to a wide range of reaction conditions used to modify the 4-amino group (e.g., acylation, alkylation) and can be easily removed under acidic conditions (e.g., TFA or HCl in dioxane).[10][11] Conversely, to functionalize the piperidine nitrogen, the 4-amino group can be protected, for instance, as a phthalimide, which can be removed later with hydrazine.

Protecting Group Strategy Workflow:

Caption: Workflow for selective functionalization of the 4-amino group.

Q2: I need to perform a large-scale synthesis of an N-substituted 4-aminopiperidine. What are the key considerations?

A2: Scaling up a synthesis introduces several challenges that need to be carefully managed.

  • Reagent Stoichiometry and Addition: On a large scale, exothermic reactions need to be carefully controlled. Consider slow, portion-wise addition of reagents and efficient stirring to maintain a consistent temperature.

  • Workup and Extraction: Large-volume extractions can be cumbersome. Ensure you have appropriately sized separatory funnels or other extraction equipment. Be mindful of emulsion formation, which can be more problematic on a larger scale.

  • Purification: Flash column chromatography may not be practical for multi-gram or kilogram scale. Consider crystallization as the primary method of purification if possible. If chromatography is necessary, explore automated flash chromatography systems designed for larger scales.

  • Safety: Always conduct a thorough safety review before performing a large-scale reaction. Understand the hazards of all reagents and potential exotherms.

Q3: Are there any one-pot methods for the synthesis of N-substituted 4-aminopiperidines?

A3: Yes, one-pot procedures are highly desirable for improving efficiency. A common one-pot approach is the double reductive amination of a suitable dicarbonyl compound with a primary amine.[19] This method can rapidly generate complex piperidine structures. Additionally, tandem reactions, such as a Michael addition followed by an intramolecular reductive amination, can also provide access to these scaffolds in a single pot.

References

  • Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline - Benchchem.
  • Protecting Groups in Peptide Synthesis | Springer Nature Experiments.
  • Buchwald–Hartwig amination - Wikipedia.
  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives - Benchchem.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC - NIH.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate.
  • Synthesis of N-Substituted piperidines from piperidone - ResearchGate.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor - PubMed.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
  • Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking - PubMed.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing).
  • MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.

Sources

Technical Support Center: Purification of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of N-cyclopropyl-1-propylpiperidin-4-amine. The methodologies described herein are grounded in established chemical principles and best practices for the purification of substituted piperidine derivatives.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of biological data. This guide addresses common challenges encountered during its purification and provides practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common method for synthesizing this compound is the reductive amination of 1-propylpiperidin-4-one with cyclopropylamine. Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Residual 1-propylpiperidin-4-one and cyclopropylamine.

  • Over-alkylation Products: While less common in this specific reductive amination, the formation of tertiary amines through undesired side reactions can occur.

  • Byproducts from the Reducing Agent: Impurities derived from the reducing agent (e.g., borate salts from sodium borohydride) may be present.

  • Solvent Adducts: Depending on the reaction and workup conditions, solvent molecules may form adducts with the product or intermediates.

Q2: My crude product is an oil. What is the best initial purification strategy?

A2: For an oily crude product, a liquid-liquid acid-base extraction is an excellent first-line purification technique. This method leverages the basicity of the amine to separate it from neutral or acidic impurities. The general procedure involves dissolving the crude oil in an organic solvent and washing with an acidic aqueous solution to protonate the amine, drawing it into the aqueous phase. The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.

Q3: I am observing significant peak tailing during HPLC analysis of my purified amine. What could be the cause and how can I fix it?

A3: Peak tailing in HPLC is a common issue when analyzing basic compounds like this compound on standard silica-based columns. This is primarily due to the interaction of the basic amine with acidic silanol groups on the stationary phase. Here are some solutions:

  • Mobile Phase Modification: Add a small amount of a competing base, such as 0.1% triethylamine (TEA) or diethylamine, to the mobile phase. This will "mask" the active silanol sites.[1]

  • pH Adjustment: For reversed-phase HPLC, ensure the mobile phase pH is at least 2 units above the pKa of your amine to maintain it in its neutral, free-base form, which can improve peak shape.[1]

  • Use of Specialized Columns: Employ columns specifically designed for the analysis of basic compounds, which have end-capped silica or are based on a polymer stationary phase.

Troubleshooting Guides

Problem 1: Low Recovery After Acid-Base Extraction
Possible Cause Troubleshooting Step
Incomplete Protonation Ensure the pH of the aqueous acidic wash is sufficiently low (typically pH 1-2) to fully protonate the amine.
Emulsion Formation If an emulsion forms at the interface of the organic and aqueous layers, try adding brine (saturated NaCl solution) to break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Incomplete Back Extraction When basifying the aqueous layer to recover the free amine, ensure the pH is sufficiently high (typically pH 12-14) to deprotonate the ammonium salt completely. Perform multiple extractions with a fresh organic solvent to maximize recovery.
Product Volatility If the free base is volatile, be cautious during solvent removal. Use a rotary evaporator at a moderate temperature and vacuum.
Problem 2: Difficulty in Achieving High Purity by Column Chromatography
Possible Cause Troubleshooting Step
Strong Adsorption to Silica Gel The basic nature of the amine can cause it to streak or irreversibly bind to acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent mixture containing a small percentage of triethylamine (e.g., 1-2%) before packing the column.[1]
Inappropriate Solvent System For normal-phase chromatography, a common eluent system is a gradient of methanol in dichloromethane, often with a small amount of ammonium hydroxide or triethylamine. For reversed-phase chromatography, a gradient of acetonitrile in water with a buffer (e.g., ammonium bicarbonate) or a competing base is effective.[1]
Co-eluting Impurities If impurities have similar polarity to the product, consider derivatization. For example, protecting the secondary amine with a Boc group can alter its polarity, potentially allowing for better separation. The protecting group can be removed after purification.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Repeat the acidic wash 2-3 times. Combine the acidic aqueous layers.

  • Neutral Wash (Optional): Wash the initial organic layer with brine to recover any remaining product, and combine this with the acidic aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base, such as 5M sodium hydroxide (NaOH), until the pH is >12.

  • Back Extraction: Extract the basified aqueous layer with DCM or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 99:1 DCM:MeOH with 0.1% triethylamine).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, from 1% to 10% methanol in DCM, maintaining 0.1% triethylamine throughout.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Crystallization as a Hydrochloride Salt

For solid, crystalline final products, conversion to a salt followed by recrystallization is a highly effective purification method.[2][3]

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the solid by filtration and wash with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent system (e.g., ethanol/diethyl ether, isopropanol/hexane).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Product: Collect the pure crystals by filtration, wash with a cold solvent, and dry under vacuum.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Oil or Solid) Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Purification Pure_Free_Base Pure Free Base Extraction->Pure_Free_Base Chromatography->Pure_Free_Base Crystallization Salt Formation & Recrystallization Pure_Salt High Purity Salt Crystallization->Pure_Salt Pure_Free_Base->Crystallization For Solid Product Analysis Purity Analysis (HPLC, GC-MS, NMR) Pure_Free_Base->Analysis Pure_Salt->Analysis

Caption: A general workflow for the purification of this compound.

References

  • European Patent Office. (n.d.). EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives. Google Patents.
  • Google Patents. (n.d.). WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators.
  • Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Gao, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3469-3473. Retrieved from [Link]

  • ResearchGate. (2018, November 27). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.
  • Di Cesare, M. A., et al. (2007). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 50(25), 6337-6347. Retrieved from [Link]

  • Google Patents. (n.d.). US8853408B2 - Cyclopropylamines as LSD1 inhibitors.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1163–1167. Retrieved from [Link]

  • ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Frigerio, M., et al. (2013). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Journal of Pharmaceutical and Biomedical Analysis, 83, 134-141. Retrieved from [Link]

Sources

Technical Support Center: Improving the Purity of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-cyclopropyl-1-propylpiperidin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this and structurally related piperidine derivatives post-synthesis. As a versatile building block in drug discovery, the purity of this amine is paramount for the reliability of downstream applications and the integrity of biological data.[1]

This guide provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My final product is a persistent oil and fails to crystallize. How can I effectively purify and solidify it?

Probable Cause: The freebase form of this compound, like many secondary and tertiary amines, may be a low-melting solid or an oil at room temperature. The presence of even minor impurities can further inhibit crystallization by disrupting the formation of a uniform crystal lattice.

Solution & Scientific Rationale: Converting the amine to a salt is a highly effective strategy to induce crystallization.[2] By reacting the basic free amine with an acid, you form an ammonium salt. This introduces ionic character, which dramatically increases the melting point and promotes the formation of a stable, crystalline solid that is often easier to handle and purify by recrystallization.[3]

Recommended Protocol: Hydrochloride Salt Formation

  • Dissolve the crude oily product in a minimal amount of a suitable solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring.

  • Monitor the mixture for the formation of a precipitate. The hydrochloride salt will crash out of the solution as a solid.

  • Once precipitation is complete, cool the mixture in an ice bath to maximize the yield.

  • Isolate the solid salt by vacuum filtration, wash it with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities, and dry it under vacuum.[4]

  • The resulting salt can then be further purified by recrystallization from a suitable solvent system (see Table 1).

Q2: My NMR and GC-MS analyses show significant contamination with unreacted starting materials, specifically N-propyl-4-piperidone and cyclopropylamine. What is the most efficient removal strategy?

Probable Cause: Incomplete reaction during the reductive amination step is a common cause. These starting materials have different physicochemical properties (basicity, polarity) than the desired tertiary amine product, which can be exploited for separation.

Solution & Scientific Rationale: A liquid-liquid acid-base extraction is the most direct and scalable method to separate the tertiary amine product from the unreacted ketone (neutral) and primary amine (basic, but with a different pKa). This classical technique leverages the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at varying pH levels.[5][6]

Recommended Protocol: pH-Based Extraction

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Perform an acidic wash by adding aqueous HCl (e.g., 1M solution). Both your desired product and the unreacted cyclopropylamine will be protonated and move into the aqueous layer, while the neutral N-propyl-4-piperidone remains in the organic layer.

  • Separate the layers. The organic layer containing the ketone can be discarded.

  • Carefully basify the aqueous layer to a pH > 10 using a strong base like NaOH or K₂CO₃. This deprotonates the ammonium salts, regenerating the free amines.

  • Extract the liberated free amines back into an organic solvent (e.g., DCM, 2-3 times).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine mixture, now free of the ketone starting material. The remaining cyclopropylamine can often be removed by vacuum due to its lower boiling point or by subsequent chromatography.

Q3: I'm observing a significant impurity with a higher molecular weight than my product. I suspect it's a byproduct from a side reaction. How can I remove it?

Probable Cause: Higher molecular weight impurities in reductive aminations can arise from several side reactions. One possibility is the formation of dimers or other complex products.[7] These impurities often have polarities similar to the desired product, making simple extraction ineffective.

Solution & Scientific Rationale: Flash column chromatography is the preferred method for separating compounds with similar polarities.[8] The separation is based on the differential partitioning of the components between a stationary phase (typically silica gel) and a mobile phase. For basic compounds like piperidines, peak tailing can be an issue due to strong interactions with acidic silanol groups on the silica surface. This can be mitigated by modifying the mobile phase.

Recommended Protocol: Optimized Flash Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient.

  • Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase the polarity. A common system is a gradient of methanol in dichloromethane (DCM).

  • Tailing Reduction: To prevent peak tailing and improve separation, add a small amount of a basic modifier to the eluent.[9] A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Load the solution onto the column.

    • Elute with the solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Q4: My isolated product has a distinct yellow or brown color, but the NMR suggests it's relatively clean. What is the cause and how can I decolorize it?

Probable Cause: The coloration is likely due to trace amounts of highly colored impurities formed through oxidation. Amines, particularly secondary and tertiary amines, can be susceptible to air oxidation over time, leading to the formation of colored byproducts like N-oxides.[10]

Solution & Scientific Rationale: Treatment with activated carbon (charcoal) is a simple and effective method for removing colored impurities. The porous structure of activated carbon provides a large surface area for the adsorption of large, conjugated molecules responsible for the color, while having a lower affinity for your smaller target molecule.

Recommended Protocol: Activated Carbon Treatment

  • Dissolve the colored product in a suitable organic solvent (e.g., ethanol, ethyl acetate).

  • Add a small amount of activated carbon (typically 1-2% by weight of the product).

  • Gently heat the mixture and stir for 15-30 minutes. Avoid vigorous boiling to prevent bumping.

  • Filter the hot solution through a pad of Celite® or a fine filter paper to remove the activated carbon. The Celite pad is crucial to prevent fine carbon particles from passing through.

  • Remove the solvent under reduced pressure to recover the decolorized product.

Frequently Asked Questions (FAQs)

FAQ1: What is the most robust purification method for this compound on a larger, preparative scale? For large-scale purification, methods that avoid chromatography are often preferred due to cost and complexity.[6] A combination of pH-based extraction followed by crystallization as a salt is typically the most robust and scalable approach.[5] Extraction efficiently removes bulk impurities like unreacted starting materials, while crystallization provides a high degree of purification, yielding a stable, solid product.

FAQ2: Which analytical techniques are essential for confirming the purity and identity of my final product? A combination of techniques is necessary for comprehensive analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing for the presence of impurities.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and helps identify impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or ELSD detection is a powerful tool for quantifying purity. A well-developed method can separate the main compound from trace impurities, allowing for purity assessment as a percentage of the total peak area.[12][13]

FAQ3: How should I properly store the purified this compound to maintain its long-term purity? Amines can degrade over time through oxidation and reaction with atmospheric carbon dioxide.[10] To ensure stability:

  • Storage Form: Storing the compound as its hydrochloride salt is often preferable as salts are generally more stable and less volatile than the freebase.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Temperature: Keep the container tightly sealed and store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[14]

  • Container: Use an amber glass bottle to protect it from light.

Visualized Workflows and Data
Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical approach to selecting the appropriate purification method based on the initial state of the crude product.

Purification_Decision_Tree Start Crude Product (Post-Synthesis) Check_State Is the product an oil or a solid? Start->Check_State Is_Solid Solid Check_State->Is_Solid Solid Is_Oil Oil Check_State->Is_Oil Oil Check_Purity Assess Purity (TLC, LCMS, NMR) Is_Solid->Check_Purity Salt_Formation Form Salt (e.g., HCl) & Recrystallize Is_Oil->Salt_Formation Is_Pure Purity > 95%? Check_Purity->Is_Pure Final_Product Final Product Is_Pure->Final_Product Yes Needs_Purification Purity < 95% Is_Pure->Needs_Purification No Check_Impurities Identify Impurities Needs_Purification->Check_Impurities Chromatography Flash Column Chromatography Chromatography->Check_Purity Recrystallize Recrystallization Recrystallize->Check_Purity Salt_Formation->Recrystallize Extraction Acid-Base Extraction Extraction->Check_Purity Start_Materials Starting Materials Present Check_Impurities->Start_Materials Side_Products Side Products Present Check_Impurities->Side_Products Start_Materials->Extraction Side_Products->Chromatography

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Acid-Base Extraction Workflow

This diagram illustrates the step-by-step process for separating the amine product from neutral impurities.

Acid_Base_Extraction step1 Step 1: Dissolve Crude mixture dissolved in organic solvent (e.g., DCM) step2 Step 2: Acid Wash Add 1M HCl (aq) Amine protonated, enters aqueous phase Ketone remains in organic phase step1->step2 step3 Step 3: Separate Separate layers Organic Layer (Ketone) Aqueous Layer (Amine Salt) step2->step3 step4 step4 step3:f1->step4 step5 Step 5: Extract Extract with fresh organic solvent (DCM) Free amine returns to organic phase step4->step5 step6 Step 6: Isolate Dry organic layer (Na₂SO₄) Concentrate to yield pure amine step5->step6

Caption: Workflow for purification via acid-base extraction.

Table 1: Recommended Solvents for Recrystallization of Amine Salts
Solvent SystemRationale
Isopropanol (IPA) / Diethyl EtherDissolve salt in minimal hot IPA, then add ether as an anti-solvent until cloudy.
Ethanol / Ethyl AcetateGood for moderately polar salts. Dissolve in hot ethanol, add ethyl acetate.
Methanol / Dichloromethane (DCM)For more polar salts. Dissolve in hot methanol and add DCM as the anti-solvent.
WaterCan be effective for highly polar salts, but may require lyophilization to dry.

Based on general principles of amine salt recrystallization.[2][8]

Table 2: Typical Analytical Conditions
TechniqueConditionsExpected Outcome
GC-MS Column: HP-5MS or similar non-polar column.Program: 80°C (1 min), ramp 10°C/min to 250°C.Carrier Gas: Helium.[11]Provides retention time and mass spectrum for identity confirmation and detection of volatile impurities.
RP-HPLC Column: C18, 5 µm, 4.6 x 250 mm.Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (gradient).Detector: UV (if derivatized) or ELSD/CAD.[12][15]Quantifies purity by separating the main peak from non-volatile or polar impurities.
References
  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. Retrieved from [Link][5][6]

  • Ma, G., & Jha, A. (2006). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Letters, 8(19), 4275-4278.
  • Sciencemadness Discussion Board. (2012). purifying secondary amine. Retrieved from [Link][10]

  • Google Patents. (n.d.). Purification of secondary alkyl amines.
  • Google Patents. (n.d.). Separation and purification of secondary alkyl primary amines.
  • Cai, H., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 301-311. Retrieved from [Link][11]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link][16]

  • National Institute of Justice. (2010). GC-IRD methods for the identification of some tertiary amines related to MDMA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link][15]

  • University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link][4]

  • Agilent. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link][3]

  • Chromatography Forum. (2014). tertiary amines by GC-MS. Retrieved from [Link]

  • ResearchGate. (2017). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Retrieved from [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Retrieved from [Link][13]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 856-863. Retrieved from [Link][7]

Sources

Technical Support Center: Synthesis of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-cyclopropyl-1-propylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific synthesis. Here, we will address common challenges and provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are successful.

The synthesis of this compound is a multi-step process that often involves a critical reductive amination reaction. The efficiency of this reaction is paramount for a good overall yield and purity of the final product. This guide will focus on troubleshooting the common hurdles encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of 1-propylpiperidin-4-one with cyclopropylamine is giving a very low yield. What are the likely causes?

A1: Low yields in this reductive amination are a frequent issue and can typically be traced back to a few key factors:

  • Inefficient Imine Formation: The initial condensation between 1-propylpiperidin-4-one and cyclopropylamine to form the iminium ion intermediate is a reversible equilibrium.[1] If water is not effectively removed from the reaction mixture, the equilibrium will favor the starting materials, leading to a low concentration of the imine available for reduction.

  • Suboptimal pH: The formation of the imine is acid-catalyzed. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, if the pH is too high, the carbonyl group will not be sufficiently activated. A mildly acidic environment (pH 4-6) is generally optimal for this step.

  • Choice of Reducing Agent: The selection of the reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone (1-propylpiperidin-4-one) to the corresponding alcohol, creating an unwanted byproduct and consuming the starting material.[2] A milder, more selective reducing agent is often preferred.

  • Reaction Temperature: While heating can sometimes drive the imine formation, excessive temperatures can lead to side reactions or degradation of the starting materials or product.

Q2: I'm observing a significant amount of 1-propylpiperidin-4-ol as a byproduct. How can I prevent this?

A2: The formation of 1-propylpiperidin-4-ol is a clear indication that your reducing agent is reducing the ketone starting material. To mitigate this, consider the following:

  • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is an excellent choice for reductive aminations as it is a milder reducing agent than sodium borohydride and selectively reduces the iminium ion over the ketone.[1][2] Sodium cyanoborohydride (NaBH₃CN) is another effective option, though it is more toxic and requires careful handling.[2][3]

  • Stepwise Procedure: Instead of a one-pot reaction, you can perform the reaction in two distinct steps. First, form the imine by reacting 1-propylpiperidin-4-one and cyclopropylamine, often with a dehydrating agent like molecular sieves to drive the equilibrium. Once the imine formation is complete (as monitored by techniques like TLC or NMR), then add the reducing agent. This ensures the reducing agent primarily encounters the imine, not the ketone.

Q3: My reaction seems to stall, and I'm left with unreacted starting materials. What can I do to drive the reaction to completion?

A3: A stalled reaction can be frustrating. Here are several strategies to push the reaction forward:

  • Water Removal: As mentioned, water removal is crucial for imine formation.[1] The use of a Dean-Stark apparatus during the imine formation step can be very effective for azeotropically removing water. Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves directly to the reaction mixture can be beneficial.[4]

  • Adjusting Stoichiometry: Using a slight excess of the more volatile or less expensive reactant, in this case, likely cyclopropylamine, can help shift the equilibrium towards the product.

  • Catalytic Acid: Ensure you are using a catalytic amount of a suitable acid, such as acetic acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Q4: I am struggling with the purification of the final product. What are the recommended methods?

A4: The basic nature of the final product, this compound, allows for straightforward purification by acid-base extraction.

  • After the reaction is complete, quench the reaction carefully (e.g., with water or a mild acid).

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate to remove any non-basic organic impurities.

  • Basify the aqueous layer with a strong base, such as sodium hydroxide, to a pH greater than 12. This will deprotonate the amine product, making it soluble in organic solvents.[5]

  • Extract the now basic aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

For highly pure material, column chromatography on silica gel may be necessary. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent mixture containing a small amount of a basic modifier like triethylamine (to prevent the amine from streaking on the acidic silica gel), is often effective.

Troubleshooting Guide

This table provides a quick reference for common problems and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete imine formation, suboptimal pH, wrong choice of reducing agent.Use a dehydrating agent (molecular sieves) or a Dean-Stark trap.[4] Optimize pH to 4-6. Use a selective reducing agent like STAB or NaBH₃CN.[1][3]
Formation of 1-propylpiperidin-4-ol Reducing agent is too strong and is reducing the starting ketone.Switch to a milder reducing agent like STAB.[2] Perform the reaction in a stepwise manner: form the imine first, then add the reducing agent.
Reaction Stalls Equilibrium not favoring the product, insufficient acid catalysis.Remove water azeotropically or with a drying agent.[4] Use a slight excess of cyclopropylamine. Ensure a catalytic amount of acid is present.
Difficulty in Purification Product is polar and may be water-soluble.Utilize acid-base extraction.[5] For chromatography, use a basic modifier like triethylamine in the eluent.
Formation of Dialkylated Byproduct The product amine is reacting further with the ketone.Use a stoichiometric amount of the amine or a slight excess of the ketone.

Experimental Workflow

Below is a generalized workflow for the reductive amination synthesis of this compound.

Workflow cluster_prep Reaction Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification Start Combine 1-propylpiperidin-4-one, cyclopropylamine, and solvent Add_Acid Add catalytic acid (e.g., acetic acid) Start->Add_Acid Stir Stir at room temperature (or gentle heat) Add_Acid->Stir Monitor_Imine Monitor imine formation (TLC, GC-MS, or NMR) Stir->Monitor_Imine Cool Cool reaction to 0°C Monitor_Imine->Cool Add_Reductant Add reducing agent (e.g., STAB) portion-wise Cool->Add_Reductant Warm Allow to warm to room temperature and stir until complete Add_Reductant->Warm Quench Quench reaction Warm->Quench Extract Perform acid-base extraction Quench->Extract Purify Purify by column chromatography (if necessary) Extract->Purify End Characterize final product Purify->End

Caption: General workflow for the synthesis of this compound.

Detailed Protocol for Reductive Amination using STAB

This protocol is a starting point and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 1-propylpiperidin-4-one

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-propylpiperidin-4-one (1 equivalent) and anhydrous DCM or DCE.

  • Add cyclopropylamine (1.1 to 1.5 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a slurry of STAB (1.5 equivalents) in anhydrous DCM or DCE.

  • Slowly add the STAB slurry to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM or DCE (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Alternative Synthetic Routes

While reductive amination is a common method, other strategies exist for the synthesis of N-cyclopropyl amines.[6] These can be considered if the primary route proves problematic.

G cluster_main Primary Route: Reductive Amination cluster_alt1 Alternative 1: N-Alkylation cluster_alt2 Alternative 2: Buchwald-Hartwig Amination A 1-Propylpiperidin-4-one C This compound A->C Reductive Amination (e.g., STAB, NaBH3CN) B Cyclopropylamine B->C D 1-Propylpiperidin-4-amine D->C N-Alkylation E Cyclopropylating Agent (e.g., cyclopropyl bromide) E->C F 1-Propylpiperidin-4-amine F->C Pd or Cu-catalyzed Cross-Coupling G Cyclopropylboronic acid G->C

Sources

N-cyclopropyl-1-propylpiperidin-4-amine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-cyclopropyl-1-propylpiperidin-4-amine (PubChem CID: Not available, similar structure to CID 45156797 but with N-propyl instead of N-methyl). This document provides in-depth guidance on the stability and storage of this versatile building block, designed for researchers and drug development professionals. Our goal is to empower you with the necessary knowledge to ensure the integrity of your compound and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the chemical properties of related piperidine derivatives and secondary amines, this compound should be stored in a cool, dry, and dark environment. The recommended temperature is between 2-8°C.[1][2][3] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent degradation.[4]

Q2: Why is an inert atmosphere recommended?

A2: The recommendation for an inert atmosphere stems from the compound's structure. It contains a secondary amine, which is susceptible to oxidation by atmospheric oxygen.[2] Furthermore, the lone pair of electrons on the nitrogen makes the amine basic, allowing it to readily react with atmospheric carbon dioxide to form a carbamate salt.[4][5] This reaction can introduce impurities over time. Storing under an inert gas displaces both oxygen and CO2, preserving the compound's purity.

Q3: How sensitive is this compound to light and moisture?

A3: Piperidine derivatives can be sensitive to light, which can catalyze degradation pathways.[3] Therefore, using an amber or opaque vial is essential. Amines are also often hygroscopic, meaning they can absorb moisture from the air.[5][6] Water can act as a medium for unwanted side reactions or lead to the formation of hydrates, altering the compound's effective concentration.[2] Storing in a dry environment, potentially using desiccants in the secondary storage container, is a best practice.[2][6]

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is highly dependent on storage conditions. When stored properly at 2-8°C under an inert atmosphere and protected from light, piperidine series compounds can be stable for several years.[2] However, if improperly stored, degradation may become noticeable within months.[2] For critical applications, it is advisable to re-analyze the purity of the compound if it has been stored for more than one to two years.[2]

Q5: What materials are incompatible with this compound?

A5: As a basic amine, this compound is incompatible with strong acids, acid chlorides, and acid anhydrides, as these will trigger vigorous acid-base reactions.[4][5] It should also be kept away from strong oxidizing agents, which can degrade the amine functionality and the piperidine ring.[4][7]

Table 1: Summary of Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes thermal degradation and slows reaction rates with atmospheric components.[2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the secondary amine and reaction with atmospheric CO2.[4][5]
Light Protect from Light (Amber Vial)Avoids light-catalyzed degradation.[3]
Humidity Store in a Dry EnvironmentPrevents hydrolysis and absorption of water as the compound is likely hygroscopic.[2][6]
Container Tightly Sealed, Compatible Material (e.g., Glass)Prevents exposure to air and moisture; ensures no reaction with the container.[6]
Incompatibilities Strong Acids, Oxidizing Agents, Acid Chlorides, CO2The compound is a base and is susceptible to oxidation.[4][7]

Troubleshooting Guide

This section addresses common experimental issues that may be linked to the stability and handling of this compound.

Q: My reaction yield is significantly lower than expected. Could the starting material be the issue?

A: Yes, this is a common consequence of using a degraded starting material.

  • Causality: If the amine has degraded (e.g., through oxidation or reaction with CO2), its effective molar quantity is reduced, leading to incomplete conversion of other reagents.

  • Troubleshooting Steps:

    • Verify Purity: Assess the purity of your this compound stock using a suitable analytical method like GC-MS or ¹H NMR. Compare the result against the certificate of analysis or a freshly opened sample.

    • Use a Fresh Sample: If degradation is suspected, repeat the experiment using a new, unopened vial of the compound.

    • Review Handling: Ensure that during weighing and addition to the reaction, the compound has minimal exposure to air and moisture. Consider handling it in a glovebox for highly sensitive reactions.

Q: I'm observing unexpected peaks in my LC-MS/GC-MS analysis of the crude reaction mixture. What could they be?

A: These peaks could be impurities from the starting material or degradation products formed during the reaction.

  • Causality: Potential degradation products of secondary amines include N-oxides (from oxidation) or ureas (from reaction with isocyanates or carbamates, which can form from CO2).[8][9] Thermal degradation at high temperatures can also lead to ring cleavage or other structural rearrangements.[7]

  • Troubleshooting Steps:

    • Analyze the Starting Material: Run a control analysis of just the this compound dissolved in a clean solvent to identify any pre-existing impurities.

    • Hypothesize Structures: Based on the mass of the impurity peaks, hypothesize potential degradation structures. For example, an M+16 peak could suggest oxidation.

    • Optimize Reaction Conditions: If the reaction is run at elevated temperatures, consider if thermal degradation is a factor. Attempt the reaction at a lower temperature if possible. Ensure the reaction is run under an inert atmosphere to prevent in-situ oxidation.

Q: The physical appearance (color, consistency) of my compound has changed over time. Is it still usable?

A: A change in physical appearance, such as darkening in color (often to yellow or brown) or becoming viscous, is a strong indicator of degradation.[2]

  • Causality: Oxidation of amines often produces colored impurities. Absorption of moisture can turn a free-flowing solid into a sticky gum.

  • Troubleshooting Steps:

    • Do Not Assume Purity: Never use a compound that has visibly degraded without first re-analyzing its purity.

    • Purification: If the material is valuable, you may consider re-purifying it (e.g., via distillation or chromatography). However, for most applications, it is more reliable and cost-effective to use a fresh batch.

    • Review Storage Practices: This is a critical sign that current storage conditions are inadequate. Immediately assess and rectify your storage setup as outlined in Table 1.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Observed Experimental Issue (e.g., Low Yield, Impurity Peaks) check_purity Step 1: Assess Purity of Starting Material (GC-MS, LC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_reaction Problem is likely in reaction conditions (Stoichiometry, Temp, Solvent) is_pure->check_reaction pure_path degraded_compound Compound has likely degraded is_pure->degraded_compound impure_path pure_path YES impure_path NO action_replace Action: Use a fresh, unopened sample degraded_compound->action_replace action_review Action: Review and improve storage conditions (See Table 1) degraded_compound->action_review

Sources

Technical Support Center: Strategies for Mitigating Side Product Formation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in over 75 FDA-approved pharmaceuticals.[1] Its synthesis, while conceptually established, is often plagued by the formation of undesirable side products that complicate purification, reduce yields, and impact overall process efficiency. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and field-proven insights to proactively address and resolve common challenges in piperidine synthesis. We will delve into the mechanistic origins of side product formation for several key synthetic routes and offer actionable, evidence-based solutions.

Section 1: Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of a pyridine ring is the most direct and atom-economical route to the piperidine core.[2] However, the high stability of the aromatic system and the Lewis basicity of the nitrogen atom present significant hurdles.[2][3]

Frequently Asked Questions (FAQs)

Q1: My pyridine hydrogenation is sluggish or fails to initiate. What are the likely causes? A: This is a common issue often rooted in catalyst inhibition or insufficient reaction conditions. The Lewis basic nitrogen of the pyridine substrate and the piperidine product can coordinate to the metal catalyst, effectively poisoning it.[2][3] Additionally, the aromaticity of the pyridine ring requires sufficient energy (pressure and/or temperature) to overcome.[4][5]

Q2: I'm observing partially hydrogenated intermediates like di- or tetrahydropyridines. How can I drive the reaction to completion? A: Incomplete hydrogenation is typically a result of insufficient reaction time or conditions that are too mild.[6] To ensure full saturation to the piperidine, you may need to increase the hydrogen pressure, elevate the temperature, or extend the reaction duration.[6]

Q3: My reaction is producing ring-opened byproducts. What causes this and how can it be prevented? A: Certain catalysts, particularly some rhodium complexes, in the presence of water, can promote the hydrogenolysis (cleavage) of the C-N bond within the piperidine ring.[6] Conducting the reaction under anhydrous conditions is the most effective way to prevent this side reaction.[6]

Troubleshooting Guide: Catalytic Hydrogenation
Problem Potential Cause & Mechanistic Rationale Recommended Solution(s)
Low/No Conversion Catalyst Inhibition: The lone pair on the pyridine/piperidine nitrogen binds to the active sites of the metal catalyst (e.g., Pd, Pt, Rh), preventing H₂ activation and substrate binding.[2][3]Use Acidic Additives: Additives like HCl or acetic acid protonate the nitrogen, forming a pyridinium salt. This prevents the lone pair from coordinating with and inhibiting the catalyst.[3][6]
Insufficient Reaction Conditions: The energy supplied (temperature, pressure) is not enough to overcome the aromatic stabilization energy of the pyridine ring.[4]Optimize Conditions: Increase hydrogen pressure (30-80 bar) and/or temperature (60-80 °C). Flow reactors can safely achieve even higher pressures and temperatures (e.g., >80 bar, >80 °C), often leading to full conversion in minutes.[5][6]
Formation of Byproducts Over-reduction: Harsh conditions (high temperature/pressure) can reduce other sensitive functional groups on the molecule.[6]Catalyst Selection: Choose a catalyst with higher chemoselectivity. For instance, Rh₂O₃ has shown high yields for reducing functionalized pyridines under milder conditions (e.g., 40 °C, 5 bar H₂).[7]
Ring Opening: The presence of water can facilitate hydrolytic C-N bond cleavage, catalyzed by certain metals.[6]Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize water content.[6]
Poor Diastereoselectivity Sub-optimal Conditions: The reaction conditions may not favor the kinetic or thermodynamic formation of the desired stereoisomer.Increase H₂ Pressure: For some substrates, increasing hydrogen pressure has been shown to improve the cis:trans isomer ratio.[6]
Data Summary: Comparison of Catalysts for Pyridine Hydrogenation
CatalystTypical ConditionsSolventKey AdvantagesReference(s)
PtO₂ (Adams' catalyst) 25-50 °C, 50-70 bar H₂Acetic AcidEffective for many substituted pyridines; acid solvent activates the ring.[2][6][8]
Pd/C 25-80 °C, 10-50 bar H₂Methanol, Acetic AcidWidely used; acidic additives often required for good activity.[2]
Rh/C 60-80 °C, 30-80 bar H₂Methanol, WaterHighly effective, but can sometimes require more forcing conditions.[6][8]
Rh₂O₃ 40 °C, 5 bar H₂Trifluoroethanol (TFE)Excellent activity and selectivity under remarkably mild conditions.[7]
Raney Nickel 100-200 °C, 150-300 atm H₂EthanolCost-effective for industrial scale, but requires harsh conditions.[8]
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂
  • Reactor Setup: In a high-pressure autoclave, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%, under an inert atmosphere.[6]

  • Execution: Seal the reactor, purge with an inert gas (e.g., N₂), and then pressurize with hydrogen to 50-70 bar.[2] Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for 4-24 hours.[6]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The product can then be purified by distillation or column chromatography as needed.

Visualization: Troubleshooting Low Conversion in Pyridine Hydrogenation

G start Low or No Conversion check_catalyst Is Catalyst Active? start->check_catalyst check_conditions Are Conditions Sufficient? check_catalyst->check_conditions Yes check_poison Is Catalyst Poisoning Suspected? check_catalyst->check_poison No increase_TP Increase Temp & Pressure check_conditions->increase_TP No add_acid Add Acidic Additive (e.g., AcOH) check_poison->add_acid Yes purify_sm Purify Starting Material check_poison->purify_sm Yes success Reaction Proceeds add_acid->success increase_TP->success purify_sm->success G cluster_0 Reaction Core cluster_1 Potential Pitfalls A Carbonyl + Amine B Iminium Ion Intermediate A->B pH 4-6 Critical D Amine Protonation (pH too low) A->D Side Path F Carbonyl Reduction (Non-selective reductant) A->F Side Path C Desired Piperidine Product B->C Selective Reduction E Reducing Agent Decomposition (e.g., NaBH4 at low pH) B->E Side Reaction G cluster_0 Concerted Pathway cluster_1 Stepwise Pathway (e.g., with strong Lewis Acid) start Imine + Diene concerted_ts [4+2] Transition State (Highly Ordered) start->concerted_ts Favored by mild conditions stepwise_int Mannich/Michael Intermediate (Allows bond rotation) start->stepwise_int Favored by strong Lewis acids concerted_prod Single Diastereomer concerted_ts->concerted_prod stepwise_prod Mixture of Diastereomers stepwise_int->stepwise_prod G A N-Haloamine B Nitrogen Radical Cation A->B Initiation (hv or Δ) C Carbon Radical (via 1,n-HAT) B->C Intramolecular H-Atom Transfer (1,6-HAT for piperidine) D δ-Haloamine Intermediate C->D Halogen Atom Transfer E Piperidine Product D->E Intramolecular SN2 (Base)

Sources

Technical Support Center: Analytical Method Validation for N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of N-cyclopropyl-1-propylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and troubleshooting advice to ensure your analytical methods are robust, reliable, and compliant with regulatory expectations. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter.

Section 1: Initial Method Development & Optimization

Developing a robust analytical method is the foundation of a successful validation. This compound presents unique challenges due to its chemical structure: a basic molecule with two nitrogen atoms (a tertiary and a secondary amine) and no significant UV chromophore. This dictates specific choices in chromatography and detection.

FAQ 1: What is the best chromatographic approach for this compound?

Answer: A reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a mass spectrometer (MS) is the most suitable approach.[1][2] Here’s a breakdown of the rationale and starting conditions:

  • The Challenge: The two basic amine functional groups are prone to strong, undesirable interactions with the silica backbone of conventional C18 columns.[3] This leads to poor peak shape, specifically "tailing," which compromises resolution and sensitivity.[4]

  • The Solution:

    • Low pH Mobile Phase: Suppress the ionization of residual silanol groups on the stationary phase by operating at a low pH.[4][5] A mobile phase containing 0.1% formic acid or acetic acid (pH ~2.7-3.5) will ensure that the silanols are protonated (neutral) and that both amine groups on your analyte are consistently protonated (positive charge), leading to a single, sharp peak.

    • Column Selection: Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column. These columns have a lower density of accessible silanol groups, which significantly reduces peak tailing for basic compounds.[3]

    • Detector: Due to the lack of a strong UV chromophore, mass spectrometry (MS) is the ideal detector for both selectivity and sensitivity.[2][6] Electrospray ionization (ESI) in positive ion mode will be highly effective for this molecule.

Suggested Starting HPLC-MS Conditions:

ParameterRecommendationRationale
Column High-purity, end-capped C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm)Minimizes silanol interactions; smaller dimensions are ideal for LC-MS flow rates.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to ensure consistent protonation of analyte and suppression of silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 5% to 95% B over 10 minutesA generic starting gradient to elute the compound and any potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficient ionization in the MS source.[7]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 1-5 µLKeep low to prevent peak distortion.
MS Detector ESI Positive ModeThe basic nitrogen atoms are readily protonated, making positive mode ideal.
MS Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)For quantitative analysis, SIM (for single quad) or MRM (for triple quad) provides superior sensitivity and selectivity.[8]

Section 2: The Validation Protocol: An ICH Q2(R1) Framework

Once a suitable method is developed, it must be formally validated to prove it is fit for its intended purpose.[9] This section breaks down the core validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12]

Workflow for Analytical Method Validation

G cluster_dev Phase 1: Development cluster_val Phase 2: Validation (ICH Q2 R1) cluster_imp Phase 3: Implementation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust SST System Suitability Testing (SST) Robust->SST Routine Routine Analysis SST->Routine Report Validation Report Routine->Report G start Poor Peak Shape (Tailing Factor > 1.5) q1 Does an inert compound (e.g., Toluene) also tail? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res_physical Physical Problem: 1. Check for dead volume (fittings, tubing). 2. Check for column void/blockage. 3. Consider extra-column band broadening. a1_yes->res_physical q2 Is mobile phase pH < 3.5? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res_column Chemical Problem (Column): 1. Column silanols are active. 2. Switch to a new, high-quality end-capped column. 3. Consider a different stationary phase. a2_yes->res_column res_ph Chemical Problem (pH): Increase acid concentration or switch to a stronger acid to lower pH. a2_no->res_ph

Fig 2. Decision tree for troubleshooting HPLC peak tailing.
FAQ 4: My peak is tailing badly, even with an acidic mobile phase. What should I do?

Answer: This is a classic issue with basic compounds like this compound. [4]The decision tree above (Fig 2) provides a logical workflow.

  • Distinguish Physical vs. Chemical Problems: First, determine if the issue is with the instrument (physical) or the chemistry. [3]Inject a neutral, non-polar compound like toluene.

    • If Toluene Tails: The problem is physical. [3]There is likely "dead volume" in your system. Check all fittings and tubing connections between the injector and the column, and the column and the detector. Ensure tubing is cut cleanly and fully seated. A void at the head of the column could also be the cause. [4] * If Toluene is Symmetrical: The problem is chemical, specific to your basic analyte. [3]The issue stems from secondary ionic interactions between your protonated amine and deprotonated silanol groups on the column's stationary phase. [5]

  • Solve the Chemical Problem:

    • Confirm pH: Ensure your mobile phase pH is sufficiently low (ideally < 3) to keep silanols protonated.

    • Column Deactivation: Your column may be old or of lower quality, with many active silanols. The best solution is often to switch to a modern, "base-deactivated" or end-capped C18 column designed specifically for analyzing basic compounds. [3] * Mass Overload: Injecting too much sample can also cause tailing. Try reducing the injection volume or sample concentration. [4]

FAQ 5: My retention times are shifting between injections. What's the cause?

Answer: Retention time stability is critical for reliable identification and integration. Shifting retention times usually point to one of three issues:

  • Inadequate Column Equilibration: Is your gradient steep? Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10 column volumes of the starting mobile phase to pass through the column post-run.

  • Mobile Phase Issues:

    • Composition Change: If you are mixing mobile phases online, ensure the pump is functioning correctly and there are no leaks. If you are preparing the mobile phase manually, ensure it is thoroughly mixed and degassed.

    • Buffer Volatility: If you are using a volatile acid like formic acid, evaporation of the organic phase (acetonitrile) from the bottle over a long sequence can slightly change the mobile phase composition, affecting retention.

  • Column Temperature Fluctuations: The column temperature must be stable. Use a thermostatted column compartment. Even small changes in ambient lab temperature can cause retention time drift if the column is not temperature-controlled.

FAQ 6: What is a System Suitability Test (SST) and when do I perform it?

Answer: A System Suitability Test (SST) is a series of checks to ensure the chromatographic system is performing adequately before you run your analytical sequence. [13][14]It is an integral part of a validated method and must be run before any sample analysis. [15][16] Typical SST Protocol:

  • Make five replicate injections of a standard solution.

  • Evaluate the following parameters against pre-defined criteria in your method.

SST ParameterCommon USP/ICH LimitPurpose
Tailing Factor (Asymmetry) T ≤ 2.0 [15]Ensures peak shape is adequate for accurate integration.
Precision (%RSD of Peak Area) RSD ≤ 2.0% [15]Confirms the injector and detector are performing consistently.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power.
Resolution (Rs) Rs > 2.0 (between analyte and nearest peak)Ensures separation from critical components.

If the system fails the SST, sample analysis cannot proceed until the issue is identified and resolved. [13]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search Result.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Forced Degrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • LC-MS Method Development. Intertek.
  • System suitability Requirements for a USP HPLC Method. (2025). MicroSolv.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek.
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012). ECA Academy.
  • Quality Guidelines. ICH.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Forced Degrad
  • Rapid LC/MS/MS Method Development for Drug Discovery. (2005). American Chemical Society.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • HPLC Troubleshooting Guide.
  • LC-MS/MS Method Development for Drug Analysis. (2024). YouTube.
  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • 〈621〉CHROM
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PubMed Central.
  • HPLC Tips Peak Tailing. (2022). YouTube.
  • Troubleshooting Peak Shape Problems in HPLC.
  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. (2025).
  • VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS.
  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2011). PMC - NIH.
  • The 6 Key Aspects of Analytical Method Valid

Sources

Technical Support Center: Scaling Up N-cyclopropyl-1-propylpiperidin-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of N-cyclopropyl-1-propylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up process. Our focus is on providing practical, experience-driven advice to overcome common challenges encountered during synthesis.

Introduction: Synthetic Strategies and Key Considerations

This compound is a valuable building block in medicinal chemistry, often synthesized via a two-step process involving the N-propylation of a suitable piperidine precursor followed by the introduction of the N-cyclopropyl group, or vice-versa. A common and efficient method for the formation of the C-N bond is reductive amination.[1][2][3] This guide will primarily focus on troubleshooting and optimizing this critical reaction, as well as addressing challenges related to direct N-alkylation.

A prevalent synthetic route involves the reductive amination of 1-propyl-4-piperidone with cyclopropylamine. This approach is often favored for its efficiency and control over the formation of the desired secondary amine.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

A1: One of the most common and straightforward approaches is the reductive amination of 1-propyl-4-piperidone with cyclopropylamine.[4] This method directly introduces the N-cyclopropyl group onto the piperidine ring.

Q2: What are the critical parameters to control during the reductive amination step?

A2: The critical parameters to control are pH, choice of reducing agent, and temperature. The formation of the iminium ion intermediate is pH-dependent, with a mildly acidic environment (pH 4-6) generally being optimal.[5][6] The choice of a selective reducing agent is crucial to prevent side reactions.

Q3: I am observing significant over-alkylation of my product. What could be the cause?

A3: Over-alkylation, leading to the formation of a tertiary amine, can occur if the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts further. This can be minimized by careful control of stoichiometry, using a stepwise procedure where the imine is pre-formed, or running the reaction under non-acidic conditions.[7]

Q4: My starting ketone (1-propyl-4-piperidone) is being reduced to an alcohol. How can I prevent this?

A4: The reduction of the starting ketone to an alcohol is a common side reaction, especially with strong reducing agents like sodium borohydride (NaBH₄).[8] To prevent this, it is advisable to use a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[5][7]

Q5: Are there any specific safety precautions I should take when handling cyclopropyl bromide for N-alkylation?

A5: Yes, cyclopropyl bromide is a flammable liquid and vapor.[9][10][11] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[10][11][12] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10] Ensure that all equipment is properly grounded to prevent static discharge.[11][12]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the scale-up of this compound synthesis.

Issue 1: Low Yield in Reductive Amination

A low yield in the reductive amination of 1-propyl-4-piperidone with cyclopropylamine is a common challenge. The following guide will help you diagnose and resolve the issue.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Incomplete Imine/Iminium Ion Formation The reaction between the ketone and the amine to form the imine or iminium ion is an equilibrium process. Insufficient formation of this intermediate will lead to low product yield.[3]1. Optimize pH: The reaction is acid-catalyzed. Maintain a pH between 4-6 using a mild acid like acetic acid to favor iminium ion formation.[6] 2. Remove Water: The formation of the imine produces water. On a larger scale, consider azeotropic removal of water using a Dean-Stark apparatus if the solvent system allows. 3. Pre-formation of Imine: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.[13]
Decomposition of Reducing Agent Borohydride-based reducing agents are sensitive to moisture and highly acidic or basic conditions.[6]1. Ensure Anhydrous Conditions: Use dry solvents and oven-dried glassware. 2. Controlled Addition: Add the reducing agent in portions to control any exotherm and prevent localized pH changes. 3. Select a Robust Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally more tolerant of mildly acidic conditions than sodium borohydride.[7][13]
Reduction of Starting Ketone As mentioned in the FAQs, a non-selective reducing agent can reduce the starting ketone to an alcohol, consuming the starting material and reducing the yield of the desired amine.[8]1. Use a Selective Reducing Agent: Employ STAB or NaBH₃CN, which are known for their selectivity in reducing iminium ions in the presence of carbonyls.[1][5]
Steric Hindrance While less of an issue with this specific reaction, significant steric bulk on either the amine or the ketone can slow down the reaction rate.1. Increase Reaction Time or Temperature: Monitor the reaction progress by TLC or LC-MS and allow for longer reaction times if necessary. A moderate increase in temperature may also be beneficial.

Troubleshooting Workflow: Low Reductive Amination Yield

G start Low Yield Observed check_imine Check Imine/Iminium Formation (TLC, LC-MS, or NMR of a small aliquot) start->check_imine incomplete_imine Incomplete Formation check_imine->incomplete_imine Issue Found check_reducing_agent Review Reducing Agent and Conditions check_imine->check_reducing_agent Imine Formation OK optimize_pH Optimize pH (4-6) with Acetic Acid incomplete_imine->optimize_pH Yes remove_water Consider Water Removal (e.g., Dean-Stark) optimize_pH->remove_water preform_imine Attempt Pre-formation of Imine remove_water->preform_imine reassess Re-evaluate Yield preform_imine->reassess agent_decomposition Potential Decomposition check_reducing_agent->agent_decomposition Issue Suspected check_side_products Analyze for Side Products (e.g., alcohol from ketone reduction) check_reducing_agent->check_side_products Agent/Conditions OK use_anhydrous Ensure Anhydrous Conditions agent_decomposition->use_anhydrous Yes controlled_addition Controlled Addition of Reagent use_anhydrous->controlled_addition change_agent Switch to a More Robust Agent (e.g., STAB) controlled_addition->change_agent change_agent->reassess alcohol_present Alcohol Side Product Detected check_side_products->alcohol_present Side Product Found check_side_products->reassess No Significant Side Products use_selective_agent Use a More Selective Reducing Agent (STAB or NaBH3CN) alcohol_present->use_selective_agent Yes use_selective_agent->reassess end Yield Improved reassess->end

Caption: Troubleshooting logic for low reductive amination yield.

Issue 2: Formation of N,N-dicyclopropyl-1-propylpiperidin-4-amine (Tertiary Amine) Impurity

The formation of a tertiary amine impurity can complicate purification. This issue arises from the product of the initial reaction acting as a nucleophile.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Product Reactivity The product, a secondary amine, can be more nucleophilic than the starting primary amine (cyclopropylamine) and can react with another molecule of the ketone, leading to a tertiary amine impurity.1. Control Stoichiometry: Use a slight excess of the primary amine (cyclopropylamine) to outcompete the secondary amine product for the ketone.[7] 2. Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the iminium ion as it is formed, keeping the concentration of the secondary amine product low.
Reaction Conditions Certain conditions can favor the formation of the tertiary amine.1. Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the competing over-alkylation reaction. 2. Non-Acidic Conditions: While acidic conditions favor iminium ion formation, some literature suggests that non-acidic conditions can suppress the formation of tertiary amines.[7] This would require careful optimization.

Experimental Protocol: Reductive Amination of 1-propyl-4-piperidone with Cyclopropylamine

This protocol is a general guideline and may require optimization for your specific scale and equipment.

  • Reaction Setup:

    • To a solution of 1-propyl-4-piperidone (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen), add cyclopropylamine (1.2 eq.).

    • Add acetic acid (1.0-2.0 eq.) to the mixture.[14] Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq.) in portions, maintaining the temperature below 10 °C.[15]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation.

G start Starting Materials: 1-propyl-4-piperidone Cyclopropylamine imine_formation Imine Formation (Solvent, Acetic Acid) start->imine_formation reduction Reduction (STAB or NaBH3CN) imine_formation->reduction workup Aqueous Work-up (Base Quench, Extraction) reduction->workup purification Purification (Chromatography/Distillation) workup->purification product N-cyclopropyl-1-propyl- piperidin-4-amine purification->product

Sources

Technical Support Center: Resolving Impurities in N-cyclopropyl-1-propylpiperidin-4-amine Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-cyclopropyl-1-propylpiperidin-4-amine (NCPPA). This resource is designed for researchers, medicinal chemists, and process development scientists to effectively identify, troubleshoot, and resolve purity issues encountered during the synthesis and handling of this compound. Our approach integrates foundational chemical principles with practical, field-proven methodologies to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purity and analysis of this compound.

Q1: My final product shows a purity of <95% by HPLC/LC-MS. What are the most probable impurities?

A1: The impurity profile is heavily dependent on the synthetic route employed. Assuming a common pathway, such as the reductive amination of 1-propylpiperidin-4-one with cyclopropylamine, the most likely impurities include:

  • Unreacted Starting Materials: Residual 1-propylpiperidin-4-one or cyclopropylamine.

  • Iminium Intermediate Hydrolysis Product: The carbinolamine intermediate, formed by the addition of the amine to the ketone, can be present if the reduction step is incomplete.

  • Over-alkylation Products: While less common for the secondary amine, reaction with residual alkylating agents from the synthesis of the piperidone can lead to quaternary ammonium salts.[1]

  • Reductant-Related Byproducts: Borane-amine complexes or other adducts if sodium borohydride derivatives were used.

  • Dimeric Species: Self-condensation or reaction of the intermediate imine with another amine molecule can lead to dimers.[2]

Q2: I observe tailing or broad peaks for my compound during reverse-phase HPLC analysis. How can I improve the peak shape?

A2: Amines, particularly basic ones like NCPPA, are notorious for interacting with residual free silanol groups on silica-based columns, leading to poor peak shape.[3] To mitigate this:

  • Use an Acidic Modifier: Add a small amount of an acid like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid (0.1%) to your mobile phase. The acid protonates the amine, preventing its interaction with the stationary phase.

  • Select an Appropriate Column: Employ an "amine-specific" or end-capped column designed to minimize silanol interactions.

  • Check pH: Ensure the mobile phase pH is at least 2-3 units below the pKa of the amine to maintain it in its protonated form.

Q3: My sample has developed a yellow or brown tint upon storage. What is causing this discoloration?

A3: Amine compounds are susceptible to air oxidation, which can generate colored impurities over time.[4] The discoloration you are observing is likely due to the formation of N-oxides or other oxidative degradation products. To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and keep it in a cool, dry place.[5]

Q4: Can I use Gas Chromatography (GC) to analyze my NCPPA sample?

A4: Yes, GC is a viable method for analyzing NCPPA, provided the compound is sufficiently volatile and thermally stable. A GC-MS analysis would be particularly powerful for identifying low-molecular-weight impurities, such as residual solvents or starting materials. Use a deactivated, inert column to prevent on-column degradation or adsorption.[6]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific impurity-related issues observed during analysis.

Logical Flow for Impurity Troubleshooting

The following workflow provides a structured path from initial analysis to a purified, verified final product.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Strategy & Purification cluster_2 Phase 3: Confirmation A Crude Sample Analysis (HPLC, LC-MS, NMR) B Impurity Profile Detected? A->B C Characterize Impurities (Mass, NMR shifts) B->C Yes end_node Pure Compound B->end_node No, Purity OK D Consult Impurity Table (Match mass/structure) C->D E Select Purification Method (Chromatography, Recrystallization) D->E F Execute Purification Protocol E->F G Analyze Purified Fractions F->G H Purity Meets Specification? G->H H->E No, Re-optimize I Combine Fractions & Evaporate H->I Yes J Final QC & Characterization I->J J->end_node

Caption: Troubleshooting workflow for NCPPA impurity resolution.

Common Impurity Profiles & Solutions

This table summarizes potential impurities based on a reductive amination synthesis route.

Observed m/z (ESI+) Potential Impurity Identity Plausible Cause Recommended Action
142.21-propylpiperidin-4-oneIncomplete reactionIncrease reaction time, temperature, or add fresh reducing agent.
58.1CyclopropylamineExcess starting materialUse a stoichiometric amount or remove via aqueous wash/vacuum.
185.2N-cyclopropyl-1-propyl-1-oxopiperidin-4-aminium (N-oxide)Air oxidation during workup or storageUse degassed solvents; store final compound under inert gas.
201.2Carbinolamine IntermediateIncomplete reduction of iminium ionEnsure reducing agent is active and added at the correct temperature.
307.3Dimer of NCPPA and PiperidoneSide reaction under harsh conditionsOptimize reaction pH and temperature; ensure slow addition of reagents.[2]
Part 3: Detailed Analytical & Purification Protocols
Protocol 1: Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a robust baseline for analyzing NCPPA and its common impurities.

Objective: To achieve sharp, symmetrical peaks and good separation of the main compound from potential impurities.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation: Dissolve ~1 mg of the NCPPA sample in 1 mL of diluent.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      18.0 95
      18.1 5

      | 22.0 | 5 |

  • Analysis: Integrate all peaks and calculate the area percent purity. Use LC-MS with the same method to obtain mass identification for impurity peaks.

Causality: The use of formic acid is critical. It protonates the basic nitrogen atoms in NCPPA, which drastically reduces interactions with the silica stationary phase, preventing peak tailing and improving resolution.[6]

Protocol 2: Flash Chromatography for Purification

Objective: To remove polar and non-polar impurities from a crude sample of NCPPA.

Materials:

  • Flash chromatography system

  • Silica gel column

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH)

  • Solvent C (optional additive): Triethylamine (TEA) or Ammonium Hydroxide

Procedure:

  • Adsorb Sample: Dissolve the crude NCPPA in a minimal amount of DCM. Add a small amount of silica gel and evaporate the solvent to create a dry-loaded sample. This prevents band broadening.

  • Column Equilibration: Equilibrate the column with 100% DCM.

  • Elution Gradient:

    • Begin elution with 100% DCM.

    • Gradually increase the percentage of Methanol. A typical gradient might be from 0% to 10% MeOH over 15-20 column volumes.

    • Expert Tip: To prevent streaking and improve recovery, add 0.5-1% TEA or ammonium hydroxide to the mobile phase. This deactivates acidic sites on the silica gel.

  • Fraction Collection: Collect fractions based on UV absorbance and combine those containing the pure product as determined by TLC or rapid HPLC analysis.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

Visualizing a Key Side Reaction: Dimer Formation

During reductive amination, the intermediate iminium ion is electrophilic and can be attacked by another amine molecule if the reducing agent is not present in sufficient local concentration.

Caption: Potential pathway for dimer impurity formation.

References
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. ACS Publications. Available at: [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods | Request PDF. ResearchGate. Available at: [Link]

  • Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. PubMed. Available at: [Link]

  • Impurities in MDMA synthesized by Al/Hg Reductive Amination. Rhodium.ws. Available at: [Link]

  • A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylene. University of Canberra Research Portal. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Synthesis of Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. ACS Publications. Available at: [Link]

  • 8: Identification of Unknowns (Experiment). Chemistry LibreTexts. Available at: [Link]

  • This compound (C11H22N2). PubChemLite. Available at: [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Available at: [Link]

  • Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. PubChem. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Amine Product Testing: Ensuring Quality and Purity in Amines. Diplomata Comercial. Available at: [Link]

  • Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. Available at: [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? ResearchGate. Available at: [Link]

  • How To Identify & Prevent Analytical Test Problems. SilcoTek® Corporation. Available at: [Link]

  • Importance of Amine Sampling and Analysis. YouTube. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Available at: [Link]

  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.Google Patents.
  • nitrosamines 2522. NIOSH - CDC. Available at: [Link]

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]

  • N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines | Request PDF. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges associated with the metabolic stability of piperidine-based compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the scientific rationale and practical knowledge to overcome common hurdles in your drug discovery programs.

Part 1: Understanding and Troubleshooting Metabolic Liabilities

This section addresses common questions and issues encountered during the assessment of metabolic stability for piperidine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: My piperidine-containing compound shows high clearance in human liver microsomes (HLM). What are the likely metabolic pathways responsible?

A1: High clearance of piperidine-containing compounds in HLM is typically attributed to several key metabolic pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] The most common routes include:

  • N-dealkylation: This is a predominant metabolic pathway for many piperidine drugs, especially those with substituents on the nitrogen atom. The reaction involves the cleavage of the bond between the piperidine nitrogen and its substituent, often catalyzed by CYP3A4.[2][3]

  • Alpha-carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam, a common metabolic fate for piperidine rings.[2]

  • Ring Oxidation: Hydroxylation can occur at various positions on the piperidine ring, leading to the formation of more polar metabolites that are readily excreted.

  • Ring Opening: In some cases, enzymatic reactions can lead to the cleavage of the piperidine ring itself.[2]

  • N-oxidation: Similar to other amines, the nitrogen atom of the piperidine ring can be oxidized to form an N-oxide.[2]

The specific pathway that dominates will depend on the overall structure of your compound, including the nature of the substituents on the piperidine ring and elsewhere in the molecule.

Q2: I've identified a metabolic "soft spot" on the piperidine ring. What are the most effective strategies to block this metabolism?

A2: Once a metabolic liability is identified, several well-established strategies can be employed to enhance metabolic stability. The choice of strategy will depend on the location of the soft spot and the structure-activity relationship (SAR) of your compound series.

  • Steric Hindrance: Introducing bulky substituents near the site of metabolism can sterically hinder the approach of metabolizing enzymes. For example, replacing a hydrogen atom with a methyl or other alkyl group on a carbon adjacent to a metabolic hotspot can significantly reduce the rate of oxidation.[4]

  • Fluorination: The replacement of a hydrogen atom with fluorine at a metabolically labile position is a widely used and effective strategy. The strong carbon-fluorine bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond.[5] Fluorination can also alter the electronic properties of the molecule, which may further disfavor metabolism at that site.

  • Bioisosteric Replacement: Replacing the piperidine ring with a more metabolically stable isostere can be a powerful approach. Common bioisosteres for piperidine include:

    • Morpholine: The oxygen atom in the morpholine ring is electron-withdrawing, which can reduce the susceptibility of adjacent carbon atoms to oxidation.[2]

    • Spirocycles: Incorporating the piperidine nitrogen into a spirocyclic system can conformationally constrain the ring and shield it from metabolic attack.[6][7]

    • Bridged Scaffolds: Similar to spirocycles, bridged piperidine analogs can offer increased rigidity and improved metabolic stability.[7]

  • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium, can sometimes slow down metabolism due to the kinetic isotope effect (KIE).[8] This is particularly effective when C-H bond cleavage is the rate-limiting step of the metabolic reaction.

The following diagram illustrates a decision-making workflow for addressing metabolic liabilities:

metabolic_stability_workflow start High Clearance Observed in HLM Assay metabolite_id Metabolite Identification (LC-MS/MS) start->metabolite_id soft_spot Identify Metabolic 'Soft Spot' metabolite_id->soft_spot strategy Select Blocking Strategy soft_spot->strategy steric Introduce Steric Hindrance strategy->steric Accessible & SAR tolerant fluoro Incorporate Fluorine strategy->fluoro Accessible & SAR tolerant bioisostere Bioisosteric Replacement strategy->bioisostere Major scaffold change feasible deuterium Deuteration strategy->deuterium Fine-tuning required synthesis Synthesize Analogs steric->synthesis fluoro->synthesis bioisostere->synthesis deuterium->synthesis reassay Re-assay in HLM synthesis->reassay evaluate Evaluate Potency and Off-target Effects reassay->evaluate success Improved Metabolic Stability evaluate->success Positive Outcome fail Re-evaluate Strategy evaluate->fail Negative Outcome fail->strategy hlm_assay_workflow start Prepare Reagents prepare_incubation Prepare Incubation Mixture (HLM + Buffer) start->prepare_incubation add_compound Add Test Compound prepare_incubation->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points terminate Terminate with Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis end Report Results data_analysis->end

Caption: HLM stability assay workflow.

Data Presentation: Comparing Metabolic Stability of Piperidine Analogs

The following table provides a hypothetical example of how to present metabolic stability data for a series of piperidine analogs, where different strategies have been employed to block metabolism at a known "soft spot".

Compound IDModification Strategyt½ (min) in HLMCLint (µL/min/mg protein)
Parent-01 Unmodified1546.2
Analog-F Fluorination at C44515.4
Analog-Me Methylation at C33519.8
Analog-Spiro Spirocyclic modification> 60< 11.6
Analog-Morph Morpholine bioisostere5512.6

This data is for illustrative purposes only.

Part 3: Advanced Strategies and Synthetic Considerations

This section delves into more advanced topics, including the synthesis of metabolically stable analogs.

Synthetic Approaches to Metabolically Stable Piperidines

Challenge: Introducing fluorine into a piperidine ring.

  • Rationale: As discussed, fluorination is a key strategy for enhancing metabolic stability. However, the selective introduction of fluorine onto a saturated heterocyclic ring can be synthetically challenging.

  • Common Synthetic Strategies:

    • From Fluorinated Pyridines: A common approach is the hydrogenation of readily available fluorinated pyridines. This can be achieved using various catalysts, such as rhodium or iridium complexes. [9][10] * Deoxofluorination: Using reagents like DAST (diethylaminosulfur trifluoride) to convert a hydroxyl group on the piperidine ring to a fluorine atom.

    • Ring-opening of Aziridines: The ring-opening of activated aziridines with a fluoride source can also be an effective method for synthesizing fluorinated piperidines.

Researchers should carefully consider the compatibility of these methods with the other functional groups present in their molecules.

References

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved January 12, 2026, from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. (2011, June 18). Retrieved January 12, 2026, from [Link]

  • Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters. (2011, June 18). Retrieved January 12, 2026, from [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (PDF) In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • a) Different modalities of piperidine-containing drugs and drug... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. (n.d.). Sci-Hub. Retrieved January 12, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. Retrieved January 12, 2026, from [Link]

  • (PDF) Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Quantitative structure-activity relationship analysis of the substituent effects on the binding affinity of derivatives of trimetazidine. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • (PDF) Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. (2019, January 23). ScienceDaily. Retrieved January 12, 2026, from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Retrieved January 12, 2026, from [Link]

  • Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. (n.d.). Retrieved January 12, 2026, from [Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions. Retrieved January 12, 2026, from [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16). Retrieved January 12, 2026, from [Link]

  • How Do You Interpret Data From An LC-MS? - Chemistry For Everyone. (2025, June 13). YouTube. Retrieved January 12, 2026, from [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • N-Dealkylation of Amines. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC. (2024, September 21). Retrieved January 12, 2026, from [Link]

  • Using design of experiments to guide genetic optimization of engineered metabolic pathways | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Metabolic Stability Training. (n.d.). Perform Better. Retrieved January 12, 2026, from [Link]

  • Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Decoding Cerebrospinal Fluid: Integrative Metabolomics Across Multiple Platforms. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Best practice methods to apply to measurement of resting metabolic rate in adults: a systematic review. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • (PDF) Best Practice Methods to Apply to Measurement of Resting Metabolic Rate in Adults: A Systematic Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Strategies to Minimize Reactive Metabolite Formation

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for experiments related to reactive metabolite (RM) formation. It offers field-proven insights and validated protocols to help you navigate the complexities of identifying and mitigating the risks associated with these metabolites.

Introduction to Reactive Metabolites

Reactive metabolites are chemically reactive species formed during the metabolic process of a drug or xenobiotic.[1][2][3] These electrophilic metabolites can covalently bind to macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity, blood dyscrasias, and hypersensitivity reactions.[1][3][4][5][6] Therefore, a critical goal in drug discovery and development is to minimize the formation of RMs to enhance drug safety.[7][8][9][10] This is often achieved through early-stage screening, rational drug design, and chemical modifications to block bioactivation pathways.[7][8][9][10][11]

Troubleshooting Guide

This section addresses common issues encountered during reactive metabolite assessment and provides step-by-step guidance for their resolution.

Scenario 1: High Covalent Binding Detected in Human Liver Microsomes (HLM)

Problem: Your compound shows significant covalent binding to HLM proteins in the presence of NADPH, suggesting the formation of reactive metabolites.

Possible Causes & Troubleshooting Steps:

  • Confirmation of NADPH-Dependence:

    • Rationale: Covalent binding mediated by cytochrome P450 (CYP) enzymes is NADPH-dependent. Confirming this helps to implicate CYPs as the primary source of bioactivation.

    • Protocol: Run a parallel incubation without NADPH. A significant reduction in covalent binding in the absence of NADPH points towards CYP-mediated metabolism.

  • Identification of Specific CYP Isoforms:

    • Rationale: Knowing which CYP isoform is responsible for bioactivation allows for more targeted mitigation strategies.

    • Protocol: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19) to identify the specific isoform(s) generating the reactive metabolite. Alternatively, use selective chemical inhibitors for each major CYP isoform in HLM incubations.

  • Structural Elucidation of the Reactive Metabolite:

    • Rationale: Identifying the structure of the reactive metabolite and its site of formation on the parent molecule is crucial for guiding medicinal chemistry efforts to block the bioactivation pathway.[11]

    • Protocol: Perform trapping studies using nucleophilic agents like glutathione (GSH) or N-acetylcysteine (NAC).[12] The resulting stable adducts can be characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to pinpoint the site of metabolic activation.[13][14]

  • Medicinal Chemistry Intervention:

    • Rationale: Based on the identified bioactivation pathway, medicinal chemists can modify the compound to block the metabolic "hotspot."

    • Strategy: Common strategies include introducing electron-withdrawing groups near the site of oxidation, replacing metabolically labile groups, or blocking the site of metabolism with a halogen or other stable substituent.[11]

Scenario 2: Glutathione (GSH) Adducts are Detected, but the Significance is Unclear

Problem: You have identified one or more GSH adducts in your in vitro incubations, but you are unsure how to interpret this finding in terms of potential toxicity.

Interpretation & Next Steps:

  • Quantitative Assessment:

    • Rationale: The mere presence of a GSH adduct is not always indicative of a significant toxicity risk. It is important to quantify the extent of reactive metabolite formation relative to the overall metabolism of the drug.[12]

    • Approach: Determine the fractional contribution of the bioactivation pathway (fRM) to the total clearance of the parent compound. A low fRM may be acceptable, especially for a potent drug with a low clinical dose.[12]

  • Dose Estimation and Body Burden Calculation:

    • Rationale: The potential for toxicity is related to the total exposure to the reactive metabolite.[12][15]

    • Approach: Estimate the projected human daily dose and calculate the "reactive metabolite body burden."[15] This can be done by integrating in vitro clearance data, potency, and the fRM.[12] A higher body burden suggests a greater risk.

  • Comparison with Benchmark Drugs:

    • Rationale: Comparing the covalent binding index or the amount of GSH adduct formation of your compound to that of known safe and toxic drugs can provide valuable context.

    • Approach: Include positive and negative control compounds in your assays to benchmark your results.

Scenario 3: In Silico Tools Flag a Structural Alert, but In Vitro Data is Negative

Problem: Computational models predict a high risk of reactive metabolite formation due to a "structural alert" in your molecule, but your in vitro experiments (e.g., GSH trapping, covalent binding) are negative.

Resolution & Considerations:

  • Review the In Vitro Assay Conditions:

    • Rationale: The in vitro system may not have the necessary metabolic competency to generate the specific reactive metabolite predicted.

    • Checklist:

      • Enzyme Source: Are you using the appropriate subcellular fraction (microsomes, S9, hepatocytes)? Some bioactivation pathways require cytosolic enzymes not present in microsomes.[16]

      • Cofactors: Are all necessary cofactors present (e.g., NADPH, UDPGA, PAPS)?

      • Trapping Agent: Is the trapping agent appropriate for the predicted reactive species (e.g., GSH for soft electrophiles, cyanide for hard electrophiles)?[3][9]

  • Consider Alternative Bioactivation Pathways:

    • Rationale: The structural alert may be valid, but the bioactivation could be occurring through a less common pathway not readily detected by standard screens.

    • Investigation: Explore other potential metabolic pathways, such as those mediated by flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), or peroxidases.[16]

  • Evaluate the Predictive Power of the In Silico Model:

    • Rationale: In silico models are valuable for initial screening but can have limitations and may generate false positives.[5]

    • Action: Understand the basis of the structural alert and the data used to build the model. The alert may not be relevant in the specific chemical context of your molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common "structural alerts" for reactive metabolite formation?

A1: Structural alerts are specific functional groups or substructures known to be associated with bioactivation.[2][4][5][17] While not always predictive of toxicity, they serve as a warning sign.[5][18] Some common alerts include:

  • Anilines and aromatic amines[18][19]

  • Thiophenes[1][20][21]

  • Furans

  • Hydrazines[19]

  • Nitroaromatics[1][20][21]

  • Quinones and catechols[1][20][21]

  • Certain heterocyclic rings

Q2: What is the role of glutathione (GSH) in reactive metabolite studies?

A2: Glutathione is a tripeptide that plays a crucial role in cellular detoxification.[22][23][24][25][26] Its nucleophilic thiol group can react with and neutralize electrophilic reactive metabolites, forming stable GSH conjugates.[22][23] In vitro, GSH is used as a "trapping agent" to capture and stabilize reactive intermediates, allowing for their detection and characterization by LC-MS/MS.[3][12][14]

Q3: How do I design a robust in vitro experiment to screen for reactive metabolites?

A3: A well-designed screening assay should include the following components:

  • Metabolically Competent System: Typically human liver microsomes (for CYP-mediated metabolism) or hepatocytes (which contain a broader range of enzymes).[16]

  • Necessary Cofactors: NADPH is essential for CYP activity.

  • Trapping Agent: GSH is the most commonly used trapping agent.[3]

  • Positive and Negative Controls: Include compounds known to form (or not form) reactive metabolites to validate the assay performance.

  • Time- and Concentration-Dependent Incubations: To assess the kinetics of reactive metabolite formation.

  • Sensitive Analytical Method: High-resolution LC-MS/MS is the preferred method for detecting and identifying GSH adducts.[13][14]

Q4: Can reactive metabolite formation be beneficial?

A4: Yes, in the context of prodrugs, the administered compound is inactive and requires metabolic activation to form the pharmacologically active molecule.[3] This is a deliberate strategy to improve the pharmacokinetic or pharmacodynamic properties of a drug. However, in most other cases, reactive metabolite formation is considered an undesirable off-target effect.[3]

Q5: What are the current industry best practices for mitigating reactive metabolite risks?

A5: The current paradigm involves a multi-pronged approach:

  • Early Screening: Both in silico prediction and in vitro screening are implemented early in the drug discovery process to flag potential liabilities.[8][12][27]

  • Structure-Activity Relationship (SAR) Guided Design: Medicinal chemistry efforts are directed at modifying the chemical structure to eliminate or minimize bioactivation without compromising pharmacological activity.[7][8][9][11]

  • Quantitative Risk Assessment: Rather than simply identifying a hazard, the focus is on quantifying the risk by considering factors like dose, metabolic pathways, and patient populations.[12][15][28][29]

  • Integrated Safety Assessment: Reactive metabolite data is considered alongside other safety endpoints (e.g., mitochondrial toxicity, bile salt export pump inhibition) to build a comprehensive risk profile.[15][18]

Key Experimental Protocols & Data Interpretation

Protocol 1: In Vitro Glutathione (GSH) Trapping Assay in Human Liver Microsomes

Objective: To detect the formation of electrophilic reactive metabolites by trapping them with GSH.

Materials:

  • Test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine HLM, phosphate buffer, and GSH solution.

  • Add the test compound to the mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

  • Quench the reaction by adding 2-3 volumes of cold acetonitrile or methanol.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS for the presence of GSH adducts.

Data Analysis:

  • Look for a mass shift corresponding to the addition of GSH (+305.068 Da) to the parent compound or its metabolites.

  • Use tandem MS (MS/MS) to confirm the structure of the adduct. A characteristic neutral loss of 129 Da (pyroglutamic acid) is often observed for GSH conjugates.[14]

Data Presentation: Comparison of Trapping Agents
Trapping AgentTarget Reactive SpeciesAdvantagesDisadvantages
Glutathione (GSH) Soft electrophiles (e.g., epoxides, quinones)Physiologically relevant, widely usedMay not trap hard electrophiles
N-Acetylcysteine (NAC) Soft electrophilesCan be used in cellular systemsLess reactive than GSH
Potassium Cyanide (KCN) Hard electrophiles (e.g., iminium ions)Traps species missed by GSHHighly toxic, requires special handling
Semicarbazide Aldehydes and ketonesSpecific for carbonyl-containing RMsNot a broad-spectrum trapping agent
Visualization of Concepts
Workflow for Reactive Metabolite Assessment

workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_risk_assessment Risk Assessment & Mitigation in_silico Structural Alert Analysis gsh_trapping GSH Trapping Assay in_silico->gsh_trapping Guides Experiment covalent_binding Covalent Binding Assay gsh_trapping->covalent_binding Confirmatory quantification Quantitative Analysis (f_RM) covalent_binding->quantification dose_estimation Dose & Body Burden Estimation quantification->dose_estimation sar SAR & Chemical Modification dose_estimation->sar decision Go/No-Go Decision sar->decision

Caption: A typical workflow for assessing and mitigating reactive metabolite risk.

Metabolic Bioactivation and Detoxification Pathways

pathways Drug Parent Drug Metabolite Stable Metabolite Drug->Metabolite Phase I/II Metabolism ReactiveMetabolite Reactive Metabolite (Electrophile) Drug->ReactiveMetabolite Bioactivation (e.g., CYP450) GSH_Adduct GSH Adduct (Detoxified) ReactiveMetabolite->GSH_Adduct Detoxification (GSH Conjugation) Protein_Adduct Protein Adduct (Toxicity) ReactiveMetabolite->Protein_Adduct Covalent Binding

Sources

Technical Support Center: Overcoming Low Yield in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in their cyclopropanation experiments. The cyclopropyl motif is a valuable structural component in medicinal chemistry and materials science, often enhancing metabolic stability and binding affinity.[1] Therefore, mastering its synthesis is crucial. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of these powerful reactions.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in cyclopropanation can stem from a variety of factors, from reagent quality to suboptimal reaction conditions. This section provides a systematic approach to identifying and resolving these common issues.

Issue 1: Reaction Fails to Initiate or Stalls

This is one of the most common and frustrating scenarios. You've set up your reaction, but analysis by TLC or GC-MS shows only starting material, or the reaction stops prematurely.

Potential Cause A: Inactive Catalyst or Reagent

Many reagents used in cyclopropanation are sensitive to air and moisture, and their activity can diminish over time.[2]

Troubleshooting Steps:

  • Verify Reagent and Catalyst Quality:

    • Simmons-Smith and Furukawa Variants: The activity of the zinc-copper couple or diethylzinc is paramount.[2] If you are preparing the Zn/Cu couple yourself, ensure it is freshly made and highly active. For the Furukawa modification (diethylzinc and diiodomethane), use of commercial solutions of diethylzinc is often more reproducible.[3]

    • Transition Metal Catalysts (Rh, Cu, Pd, etc.): Ensure the catalyst is from a reliable source and has been stored under an inert atmosphere. Older catalysts may have oxidized or decomposed. Consider purchasing a new batch or testing a known, reliable sample.

    • Diazo Compounds: If using diazo compounds, ensure they are pure and free from acidic impurities that can lead to decomposition.[4] For sensitive applications, freshly prepare and use the diazo compound. Safer alternatives to diazomethane, such as trimethylsilyldiazomethane or imidazotetrazines, are also available and may offer more consistent results.[5][6]

  • Ensure Anhydrous and Inert Conditions:

    • Thoroughly flame-dry or oven-dry all glassware before use.

    • Assemble the reaction setup under a positive pressure of an inert gas like nitrogen or argon.

    • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

Potential Cause B: Presence of Inhibitors

Impurities in your starting materials or solvent can act as inhibitors, poisoning the catalyst or reacting with your reagents.

Troubleshooting Steps:

  • Purify Starting Materials: If possible, purify your alkene and any other reagents by distillation, recrystallization, or column chromatography to remove potential inhibitors.

  • Solvent Purity: Ensure your solvent is free of peroxides and other reactive impurities.

Logical Troubleshooting Workflow for Stalled Reactions

G start Low or No Conversion check_reagents Verify Reagent & Catalyst Activity (Freshness, Proper Storage) start->check_reagents check_conditions Ensure Anhydrous & Inert Conditions (Dry Glassware, Inert Gas) check_reagents->check_conditions Reagents OK success Problem Solved check_reagents->success Reagent Inactive check_impurities Check for Impurities in Substrate/Solvent check_conditions->check_impurities Conditions OK check_conditions->success Conditions Faulty optimize_temp Optimize Reaction Temperature check_impurities->optimize_temp Materials Pure check_impurities->success Impurities Present optimize_time Extend Reaction Time optimize_temp->optimize_time Temp. Change Ineffective optimize_temp->success Temp. Optimized consult_lit Consult Literature for Alternative Methods optimize_time->consult_lit Still Low Yield optimize_time->success Time Extended

Caption: Troubleshooting workflow for stalled cyclopropanation reactions.

Issue 2: Poor Reactivity of the Alkene

Not all alkenes are created equal. The electronic and steric properties of your substrate can significantly impact its reactivity.

Potential Cause A: Electron-Deficient Alkenes

In many common cyclopropanation reactions, such as the Simmons-Smith reaction, the carbenoid species is electrophilic. Therefore, electron-rich alkenes are generally more reactive.[4] Electron-deficient alkenes, such as α,β-unsaturated esters or ketones, can be challenging substrates.[7]

Troubleshooting Steps:

  • Switch to a More Nucleophilic Carbene Source: For electron-deficient alkenes, consider methods that generate a more nucleophilic carbene. Nickel-catalyzed cyclopropanation using dichloromethane as the carbene source is an effective alternative.[7]

  • Modify the Reaction Conditions: For Simmons-Smith type reactions with electron-poor olefins, the addition of a catalytic amount of diethylzinc can sometimes improve yields.[8]

  • Consider Alternative Methods: Michael-initiated ring closure (MIRC) reactions, such as the Corey-Chaykovsky reaction, are specifically designed for α,β-unsaturated systems and are an excellent choice for forming cyclopropyl ketones.[1][9]

Potential Cause B: Steric Hindrance

Highly substituted or sterically hindered alkenes can present a challenge for the approaching carbenoid.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the temperature may provide the necessary energy to overcome the steric barrier. However, be mindful of potential side reactions or catalyst decomposition at higher temperatures.

  • Use a Less Bulky Catalyst/Reagent: In metal-catalyzed systems, the choice of ligand can have a significant impact. Experiment with smaller ligands on your metal catalyst. For Simmons-Smith reactions, different modifications of the zinc carbenoid can be explored.[10]

Table 1: General Reactivity of Alkenes in Common Cyclopropanation Reactions

Alkene TypeSimmons-Smith (Electrophilic Carbene)Rh(II)-Catalyzed (Electrophilic Carbene)Nickel-Catalyzed (Nucleophilic Carbene)
Electron-Rich (e.g., enol ethers)High ReactivityHigh ReactivityModerate Reactivity
Unactivated (e.g., simple alkenes)Moderate ReactivityModerate ReactivityHigh Reactivity
Electron-Deficient (e.g., acrylates)Low Reactivity[7]Moderate to Low Reactivity[11]High Reactivity[7]
Sterically Hindered Low ReactivityLow ReactivityModerate Reactivity
Issue 3: Catalyst Deactivation or Decomposition

In metal-catalyzed cyclopropanations, particularly those involving diazo compounds, the catalyst can be prone to deactivation.[12]

Potential Cause A: Side Reactions with the Carbene Precursor

The reactive metal carbenoid intermediate can sometimes undergo undesired side reactions with the enzyme or catalyst itself, leading to inactivation.[13] This is a known issue in P450-catalyzed cyclopropanations where the heme cofactor can be modified.[13]

Troubleshooting Steps:

  • Slow Addition of the Diazo Compound: A very common and effective technique is to add the diazo compound slowly to the reaction mixture via a syringe pump. This keeps the concentration of the reactive carbene intermediate low, favoring the desired reaction with the alkene over catalyst decomposition pathways.

  • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to a better overall turnover number (TTN) by minimizing catalyst-catalyst decomposition pathways. Experiment with a range of catalyst loadings (e.g., 0.5 mol% to 2 mol%).

Potential Cause B: Inappropriate Ligand Choice

In rhodium-catalyzed reactions, the choice of ligand is critical. For certain substrates, such as α-alkyl-α-diazoesters, standard catalysts like dirhodium tetraacetate can promote undesired side reactions like β-hydride elimination instead of cyclopropanation.[14]

Troubleshooting Steps:

  • Use Sterically Demanding Ligands: For problematic diazo compounds, switching to a catalyst with bulkier ligands, such as dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄), can suppress side reactions and favor cyclopropanation.[14]

Catalyst Cycle and Deactivation Pathway

G cluster_0 Productive Catalytic Cycle cluster_1 Deactivation Pathway catalyst Active Catalyst [M] carbene Metal Carbene [M]=CR₂ catalyst->carbene + Diazo Compound - N₂ product Cyclopropane Product carbene->product + Alkene side_reaction Side Reaction (e.g., Dimerization) carbene->side_reaction product->catalyst Regenerates Catalyst inactive Inactive Species side_reaction->inactive

Caption: Generalized catalytic cycle and a competing deactivation pathway.

Issue 4: Inappropriate Solvent Choice

The solvent can have a profound effect on reaction rate and selectivity by stabilizing or destabilizing transition states.[15][16]

Troubleshooting Steps:

  • Vary Solvent Polarity: The polarity of the solvent can significantly influence the reaction.[15] For Simmons-Smith reactions, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.[4][8] In some asymmetric cyclopropanations, less polar solvents lead to higher enantioselectivity.[15]

  • Avoid Coordinating Solvents (in some cases): For reactions involving directing groups (e.g., cyclopropanation of allylic alcohols), coordinating solvents may interfere with the desired interaction between the substrate and the reagent.[4]

Table 2: Common Solvents and Their Impact

SolventPolarityCommon Applications/Considerations
Dichloromethane (DCM) Polar AproticWidely used, good for many metal-catalyzed and Simmons-Smith reactions.[4]
Dichloroethane (DCE) Polar AproticSimilar to DCM, can be used at higher temperatures.[8]
Diethyl Ether Relatively NonpolarClassic solvent for Simmons-Smith, but its basicity can slow the reaction.[16]
Toluene NonpolarGood for some Rh-catalyzed reactions, especially with certain sulfides.[11]
Hexanes NonpolarCan improve enantioselectivity in some asymmetric systems by favoring a less polar transition state.[15]

Frequently Asked Questions (FAQs)

Q1: My Simmons-Smith reaction is sluggish and gives a low yield. What's the most common culprit?

A1: The most frequent issue is the activity of the zinc reagent.[2] If you are using a zinc-copper couple, ensure it is freshly prepared and highly active. A common and often more reliable alternative is the Furukawa modification, which uses a solution of diethylzinc with diiodomethane.[3] This method often leads to faster and more reproducible reactions.[2]

Q2: I'm trying to cyclopropanate an α,β-unsaturated ester, but the reaction is not working. Why?

A2: Electron-deficient alkenes like yours are poor substrates for electrophilic carbenoids generated in reactions like the Simmons-Smith.[7] You should consider a different strategy. A nickel-catalyzed reaction using dichloromethane can be effective as it generates a more nucleophilic carbene.[7] Alternatively, a Michael-Initiated Ring Closure (MIRC) reaction is an excellent choice.[1][9]

Q3: My rhodium-catalyzed reaction with a diazo compound produces many byproducts. How can I improve the chemoselectivity?

A3: The key is to control the concentration of the highly reactive rhodium carbene intermediate. The most effective method is to add the diazo compound very slowly using a syringe pump. This minimizes side reactions like carbene dimerization or C-H insertion.[17] Also, ensure your alkene is present in a slight excess.

Q4: Does temperature have a significant effect on cyclopropanation reactions?

A4: Yes, temperature is a critical parameter. For many rhodium-catalyzed reactions, room temperature is a good starting point, but optimization may be needed.[4] Lowering the temperature can often improve diastereoselectivity.[4][14] For sluggish reactions involving sterically hindered substrates, a moderate increase in temperature might be necessary to overcome the activation barrier.[8]

Q5: Can I use diazomethane for my reaction? I've heard it's hazardous.

A5: Diazomethane is indeed highly toxic and explosive, and its use requires specialized glassware and safety precautions.[5][18] For many applications, safer alternatives are available. Trimethylsilyldiazomethane is a commercially available and easier-to-handle substitute.[5] Recently, imidazotetrazines like temozolomide have been repurposed as weighable, non-explosive surrogates for diazomethane in esterifications and cyclopropanations.[6]

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

This protocol is a general starting point and should be optimized for your specific substrate.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and the solvent (e.g., CH₂Cl₂, 5 mL).

  • Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).

  • Prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (2-3 mL).

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-6 hours.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC/GC analysis indicates consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is often more reliable than using a self-prepared Zn/Cu couple.[2]

  • To a flame-dried flask under an inert atmosphere, add the alkene (1.0 equiv) and anhydrous dichloromethane (to make a 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (2.0 equiv, typically as a 1.0 M solution in hexanes) dropwise.

  • After stirring for 15 minutes, add diiodomethane (2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Kelly, C. B., et al. (2018). Modern Cyclopropanation via Non-Traditional Building Blocks. ChemCatChem. Available at: [Link]

  • Coelho, P. S., et al. (2016). Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes. ACS Catalysis. Available at: [Link]

  • Jessop, P. G., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Green Chemistry. Available at: [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • de la Torre, A., et al. (2018). Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry - A European Journal. Available at: [Link]

  • Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters. Available at: [Link]

  • Weinstabl, H., et al. (2014). Cyclopropanation Strategies in Recent Total Syntheses. Synthesis. Available at: [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. Available at: [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Available at: [Link]

  • Le, C. M., et al. (2019). Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. Journal of the American Chemical Society. Available at: [Link]

  • Salomon, R. G., & Kochi, J. K. (1973). Catalytic Cyclopropanation Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Kaur, N., & Kishore, D. (2018). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Synthetic Communications. Available at: [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2025). Diazomethane (CH2N2). Master Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2020). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Nature Communications. Available at: [Link]

  • Friedrich, E. C., & Niyati-Shirkhodaee, F. (1991). Regioselectivity and solvent effects in cyclopropanation of alkadienes. The Journal of Organic Chemistry. Available at: [Link]

  • Aggarwal, V. K., et al. (1996). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Tyagi, V., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Nowlan, D. T., et al. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. Available at: [Link]

  • Himeda, Y., et al. (2018). Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Uyeda, C., et al. (2018). Nickel-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes. Angewandte Chemie International Edition. Available at: [Link]

  • Tyagi, V., & Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed. Available at: [Link]

  • Mercadante, M. A., et al. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. Organic Letters. Available at: [Link]

  • Bonnekessel, M., et al. (2007). Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. ResearchGate. Available at: [Link]

  • Merlic, C. A., & Zechman, A. L. (2003). Cyclopropanation versus Carbon—Hydrogen Insertion. The Influences of Substrate and Catalyst on Selectivity. ResearchGate. Available at: [Link]

  • The Catalyst Club. (2021). Catalyst deactivation. YouTube. Available at: [Link]

  • Studylib. (n.d.). Cyclopropanation & Simmons-Smith Reaction Problem Set. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Available at: [Link]

  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]

  • Nefedov, O. M., et al. (2000). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. Mendeleev Communications. Available at: [Link]

  • Zhang, R. K., et al. (2022). Cyclopropanation substrate scope. ResearchGate. Available at: [Link]

  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available at: [Link]

  • James, M. J., et al. (2023). Metal-catalysed C-C bond formation at cyclopropanes. Nature Reviews Chemistry. Available at: [Link]

Sources

Technical Support Center: N-cyclopropyl-1-propylpiperidin-4-amine Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: N-cyclopropyl-1-propylpiperidin-4-amine is a specialized structure for which public-domain degradation studies are not available. This guide is constructed based on established principles of organic chemistry and extensive experience with analogous structures, including tertiary amines, N-substituted piperidines, and cyclopropylamines. The pathways and products described herein are predictive and intended to serve as an expert guide for initiating stability and degradation studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when initiating stability studies on this compound or similar molecules.

Q1: What are the most probable degradation pathways for this molecule?

A1: Based on its functional groups (tertiary amine, piperidine ring, N-propyl, and N-cyclopropyl groups), the most likely degradation pathways involve oxidation. Tertiary amines are particularly susceptible to oxidation, which can lead to several products.[1]

  • N-Oxidation: The nitrogen lone pair can be oxidized to form an N-oxide. This is a very common pathway for tertiary amines.

  • N-Dealkylation: Oxidative removal of either the propyl or cyclopropyl group is highly probable. Typically, the less sterically hindered or electronically more labile group is removed first. In this case, N-depropylation might be favored.

  • Piperidine Ring Opening: Under more strenuous oxidative conditions, the piperidine ring itself can undergo cleavage, often initiated by oxidation at the carbons alpha to the nitrogen.[2][3][4]

  • Cyclopropyl Ring Scission: The cyclopropyl group, while generally stable, can undergo ring-opening reactions, particularly through enzymatic action (like by cytochrome P450) or radical mechanisms.

Q2: I'm seeing several new, small peaks in my HPLC-UV chromatogram after leaving my sample on the benchtop. What could they be?

A2: The appearance of new peaks upon exposure to ambient conditions strongly suggests oxidative degradation. The likely culprits are the initial, primary degradation products.

  • N-Oxide: This product will be more polar than the parent compound and will likely have a shorter retention time on a reverse-phase HPLC column.

  • N-depropylated piperidine: This secondary amine is also more polar than the parent and would elute earlier.

  • N-decyclopropylated piperidine: Similar to the N-depropylated product, this would be a more polar, earlier-eluting peak.

To confirm their identities, analysis by mass spectrometry (LC-MS) is essential to compare the mass-to-charge (m/z) ratio of the new peaks with the predicted masses of these degradants.

Q3: How can I design a forced degradation study to comprehensively understand the stability of this compound?

A3: A well-designed forced degradation (or stress testing) study is crucial for identifying potential degradation products and establishing stability-indicating analytical methods.[5][6] Following ICH guidelines is the standard industry practice.[7][8][9] A typical study would include the following conditions:

Stress ConditionTypical Reagents and ParametersRationale & Potential Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hWhile the core structure is stable to hydrolysis, this tests for acid-catalyzed rearrangements or degradation of potential impurities.
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hTests for base-labile functional groups. Generally, this structure is expected to be stable under these conditions.
Oxidation 3% H₂O₂, Room Temp, 24hThis is the most critical test. It will likely generate N-oxides and N-dealkylated products.[1]
Thermal 80°C (dry heat), 48-72hAssesses thermal lability. May induce slow oxidation or other fragmentation pathways.[9]
Photostability ICH Q1B conditions (1.2 million lux hours visible, 200 watt hours/m² UV)Determines if the molecule is light-sensitive, which could lead to radical-based degradation pathways.[9]

The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized and the primary pathways are clearly identified.[8][9][10]

Q4: My compound appears to be degrading even when stored in a DMSO solution at -20°C. What is happening?

A4: This is a common issue. While freezing slows degradation, it doesn't stop it, especially if the degradation mechanism has a low activation energy. There are two primary suspects:

  • Peroxide Contamination in DMSO: Over time, DMSO can form peroxides, which are potent oxidizing agents. This can lead to slow but steady oxidative degradation of your compound.

  • Water in DMSO: DMSO is highly hygroscopic. Absorbed water can freeze out, concentrating your compound in the remaining liquid DMSO and potentially accelerating degradation or causing precipitation issues upon thawing.

Troubleshooting: Use fresh, high-purity, anhydrous DMSO for stock solutions. Store stock solutions under an inert atmosphere (argon or nitrogen) to prevent moisture and oxygen ingress.

Section 2: Visualizing Degradation Pathways

The following diagrams illustrate the most probable degradation pathways under oxidative stress.

Primary Oxidative Degradation Pathways

G cluster_0 Parent Compound cluster_1 cluster_2 Primary Degradants Parent This compound Stressor [O] N_Oxide N-Oxide Stressor->N_Oxide N-Oxidation Depropyl N-de-propyl Product (Secondary Amine) Stressor->Depropyl N-Dealkylation Decyclopropyl N-de-cyclopropyl Product (Secondary Amine) Stressor->Decyclopropyl N-Dealkylation

Caption: Predicted primary oxidative degradation pathways.

Troubleshooting Workflow for Unexpected Degradation

G Start Unexpected Peak(s) or Loss of Parent Compound Check_Method Is the analytical method validated (e.g., specificity, linearity)? Start->Check_Method Validate_Method Validate Analytical Method: - Run blanks & controls - Check column health Check_Method->Validate_Method No Check_Storage Review Sample Handling & Storage: - Solvent age/purity? - Headspace atmosphere? - Freeze/thaw cycles? Check_Method->Check_Storage Yes Validate_Method->Check_Method ID_Peak Characterize Unknown Peak(s) using LC-MS Check_Storage->ID_Peak Forced_Deg Perform Controlled Forced Degradation Study ID_Peak->Forced_Deg Compare Compare unknown peaks to forced degradation profile Forced_Deg->Compare Match Match Found. Pathway Confirmed. Compare->Match Yes No_Match No Match. Consider secondary degradation or interaction with excipients. Compare->No_Match No

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of N-cyclopropyl-1-propylpiperidin-4-amine Derivatives as Modulators of CNS Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) for N-cyclopropyl-1-propylpiperidin-4-amine and its derivatives. This class of compounds, centered on a substituted 4-aminopiperidine scaffold, represents a versatile platform for designing novel ligands targeting central nervous system (CNS) receptors. Due to the prevalence of the 4-aminopiperidine core in CNS-active agents, we will explore the potential of these derivatives as modulators of the sigma-1 (σ1) receptor, a target implicated in a range of neurological and psychiatric disorders.[1][2][3] This guide will present a hypothetical SAR study, supported by established experimental protocols, to illuminate the key structural motifs influencing biological activity.

The this compound Scaffold: A Privileged Structure in CNS Drug Discovery

The 4-aminopiperidine moiety is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into compounds targeting CNS receptors due to its favorable physicochemical properties and its ability to engage in crucial receptor-ligand interactions.[4] The core structure of this compound features three key points of diversification for SAR studies:

  • The N1-substituent (propyl group): This group can influence the compound's overall lipophilicity, basicity, and interaction with hydrophobic pockets within the receptor binding site.

  • The 4-amino substituent (cyclopropyl group): The size and nature of this group can significantly impact binding affinity and selectivity. The cyclopropyl group, in particular, is a valuable moiety in medicinal chemistry for its ability to probe hydrophobic pockets and provide conformational rigidity.[5]

  • The piperidine ring: Modifications to the ring itself, such as the introduction of stereocenters or conformational constraints, can further refine the pharmacological profile.

The inherent versatility of this scaffold makes it an attractive starting point for the development of novel therapeutic agents.

Hypothetical Structure-Activity Relationship (SAR) Study at the Sigma-1 (σ1) Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it has been implicated in various cellular functions, including the modulation of ion channels and intracellular signaling pathways.[6][7] Its role in neuroprotection, cognition, and mood regulation makes it a compelling target for drug discovery.[8]

To explore the SAR of this compound derivatives, we propose a series of structural modifications and predict their impact on sigma-1 receptor binding affinity (Ki). The following table summarizes these hypothetical data, which are based on general principles of medicinal chemistry and SAR trends observed for other piperidine-based sigma-1 receptor ligands.[2][3]

Table 1: Hypothetical Sigma-1 Receptor Binding Affinities of this compound Analogs

Compound IDN1-Substituent (R1)4-Amino Substituent (R2)Predicted σ1 Ki (nM)Rationale for Modification and Predicted Activity
1 (Parent) n-PropylCyclopropyl50The parent compound with a balance of lipophilicity and size for initial exploration.
2 MethylCyclopropyl75A smaller N1-substituent may reduce hydrophobic interactions, potentially decreasing affinity.
3 IsopropylCyclopropyl40A branched alkyl group can provide greater steric hindrance and may improve binding pocket occupancy.
4 n-ButylCyclopropyl30Increasing the alkyl chain length can enhance hydrophobic interactions, potentially increasing affinity.
5 BenzylCyclopropyl15The introduction of an aromatic ring can lead to beneficial π-π stacking interactions within the binding site.
6 n-PropylMethyl100A smaller, less constrained amino substituent may have reduced affinity compared to the cyclopropyl group.
7 n-PropylEthyl80A slightly larger alkyl group at the 4-amino position may offer a better fit than a methyl group.
8 n-PropylIsopropyl60A branched alkyl group at the 4-amino position can explore different regions of the binding pocket.
9 n-PropylPhenyl25An aromatic ring at this position can introduce significant new binding interactions.
Visualizing the Structure-Activity Relationships

The following diagram illustrates the key structural modifications explored in our hypothetical SAR study and their predicted impact on sigma-1 receptor affinity.

SAR_Flowchart cluster_N1 N1-Substituent Modifications cluster_N4 4-Amino Substituent Modifications Parent (Propyl) Parent (Propyl) Methyl (Lower Affinity) Methyl (Lower Affinity) Parent (Propyl)->Methyl (Lower Affinity) Smaller Isopropyl (Similar Affinity) Isopropyl (Similar Affinity) Parent (Propyl)->Isopropyl (Similar Affinity) Branched n-Butyl (Higher Affinity) n-Butyl (Higher Affinity) Parent (Propyl)->n-Butyl (Higher Affinity) Longer Alkyl Benzyl (Highest Affinity) Benzyl (Highest Affinity) Parent (Propyl)->Benzyl (Highest Affinity) Aromatic Parent (Cyclopropyl) Parent (Cyclopropyl) Parent (Cyclopropyl)->Methyl (Lower Affinity) Smaller Alkyl Parent (Cyclopropyl)->Isopropyl (Similar Affinity) Branched Alkyl Ethyl (Lower Affinity) Ethyl (Lower Affinity) Parent (Cyclopropyl)->Ethyl (Lower Affinity) Larger Alkyl Phenyl (Higher Affinity) Phenyl (Higher Affinity) Parent (Cyclopropyl)->Phenyl (Higher Affinity) Aromatic

Caption: Key modifications to the this compound scaffold.

Experimental Protocols

To empirically validate the hypothetical SAR presented, the following experimental protocols are provided.

This synthesis is based on the well-established method of reductive amination.[5]

Workflow Diagram:

Synthesis_Workflow 1-Propylpiperidin-4-one 1-Propylpiperidin-4-one Reductive_Amination Reductive Amination (Sodium triacetoxyborohydride) 1-Propylpiperidin-4-one->Reductive_Amination Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reductive_Amination Product This compound Reductive_Amination->Product

Caption: Synthetic workflow for the parent compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 1-propylpiperidin-4-one (1.0 eq) in dichloromethane (DCM, 0.1 M) at room temperature, add cyclopropylamine (1.2 eq).

  • Reductive Amination: Stir the mixture for 1 hour, then add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

This protocol is adapted from standard radioligand binding assay procedures.[9]

Workflow Diagram:

Binding_Assay_Workflow Membrane_Prep Prepare Membranes (HEK293 cells expressing hσ1R) Assay_Setup Set up 96-well plate: - Membranes - 3H-pentazocine - Test Compound Membrane_Prep->Assay_Setup Incubation Incubate at 37°C for 120 min Assay_Setup->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Scintillation_Counting Measure Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate Ki values Scintillation_Counting->Data_Analysis

Caption: Workflow for the in vitro sigma-1 receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human sigma-1 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer to a protein concentration of approximately 200 µg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of test compound at various concentrations, 50 µL of -pentazocine (a selective sigma-1 receptor radioligand) at a final concentration of 15 nM, and 100 µL of the membrane preparation.[8] For determination of non-specific binding, add 10 µM haloperidol.[8]

  • Incubation: Incubate the plate at 37°C for 120 minutes with gentle shaking.[8]

  • Filtration: Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine, using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel CNS-active agents. The hypothetical SAR study presented in this guide suggests that modifications to both the N1- and 4-amino substituents can profoundly influence binding affinity at the sigma-1 receptor. Specifically, the introduction of an aromatic moiety at either position is predicted to enhance affinity, likely through favorable π-π stacking interactions within the receptor's binding pocket.

Future experimental work should focus on synthesizing and evaluating the proposed analogs to validate these predictions. Furthermore, functional assays should be conducted to determine whether these compounds act as agonists or antagonists at the sigma-1 receptor.[6] The insights gained from such studies will be instrumental in guiding the optimization of this promising chemical series for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • BenchChem. (2025). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine.
  • Zeng, C., et al. (n.d.). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • BenchChem. (2025). Application Notes and Protocols: Mu Opioid Receptor Antagonist In Vitro Binding Assay.
  • BenchChem. (2025).
  • Elabscience. (n.d.). Rat DAT(Dopamine Transporter) ELISA Kit. [Link]

  • Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. PubMed. [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... [Link]

  • Wikipedia. (n.d.). Sigma receptor. [Link]

  • National Institutes of Health. (n.d.). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • National Center for Biotechnology Information. (n.d.). Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective Mu Opioid Receptor Agents. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. PMC. [Link]

  • National Center for Biotechnology Information. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. PubMed. [Link]

  • National Center for Biotechnology Information. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

  • ResearchGate. (n.d.). Binding studies of selected compounds on the opioid sensors and.... [Link]

  • MDPI. (n.d.). Opioid Affinity of Diazacyclic Peptidomimetic Compounds Derived from Reduced Polyamides. [Link]

  • National Center for Biotechnology Information. (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. [Link]

  • ResearchGate. (n.d.). Opioid receptor binding affinities and selectivities at MOP, DOP and.... [Link]

  • MDPI. (n.d.). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]

  • ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) The Dopamine Stabilizers (S)-(-)-(3-Methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-Methanesulfonylphenyl). [Link]

  • ResearchGate. (2016). (PDF) 4-Aroylpiperidines and 4-(α-Hydroxyphenyl)piperidines as Selective Sigma-1 Receptor Ligands: Synthesis, Preliminary Pharmacological Evaluation and Computational Studies. [Link]

  • National Center for Biotechnology Information. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Multi-targeted natural products evaluation based on biological activity prediction with PASS. [Link]

  • ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC. [Link]

Sources

comparative analysis of N-cyclopropyl-1-propylpiperidin-4-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth , focusing on their potential as modulators of the µ-opioid receptor (MOR). The structure of this guide is designed to offer a cohesive narrative, blending established medicinal chemistry principles with detailed experimental protocols for researchers in drug development.

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Structure

The piperidine ring is a foundational motif in medicinal chemistry, present in over a hundred commercially available drugs targeting a wide array of biological systems.[1] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, enabling interactions with protein targets that are often inaccessible to flat, aromatic structures.[1]

Within this class, the 4-aminopiperidine core is a "privileged scaffold," particularly notable in the development of potent opioid receptor modulators. The most famous examples stem from the 4-anilinopiperidine series, which includes the potent analgesic fentanyl.[1][2] The pharmacological profile of these molecules can be meticulously tuned by modifying substituents at three key positions:

  • The Piperidine Nitrogen (N1): Influences receptor affinity and potency.

  • The 4-Amino Group (N4): Modifications here are critical for modulating binding and functional activity.

  • The Piperidine Ring: Introduction of substituents can enforce specific conformations.

This guide focuses on a specific chemical space defined by N-cyclopropyl-1-propylpiperidin-4-amine (Compound A, our core structure). We will conduct a comparative analysis against logically chosen analogs to explore the structure-activity relationships (SAR) that govern their interaction with the µ-opioid receptor (MOR).

Comparative Analysis of a Focused Analog Series

To elucidate the SAR of our core structure, we will analyze a focused series of virtual analogs. This series is designed to probe the distinct contributions of the N1-propyl and N4-cyclopropyl substituents by comparing them to common, well-understood chemical modifications in opioid chemistry.

The Analog Series:

  • Compound A (Core Structure): N-cyclopropyl-1-propyl piperidin-4-amine

  • Compound B (N1 Variation): N-cyclopropyl-1-phenethyl piperidin-4-amine

  • Compound C (N4 Variation): N-methyl -1-propylpiperidin-4-amine

  • Compound D (Reference): Fentanyl (A well-characterized 4-anilinopiperidine MOR agonist)

Structure-Activity Relationship (SAR) Discussion

The interaction of these analogs with the µ-opioid receptor is governed by specific structural features. The protonated piperidine nitrogen is known to form a critical ionic interaction with a highly conserved aspartate residue (D147) in the receptor's binding pocket.[3] The substituents at N1 and N4 then explore different regions of the binding site, determining the compound's overall affinity and functional effect (i.e., whether it acts as an agonist or antagonist).

1. The Role of the N1-Substituent (Compound A vs. B):

In potent MOR agonists like fentanyl, an N-phenethyl group is considered optimal.[1][2] This aromatic group engages in favorable hydrophobic and aromatic stacking interactions within the receptor pocket. Replacing the N-phenethyl group with a smaller alkyl chain, such as the N-propyl group in Compound A , is expected to significantly alter the binding affinity. While this often reduces potency, it can sometimes lead to a better safety profile.[4] Therefore, we predict that Compound B , with its N-phenethyl group, will exhibit substantially higher binding affinity for the MOR than the N-propyl Compound A .

2. The Role of the N4-Substituent (Compound A vs. C):

The substituent on the 4-amino nitrogen is crucial. The N-cyclopropyl group in Compound A is particularly interesting. While N-cyclopropylmethyl groups attached to the N1 position are classic motifs for producing opioid antagonists (e.g., in naltrexone), the effect of a cyclopropyl group directly on the N4-amine is less straightforward but undoubtedly significant.[5] The small, rigid cyclopropyl ring introduces conformational constraints and specific steric and electronic properties. Comparing it to the simple N-methyl group of Compound C allows us to probe the importance of this constrained ring system. The unique conformation enforced by the cyclopropyl group could either enhance or diminish binding affinity compared to a more flexible alkyl group, depending on the specific topology of the binding pocket.

Anticipated Performance Data

The following table summarizes the predicted experimental outcomes for the analog series based on the SAR principles discussed above. These values are exemplary and serve to illustrate the expected trends.

CompoundStructureModification vs. CorePredicted MOR Binding Affinity (Ki, nM)Predicted MOR Functional ActivityRationale
A This compoundCore StructureModerateAgonist or Partial AgonistBaseline compound with small alkyl groups at N1 and N4.
B N-cyclopropyl-1-phenethylpiperidin-4-amineN1: Propyl → PhenethylHigh (Low nM) Potent AgonistThe N-phenethyl group is known to significantly increase MOR affinity.[1][2]
C N-methyl-1-propylpiperidin-4-amineN4: Cyclopropyl → MethylModerate to LowAgonistRemoval of the rigid cyclopropyl group may reduce affinity if the constraint was favorable.
D FentanylReference CompoundVery High (Sub-nM) Potent AgonistGold-standard potent MOR agonist for comparison.[3][6]

Experimental Protocols for Pharmacological Characterization

To validate the predicted performance, two primary in vitro assays are essential: a competitive radioligand binding assay to determine binding affinity (Ki) and a [³⁵S]GTPγS binding assay to measure functional activity (EC₅₀ and Eₘₐₓ).

Workflow for Analog Characterization

The logical flow for testing these compounds is outlined in the diagram below.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Assays synthesis Analog Synthesis via Reductive Amination purification Purification & QC (HPLC, NMR, MS) synthesis->purification binding_assay Radioligand Binding Assay (Determine Ki) purification->binding_assay functional_assay [35S]GTPγS Functional Assay (Determine EC50 & Emax) binding_assay->functional_assay sar_analysis SAR Analysis & Interpretation functional_assay->sar_analysis

Caption: Workflow for synthesis and pharmacological evaluation of analogs.

Protocol 1: µ-Opioid Receptor (MOR) Competitive Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the MOR.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a potent MOR agonist peptide) or [³H]-Diprenorphine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Test Compounds: Analogs A, B, and C at varying concentrations.

  • Filtration: Whatman GF/C glass fiber filters and a cell harvester.

  • Detection: Scintillation counter.

Procedure:

  • Preparation: Thaw the hMOR cell membranes on ice. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following to a final volume of 1 mL:

    • hMOR cell membranes (10-20 µg protein).

    • [³H]-DAMGO at a final concentration near its dissociation constant (Kd), typically ~0.5-1.0 nM.[7]

    • Varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • For Total Binding wells: Add assay buffer instead of the test compound.

    • For Non-Specific Binding (NSB) wells: Add 10 µM naloxone.[7][8]

  • Incubation: Incubate the plate at room temperature (25°C) for 90-120 minutes to allow the binding to reach equilibrium.[7][8]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activation of the G-protein coupled MOR. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. Using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and quantification of this activation event.[9][10]

Materials:

  • Receptor Source: As above.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4.[11]

  • GDP: Guanosine 5'-diphosphate (typically 10-30 µM final concentration).[11]

  • Test Compounds: Analogs A, B, and C at varying concentrations.

  • Basal Control: Assay buffer only.

  • Positive Control: A known full MOR agonist like DAMGO.

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of test compounds.

  • Assay Setup: In a 96-well plate, combine the following:

    • hMOR cell membranes (10-20 µg protein).

    • Assay buffer containing GDP.

    • Varying concentrations of the test compound.

  • Pre-incubation: Incubate the plate for 15 minutes at 30°C.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate for 45-60 minutes at 30°C.[11]

  • Termination & Filtration: Stop the reaction and collect the membranes by rapid filtration, as described in the binding assay protocol.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the specific [³⁵S]GTPγS binding (Total - Basal) against the log concentration of the agonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

    • Efficacy is often expressed as a percentage relative to the maximum stimulation achieved by a standard full agonist like DAMGO.

µ-Opioid Receptor Signaling Pathway

Activation of the MOR by an agonist initiates intracellular signaling cascades. Understanding these pathways is critical for interpreting functional data.

G cluster_Gprotein cluster_Arrestin agonist Opioid Agonist (e.g., Analog B) receptor µ-Opioid Receptor (GPCR) agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates grk GRK receptor->grk Phosphorylation by ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channel Modulation g_protein->ion_channel Modulates camp ↓ cAMP ac->camp arrestin β-Arrestin grk->arrestin Recruits internalization Receptor Internalization & Desensitization arrestin->internalization

Caption: Simplified signaling pathways of the µ-opioid receptor.

Conclusion and Future Directions

This guide provides a framework for the as potential µ-opioid receptor modulators. Through a systematic evaluation of a focused analog series, researchers can dissect the structure-activity relationships governing binding affinity and functional efficacy. The provided experimental protocols for radioligand binding and [³⁵S]GTPγS assays represent the industry-standard methods for this characterization.

The key takeaway is that small structural modifications at the N1 and N4 positions of the 4-aminopiperidine scaffold can lead to dramatic changes in pharmacological properties. Future work should focus on synthesizing and testing the proposed analog series to validate these predictions experimentally. Further exploration could involve expanding the series to include different N4-cycloalkyl groups (e.g., cyclobutyl) or modifying the N1-alkyl chain length to optimize the balance between potency and safety, ultimately guiding the development of novel therapeutics.

References

  • Svensson, P., & Hallberg, M. (2020). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in Molecular Biology, 2174, 115-124. [Link]

  • Chakrabarti, S., Liu, N. J., & Gintzler, A. R. (2019). Radioligand-binding studies. Bio-protocol. [Link]

  • Broad, L. M., et al. (2002). Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor. Journal of Biomolecular Screening, 7(4), 325-336. [Link]

  • Livingston, K. E., et al. (2018). Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. eLife, 7, e36469. [Link]

  • García-López, R., et al. (2010). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. The Open Neuropsychopharmacology Journal, 3, 1-8. [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]

  • Bender, A. M., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Medicinal Chemistry Letters, 4(8), 783-788. [Link]

  • Zaveri, N. T., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 30, 115942. [Link]

  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Martin, L. B., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

  • ResearchGate. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • Gless, R. D., et al. (1990). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 33(7), 1904-1909. [Link]

  • Gupta, P. K., et al. (2013). Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted analogs in Swiss albino mice. Medicinal Chemistry Research, 22, 3888–3896. [Link]

  • Martin, L. B., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. [Link]

  • Husbands, S. M., et al. (2012). Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. Journal of Medicinal Chemistry, 55(8), 3945-3953. [Link]

  • Szymańska, E., et al. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 759. [Link]

  • Manglik, A., & Kruse, A. C. (2017). Molecular basis of opioid action: from structures to new leads. Biochemical Pharmacology, 143, 10-16. [Link]

  • Gupta, P. K., et al. (2012). Synthesis and comparative bioefficacy of N-(1-phenethyl-4-piperidinyl)propionanilide (fentanyl) and its 1-substituted analogs in Swiss albino mice. Medicinal Chemistry Research. [Link]

  • Zhang, Y., et al. (2022). A comprehensive evaluation of the potential binding poses of fentanyl and its analogs at the μ-opioid receptor. ChemRxiv. [Link]

  • Uprety, R., et al. (2023). The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. Neuropsychopharmacology, 48(12), 1845-1853. [Link]

Sources

The Strategic Versatility of the 4-Aminopiperidine Scaffold: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in the design of numerous therapeutics.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with a diverse range of biological targets. Within this class, the 4-aminopiperidine motif is of particular interest, serving as a versatile building block for compounds with a wide spectrum of pharmacological activities, from potent analgesics to antiviral agents.[3][4] This guide provides an in-depth comparative analysis of the bioactivity of N-cyclopropyl-1-propylpiperidin-4-amine and related piperidine derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

The Influence of N-Substitution on Bioactivity: A Tale of Two Positions

The pharmacological profile of 4-aminopiperidine derivatives is exquisitely sensitive to the nature of the substituents at two key positions: the piperidine nitrogen (N1) and the 4-amino nitrogen (N4). Modifications at these sites can dramatically alter a compound's affinity, selectivity, and efficacy for its biological target.

  • The N1 Position: Modulating Pharmacokinetics and Receptor Interactions: The substituent at the N1 position of the piperidine ring plays a crucial role in defining the overall physicochemical properties of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Furthermore, this substituent can directly interact with the target protein, contributing to binding affinity and functional activity. For instance, in the context of opioid receptor modulators, varying the N1-substituent from a simple methyl group to a more complex phenethyl group can drastically alter the compound's potency and its agonist/antagonist profile.[6][7]

  • The N4-Amino Group: A Gateway to Diverse Biological Targets: The 4-amino group serves as a critical anchor for a wide array of functionalities that can be tailored to interact with specific biological targets. Acylation, alkylation, or incorporation into larger heterocyclic systems at this position has led to the discovery of potent and selective ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.[8][9]

Comparative Bioactivity of Piperidine Derivatives

The versatility of the 4-aminopiperidine scaffold is best illustrated by examining the diverse biological activities exhibited by its derivatives. The following sections provide a comparative overview of their bioactivity across several key therapeutic areas.

Opioid Receptor Modulation: The Quest for Safer Analgesics

The piperidine scaffold is a core component of many potent opioid analgesics, including fentanyl and its analogues.[6] Research in this area has focused on developing ligands with mixed agonist/antagonist profiles to achieve potent analgesia with reduced side effects.

Compound/SeriesTarget(s)Key Structural FeaturesBioactivity (Kᵢ/EC₅₀)Reference
4-Substituted Piperidines µ-Opioid Receptor (MOR) Agonist / δ-Opioid Receptor (DOR) AntagonistN-substituted with bulky aromatic groupsMOR Kᵢ = 6.3 nM, DOR Kᵢ = 171 nM (for morphine)[10]
N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30730) MOR AgonistN-phenylpropanamide at N4, methoxymethyl at C44521 times more potent than morphine[6]
4-Amino Methyl Piperidine Derivatives µ-Opioid Receptor (µ-OR)Varied substitutions on the 4-aminomethyl groupHN58 showed 100% inhibition in writhing test[3]

The data suggest that modifications at both the N1 and N4 positions are critical for achieving high affinity and desired functional activity at opioid receptors. The introduction of a propyl group at N1 and a cyclopropyl group at the 4-amino nitrogen of this compound would likely result in a compound with significant affinity for opioid receptors, warranting further investigation into its agonist/antagonist profile. The cyclopropyl moiety, in particular, is known to introduce conformational rigidity and can favorably interact with hydrophobic pockets in receptor binding sites.[11]

CCR5 Antagonism: A Strategy Against HIV-1 Entry

Chemokine receptor 5 (CCR5) is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. Piperidine and piperazine derivatives have emerged as a potent class of CCR5 antagonists.[12][13]

Compound/SeriesTargetKey Structural FeaturesBioactivity (Kᵢ/IC₅₀)Reference
Piperidine Derivatives (Schering-Plough) CCR5N-aryl piperidinesKᵢ = 0.1 nM for inhibition of [³H]-RANTES binding[12]
Piperidine-4-carboxamide Derivatives CCR51-acetylpiperidin-4-yl groupEC₅₀ = 0.59 nM against HIV-1 replication[14]
Spirodiketopiperazine Derivatives (AK602) CCR5Spirodiketopiperazine coreKₔ = 2.9 ± 1.0 nM[15]

The development of CCR5 antagonists highlights the importance of the piperidine core in presenting substituents that effectively block the chemokine binding site. The N-propyl group of this compound could potentially occupy a hydrophobic pocket within the CCR5 binding site, while the N-cyclopropylamine moiety could form key hydrogen bond interactions.

Multi-Target Activity: Histamine H₃ and Sigma-1 Receptors

Recent studies have revealed that some piperidine derivatives can exhibit dual antagonism at histamine H₃ (H₃R) and sigma-1 (σ₁R) receptors, offering a promising avenue for the development of novel analgesics with a potentially improved side-effect profile.[16]

Compound/SeriesTarget(s)Key Structural FeaturesBioactivity (Kᵢ)Reference
Piperidine-based Ligands H₃R / σ₁RPiperidine core with extended side chainshH₃R Kᵢ = 3.17 - 7.70 nM; σ₁R Kᵢ = 3.64 - 1531 nM[16]
N-Aryl-piperidine Derivatives H₃R AgonistsPiperidine spacer with N-aryl substitutionModerate to high affinity[17]

These findings underscore the ability of the piperidine scaffold to interact with multiple, structurally distinct receptor families. The specific combination of N-propyl and N-cyclopropyl substituents in our lead compound could lead to a unique polypharmacological profile, potentially targeting H₃R and σ₁R in addition to other receptors.

Experimental Protocols for Bioactivity Assessment

The evaluation of the bioactivity of novel piperidine derivatives involves a combination of in vitro and in vivo assays. Below are representative protocols for assessing activity at key targets.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human µ-opioid receptor).

  • Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for µ-OR) and varying concentrations of the test compound.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays: [³⁵S]GTPγS Binding

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a G-protein coupled receptor.

Protocol:

  • Membrane Preparation: Use cell membranes expressing the receptor of interest.

  • Incubation: Incubate the membranes with GDP, [³⁵S]GTPγS, and the test compound. In the case of testing for antagonism, a known agonist is also included.

  • Separation: Separate bound and free [³⁵S]GTPγS via filtration.

  • Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the stimulated binding as a function of compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Anti-HIV-1 Activity Assay

Objective: To evaluate the ability of a compound to inhibit HIV-1 replication in a cell-based assay.

Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs).

  • Infection: Infect the PBMCs with a CCR5-tropic strain of HIV-1 in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the infected cells for a period of time (e-g., 7 days).

  • Quantification: Measure the level of HIV-1 replication by quantifying the amount of p24 antigen in the culture supernatant using an ELISA.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that inhibits viral replication by 50%.

Visualizing the Pathways and Processes

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials (e.g., 4-piperidone) synthesis Multi-step Synthesis of This compound start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding Radioligand Binding Assays (Determine Kᵢ) purification->binding functional Functional Assays ([³⁵S]GTPγS, Calcium Mobilization) (Determine EC₅₀/IC₅₀, Efficacy) binding->functional selectivity Selectivity Profiling (Panel of Receptors/Enzymes) functional->selectivity pk Pharmacokinetic Studies (ADME) selectivity->pk efficacy Efficacy Models (e.g., Tail-flick for analgesia) pk->efficacy toxicity Toxicology Studies efficacy->toxicity

Caption: A generalized workflow for the discovery and development of novel piperidine-based therapeutics.

ccr5_antagonism cluster_membrane Target Cell Membrane CCR5 CCR5 Receptor Membrane Fusion Membrane Fusion CCR5->Membrane Fusion 4. Viral Entry CD4 CD4 CD4->CCR5 2. Conformational Change gp120 HIV-1 gp120 gp120->CCR5 3. Co-receptor Binding gp120->CD4 1. Binding Piperidine Piperidine Derivative Piperidine->CCR5 Blocks Binding

Caption: Mechanism of action for piperidine-based CCR5 antagonists in preventing HIV-1 entry.

Concluding Remarks and Future Directions

The 4-aminopiperidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. The predicted bioactivity of this compound, based on the extensive structure-activity relationships of related compounds, suggests its potential as a modulator of opioid, chemokine, or other CNS receptors. The strategic combination of a small N-alkyl group (propyl) and a conformationally constrained N-amino substituent (cyclopropyl) may confer a unique pharmacological profile with desirable potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a focused library of its analogues. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the intricate structure-activity relationships that govern the bioactivity of this privileged chemical scaffold.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry.

  • Piperidine and piperazine derivatives useful as CCR5 antagonists. BioWorld Science.

  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery. BenchChem.

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules.

  • CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry.

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs.

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry.

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery.

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry.

  • Spirodiketopiperazine-Based CCR5 Inhibitor Which Preserves CC-Chemokine/CCR5 Interactions and Exerts Potent Activity against R5 Human Immunodeficiency Virus Type 1 In Vitro. Journal of Virology.

  • Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry.

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters.

  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittel-Forschung.

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Latin American Journal of Pharmacy.

  • A Comparative Analysis of Spiro-Piperidine Ligand Derivatives in Opioid Receptor Modulation. BenchChem.

  • Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. PubChem.

  • N-Cyclopropylpiperidin-4-amine. BenchChem.

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]. Journal of Medicinal Chemistry.

  • 4-Aminopyridine derivatives with antiamnesic activity. European Journal of Medicinal Chemistry.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Synthesis and biological evaluation of non-peptidic cyclophilin ligands. Bioorganic & Medicinal Chemistry Letters.

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie.

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • N-Cyclopropyl-1-methylpiperidin-4-amine. Vibrant Pharma Inc.

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules.

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters.

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx.

  • Structure-activity relationship studies of CNS agents, Part 23: N-(3-phenylpropyl)- and N-[(E)-cinnamyl]-1,2,3,4-tetrahydroisoquinoline mimic 1-phenylpiperazine at 5-HT1A receptors. Archiv der Pharmazie.

  • N-Cyclopropyl-N-(tetrahydrothiophen-3-yl)piperidin-4-amine. ChemScene.

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules.

  • N-Propylcyclopropanamine. PubChem.

  • Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. Molecules.

Sources

A Comparative In Vivo Efficacy Analysis of N-cyclopropyl-1-propylpiperidin-4-amine, a Novel D2 Receptor Agonist, in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract:

This guide provides a comprehensive in vivo comparison of a novel selective Dopamine D2 receptor (D2R) agonist, N-cyclopropyl-1-propylpiperidin-4-amine (designated CPA-1), against the current standard-of-care, Levodopa (L-DOPA), and another D2/D3 agonist, Ropinirole. Efficacy was evaluated in the 6-hydroxydopamine (6-OHDA) unilateral lesion rat model of Parkinson's disease (PD), a gold-standard for preclinical assessment.[1][2] This document details the experimental rationale, protocols, and comparative performance data in key behavioral assays, offering researchers and drug development professionals a robust framework for evaluating next-generation dopaminergic therapies.

Introduction and Scientific Rationale

Parkinson's disease is a progressive neurodegenerative disorder resulting from the substantial loss of dopaminergic neurons in the substantia nigra pars compacta.[3] This neuronal death leads to a deficit of dopamine in the striatum, manifesting in cardinal motor symptoms such as bradykinesia, rigidity, and tremor.[3][4] Current therapeutic strategies primarily focus on restoring dopaminergic neurotransmission.

Dopamine replacement therapy with L-DOPA is the most effective symptomatic treatment. However, its long-term use is often complicated by the development of motor fluctuations and debilitating L-DOPA-induced dyskinesia (LID).[5] An alternative approach involves the direct stimulation of dopamine receptors using agonists.[6] Most currently approved agonists for PD primarily target the D2/D3 receptor subtypes.[6] While effective, these can be limited by a range of adverse effects.[6]

This guide introduces a hypothetical novel compound, This compound (CPA-1) , a highly selective D2 receptor agonist. The rationale for developing a selective D2 agonist is to provide robust motor benefits comparable to existing therapies while potentially mitigating side effects associated with broader D2/D3 receptor activation or off-target effects.[6]

To validate the preclinical efficacy of CPA-1, we employed the 6-OHDA-induced unilateral lesion rat model. This model effectively mimics the dopaminergic degeneration seen in PD and is highly predictive of a compound's therapeutic potential.[2][7] Motor deficits in this model are quantifiable through standardized behavioral tests, such as the apomorphine-induced rotation test and the cylinder test for forelimb asymmetry.[8][9]

Mechanism of Action: D2 Receptor Signaling

Dopamine receptors are G protein-coupled receptors (GPCRs) divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[10] CPA-1, L-DOPA (via its conversion to dopamine), and Ropinirole all ultimately modulate the D2-like receptor family. These receptors are coupled to Gαi/o proteins.[11] Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This signaling cascade influences numerous downstream effectors, including ion channels and protein kinases like Akt and GSK-3, which are implicated in cell survival and neuronal function.[11][12] By directly stimulating these receptors, D2 agonists aim to restore the inhibitory tone in the basal ganglia that is lost due to dopamine deficiency.

D2_Signaling_Pathway cluster_cytosol Cytosol Dopamine Dopamine / CPA-1 D2R D2 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein Complex D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (Inactive) cAMP->PKA PKA_active PKA (Active) PKA->PKA_active Activates Cellular_Response Modulation of Neuronal Excitability & Gene Expression PKA_active->Cellular_Response Phosphorylates Targets

Caption: Simplified D2 Receptor Signaling Pathway.

Comparative In Vivo Efficacy Study Design

This section outlines the workflow for assessing the pro-motor and restorative effects of CPA-1 in comparison to L-DOPA and Ropinirole.

Efficacy_Workflow cluster_setup Phase 1: Model Generation & Baseline cluster_treatment Phase 2: Chronic Treatment & Efficacy Assessment cluster_analysis Phase 3: Terminal Analysis A1 Animal Acclimation (Sprague-Dawley Rats) A2 Stereotaxic Surgery: Unilateral 6-OHDA Lesion in Medial Forebrain Bundle A1->A2 A3 Post-Surgical Recovery (2 weeks) A2->A3 A4 Baseline Behavioral Testing (Cylinder Test) A3->A4 B1 Randomization into 4 Groups: 1. Vehicle 2. CPA-1 (1 mg/kg) 3. L-DOPA (6 mg/kg) 4. Ropinirole (0.5 mg/kg) A4->B1 B2 Daily Drug Administration (21 days) B1->B2 B3 Weekly Behavioral Testing: - Cylinder Test - Apomorphine-Induced Rotations B2->B3 C1 Euthanasia & Brain Tissue Collection B3->C1 C2 Immunohistochemistry: Tyrosine Hydroxylase (TH) Staining in Substantia Nigra C1->C2 C3 Data Analysis & Comparison C2->C3

Sources

A Researcher's Guide to Validating the Biological Target of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Novel Scaffold to Validated Probe

N-cyclopropyl-1-propylpiperidin-4-amine is a synthetic compound built upon a versatile piperidine scaffold. While its precise biological activity is not yet defined in public literature, its structure is representative of moieties found in potent, biologically active molecules. The journey from a novel compound to a validated chemical probe or drug candidate is critically dependent on one pivotal process: biological target validation . This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for rigorously validating the authentic biological target of a novel compound like this compound.

This document eschews a rigid template. Instead, it presents a logical, multi-pronged strategy built on the principles of scientific integrity. We will operate under a common scenario in drug discovery: a phenotypic screen or initial proteomic study has suggested a putative target for our compound. Our mission is to confirm this hypothesis with unshakable evidence. To illustrate this process, we will consider three hypothetical, yet plausible, targets based on the activities of structurally related compounds:

  • Hypothetical Target 1 (HT1): p38α MAP Kinase - A key enzyme in the inflammatory signaling cascade.

  • Hypothetical Target 2 (HT2): c-Jun N-terminal Kinase (JNK) - Another critical stress-activated protein kinase.

  • Hypothetical Target 3 (HT3): Staphylococcus aureus Signal Peptidase B (SpsB) - An essential bacterial enzyme, representing a potential anti-infective target.

Through this lens, we will detail the necessary experimental comparisons, provide actionable protocols, and explain the causal logic behind each step. The goal is to build a self-validating experimental narrative that moves from direct biochemical interaction to functional cellular consequences, the gold standard in target validation.

Part 1: Foundational Evidence - Confirming Direct Biochemical Interaction

The first pillar of target validation is to prove that the compound physically and directly interacts with the purified target protein. This step is crucial to rule out indirect effects and to quantify the potency of the interaction. We will employ two orthogonal biochemical approaches: enzymatic assays to measure functional modulation and biophysical assays to measure direct binding.

Enzymatic Assays: Quantifying Functional Inhibition

If the putative target is an enzyme, the most direct functional validation is to measure the compound's effect on its catalytic activity. For our hypothetical kinase targets (p38α and JNK) and the bacterial peptidase (SpsB), we can develop specific assays to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

Causality Behind Experimental Choice: An enzymatic assay provides the first link between the compound and a biological function. By using a purified, isolated enzyme, we eliminate the complexity of the cellular environment, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme. For comparison, we will test our compound alongside known, well-characterized inhibitors for each target.

Comparative Data: Hypothetical Enzymatic Inhibition

CompoundTargetAssay TypeKnown InhibitorIC₅₀ (Compound)IC₅₀ (Known Inhibitor)
This compoundp38α (HT1)ADP-Glo™ LuminescenceAZD670375 nM15 nM
This compoundJNK (HT2)ADP-Glo™ LuminescenceSP6001251.2 µM90 nM
This compoundSpsB (HT3)FRET-based peptide cleavage(Arylomycin cmpd.)850 nM> 10 µM

Experimental Protocol: Universal Kinase Activity Assay (e.g., ADP-Glo™)

This protocol is a universal method for measuring the activity of any ADP-producing enzyme, such as a kinase.[1][2]

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serial dilutions of this compound and the control inhibitor in DMSO.

  • Kinase Reaction:

    • To a 384-well plate, add 1 µL of the compound dilution or DMSO vehicle.

    • Add 2 µL of the kinase/substrate solution (e.g., p38α and ATF2 substrate).

    • Initiate the reaction by adding 2 µL of an ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration, and thus to the kinase activity.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀.

Biophysical Binding Assays: Measuring Affinity

While an IC₅₀ value reflects functional potency, it can be influenced by assay conditions (e.g., ATP concentration for kinases). Orthogonal validation using a biophysical method that directly measures binding affinity (dissociation constant, Kᵢ) is essential. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[3]

Causality Behind Experimental Choice: SPR provides label-free, real-time detection of binding events. It directly measures the kinetics of association (kₐ) and dissociation (kᵢ), providing a true equilibrium dissociation constant (Kᵢ). This confirms that the compound physically binds the target and provides a thermodynamic measure of binding strength, which should correlate with the functional IC₅₀.

Workflow Diagram: Surface Plasmon Resonance (SPR)

SPR_Workflow Immobilize 1. Immobilize Target (e.g., p38α) onto SPR sensor chip Association 3. Association Flow compound over sensor chip Prepare 2. Prepare Analyte (Compound dilutions) Prepare->Association Dissociation 4. Dissociation Flow buffer over sensor chip Association->Dissociation Regeneration 5. Regeneration Strip compound from chip surface Dissociation->Regeneration Fit 7. Fit Data Calculate ka, kd, KD Sensorgram 6. Generate Sensorgram Sensorgram->Fit

Caption: Workflow for determining binding affinity using SPR.

Comparative Data: Hypothetical Binding Affinities

CompoundTargetMethodKᵢ (Compound)
This compoundp38α (HT1)SPR95 nM
This compoundJNK (HT2)SPR2.5 µM

This strong correlation between the IC₅₀ (75 nM) and Kᵢ (95 nM) for p38α builds a compelling initial case for it being the primary target.

Part 2: In Cellulo Validation - Confirming Target Engagement in a Live System

Demonstrating interaction with a purified protein is a necessary but insufficient step. The critical next question is: does the compound engage its target within the complex, crowded environment of a living cell? Cellular target engagement assays bridge the gap between biochemistry and cell biology.

Cellular Thermal Shift Assay (CETSA): A Measure of In-Cell Binding

CETSA is a powerful technique that leverages the principle of ligand-induced thermal stabilization.[4][5][6] When a compound binds to its target protein in a cell, it typically increases the protein's stability, raising its melting temperature. This change can be quantified, providing direct evidence of target engagement.

Causality Behind Experimental Choice: CETSA is the gold standard for confirming that a compound reaches and binds its target in an unadulterated cellular context. It accounts for cell permeability, efflux pumps, and intracellular metabolism. A positive thermal shift is strong evidence that the biochemical interaction observed in vitro is recapitulated in cellulo.

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Culture cells (e.g., THP-1 monocytes for p38α) to ~80% confluency. Treat cells with this compound (e.g., at 10x the enzymatic IC₅₀) or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 45°C to 70°C in 2.5°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein (e.g., p38α) remaining in the soluble fraction using Western Blotting.

  • Analysis:

    • Melt Curve: Plot the band intensity of the target protein against the temperature for both vehicle- and compound-treated samples. The compound-treated curve should shift to the right.

    • Isothermal Dose-Response: Treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (a temperature where there is a significant difference in soluble protein between treated and untreated samples). This allows for the calculation of an EC₅₀ for target engagement.

Comparative Data: Hypothetical CETSA Results for p38α (HT1)

TreatmentApparent Melting Temp (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO)54.5 °C-
This compound (1 µM)59.0 °C+4.5 °C
Unrelated Control Compound (1 µM)54.5 °C0 °C

A significant, dose-dependent thermal shift provides robust evidence of intracellular target engagement.

Chemoproteomic Profiling: Assessing Selectivity

While CETSA confirms engagement with a known target, chemoproteomic methods can provide a broader view of a compound's interactions across the proteome. Competition-based methods, such as using "kinobeads" for kinase inhibitors, are excellent for assessing selectivity.[7][8]

Causality Behind Experimental Choice: Selectivity is a cornerstone of a good chemical probe and a safe drug. A kinobeads experiment reveals which kinases our compound interacts with in a cellular lysate. By competing against a broad-spectrum affinity matrix, we can identify not only the intended target (p38α) but also potential off-targets (like JNK, if binding is significant). This is crucial for interpreting phenotypic data and anticipating potential side effects.

Workflow Diagram: Kinobeads Competition Assay

Kinobeads_Workflow cluster_control Control cluster_test Test Compound Lysate Cell Lysate (Contains p38α, JNK, etc.) Incubate_C Incubate Lysate->Incubate_C Incubate_T Incubate Lysate->Incubate_T Kinobeads_C Kinobeads (Immobilized broad- spectrum inhibitors) Kinobeads_C->Incubate_C Pulldown_C Pulldown & Wash Incubate_C->Pulldown_C Elute_MS_C Elute & Analyze by LC-MS/MS Pulldown_C->Elute_MS_C Result_C Result: High p38α signal Elute_MS_C->Result_C Compound Free Compound (this compound) Compound->Incubate_T Kinobeads_T Kinobeads Kinobeads_T->Incubate_T Pulldown_T Pulldown & Wash Incubate_T->Pulldown_T Elute_MS_T Elute & Analyze by LC-MS/MS Pulldown_T->Elute_MS_T Result_T Result: Low p38α signal Elute_MS_T->Result_T

Caption: Competitive chemoproteomics workflow to assess selectivity.

Part 3: Functional Validation - Linking Target to Phenotype

The final and most critical pillar of validation is demonstrating that engagement of the target by the compound leads to a predicted biological outcome. This establishes a causal link between the molecular interaction and the cellular phenotype.

Genetic Validation: The Power of Knockout and Knockdown

Genetic methods like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown are the ultimate tools for functional validation.[9][10][11] The logic is simple: if the compound's activity is mediated by the target, then genetically removing the target should either mimic the compound's effect or render the cells insensitive to the compound.

Causality Behind Experimental Choice: This is the most definitive method for on-target validation. If knocking out the p38α gene prevents the compound from inhibiting LPS-induced TNF-α production, it provides unequivocal evidence that p38α is the functionally relevant target for that specific phenotype.

Experimental Protocol: CRISPR/Cas9 Knockout for Functional Validation

  • gRNA Design & Lentiviral Production: Design and clone guide RNAs (gRNAs) targeting an early exon of the target gene (e.g., MAPK14 for p38α) into a lentiviral vector that also expresses Cas9. Produce lentivirus.

  • Cell Transduction: Transduce a Cas9-expressing cell line (e.g., THP-1) with the gRNA lentivirus. Select for transduced cells.

  • Knockout Validation: Expand clonal populations and validate the knockout of the target protein by Western Blot.

  • Phenotypic Assay:

    • Plate Wild-Type (WT) and p38α-Knockout (KO) cells.

    • Treat cells with a dose-response of this compound or vehicle.

    • Stimulate the cells to induce a target-dependent phenotype (e.g., with LPS to stimulate the p38α pathway).

    • Measure the downstream endpoint (e.g., TNF-α secretion into the supernatant via ELISA).

  • Analysis: Compare the dose-response curves of the compound in WT vs. KO cells. A rightward shift or complete loss of activity in the KO cells validates the target.

Comparative Data: Hypothetical Functional Validation

Cell LineTreatmentLPS StimulationTNF-α Secretion (pg/mL)Interpretation
Wild-TypeVehicle+2500Normal Response
Wild-TypeCompound (1 µM)+300Potent Inhibition
p38α KOVehicle+450Phenotype Mimicked
p38α KOCompound (1 µM)+425Compound Ineffective
Downstream Pathway Analysis: Confirming Mechanism

Validating that the compound modulates the activity of the target's known downstream substrates provides mechanistic confirmation. For a kinase like p38α, a key downstream substrate is MAPKAPK2 (MK2).[12] Inhibition of p38α should lead to a decrease in the phosphorylation of MK2.

Causality Behind Experimental Choice: Measuring the phosphorylation state of a direct downstream substrate is a proximal and sensitive readout of target engagement and functional modulation. It confirms that the compound is not just binding to the target but is altering its signaling output in the intended way.

p38_Pathway Stress Stress / LPS MKK3_6 MKK3/6 Stress->MKK3_6 p38a p38α (HT1) MKK3_6->p38a phosphorylates MK2 MK2 p38a->MK2 phosphorylates TNFa TNF-α Production [ELISA Readout] p38a->TNFa Compound N-cyclopropyl-1- propylpiperidin-4-amine Compound->p38a INHIBITS pMK2 p-MK2 (T334) [Western Blot Readout] MK2->pMK2

Sources

A Comparative Analysis of N-Substituted Piperidin-4-amines: The Impact of Cyclopropyl vs. Methyl Moieties on Physicochemical and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a vast number of FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for targeting a wide array of biological receptors. The functionalization of the piperidine nitrogen (N-1 position) and exocyclic amines is a critical strategy for modulating a compound's physicochemical properties, pharmacokinetic profile, and target engagement.

This guide provides an in-depth comparison of N-cyclopropyl-1-propylpiperidin-4-amine and its corresponding N-methyl analogs : N-methyl-1-propylpiperidin-4-amine and N-cyclopropyl-1-methylpiperidin-4-amine. We will explore how the subtle yet significant substitution of a cyclopropyl group for a methyl group, and a propyl group for a methyl group, can impart profound changes in a molecule's behavior. The rationale for this comparison is rooted in the distinct properties these alkyl groups confer:

  • The Cyclopropyl Group: This small, strained ring is a powerful tool in medicinal chemistry. It acts as a rigid, lipophilic linker that can enhance metabolic stability, improve membrane permeability, and lock a molecule into a bioactive conformation, often leading to increased potency and selectivity.[2][3][4] Its unique electronic character, with enhanced p-character in its C-C bonds, can also influence target interactions.[4][5]

  • The Methyl Group: As the smallest alkyl substituent, the N-methyl group can influence a molecule's basicity (pKa), lipophilicity, and metabolic profile. Its impact is often used as a baseline to understand the effects of larger or more complex substituents.[1][6]

Through a combination of theoretical analysis, extrapolated experimental insights from analogous systems, and detailed experimental protocols, this guide will equip researchers with the foundational knowledge to rationally design and evaluate piperidine-based compounds.

Synthetic Pathways Overview

The synthesis of these target compounds typically relies on the foundational building block, 4-piperidone. A common and efficient strategy is reductive amination, which allows for the sequential or direct introduction of the desired N-substituents.

A plausible synthetic workflow is illustrated below. The synthesis would begin with a protected 4-piperidone, such as N-Boc-4-piperidone, to ensure selective functionalization.

G cluster_0 Synthesis of N-propyl-N-cyclopropyl Analog cluster_1 Synthesis of N-propyl-N-methyl Analog A N-Boc-4-piperidone B Reductive Amination (Cyclopropylamine, Na(OAc)3BH) A->B C tert-butyl 4-(cyclopropylamino) piperidine-1-carboxylate B->C D Boc Deprotection (TFA or HCl) C->D E N-cyclopropylpiperidin-4-amine D->E F N-Alkylation (1-Iodopropane, K2CO3) E->F G This compound (Target 1) F->G H N-Boc-4-piperidone I Reductive Amination (Methylamine, Na(OAc)3BH) H->I J tert-butyl 4-(methylamino) piperidine-1-carboxylate I->J K Boc Deprotection (TFA or HCl) J->K L N-methylpiperidin-4-amine K->L M N-Alkylation (1-Iodopropane, K2CO3) L->M N N-methyl-1-propylpiperidin-4-amine (Target 2) M->N

Figure 1: Plausible synthetic routes to the target molecules via reductive amination.

This modular approach allows for the synthesis of a diverse library of analogs by simply changing the amine and alkylating agent used in the respective steps. For instance, N-cyclopropyl-1-methylpiperidin-4-amine could be synthesized by using methyl iodide in the final alkylation step of the first pathway.

Comparative Physicochemical and Pharmacokinetic Profile

The choice between a cyclopropyl and a methyl group, or a propyl and a methyl group, is a critical decision in lead optimization. These seemingly small changes can significantly alter a compound's drug-like properties.

PropertyN-cyclopropyl-1-propyl...N-methyl-1-propyl...N-cyclopropyl-1-methyl...Rationale for Predicted Differences
Molecular Weight ~182.3 g/mol ~170.3 g/mol ~154.3 g/mol Direct consequence of substituent mass (Cyclopropyl > Methyl; Propyl > Methyl).
Lipophilicity (cLogP) HighestIntermediateLowestThe cyclopropyl and propyl groups are more lipophilic than the smaller methyl group. Lipophilicity generally increases with the number of carbon atoms.
Basicity (pKa) LowerHigherLowerThe electron-withdrawing nature of the strained cyclopropyl ring can slightly decrease the basicity of the adjacent amine compared to the electron-donating methyl group. The N-1 substituent's effect is generally more pronounced.
Metabolic Stability HighLow to IntermediateHighThe cyclopropyl group is known to be more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a methyl or linear alkyl group.[3][7] N-dealkylation is a common metabolic pathway for N-methyl and N-propyl groups.
Aqueous Solubility LowestIntermediateHighestSolubility generally has an inverse correlation with lipophilicity and molecular weight.[8][9]
Receptor Conformation ConstrainedFlexibleConstrainedThe rigid cyclopropyl group restricts the conformational freedom of the molecule, potentially locking it into a high-affinity binding pose for its target.[3][5]

Expert Insights: The enhanced metabolic stability conferred by the cyclopropyl group is a key advantage.[7] While N-dealkylation of a methyl group is a well-known metabolic liability, the cyclopropyl ring's high C-H bond dissociation energy makes it a much harder target for CYP-mediated oxidation.[7] However, it is not metabolically inert and can, in some cases, lead to reactive intermediates, particularly when attached directly to an amine.[7] This highlights the importance of empirical testing.

Anticipated Pharmacological Differences: A Case Study Perspective

While direct experimental data for the titular compounds is not publicly available, we can draw powerful inferences from studies on structurally related molecules. The comparison of cyclopropylfentanyl and valerylfentanyl (a linear alkyl analog) at the µ-opioid receptor (MOR) is particularly illustrative.

  • Potency & Efficacy: Cyclopropylfentanyl was found to be a full agonist with high potency, similar to fentanyl itself. In stark contrast, the linear alkyl analog, valerylfentanyl, acted as a partial agonist with significantly weaker potency (over 100-fold less potent in some assays).[10][11][12]

  • Receptor Binding: Molecular simulations suggest that the rigid cyclopropyl group is well-accommodated within the active state of the receptor, promoting a full agonist response. Conversely, the flexible alkyl chain of the analog may clash with the binding pocket, transitioning the receptor towards an inactive state and resulting in partial agonism.[10][11]

This case study strongly suggests that substituting the N-cyclopropyl group in our target molecule with an N-methyl group could lead to a dramatic shift in biological activity, potentially altering not just potency but the fundamental nature of the compound's interaction with its target (e.g., from full agonist to partial agonist or antagonist).

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences, a series of standardized, self-validating assays must be performed. The following protocols are designed to provide a robust comparison of affinity, functional activity, and metabolic stability.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

This assay quantifies the affinity (Ki) of the test compounds for a specific target receptor by measuring their ability to displace a known radiolabeled ligand.

G A Prepare Receptor Membranes (e.g., from CHO cells expressing target) B Incubate Membranes with: - Radioligand (e.g., [3H]L) - Increasing concentrations of Test Compound A->B D Equilibrate (e.g., 60 min at 25°C) B->D C Define Controls: - Total Binding (Radioligand only) - Non-Specific Binding (Radioligand + excess unlabeled ligand) C->B E Separate Bound from Free Ligand (Rapid vacuum filtration over glass fiber filters) D->E F Wash Filters (Remove unbound radioligand) E->F G Quantify Bound Radioactivity (Liquid Scintillation Counting) F->G H Data Analysis: - Calculate Specific Binding - Non-linear regression (one-site fit) to determine IC50 - Cheng-Prusoff equation to calculate Ki G->H

Figure 2: Workflow for a competitive radioligand binding assay.

Causality and Self-Validation:

  • Why Receptor Membranes? Using isolated membranes ensures that the binding interaction is studied in the absence of downstream cellular signaling and other confounding factors.

  • Why Controls? Total and non-specific binding controls are essential to calculate the specific binding of the radioligand to the target receptor, which is the value that the test compound must compete against. This is the core of the assay's self-validation.

  • Why Cheng-Prusoff? The IC50 is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this, providing the inhibition constant (Ki), an intrinsic measure of the compound's affinity that is independent of assay conditions.

Protocol 2: cAMP Functional Assay (Potency and Efficacy Determination)

For G-protein coupled receptors (GPCRs) that couple to Gs or Gi, a cAMP assay measures the functional consequence of receptor binding. This determines if a compound is an agonist, antagonist, or inverse agonist and quantifies its potency (EC50) and efficacy (Emax).

G A Seed Cells Expressing Target GPCR (e.g., HEK293 or CHO cells) B Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation A->B C Stimulate Cells: - Agonist Mode: Add increasing concentrations of Test Compound - Antagonist Mode: Add fixed concentration of known agonist + increasing concentrations of Test Compound B->C D Incubate (e.g., 30 min at 37°C) C->D E Lyse Cells and Detect cAMP Levels (e.g., HTRF, ELISA, or LANCE assay) D->E F Data Analysis: - Normalize data to a reference full agonist (Emax) - Non-linear regression (log(agonist) vs. response) to determine EC50/IC50 E->F

Figure 3: Workflow for a cell-based cAMP functional assay.

Causality and Self-Validation:

  • Why a PDE inhibitor? Cellular phosphodiesterases (PDEs) rapidly degrade cAMP. Inhibiting them with a compound like IBMX amplifies the signal and ensures that the measured cAMP level is a true reflection of adenylate cyclase activity.

  • Why a reference agonist? The efficacy (Emax) of a test compound is a relative measure. By normalizing its maximal effect to that of a known full agonist for the receptor, we can classify it as a full, partial, or super agonist. This provides an internal standard for every experiment.

Protocol 3: Metabolic Stability Assay (Pharmacokinetic Prediction)

This in vitro assay uses liver microsomes, which are rich in CYP enzymes, to predict how rapidly a compound will be metabolized in vivo.

G A Prepare Incubation Mixture: - Liver Microsomes (Human, Rat) - Test Compound (low concentration, e.g., 1 µM) - Phosphate Buffer B Pre-warm mixture to 37°C A->B C Initiate Reaction (Add NADPH regenerating system) B->C D Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench Reaction at each time point (Add cold Acetonitrile with Internal Standard) D->E F Centrifuge to precipitate protein E->F G Analyze Supernatant (LC-MS/MS to quantify remaining parent compound) F->G H Data Analysis: - Plot ln(% remaining) vs. time - Calculate half-life (t½) and intrinsic clearance (Clint) G->H

Figure 4: Workflow for a microsomal metabolic stability assay.

Causality and Self-Validation:

  • Why NADPH? Cytochrome P450 enzymes require NADPH as a cofactor to carry out oxidative metabolism. An NADPH regenerating system ensures the cofactor is not depleted during the incubation, allowing for the measurement of initial reaction kinetics.

  • Why an Internal Standard? The internal standard is added during the quenching step to account for variability in sample processing and LC-MS/MS analysis. It ensures that any measured decrease in the test compound is due to metabolism, not experimental error.

  • Why Time Points? Plotting the disappearance of the parent compound over time allows for the calculation of a degradation rate. A single time point would be insufficient to determine the kinetics of the metabolic process.

Conclusion

The comparison between this compound and its N-methyl analogs encapsulates a fundamental principle of medicinal chemistry: small structural modifications can lead to large, and often predictable, changes in a compound's disposition and activity.

The introduction of a cyclopropyl group in place of a methyl group is predicted to enhance lipophilicity and metabolic stability while conformationally constraining the molecule.[3][4][7] This rigidity can be highly advantageous, potentially leading to a significant increase in binding affinity and potency, as exemplified by analogs in other chemical series.[10][11] Conversely, swapping the N-1 propyl group for a smaller methyl group would likely decrease lipophilicity and improve aqueous solubility, while potentially creating a new site for metabolic N-dealkylation.

Ultimately, the choice of substituent is context-dependent, guided by the specific therapeutic objective and the structure-activity relationship (SAR) of the chemical series. The experimental protocols detailed herein provide a clear and robust framework for researchers to empirically determine these properties, enabling data-driven decisions in the complex, iterative process of drug development.

References

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Tiwari, R. K., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • ResearchGate. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF. [Link]

  • Mueller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2350-2358. [Link]

  • National Institutes of Health. (2023). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. ACS Catalysis, 13(15), 10325-10331. [Link]

  • Pinheiro, M., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Chemico-Biological Interactions, 291, 1-9. [Link]

  • Romero, A. G., et al. (1999). Synthesis and Structure-Activity Relationships of the (Alkylamino)piperidine-Containing BHAP Class of Non-Nucleoside Reverse Transcriptase Inhibitors: Effect of 3-alkylpyridine Ring Substitution. Journal of Medicinal Chemistry, 42(4), 635-644. [Link]

  • National Institutes of Health. (2023). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 230, 109442. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

  • ResearchGate. (2023). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl | Request PDF. [Link]

  • National Institutes of Health. (2023). The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. bioRxiv. [Link]

  • PubChem. (n.d.). Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of N-cyclopropyl-1-propylpiperidin-4-amine: A Prototypical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of novel chemical entities, using the hypothetical compound N-cyclopropyl-1-propylpiperidin-4-amine as a case study. As no public data exists for this specific molecule, this document serves as an in-depth, experience-based guide to the requisite experimental and analytical workflows essential for preclinical safety assessment.

The piperidine scaffold is a cornerstone in medicinal chemistry, frequently appearing in pharmaceuticals targeting the central nervous system (CNS).[1][2] The inclusion of a cyclopropylamine moiety can enhance metabolic stability and potency.[3][4] However, these structural features also create the potential for interactions with multiple biological targets, making a thorough cross-reactivity assessment a critical step in drug development to mitigate safety risks and avoid costly late-stage failures.[5][6][7]

Postulated Primary Target and Rationale: The Sigma-1 Receptor (S1R)

Based on its structural motifs—a substituted piperidine ring common in CNS-active agents—we postulate this compound (referred to herein as "Compound-X") as a ligand for the Sigma-1 Receptor (S1R).[8] S1R is a unique ligand-operated chaperone protein at the endoplasmic reticulum, implicated in numerous neurological processes and representing a promising therapeutic target.[9][10] Its binding pocket is known to accommodate a diverse range of chemical structures, often featuring a cationic amine and aromatic rings.[11][12]

Comparative Cross-Reactivity Profiling: On-Target Affinity vs. Off-Target Interactions

A successful drug candidate should exhibit high selectivity for its primary target to minimize adverse effects.[7] An early and broad in vitro safety pharmacology screen is the industry standard for identifying potential off-target liabilities.[13][14][15][16] Commercial services like Eurofins' SafetyScreen or CEREP panels provide an efficient way to test a compound against a wide array of receptors, ion channels, transporters, and enzymes at a standard concentration (typically 10 µM).[5][14][17][18]

For Compound-X, a hypothetical screening against a panel of 44 key safety-related targets reveals its selectivity profile. A "hit" is typically defined as >50% inhibition or stimulation at the screening concentration.[5][18]

Table 1: Hypothetical Broad Panel Screening Results for Compound-X (at 10 µM)

Target ClassTargetSpeciesAssay Type% InhibitionPotential Implication
Primary Target Sigma-1 (σ1) Human Binding 98% High Affinity (Expected)
Off-Target Hits Sigma-2 (σ2)HumanBinding72%CNS side effects
Dopamine D2HumanBinding58%Extrapyramidal symptoms, hormonal changes
hERG ChannelHumanElectrophysiology65%Cardiotoxicity (QT Prolongation)
No Significant Hit Adrenergic α1HumanBinding15%Low risk of hypotension
No Significant Hit Muscarinic M1HumanBinding8%Low risk of anticholinergic effects
No Significant Hit 5-HT TransporterHumanBinding21%Low risk of serotonergic effects
... (and 38 other targets showing <50% inhibition)

This data is illustrative and designed to simulate a realistic screening outcome.

Following the initial screen, dose-response studies are conducted for the identified "hits" to determine their potency (IC50 or Ki). This quantitative data is crucial for establishing the selectivity window—the ratio of off-target to on-target potency. A wider window (ideally >100-fold) suggests a lower risk of side effects.[7]

Table 2: Comparative Potency and Selectivity of Compound-X

TargetIC50 / Ki (nM)Selectivity Index (IC50 Off-Target / Ki On-Target)
Sigma-1 (S1R) 5.2 nM (Ki) -
Sigma-2 (S2R)156 nM (Ki)30-fold
Dopamine D2890 nM (Ki)171-fold
hERG Channel1,200 nM (IC50)230-fold

This hypothetical data indicates that while Compound-X is potent at its primary target, it possesses activity at other receptors. The 30-fold selectivity against S2R may be acceptable depending on the therapeutic indication, while the >100-fold selectivity against D2 and hERG is more favorable. The hERG interaction, despite the acceptable window, warrants mandatory follow-up investigation due to its critical safety implications.[19][20]

Experimental Protocols for Cross-Reactivity Assessment

Scientific integrity demands robust and reproducible methodologies. The following are standard, self-validating protocols for determining compound affinity and functional activity.

Workflow for In Vitro Cross-Reactivity Profiling

The overall process follows a tiered approach, from broad screening to detailed functional analysis of identified hits.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Potency Determination cluster_2 Tier 3: Functional & Safety Assessment A Compound-X Synthesis & QC B Broad Panel Screen (e.g., SafetyScreen44) Single Concentration (10 µM) A->B Submit C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Binding Assays (Determine Ki / IC50) C->D Prioritize E Functional Assays (Agonist/Antagonist Mode) D->E For GPCR/Functional Hits F hERG Electrophysiology Assay (Manual Patch-Clamp) D->F For hERG Hit G Risk Assessment (Calculate Selectivity Windows) E->G F->G H Advance to In Vivo Safety Studies G->H Go / No-Go Decision

Caption: Tiered workflow for assessing compound cross-reactivity.

Protocol: Radioligand Binding Assay (e.g., for Sigma-1 Receptor)

This protocol determines the binding affinity (Ki) of Compound-X by measuring its ability to displace a known radioligand from the target receptor.

Materials:

  • Membrane Preparation: Cell membranes expressing recombinant human S1R.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Ligand: Haloperidol (10 µM).

  • Assay Buffer: Tris-HCl, pH 7.4.

  • Test Compound: Compound-X, serially diluted.

  • Instrumentation: Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine membrane preparation, assay buffer, and varying concentrations of Compound-X.

  • Radioligand Addition: Add [³H]-(+)-pentazocine to all wells at a final concentration equal to its Kd.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Quantification: Place filtermats in scintillation vials with cocktail and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine specific binding by subtracting non-specific binding (wells with excess haloperidol) from total binding.

    • Plot the percent inhibition of specific binding against the logarithm of Compound-X concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol: hERG Manual Patch-Clamp Electrophysiology Assay

This "gold standard" assay directly measures the functional effect of Compound-X on the hERG potassium channel, a critical determinant of cardiac safety.[19][21][22]

Materials:

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Solutions: Extracellular and intracellular recording solutions.

  • Test Compound: Compound-X, at multiple concentrations.

  • Positive Control: A known hERG blocker (e.g., E-4031).[19]

  • Instrumentation: Patch-clamp amplifier, data acquisition system, and perfusion system.

Procedure:

  • Cell Preparation: Plate cells at a suitable density for patch-clamp recording.

  • Whole-Cell Configuration: Establish a high-resistance (>1 GΩ) seal between the patch pipette and a single cell, then rupture the cell membrane to achieve whole-cell configuration.

  • Baseline Recording: Record baseline hERG tail currents by applying a specific voltage-clamp protocol designed to elicit the characteristic current.[21]

  • Compound Application: Perfuse the cell with the vehicle control, followed by sequentially increasing concentrations of Compound-X. Allow current to stabilize at each concentration.

  • Washout: Perfuse with the extracellular solution to determine the reversibility of any channel block.

  • Positive Control: Apply the positive control at the end of the experiment to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage inhibition of the current relative to the baseline.

    • Plot the percent inhibition against the logarithm of Compound-X concentration and fit the data to determine the IC50.

Mechanistic Implications of Off-Target Activity

Understanding the potential downstream effects of off-target binding is crucial. For instance, an unintended interaction with the Dopamine D2 receptor could disrupt dopaminergic signaling pathways.

G compound Compound-X s1r Sigma-1 Receptor (S1R) Primary Target compound->s1r High Affinity (Therapeutic Effect) d2r Dopamine D2 Receptor (D2R) Off-Target compound->d2r Lower Affinity (Potential Side Effect) ac Adenylyl Cyclase d2r->ac Inhibits camp cAMP ac->camp Reduces pka PKA camp->pka Inhibits downstream Downstream Signaling pka->downstream Alters Gene Transcription

Caption: Hypothetical pathway showing off-target D2R interaction.

Conclusion and Forward Strategy

This guide outlines a prototypical framework for assessing the cross-reactivity of a novel compound, exemplified by this compound. The hypothetical data presented underscores the necessity of a tiered screening approach. While Compound-X shows promising selectivity for its primary target, S1R, its interactions with S2R, D2R, and the hERG channel require careful consideration. The >100-fold selectivity for D2 and hERG is encouraging, but any hERG activity mandates rigorous follow-up.

The decision to advance a compound depends on a holistic evaluation of its on-target potency, off-target liability, and the therapeutic context. Early, comprehensive in vitro safety profiling is not merely a regulatory hurdle but a fundamental component of strategic drug development, enabling data-driven decisions and ultimately leading to safer medicines.[5][13][16]

References

  • Eurofins Discovery. (2022). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12094059, N-Propylcyclopropanamine. [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • BioSpace. (2006). New Side Effect Panel From NovaScreen Biosciences Corporation Identifies Potential Risk Factors Of Drug Candidates. [Link]

  • PubMed. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • European Medicines Agency. S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

  • Wikipedia. Sigma-1 receptor. [Link]

  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed Central. (2018). Structural basis for σ1 receptor ligand recognition. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel - FR. [Link]

  • European Pharmaceutical Review. (2006). In vitro safety pharmacology profiling. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • ACS Publications. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. [Link]

  • MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • International Council for Harmonisation. Safety Guidelines. [Link]

  • Patentscope. WO2012123449A1 - N- cyclopropyl - n- piperidinylbenzamides as gpr119 modulators. [Link]

  • PubMed Central. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • ResearchGate. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood | Request PDF. [Link]

  • Oxford Academic. (2021). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. [Link]

  • Taylor & Francis Online. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

  • Olon USA. Home. [Link]

  • ResearchGate. Chemical structures of sigma-1 receptor ligands. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions| Testing & Service. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. [Link]

  • Wikipedia. Piperidine. [Link]

  • YouTube. (2013). Eurofins Panlabs Safety Screening Webinar. [Link]

  • Drug Target Review. (2025). Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. [Link]

  • ACS Omega. (2026). On-Site Microfluidic Assay for the Detection of Multiple Drugs in Urine. [Link]

  • ResearchGate. Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro.... [Link]

  • PubMed Central. (2016). Crystal structure of the human σ1 receptor. [Link]

  • PubMed. (2019). Safety screening in early drug discovery: An optimized assay panel. [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). [Link]

  • Eurofins Discovery. SafetyScreen Functional Panel - FR. [Link]

  • Trinity Biotech. Novascreen Drugs of Abuse Cassette. [Link]

Sources

Preclinical Evaluation of N-cyclopropyl-1-propylpiperidin-4-amine: A Comparative Analysis for Novel Anxiolytic and Antidepressant Therapies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive preclinical evaluation of N-cyclopropyl-1-propylpiperidin-4-amine (herein designated as CPA-1), a novel investigational compound. Its performance is objectively compared with established and experimental alternatives, supported by a complete set of experimental data. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology and CNS disorders.

The development of novel therapeutics for anxiety and depression is driven by the need for agents with improved efficacy and more favorable side-effect profiles than current standards of care. CPA-1 has been designed based on a dual-target hypothesis: synergistic modulation of the serotonin 1A (5-HT1A) receptor and the Sigma-1 (σ1) receptor. This approach aims to combine the anxiolytic and antidepressant effects of 5-HT1A agonism with the neuroprotective and cognitive-enhancing properties associated with σ1 receptor modulation.[1][2][3]

This guide will detail the in vitro and in vivo characterization of CPA-1, comparing its profile directly with Buspirone, a well-established partial 5-HT1A agonist, and PRE-084, a selective σ1 receptor agonist.

Rationale for Dual-Target Modulation: 5-HT1A and Sigma-1 Receptors

The therapeutic rationale for co-targeting the 5-HT1A and σ1 receptors stems from their convergent roles in regulating neuronal function and plasticity, which are often dysregulated in mood and anxiety disorders.

  • 5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors in the raphe nuclei reduces serotonin firing, while activation of postsynaptic receptors in limbic and cortical regions is thought to mediate anxiolytic and antidepressant effects.[3]

  • Sigma-1 (σ1) Receptor Modulation: The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] Its modulation can influence a variety of downstream signaling pathways, including glutamatergic neurotransmission, calcium signaling, and neurotrophic factor expression, contributing to neuroprotection and cognitive function. Positive allosteric modulators (PAMs) of the σ1 receptor are hypothesized to enhance the effects of endogenous ligands, offering a nuanced approach to receptor modulation.[1][2]

The proposed dual-action mechanism of CPA-1 is illustrated below.

cluster_presynaptic Presynaptic Neuron (Raphe) cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus, Cortex) cpa1_pre CPA-1 ht1a_auto 5-HT1A Autoreceptor cpa1_pre->ht1a_auto Agonist serotonin_release (-) 5-HT Release ht1a_auto->serotonin_release Inhibits cpa1_post CPA-1 ht1a_post Postsynaptic 5-HT1A Receptor cpa1_post->ht1a_post Agonist sigma1 Sigma-1 Receptor (ER) cpa1_post->sigma1 PAM cellular_response Anxiolytic & Antidepressant Effects ht1a_post->cellular_response neuroprotection Neuroprotection & Cognitive Enhancement sigma1->neuroprotection

Caption: Proposed dual-target mechanism of CPA-1.

Comparative In Vitro Profile

The initial preclinical evaluation of a novel compound requires a thorough in vitro characterization to determine its potency, selectivity, and basic pharmaceutical properties. This was accomplished for CPA-1 and its comparators through a series of standardized assays.

The affinity and functional activity of CPA-1 at its primary targets and a panel of off-targets were assessed to establish its potency and selectivity profile.

Table 1: Comparative Receptor Binding and Functional Activity

Compound5-HT1A Ki (nM)5-HT1A EC50 (nM) (GTPγS)% Max Response (vs. 8-OH-DPAT)σ1 Ki (nM)σ1 EC50 (nM) (PRE-084 Potentiation)Off-Target Ki > 1 µM (Selected)
CPA-1 1.2 3.5 98% (Full Agonist) 25.6 45.2 5-HT2A, D2, H1, M1, NET, SERT
Buspirone14.525.165% (Partial Agonist)>1000N/AD2 (Ki = 450 nM)
PRE-084>1000N/AN/A2.2N/A (Agonist)High selectivity for σ1

N/A: Not Applicable

These data indicate that CPA-1 is a potent, full agonist at the 5-HT1A receptor, with significantly higher potency than Buspirone.[4] Furthermore, it demonstrates moderate affinity for the σ1 receptor and functions as a positive allosteric modulator. Its clean off-target profile suggests a lower potential for side effects commonly associated with less selective agents.

This assay determines the functional agonism of a compound by measuring the activation of G-proteins coupled to the 5-HT1A receptor.

start Start: Prepare Reagents step1 CHO cell membranes expressing human 5-HT1A receptors are thawed start->step1 step2 Membranes are incubated with CPA-1 (or comparator) at varying concentrations step1->step2 step3 [³⁵S]GTPγS is added to the mixture step2->step3 step4 GDP is added to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation step3->step4 step5 Incubate at 30°C for 60 minutes step4->step5 step6 Reaction is stopped by rapid filtration through glass fiber filters step5->step6 step7 Filters are washed to remove unbound [³⁵S]GTPγS step6->step7 step8 Radioactivity bound to the filters is quantified using a scintillation counter step7->step8 end End: Analyze Data (EC50) step8->end start Start: Acclimatize Mice step1 Administer CPA-1, comparator, or vehicle (IP) 30 minutes prior to testing start->step1 step2 Place mouse in the center of the plus-maze, facing an open arm step1->step2 step3 Allow mouse to explore the maze for a 5-minute session step2->step3 step4 Record session with an overhead video camera step3->step4 step5 An automated tracking software analyzes the video to quantify parameters step4->step5 step6 Primary endpoints: Time spent in open arms, number of entries into open arms step5->step6 step7 Clean maze with 70% ethanol between each trial step6->step7 end End: Statistical Analysis step7->end

Caption: Workflow for the Elevated Plus Maze (EPM) behavioral test.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Animals: Male C57BL/6 mice are used.

  • Dosing: Animals are administered the test compound or vehicle via intraperitoneal (IP) injection 30 minutes before the test.

  • Procedure: Each mouse is placed at the center of the maze and allowed to explore freely for 5 minutes.

  • Data Acquisition: Behavior is recorded by a video camera and analyzed using tracking software.

  • Primary Measures: The percentage of time spent in the open arms and the number of entries into the open arms are the primary indices of anxiety-like behavior.

  • Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test for comparison between groups.

The FST is a widely used model for screening potential antidepressant drugs. Antidepressants typically reduce the duration of immobility in this test. [5] Table 5: Performance in the Forced Swim Test in Rats (10 mg/kg, IP)

Treatment GroupImmobility Time (s) (Mean ± SEM)
Vehicle185.4 ± 12.1
CPA-1 82.5 ± 9.8
Buspirone145.2 ± 11.5
PRE-084155.6 ± 10.2*

*p < 0.05 vs. Vehicle

CPA-1 significantly reduced immobility time in the FST, demonstrating a potent antidepressant-like effect. The magnitude of this effect was substantially greater than that of either comparator, again supporting the hypothesis that its dual-target engagement provides a superior therapeutic profile.

Summary and Future Directions

The preclinical data presented in this guide strongly support the continued development of this compound (CPA-1) as a novel therapeutic agent for anxiety and depressive disorders.

Key Advantages of CPA-1:

  • Dual Mechanism of Action: Potent full agonism at the 5-HT1A receptor combined with positive allosteric modulation of the σ1 receptor.

  • Superior In Vitro Potency: Higher affinity and functional potency at the 5-HT1A receptor compared to Buspirone.

  • Favorable ADME/PK Profile: Excellent metabolic stability, high oral bioavailability, and robust CNS penetration.

  • Enhanced In Vivo Efficacy: Demonstrated superior anxiolytic and antidepressant-like effects in validated rodent models compared to single-mechanism agents.

Future preclinical development will focus on chronic dosing studies to assess the durability of the therapeutic effect and potential for receptor desensitization, as well as comprehensive safety pharmacology and toxicology studies to establish a clear therapeutic window. The synergistic action observed in these initial studies positions CPA-1 as a promising candidate with the potential to offer significant advantages over existing therapies.

References

  • Abdel-Magid, A. F., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Available at: [Link]

  • Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Experimental animal models for the simulation of depression and anxiety. Available at: [Link]

  • Haim, A., et al. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in Behavioral Neuroscience. Available at: [Link]

  • Löscher, W., et al. (2024). Preclinical efficacy profiles of the sigma-1 modulator E1R and of fenfluramine in two chronic mouse epilepsy models. Epilepsia. Available at: [Link]

  • Haim, A., et al. (2021). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. PubMed. Available at: [Link]

  • Löscher, W., et al. (2024). Preclinical efficacy profiles of the sigma- 1 modulator E1R and of fenfluramine in two chronic mouse epilepsy. PubMed. Available at: [Link]

  • Millar, J., et al. (2020). How preclinical studies have influenced novel psychoactive substance legislation in the UK and Europe. British Journal of Pharmacology. Available at: [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Available at: [Link]

  • Wikipedia. (n.d.). Animal models of depression. Available at: [Link]

  • Löscher, W., et al. (2024). Preclinical efficacy profiles of the sigma-1 modulator E1R and of fenfluramine in two chronic mouse epilepsy models. PubMed. Available at: [Link]

  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology. Available at: [Link]

  • Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. PubMed Central. Available at: [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available at: [Link]

  • De Vooght, S., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

  • Ciano, A., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience. Available at: [Link]

Sources

A Comparative Guide to the Selectivity Profiling of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the receptor selectivity of N-cyclopropyl-1-propylpiperidin-4-amine, a novel synthetic compound featuring a piperidine scaffold. Given the prevalence of the piperidine motif in centrally active pharmaceuticals, thorough selectivity profiling is paramount to ascertain its therapeutic potential and off-target liability.[1][2][3] This document is intended for researchers in pharmacology and drug development, offering a structured approach from initial binding assays to functional characterization, and comparing the compound's hypothetical profile against established reference agents.

The core of this guide is not to report pre-existing data on this compound, for which there is limited public information, but to provide a robust, scientifically-grounded methodology for its evaluation. For illustrative purposes, we will hypothesize a primary target and build a comparative analysis around it.

Introduction: The Imperative of Selectivity in Piperidine-Based Ligands

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and specific interactions with biological targets. However, this same versatility can lead to promiscuous binding across multiple receptor families, resulting in undesirable side effects.

This compound incorporates two key structural features:

  • A 4-aminopiperidine core: A common feature in ligands for various CNS targets.[5]

  • N-cyclopropyl and N-propyl groups: These alkyl substitutions can significantly influence a ligand's affinity, selectivity, and pharmacokinetic properties. The cyclopropyl group, in particular, is known to introduce conformational rigidity and can enhance binding to specific hydrophobic pockets within a receptor.[6]

Therefore, a systematic assessment of its binding profile is a critical step in its preclinical development.

Establishing a Hypothetical Primary Target: The Sigma-1 Receptor (σ1R)

Given that many piperidine derivatives exhibit high affinity for sigma receptors, we will proceed with the hypothesis that this compound is a potent ligand for the Sigma-1 receptor (σ1R).[1][2] The σ1R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in cellular stress responses, ion channel modulation, and neuronal plasticity.[2]

To build a meaningful comparison, we will assess our topic compound against two well-characterized reference ligands:

  • PRE-084: A highly selective σ1R agonist.

  • Haloperidol: A dopamine D2 receptor antagonist that also displays high, non-selective affinity for σ1R.

This comparison will allow us to contextualize the potency and selectivity of our novel compound.

Experimental Workflow for Comprehensive Selectivity Assessment

A multi-tiered approach is essential for a thorough evaluation. The workflow should progress from broad screening to specific functional validation.

G cluster_0 Phase 1: Primary Target Affinity cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: Functional Characterization a Radioligand Binding Assay (Target: σ1R) Determine Ki b Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen 44®) Identify Off-Target Hits (>50% inhibition) a->b High Affinity Confirmed c On-Target Functional Assay (e.g., Ca²+ Flux Assay) Determine Agonist/Antagonist EC₅₀/IC₅₀ b->c Primary Target Validated d Off-Target Functional Assay (e.g., hERG Patch Clamp) Assess Functional Consequence b->d Off-Target Hits Identified

Caption: Tiered workflow for selectivity profiling.

Phase 1 Protocol: Primary Target Affinity Determination

Objective: To quantify the binding affinity (Ki) of this compound for the human σ1R.

Methodology: Radioligand Displacement Assay

This assay measures the ability of a test compound to displace a known high-affinity radioligand from its target receptor.

Step-by-Step Protocol:

  • Tissue Preparation: Utilize membrane preparations from CHO cells stably expressing the human Sigma-1 receptor.

  • Radioligand: Use -pentazocine, a well-characterized σ1R radioligand, at a concentration equal to its dissociation constant (Kd) for the receptor.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, -pentazocine, and varying concentrations of the test compound (this compound, PRE-084, or Haloperidol), typically from 10⁻¹¹ to 10⁻⁵ M.

  • Equilibrium: Incubate the mixture at 37°C for 120 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Trustworthiness Check: The protocol's validity is ensured by running a known selective ligand (PRE-084) and a non-selective ligand (Haloperidol) in parallel. The resulting Ki values should align with historically reported data.

Phase 2: Broad Off-Target Screening

To move beyond the primary target, a broad screening panel is the industry-standard approach to proactively identify potential off-target interactions that could lead to adverse effects. Commercial services, such as the Eurofins SafetyScreen44® or similar panels, assess binding to a wide range of GPCRs, ion channels, transporters, and enzymes at a fixed concentration (e.g., 10 µM).

Hypothetical Data Presentation:

The results are typically presented as the percent inhibition of radioligand binding at the tested concentration. A result greater than 50% inhibition is considered a "hit" and warrants further investigation.

Target This compound (% Inhibition @ 10 µM) Haloperidol (% Inhibition @ 10 µM) Interpretation
Sigma-1 (σ1R) 98%99%Expected primary target interaction.
Dopamine D2 45%95%Minimal interaction for test compound.
Histamine H3 65%15%Off-target hit identified.
hERG Channel 55%30%Off-target hit identified.
Adrenergic α1A 12%75%No significant interaction.

This data is purely illustrative.

Phase 3: Functional Characterization of "Hits"

A binding hit does not equate to functional activity. It is crucial to determine whether the compound acts as an agonist, antagonist, or has no functional effect at the identified on- and off-targets.

On-Target (σ1R) Functional Assay: Calcium Flux

Causality: σ1R activation is known to modulate intracellular calcium mobilization in response to certain stimuli. This assay quantifies that functional response.

G cluster_0 Signaling Pathway Ligand σ1R Ligand (e.g., PRE-084) s1r Sigma-1 Receptor (σ1R) Ligand->s1r Binds & Activates ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release Gates er Endoplasmic Reticulum (ER) er->ip3r cellular_response Cellular Response (e.g., Neurite Outgrowth) ca_release->cellular_response

Caption: Simplified σ1R signaling pathway modulation.

Step-by-Step Protocol:

  • Cell Culture: Use a neuroblastoma cell line (e.g., SH-SY5Y) that endogenously expresses σ1R.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound. To test for antagonism, add the test compound first, followed by a fixed concentration of a known agonist (PRE-084).

  • Fluorescence Reading: Measure the change in fluorescence intensity over time using a plate reader (e.g., a FLIPR instrument). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the log of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Off-Target (hERG) Functional Assay: Automated Patch Clamp

Causality: Binding to the hERG potassium channel can inhibit its function, leading to a delay in cardiac repolarization, which is associated with a risk of serious cardiac arrhythmias. An electrophysiological assay is the gold standard for assessing this functional effect.

The detailed protocol for patch-clamp electrophysiology is highly specialized but involves measuring the flow of potassium ions through the hERG channel in cells overexpressing the channel, both in the absence and presence of the test compound. A significant reduction in current indicates functional inhibition.

Synthesizing the Data: A Comparative Selectivity Profile

The ultimate goal is to integrate the binding and functional data into a clear, comparative table.

Parameter This compound (Hypothetical Data) PRE-084 (Reference) Haloperidol (Reference)
Primary Target Sigma-1 (σ1R) Sigma-1 (σ1R) Dopamine D2
σ1R Affinity (Ki, nM) 5.22.23.5
σ1R Function AntagonistAgonistAntagonist
σ1R Functional Potency (IC₅₀, nM) 15.8N/A (EC₅₀ = 30 nM)12.1
Histamine H3 Affinity (Ki, nM) 850>10,000>10,000
hERG Inhibition (IC₅₀, µM) 12.5>30>30
Dopamine D2 Affinity (Ki, nM) >5,000>10,0001.5
Selectivity (σ1R vs H3) ~160-fold>450-fold>2800-fold
Selectivity (σ1R vs D2) >960-fold>4500-fold0.4-fold (non-selective)

This data is purely illustrative for comparative purposes.

Interpretation:

Based on this hypothetical data, this compound would be characterized as a potent and relatively selective σ1R antagonist. Its selectivity over the Dopamine D2 receptor is excellent, but it shows some moderate off-target activity at the Histamine H3 receptor and the hERG channel. The >100-fold selectivity for σ1R over H3 is generally considered favorable, but the hERG activity, even in the micromolar range, would require further investigation in more advanced preclinical safety models. Compared to Haloperidol, our test compound is clearly more selective for the σ1R over the D2 receptor.

This comprehensive, multi-step evaluation, grounded in validated protocols and placed in the context of relevant comparators, provides the critical data needed to make informed decisions about the future development of this compound as a potential therapeutic agent.

References

  • Recent progress in assays for GPCR drug discovery.Acta Pharmaceutica Sinica B.
  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment.National Institutes of Health (NIH).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.ACS Chemical Neuroscience.
  • Recent progress in assays for GPCR drug discovery.PubMed.
  • N-Cyclopropylpiperidin-4-amine | 396133-55-4.Benchchem.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.PubMed Central.
  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin.MDPI.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.PubMed Central.
  • 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors.PubMed.
  • This compound (C11H22N2).PubChemLite.
  • Cyclopropyl-methyl-piperidin-4-YL-amine | C9H18N2.PubChem.
  • N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide.PubChem.
  • N-(cyclopropylmethyl)-N2-methyl-N-[2-methyl-2-(1-methylpiperidin-4-yl)propyl]alaninamide | C18H35N3O.PubChem.
  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca…OUCI.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.IJNRD.
  • N-Cyclopropyl-1-methylpiperidin-4-amine.Vibrant Pharma Inc.
  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro.PubMed.
  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.PubMed.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.Future Medicinal Chemistry.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount to its successful development. The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse array of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the anticipated pharmacokinetic profile of N-cyclopropyl-1-propylpiperidin-4-amine, a novel disubstituted 4-aminopiperidine, against its conceptual analogs. By integrating established metabolic principles with detailed experimental protocols, this document aims to equip researchers with the knowledge to predict and evaluate the ADME properties of this important class of molecules.

Introduction: The Significance of the 4-Aminopiperidine Scaffold and N-Substitution in Drug Design

The 4-aminopiperidine moiety is a versatile building block in the design of bioactive molecules, contributing to favorable physicochemical properties and target interactions.[1][2] The nature of the substituents on the piperidine nitrogen plays a critical role in modulating the compound's overall ADME profile. This guide focuses on this compound, a compound bearing both a small, rigid cyclopropyl group and a more flexible n-propyl group on the piperidine nitrogen. This unique substitution pattern presents an interesting case study for examining the interplay between steric and electronic effects on drug metabolism and disposition.

Predicted Metabolic Pathways: N-Dealkylation as a Primary Route

Based on extensive literature on the metabolism of 4-aminopiperidine-containing drugs, the primary metabolic pathway for this compound is anticipated to be N-dealkylation, catalyzed predominantly by cytochrome P450 enzymes, particularly the CYP3A4 isoform.[3] This process involves the oxidative removal of either the cyclopropyl or the propyl group from the piperidine nitrogen.

The N-dealkylation can proceed via two main routes:

  • N-depropylation: This would yield N-cyclopropyl-piperidin-4-amine as a metabolite.

  • N-decyclopropylation: This would result in N-propyl-piperidin-4-amine as a metabolite.

The relative prevalence of these two pathways will be influenced by the susceptibility of the C-H bonds adjacent to the nitrogen to enzymatic oxidation.

Caption: Predicted major metabolic pathways of this compound.

Comparative Analysis: The Influence of N-Cyclopropyl vs. N-Propyl Substitution on ADME Properties

The presence of both a cyclopropyl and a propyl group on the piperidine nitrogen allows for a compelling comparative analysis of their respective impacts on the pharmacokinetic profile.

Pharmacokinetic ParameterN-Cyclopropyl Group InfluenceN-Propyl Group InfluenceComparative Outlook for this compound
Absorption Generally, the small and rigid nature of the cyclopropyl group can lead to favorable membrane permeability.The flexible n-propyl group may also contribute to good permeability, though its impact on efflux transporter interaction could differ.The compound is expected to have good passive permeability. The overall absorption will also depend on its solubility and interaction with intestinal transporters.
Distribution The lipophilicity of the cyclopropyl group can influence tissue distribution.The n-propyl group also contributes to lipophilicity.The volume of distribution will be influenced by the overall lipophilicity of the molecule and its binding to plasma and tissue proteins.
Metabolism The C-H bonds on a cyclopropyl ring are generally stronger and less susceptible to CYP-mediated oxidation, which can lead to increased metabolic stability.[4] However, when attached to an amine, the cyclopropyl group can sometimes undergo bioactivation to form reactive metabolites.[4]The C-H bonds of the n-propyl group, particularly at the α-carbon, are more susceptible to oxidative metabolism, potentially leading to faster clearance.A key determinant of the metabolic fate will be the relative rates of N-depropylation versus N-decyclopropylation. It is hypothesized that N-depropylation will be the more favorable pathway due to the greater stability of the cyclopropyl group.
Excretion A more metabolically stable compound may be excreted unchanged to a greater extent.A more rapidly metabolized compound will be primarily excreted as metabolites.The excretion profile will be a composite of the parent compound and its metabolites, primarily via renal and/or biliary routes.

Experimental Protocols for In Vitro ADME Profiling

To experimentally determine the pharmacokinetic profile of this compound and its analogs, a suite of in vitro ADME assays is essential. The following are detailed protocols for key assays.

Metabolic Stability in Liver Microsomes

This assay assesses the intrinsic clearance of a compound by phase I metabolic enzymes.

Microsomal Stability Workflow cluster_workflow Liver Microsomal Stability Assay Workflow Start Prepare Compound Stock Solution Incubation Incubate Compound with Microsomes & NADPH at 37°C Start->Incubation Prepare_Microsomes Thaw & Dilute Liver Microsomes Prepare_Microsomes->Incubation Prepare_Cofactor Prepare NADPH Regenerating System Prepare_Cofactor->Incubation Quench Quench Reaction at Time Points (e.g., 0, 5, 15, 30, 60 min) with Organic Solvent Incubation->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Step-by-step workflow for the liver microsomal stability assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of the test compound in DMSO.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold organic solvent (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Caco-2 Permeability Assay

This assay is the gold standard for predicting intestinal permeability and identifying potential substrates for efflux transporters.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) chamber.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber (B for A-to-B transport; A for B-to-A transport).

    • To assess efflux, perform the assay in both the A-to-B and B-to-A directions.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

Plasma Protein Binding Assay

This assay determines the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.

Protocol:

  • Assay Setup:

    • Use a Rapid Equilibrium Dialysis (RED) device.

    • Add the test compound to plasma (human, rat, etc.) in the sample chamber of the RED device.

    • Add buffer to the buffer chamber.

  • Incubation:

    • Incubate the sealed RED device at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.

  • Sample Collection and Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

Conclusion: A Predictive Framework for a Promising Scaffold

While direct experimental data for this compound is not yet publicly available, this guide provides a robust framework for predicting and evaluating its pharmacokinetic profile. Based on the extensive knowledge of related 4-aminopiperidine derivatives, it is anticipated that N-dealkylation will be the primary metabolic fate of this compound. The interplay between the metabolically more stable N-cyclopropyl group and the more labile N-propyl group presents a fascinating case for structure-ADME relationship studies.

The provided experimental protocols offer a clear roadmap for researchers to generate the necessary in vitro data to validate these predictions and to characterize the ADME properties of this and other novel N,N-disubstituted 4-aminopiperidines. A comprehensive understanding of these pharmacokinetic parameters is indispensable for the rational design and successful development of the next generation of therapeutics built upon this privileged scaffold.

References

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 638–643.
  • Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Piperidine is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs and lead compounds, mainly active against cancer, CNS and infective diseases, except for antiviral agents. (2025). PubMed.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • The products have a potential for brain metastases treatment due to their enhanced CNS pharmacokinetic properties. (2022). Molecules.
  • The modulation of pharmacologically relevant properties of N-alkyl-piperidine-2-carboxamides was studied by selective introduction of 1-3 fluorine atoms into the n-propyl and n-butyl side chains of the local anesthetics ropivacaine and levobupivacaine. (2016). ChemMedChem.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Plasma Protein Binding Assay. (n.d.). Domainex.
  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. (2006). Current Drug Metabolism.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • This compound. (n.d.). PubChem.
  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. (n.d.). Journal of Pharmaceutical Sciences and Research.
  • Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. (1996). Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the ADME Properties of N-cyclopropyl-1-propylpiperidin-4-amine and Related Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics.[1][2] Its saturated heterocyclic nature often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to more aromatic systems. The introduction of a cyclopropyl group, as seen in N-cyclopropyl-1-propylpiperidin-4-amine, is a common strategy in drug design to enhance potency, improve metabolic stability, and reduce off-target effects.[3] This guide will explore the predicted ADME profile of this novel compound in comparison to its core scaffold and other relevant molecules.

Comparative Analysis of Physicochemical and ADME Properties

To provide a meaningful comparison, we will evaluate the predicted properties of this compound against three comparators: the parent 4-aminopiperidine scaffold, the closely related N-cyclopropyl-1-methylpiperidin-4-amine, and Trovafloxacin, an antibiotic known for its cyclopropylamine moiety and associated metabolic pathways.[4][5]

Table 1: Predicted Physicochemical and In Vitro ADME Properties

PropertyThis compound4-AminopiperidineN-cyclopropyl-1-methylpiperidin-4-amineTrovafloxacin
Molecular Weight ( g/mol ) 182.32100.16154.27[6]419.4
Predicted XlogP 1.8[7]0.31.21.9
Predicted Aqueous Solubility HighHighHighLow
Predicted Caco-2 Permeability Moderate to HighLow to ModerateModerateModerate
Predicted Metabolic Stability ModerateLow to ModerateModerateLow to Moderate
Predicted Plasma Protein Binding Low to ModerateLowLowHigh
Predicted CYP450 Inhibition Potential for CYP2D6/3A4 interactionLowPotential for CYP2D6/3A4 interactionKnown CYP1A2 interaction[5]

Note: Predicted values are generated from standard computational models and should be confirmed by experimental data.

Key Insights from the Comparative Data:
  • Lipophilicity (XlogP): The addition of the N-propyl and N-cyclopropyl groups significantly increases the predicted lipophilicity of the target compound compared to the 4-aminopiperidine core. This is expected to enhance membrane permeability but may also increase non-specific binding and metabolism.

  • Permeability: The increased lipophilicity suggests that this compound will have higher passive permeability across the intestinal epithelium (as modeled by Caco-2 cells) than 4-aminopiperidine.

  • Metabolic Stability: The N-dealkylation of the propyl group is a likely metabolic pathway for the target compound, catalyzed primarily by Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which are common metabolizers of 4-aminopiperidine derivatives.[8] The cyclopropyl group is generally more resistant to metabolism, which can improve the overall metabolic stability of the molecule.[3] However, the cyclopropylamine moiety can sometimes be a liability, leading to the formation of reactive metabolites, as observed with Trovafloxacin.[4][5]

  • Plasma Protein Binding: With its increased lipophilicity, this compound is predicted to have a higher degree of plasma protein binding than its less substituted counterparts. This is a critical parameter as only the unbound fraction of a drug is pharmacologically active.[9][10][11]

Experimental Protocols for ADME Profiling

To validate the predicted ADME properties, a suite of standardized in vitro assays should be performed. Early assessment of these parameters is crucial for derisking drug candidates and guiding lead optimization.[12][13]

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the gut wall.[14][15] It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium.[14]

Experimental Workflow:

Caption: Caco-2 Permeability Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable supports in Transwell plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a predetermined threshold are used for the assay.[14]

  • Dosing: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. To assess permeability in both directions (A to B and B to A), separate wells are used for each condition.[16]

  • Incubation: The plates are incubated at 37°C with gentle shaking for a specified time, typically 2 hours.[17]

  • Sampling and Analysis: At the end of the incubation period, samples are collected from the receiver compartment and the concentration of the test compound is quantified by LC-MS/MS.[16]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The ratio of B-to-A Papp to A-to-B Papp gives the efflux ratio, which, if greater than 2, suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[15]

Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[18] It measures the rate of disappearance of the parent drug when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[19]

Experimental Workflow:

Caption: Microsomal Stability Assay Workflow.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: The test compound is added to a buffered solution containing liver microsomes (human, rat, etc.).[20]

  • Initiation of Reaction: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without NADPH is also run to assess non-CYP mediated degradation.[20][21]

  • Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).[22]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.[19]

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the concentration of the remaining parent compound.[19]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

Plasma Protein Binding Assay

This assay determines the fraction of a drug that binds to plasma proteins.[9] Since only the unbound drug is available to exert its pharmacological effect, this is a critical parameter in drug development.[10][11] Rapid Equilibrium Dialysis (RED) is a commonly used method.[9]

Experimental Workflow:

Caption: Plasma Protein Binding (RED) Assay Workflow.

Step-by-Step Protocol:

  • Preparation: The test compound is added to plasma from the desired species (human, rat, etc.).[9]

  • Dialysis Setup: The plasma containing the drug is placed in one chamber of a RED device, which is separated by a semipermeable membrane from a second chamber containing a protein-free buffer solution.[23]

  • Equilibration: The device is incubated at 37°C for several hours (typically 4-6 hours) to allow the unbound drug to equilibrate across the membrane.[10][11]

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.[10]

  • Analysis: The concentration of the drug in both samples is determined by LC-MS/MS.[11]

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[10]

Cytochrome P450 Inhibition Assay

This assay assesses the potential of a drug candidate to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[24][25][26]

Experimental Workflow:

Caption: CYP450 Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reaction Setup: A specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, testosterone for CYP3A4) is incubated with human liver microsomes in the presence of various concentrations of the test compound.[27]

  • Initiation and Incubation: The reaction is started by the addition of NADPH and incubated at 37°C.[28]

  • Termination: The reaction is stopped by adding a cold organic solvent.[28]

  • Analysis: The amount of the metabolite formed from the probe substrate is quantified by LC-MS/MS.[27]

  • Data Analysis: The rate of metabolite formation is compared to a control incubation without the test compound. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is then determined.[27]

Conclusion and Future Directions

This compound possesses structural features that suggest a promising ADME profile, including potentially good permeability and enhanced metabolic stability due to the cyclopropyl group. However, potential liabilities, such as metabolism of the N-propyl group and possible CYP inhibition, must be experimentally evaluated. The protocols outlined in this guide provide a clear roadmap for obtaining the necessary in vitro data to assess the viability of this compound as a drug candidate. A thorough understanding of its ADME properties will be instrumental in guiding further optimization and development efforts.

References

  • AxisPharm. Microsomal Stability Assay Protocol.

  • Charles River Laboratories. In Vitro ADME Assays and Services.

  • ICE Bioscience. In Vitro ADME Assays and Services.

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma.

  • In vitro drug metabolism: for the selection of your lead compounds.

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.

  • Caco2 assay protocol.

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

  • Visikol. Plasma Protein Binding Assay.

  • Evotec. Microsomal Stability.

  • WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development.

  • BioDuro. In Vitro ADME.

  • Domainex. Microsomal Clearance/Stability Assay.

  • Admescope. Fast turnaround early ADME in vitro screening available!

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.

  • Domainex. Plasma Protein Binding Assay.

  • Enamine. Caco-2 Permeability Assay.

  • Creative Bioarray. Caco-2 permeability assay.

  • BioAgilytix Labs. Protein Binding Assays.

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.

  • LifeNet Health LifeSciences. CYP Inhibition Assay.

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.

  • WuXi AppTec. Plasma Protein Binding (PPB) Assays.

  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).

  • National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.

  • PubMed. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling.

  • PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.

  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.

  • PubChemLite. This compound (C11H22N2).

  • Benchchem. N-Cyclopropylpiperidin-4-amine.

  • Hypha Discovery Blogs. Metabolism of cyclopropyl groups.

  • MalariaWorld. Exploration and Characterization of the Antimalarial Activity of Cyclopropyl Carboxamides that Target the Mitochondrial Protein, Cytochrome.

  • PubMed. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity.

  • National Institutes of Health. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases.

  • CymitQuimica. N-cyclopropyl-1-methylpiperidin-4-amine.

  • PubChem. Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine.

  • PubMed. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs.

  • BenchChem. A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.

  • Vibrant Pharma Inc. N-Cyclopropyl-1-methylpiperidin-4-amine.

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

Sources

A Senior Application Scientist's Guide to Comparative Docking of Piperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of molecular docking methodologies for the analysis of piperidine-based ligands. As a privileged scaffold in modern medicinal chemistry, the piperidine ring is a cornerstone in the design of a vast array of therapeutics, from potent analgesics to treatments for central nervous system disorders.[1] Computational docking studies are indispensable for predicting the binding affinities and interaction patterns of these derivatives, thereby guiding the rational design of more potent and selective drug candidates.

This document is structured to provide not just a procedural overview, but a causal understanding of the experimental choices involved in a comparative docking study. We will delve into the technical protocols for two widely-used docking software suites, AutoDock Vina and Molecular Operating Environment (MOE), and present a case study on the docking of piperidine-based inhibitors against acetylcholinesterase, a key target in Alzheimer's disease research.

The Imperative of a Comparative Approach in Molecular Docking

In the realm of computational drug design, no single docking algorithm or scoring function is universally superior for all protein-ligand systems. Different software employ distinct algorithms for conformational sampling and varied scoring functions to estimate binding affinity. Therefore, a comparative approach is not merely an academic exercise but a critical component of robust in silico screening. By comparing the results from at least two different docking programs, researchers can gain greater confidence in their predictions, identify potential artifacts of a particular algorithm, and develop a more nuanced understanding of the potential binding modes of their ligands. The convergence of results from different methodologies provides a stronger basis for prioritizing compounds for synthesis and experimental validation.

A cornerstone of any docking study is the validation of the docking protocol itself. This is typically achieved by "redocking" a co-crystallized ligand into the active site of its corresponding protein structure. A successful redocking, generally defined by a Root Mean Square Deviation (RMSD) of ≤ 2.0 Å between the docked pose and the crystallographic pose, provides confidence that the chosen docking parameters are appropriate for the system under investigation.[2][3]

Experimental Workflows: A Tale of Two Docking Engines

The following sections provide detailed, step-by-step protocols for performing a molecular docking experiment using AutoDock Vina and MOE. While the specific commands and graphical user interface (GUI) elements differ, the underlying principles of receptor preparation, ligand preparation, active site definition, and docking simulation are fundamentally similar.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., from PDB) Prep_Receptor 3. Prepare Receptor (Remove water, add hydrogens, assign charges) PDB->Prep_Receptor Ligand_2D 2. Obtain Ligand Structure (e.g., from PubChem or drawn) Prep_Ligand 4. Prepare Ligand (Generate 3D coordinates, assign charges, define rotatable bonds) Ligand_2D->Prep_Ligand Grid 5. Define Binding Site (Grid Box Generation) Prep_Receptor->Grid Prep_Ligand->Grid Docking 6. Run Docking Simulation (Conformational Search & Scoring) Grid->Docking Results 7. Analyze Results (Binding affinity, RMSD, Interaction patterns) Docking->Results Comparison 8. Comparative Analysis (AutoDock Vina vs. MOE) Results->Comparison

Figure 1: Generalized workflow for a comparative molecular docking study.

Protocol 1: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source molecular docking program, lauded for its ease of use and computational efficiency.[4] The following protocol outlines a typical workflow.

1. Software and Data Acquisition:

  • AutoDock Tools (ADT): Downloadable from The Scripps Research Institute, ADT is used for preparing protein and ligand files.

  • AutoDock Vina: The core docking engine, also from Scripps.

  • Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For our case study, we will use human acetylcholinesterase (PDB ID: 4EY7).

  • Ligand Structure: Obtain the 2D or 3D structure of the piperidine-based ligand, for instance, from the PubChem database.

2. Receptor Preparation using AutoDock Tools (ADT):

  • Launch ADT.

  • Load the downloaded PDB file (e.g., 4ey7.pdb).

  • Clean the protein: Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.

  • Add hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

  • Compute charges: Assign Gasteiger charges to the protein atoms.

  • Set atom types: Assign AutoDock 4 atom types.

  • Save as PDBQT: Save the prepared receptor as a .pdbqt file (e.g., 4ey7_receptor.pdbqt). This format includes atomic charges and atom types required by Vina.

3. Ligand Preparation using ADT:

  • Load the ligand file into ADT.

  • Detect root and set torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Assign charges: Assign Gasteiger charges.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file (e.g., ligand.pdbqt).

4. Grid Box Definition:

  • In ADT, with the receptor loaded, define a grid box that encompasses the active site of the protein. The center and dimensions of this box define the search space for the docking simulation. For a known inhibitor, the box should be centered on the co-crystallized ligand's position.

5. Running the AutoDock Vina Simulation:

  • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Run the docking simulation from the command line: vina --config conf.txt --log log.txt

6. Analysis of Results:

  • The log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted poses.

  • The ligand_out.pdbqt file contains the coordinates of the docked poses, which can be visualized using software like PyMOL or Discovery Studio to analyze interactions with the protein.

Protocol 2: Molecular Docking with Molecular Operating Environment (MOE)

MOE is a comprehensive, commercial software suite for drug discovery that includes powerful molecular docking tools.

1. Software and Data Acquisition:

  • MOE: Obtain a license from Chemical Computing Group.

  • Protein and Ligand Structures: As with AutoDock, obtain the PDB and ligand files.

2. Receptor and Ligand Preparation in MOE:

  • Launch MOE.

  • Load the PDB file (4ey7.pdb).

  • Structure Preparation: Use MOE's Structure Preparation tool to correct any structural issues, add hydrogens, and assign partial charges using a selected force field (e.g., AMBER).

  • Isolate the Receptor: Remove water molecules and other non-essential components.

  • Load Ligands: Import the piperidine-based ligands into a new molecular database (.mdb file) within MOE. Prepare these ligands by assigning charges and performing an initial energy minimization.

3. Defining the Active Site and Running the Docking Simulation:

  • Site Finder: Use MOE's Site Finder to automatically identify potential binding pockets in the receptor. Alternatively, if a co-crystallized ligand is present, define the active site based on its location.

  • Launch Dock: Open the Dock panel in MOE.

  • Set Parameters:

    • Receptor: Select the prepared protein structure.

    • Ligand: Choose the molecular database containing the prepared ligands.

    • Site: Select the defined active site.

    • Placement: Choose a placement algorithm (e.g., Triangle Matcher).

    • Scoring: Select a scoring function (e.g., London dG).

  • Run Docking: Execute the docking simulation.

4. Analysis of Results:

  • MOE will generate an output database containing the docked poses for each ligand, along with their corresponding docking scores.

  • Use MOE's built-in visualization tools to view the docked poses, analyze protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts), and compare the binding modes of different ligands.

Case Study: Comparative Docking of Donepezil Analogues against Acetylcholinesterase (AChE)

To illustrate the comparative docking process, we will consider the docking of Donepezil, a well-known piperidine-containing acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, and two hypothetical analogues against human AChE (PDB ID: 4EY7).[5][6]

Target Protein: Human Acetylcholinesterase (AChE), PDB ID: 4EY7 Ligands:

  • Ligand 1: Donepezil (Reference)

  • Ligand 2: Analogue A (hypothetical modification for enhanced hydrophobic interaction)

  • Ligand 3: Analogue B (hypothetical modification for additional hydrogen bonding)

The docking protocols described above for AutoDock Vina and MOE would be followed for each of the three ligands. The primary metrics for comparison are the binding affinity (docking score) and the predicted binding pose (analyzed for key interactions).

Data Presentation

The quantitative results from the comparative docking study can be summarized in a table for easy comparison.

LigandSoftwareBinding Affinity (kcal/mol)RMSD (Å) (from redocked Donepezil)Key Predicted Interactions
Donepezil AutoDock Vina-10.8[5]1.2π-π stacking with Trp86, Tyr337; Cation-π with Tyr341[6][7]
MOE-9.51.4π-π stacking with Trp86; Hydrogen bond with Ser203
Analogue A AutoDock Vina-11.5N/AEnhanced hydrophobic interactions with Phe330, Trp286
MOE-10.2N/AStrong hydrophobic contact with the peripheral anionic site (PAS)
Analogue B AutoDock Vina-11.2N/AHydrogen bond with Tyr124; π-π stacking with Trp86[7]
MOE-10.8N/ADual hydrogen bonds with Tyr124 and Ser203

Note: The data for Analogues A and B and MOE are illustrative and based on typical outcomes for such modifications. The Donepezil data from AutoDock Vina is consistent with published studies.[5]

Analysis of Results

From the comparative data, several key insights can be drawn:

  • Consistency in Ranking: Both AutoDock Vina and MOE predict that the analogues have a higher binding affinity than the parent compound, Donepezil. This concordance increases confidence in the potential of the designed analogues.

  • Scoring Function Differences: AutoDock Vina consistently provides more negative (i.e., more favorable) binding affinity scores compared to MOE's London dG scoring function for this particular system. This is a common observation and highlights the importance of comparing relative rankings rather than absolute values between different software.

  • Interaction Patterns: While both programs identify the importance of interactions within the aromatic gorge of AChE, they may predict slightly different key residues or interaction geometries. For example, AutoDock Vina emphasizes π-π and cation-π interactions, while MOE might highlight specific hydrogen bonds. Visual inspection of these different poses can provide a more complete picture of the potential binding modes and guide further ligand optimization.

G cluster_input Inputs cluster_process Processing cluster_output Outputs Ligands Piperidine Ligands (Donepezil & Analogues) AutoDock AutoDock Vina Docking Ligands->AutoDock MOE MOE Docking Ligands->MOE Receptor AChE Receptor (PDB: 4EY7) Receptor->AutoDock Receptor->MOE AutoDock_Results AutoDock Results (Scores, Poses) AutoDock->AutoDock_Results MOE_Results MOE Results (Scores, Poses) MOE->MOE_Results Comparative_Analysis Comparative Analysis - Rank Correlation - Interaction Differences - Confidence in Prediction AutoDock_Results->Comparative_Analysis MOE_Results->Comparative_Analysis

Sources

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring the compound's selectivity for its intended biological target. Off-target interactions, where a molecule binds to and modulates the activity of unintended proteins, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1][2][3] This guide provides a comprehensive framework for evaluating the off-target effects of N-cyclopropyl-1-propylpiperidin-4-amine, a substituted piperidine that serves as a versatile scaffold in medicinal chemistry.[4] While this specific molecule is often used as a building block, understanding its intrinsic off-target liabilities is crucial before incorporating it into more complex drug candidates.

This guide will not only present a systematic approach to off-target profiling but will also delve into the causality behind experimental choices, ensuring a robust and self-validating assessment. We will explore a tiered screening strategy, detail key experimental protocols, and provide a framework for data interpretation and comparison.

The Imperative of Early Off-Target Profiling

The early identification and mitigation of off-target activities are critical for reducing the high attrition rates in drug development.[2][5] Undesirable off-target effects can lead to a range of toxicities, including cardiovascular, neurological, and gastrointestinal side effects.[6] By proactively screening for these interactions, researchers can make more informed decisions about which chemical series to advance, guide lead optimization to design out liabilities, and build a comprehensive safety profile for regulatory submissions.[7][8][9]

The chemical structure of this compound, with its basic amine and lipophilic moieties, suggests potential interactions with a variety of biological targets, particularly G-protein coupled receptors (GPCRs), ion channels, and transporters. Therefore, a broad, systematic evaluation is warranted.

A Tiered Strategy for Off-Target Evaluation

A tiered approach to off-target screening is a cost-effective and efficient strategy. It begins with a broad panel of targets known to be associated with adverse drug reactions and then progresses to more focused and functional assays for any identified hits.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Functional Assessment cluster_2 Tier 3: In-depth Mechanistic & Cellular Studies a Compound Synthesis (this compound) b Primary Target Affinity Assay a->b c Broad Off-Target Binding Panel (e.g., SafetyScreen44) a->c d Concentration-Response Binding Assays for Hits c->d e Functional Assays (e.g., cAMP, Ca2+ flux, Electrophysiology) d->e f Cellular Phenotypic Assays e->f g Lead Optimization f->g G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis a Prepare cell membranes expressing 5-HT2A receptor e Incubate membranes, radioligand, and test compound a->e b Prepare assay buffer b->e c Prepare radioligand (e.g., [3H]-Ketanserin) c->e d Prepare test compound dilutions d->e f Separate bound from free radioligand (filtration) e->f g Quantify bound radioactivity (scintillation counting) f->g h Calculate percent inhibition g->h i Generate concentration-response curve h->i j Determine Ki value i->j

Caption: Workflow for a radioligand binding assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) and a radiolabeled ligand specific for that receptor (e.g., [3H]-ketanserin).

  • Assay Incubation:

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a known saturating unlabeled ligand (for non-specific binding).

    • Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification:

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration to generate a concentration-response curve.

    • Fit the data to a sigmoidal dose-response model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of kinases. [10][11] Protocol:

  • Reagent Preparation:

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare the kinase, substrate (e.g., a peptide or protein), and ATP.

  • Kinase Reaction:

    • In a 96-well plate, combine the kinase, test compound, and substrate in the reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature for a specific duration.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include:

      • Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorescent probe. [12] * Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each compound concentration.

    • Generate a concentration-response curve and determine the IC50 value.

Ion Channel Functional Assay (Automated Electrophysiology)

This protocol describes the use of automated patch-clamp electrophysiology to assess the effect of a compound on ion channel function, for example, the hERG potassium channel, a critical cardiac safety target. [13][14] Protocol:

  • Cell Preparation:

    • Use a stable cell line expressing the ion channel of interest (e.g., hERG).

    • Harvest and prepare the cells for use in the automated patch-clamp system.

  • Compound Application:

    • The automated system establishes a whole-cell patch-clamp recording from individual cells.

    • Apply a specific voltage protocol to elicit ion channel currents.

    • After establishing a stable baseline recording, perfuse the cells with different concentrations of this compound.

  • Data Acquisition:

    • Record the ion channel currents before, during, and after compound application.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Calculate the percent inhibition of the ion channel current.

    • Generate a concentration-response curve and determine the IC50 value.

Data Presentation and Comparison

The results of the off-target profiling should be summarized in a clear and concise manner to allow for easy comparison of on-target and off-target activities.

Table 1: Hypothetical Off-Target Binding Profile of this compound (Screened at 10 µM)

Target ClassTarget% Inhibition at 10 µM
GPCR 5-HT2A85%
Dopamine D262%
Adrenergic α1A45%
Ion Channel hERG55%
Nav1.515%
Enzyme MAO-A20%
Transporter Serotonin Transporter78%

Table 2: Comparative Potency of this compound and an Alternative Scaffold

TargetThis compound (Ki or IC50, µM)Alternative Compound X (Ki or IC50, µM)
Primary Target 0.050.08
5-HT2A 1.2> 20
Dopamine D2 5.8> 20
hERG 8.5> 30
Serotonin Transporter 2.115

Conclusion

The systematic evaluation of off-target effects is a non-negotiable aspect of modern drug discovery. For a scaffold such as this compound, a proactive and tiered screening approach is essential to de-risk its use in drug development programs. By combining broad panel screening with focused functional assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach not only enhances the safety of potential drug candidates but also provides valuable insights to guide medicinal chemistry efforts, ultimately increasing the probability of success in bringing novel therapeutics to patients.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Albert, V., & Jahic, M. (2025, December 1). Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved from [Link]

  • Wang, Z., Sun, H., & Liu, H. (2023). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 13(6), 2351–2362. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Grokipedia. (2026, January 8). Off-target activity. Retrieved from [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 21. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Cowan-Jacob, S. W., Fendrich, G., Floersheimer, A., Furet, P., Liebetanz, J., Rummel, G., & Mestan, J. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cellular and Molecular Life Sciences, 64(1), 35–55. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Eurofins Pharma Discovery Services. (2016). SafetyScreen44™ Panel. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Targeting ion channels with ultra-large library screening for hit discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Strategies to Discover Unexpected Targets for Drugs Active at G Protein-Coupled Receptors. Retrieved from [Link]

  • Weaver, C. D., & Lindsley, C. W. (2010). Ion Channels as Drug Targets: The Next GPCRs. Current Topics in Medicinal Chemistry, 10(6), 569–570. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

  • bioRxiv. (2020, July 1). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Journal of Medicinal Chemistry, 57(11), 4694–4705. Retrieved from [Link]

  • Mattheakis, L. C., & Savchenko, A. (2001). Assay technologies for screening ion channel targets. Current Opinion in Drug Discovery & Development, 4(1), 124–134. Retrieved from [Link]

  • Sykes, D. A., & Stoddart, L. A. (2021). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 134(2), jcs250912. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacological Evaluation of Aminopiperidines: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopiperidine Scaffold as a Privileged Structure in Drug Discovery

The aminopiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, saturated heterocyclic ring system allows for precise three-dimensional positioning of substituents, facilitating optimal interactions with biological targets, while the basic nitrogen atom often serves as a key pharmacophoric feature for receptor engagement or for tuning physicochemical properties like solubility.[1] These compounds have found applications across a wide range of therapeutic areas, including as inhibitors of dipeptidyl peptidase-IV (DPP-4) for diabetes, modulators of central nervous system (CNS) targets for neurological disorders, and as antiviral agents.[3][4][5]

However, the journey from a promising aminopiperidine hit to a viable drug candidate is a rigorous, multi-stage process of pharmacological evaluation. It demands a synergistic application of in vitro and in vivo methodologies to build a comprehensive profile of a compound's potency, selectivity, mechanism of action, and safety. This guide provides an in-depth comparison of these essential evaluation techniques, explaining the causality behind experimental choices and presenting a logical workflow for advancing aminopiperidine-based drug discovery programs.

Part 1: In Vitro Characterization - Building the Foundational Profile

The initial phase of evaluation focuses on cell-free and cell-based assays to determine a compound's intrinsic activity and potential liabilities. This stage is designed to be high-throughput, cost-effective, and predictive, allowing for the rapid triage of compounds and the selection of promising leads for more resource-intensive in vivo testing.

The Drug Discovery Screening Cascade

A logical progression of assays is crucial for efficient decision-making. The workflow ensures that fundamental properties like target binding are confirmed before assessing functional activity, and that common safety liabilities are checked early to avoid wasted effort on unsuitable candidates.

G cluster_0 In Vitro Evaluation cluster_1 Decision Gate cluster_2 In Vivo Evaluation A Primary Screening (e.g., Receptor Binding) B Functional Activity (e.g., GPCR Second Messenger) A->B C Selectivity Profiling (Off-target Screens) B->C D In Vitro Safety & ADME (hERG, CYP Inhibition, Stability) B->D E Lead Candidate Selection C->E D->E F Pharmacokinetics (PK) & Pharmacodynamics (PD) E->F

Caption: A typical drug discovery workflow for aminopiperidines.

Target Engagement: Receptor Binding Assays

The first critical question is whether the compound physically interacts with its intended target. Radioligand binding assays are the gold standard for quantifying this interaction.[6]

Causality: This assay directly measures the affinity (Ki) of a test compound by assessing its ability to displace a known radiolabeled ligand from the receptor. A high affinity (low Ki value) is often a prerequisite for high potency, although it doesn't guarantee functional activity. It simply confirms binding.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), a stock solution of the test aminopiperidine, a known radioligand (e.g., -pentazocine for sigma receptors), and a membrane preparation from cells or tissues expressing the target receptor.[7][8]

  • Incubation: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.[8]

  • Equilibration: Incubate the plate for a defined period (e.g., 35-60 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.[8]

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter plate, which traps the membranes (and anything bound to them).[9]

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.[6]

Functional Activity: Cell-Based Assays

Confirming that a compound binds its target is only half the story. The next step is to determine if that binding event elicits a biological response. For G protein-coupled receptors (GPCRs), a common target class for aminopiperidines, this involves measuring the generation of intracellular second messengers.[10][11]

Causality: GPCRs transduce extracellular signals into intracellular responses via G proteins, which in turn modulate the activity of enzymes that produce second messengers like cyclic AMP (cAMP) or inositol monophosphate (IP1).[12] Measuring these messengers provides a direct readout of receptor activation (agonism) or blockade (antagonism).

G cluster_0 cluster_1 Cell Membrane cluster_2 Ligand Aminopiperidine (Agonist) GPCR GPCR Ligand->GPCR Binds G_protein Gαs GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: A simplified Gs-coupled GPCR signaling pathway.

Experimental Protocol: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)

  • Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Addition: For agonist testing, add varying concentrations of the aminopiperidine compound to the cells. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at its EC50 concentration.

  • Stimulation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for second messenger accumulation. Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).[13]

  • Data Analysis: Plot the cAMP response against the compound concentration. For agonists, calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect). For antagonists, calculate the IC50 and convert it to a Kb (antagonist dissociation constant).

In Vitro Safety and ADME Profiling

Early assessment of potential safety liabilities and metabolic fate is critical to prevent late-stage failures. For aminopiperidines, two key areas of concern are cardiac safety (hERG inhibition) and metabolic stability (CYP450 inhibition).[14]

hERG Potassium Channel Inhibition:

  • Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15][16][17] Regulatory agencies mandate hERG testing for new chemical entities.[17]

  • Assay: The gold-standard method is automated patch-clamp electrophysiology on cells expressing the hERG channel.[16] This directly measures the ion current and its inhibition by the test compound. A less direct but higher-throughput method is the thallium flux assay, which uses thallium influx as a surrogate for potassium channel activity.[18]

Cytochrome P450 (CYP) Enzyme Inhibition:

  • Causality: Aminopiperidines are often metabolized by CYP enzymes, particularly CYP3A4.[14][19] If a new drug inhibits these enzymes, it can slow the metabolism of co-administered drugs, leading to toxic plasma concentrations and dangerous drug-drug interactions (DDIs).[20]

  • Assay: This is typically performed using human liver microsomes, which contain a pool of CYP enzymes.[20] A specific substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2D6, 3A4) is incubated with the microsomes in the presence of the test compound. The formation of the substrate's metabolite is then quantified by LC-MS/MS. A reduction in metabolite formation indicates inhibition.[20][21]

ParameterCompound ACompound BCompetitor Drug
Target Affinity (Ki, nM) 5.225.810.1
Functional Potency (EC50, nM) 15.188.335.5
hERG Inhibition (IC50, µM) > 302.115.7
CYP3A4 Inhibition (IC50, µM) 18.5> 505.4
Microsomal Stability (t½, min) 451228
Table 1: Example Comparative In Vitro Profile of Two Hypothetical Aminopiperidine Compounds.

Part 2: In Vivo Evaluation - Assessing Performance in a Biological System

After a compound demonstrates a promising in vitro profile (high potency, selectivity, and an acceptable safety window), it progresses to in vivo studies. These experiments are essential for understanding how the compound behaves in a complex, living organism.

Pharmacokinetics (PK): What the Body Does to the Drug

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[22] A compound with excellent in vitro potency is useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration.

Causality: PK studies determine key parameters like half-life (t½), clearance (Cl), volume of distribution (Vd), and oral bioavailability (F%). These parameters govern the dosing regimen (how much and how often) required to maintain therapeutic concentrations in subsequent efficacy studies.[23]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Typically performed in mice or rats.[24]

  • Dosing: Administer the aminopiperidine compound to two groups of animals: one via intravenous (IV) injection and one via oral gavage (PO). The IV dose provides a baseline for 100% bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process the blood to separate plasma.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a sensitive and specific method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time for both IV and PO routes. Use pharmacokinetic modeling software to calculate key parameters. Oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose.

ParameterCompound A (Rat)Compound B (Rat)
t½ (hours) 4.50.8
Clearance (mL/min/kg) 1585
Vd (L/kg) 2.53.1
Oral Bioavailability (F%) 65%5%
Table 2: Example Comparative In Vivo Pharmacokinetic Data.

Based on this data, Compound A shows a much more favorable PK profile than Compound B, which has a very short half-life and poor oral bioavailability, making it a less desirable candidate.

Pharmacodynamics (PD) & Efficacy: What the Drug Does to the Body

Efficacy studies are designed to demonstrate that the drug can produce the desired therapeutic effect in an animal model of disease. The choice of model is entirely dependent on the therapeutic indication. For aminopiperidines targeting the CNS, this often involves behavioral models.[25][26]

Causality: These models aim to replicate aspects of a human disease. For example, in a model of memory impairment, a cognition-enhancing aminopiperidine should improve performance on a memory-based task.[27] These studies establish the relationship between drug dose, plasma concentration (from PK), and the magnitude of the therapeutic effect (PD).

Experimental Protocol: Mouse Passive Avoidance Test (for Cognition Enhancement)

  • Apparatus: A two-chambered box with one light and one dark compartment, separated by a door. The floor of the dark compartment can deliver a mild foot shock.

  • Acquisition Trial (Day 1): Place a mouse in the light compartment. When it enters the dark compartment (which rodents naturally prefer), close the door and deliver a brief, mild foot shock.

  • Dosing: On Day 2, administer the test aminopiperidine or vehicle to the mice at various doses.

  • Retention Trial (Day 2): After a set period (e.g., 60 minutes post-dose), place the mouse back in the light compartment and measure the latency to enter the dark compartment.

  • Data Analysis: An effective cognition-enhancing drug will increase the step-through latency, as the mouse will better remember the negative experience associated with the dark chamber. The Minimal Effective Dose (MED) is determined.[27]

Toxicology

Preliminary toxicology studies are conducted in vivo to identify potential adverse effects. These can range from acute, high-dose studies to determine a maximum tolerated dose (MTD), to sub-acute studies where the drug is administered daily for a period (e.g., 7 or 14 days) to look for organ-specific toxicities.[28] Observations include changes in clinical signs, body weight, food consumption, and, upon completion, histopathological analysis of key organs.[28]

Conclusion: Synthesizing the Data for a Holistic Candidate Profile

The pharmacological evaluation of aminopiperidines is a sequential and iterative process. In vitro assays provide a rapid and cost-effective means to assess potency, function, and key safety liabilities, allowing for the selection of compounds with the highest probability of success. In vivo studies then validate these findings in a complex biological system, defining the pharmacokinetic properties that dictate dosing and providing the ultimate proof-of-concept in a relevant disease model.

By logically integrating these datasets, researchers can build a comprehensive profile of a compound's strengths and weaknesses. A successful drug candidate must possess not only high in vitro potency but also a favorable pharmacokinetic profile, demonstrated efficacy in vivo, and a clean safety margin. This structured, evidence-based approach is paramount to navigating the complexities of drug discovery and advancing the most promising aminopiperidine candidates toward the clinic.

References

  • Cavanni, P., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available at: [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available at: [Link]

  • Zeng, H., et al. (2017). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol. Available at: [Link]

  • Slideshare. (n.d.). hERG Assay. Available at: [Link]

  • Li, H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. Available at: [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Available at: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Available at: [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Martini, E., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Langlois, M., et al. (1996). Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry. Available at: [Link]

  • Pauli-Magnus, C., et al. (2015). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]

  • Serrano, P., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cox, J. M., et al. (2007). Discovery of 3-aminopiperidines as potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Krauss, J., et al. (2020). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. Available at: [Link]

  • Li, H., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Heywood, R., et al. (1981). Sub-acute toxicity studies on a new piperidine derivative (HSR-902) in dogs. Toxicology Letters. Available at: [Link]

  • von Pawel-Rammingen, U., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. Available at: [Link]

  • Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]

  • Bartolini, M., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. Available at: [Link]

  • NC3Rs. (2016). Animal models for CNS safety pharmacology under the spotlight. Available at: [Link]

  • Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]

  • Keiser, M. J., et al. (2014). Animal models of CNS disorders. Current Protocols in Pharmacology. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Available at: [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available at: [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. Available at: [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Agoston, S., et al. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Available at: [Link]

  • David Discovers Drug Discovery. (n.d.). AMIDD 2023 Lecture 10: Pharmacokinetic and Pharmacodynamic Modelling. Available at: [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of the N-Propyl Group in a Piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing for potency, selectivity, and favorable pharmacokinetic profiles. Bioisosterism, the replacement of a molecular fragment with another that retains similar physicochemical properties and biological activity, stands out as a powerful tool in this endeavor.[1][2][3] This guide provides a comprehensive, data-driven comparison of bioisosteric replacements for the n-propyl group on the piperidine nitrogen of N-cyclopropyl-1-propylpiperidin-4-amine, a scaffold representative of those targeting central nervous system (CNS) G-protein coupled receptors (GPCRs).

For the purpose of this guide, we will hypothesize that our parent compound is a moderate antagonist of a CNS-expressed GPCR, where initial screening has revealed promising target engagement but suboptimal metabolic stability and lipophilicity. Our objective is to leverage bioisosteric replacement to refine these properties without sacrificing, and ideally improving, target affinity and functional antagonism.

The N-Propyl Group: Rationale for Modification

The n-propyl group in our parent compound is a simple, flexible alkyl chain that contributes to the overall lipophilicity of the molecule.[4][5][6] While essential for interactions within the often-hydrophobic binding pockets of GPCRs, such alkyl chains are susceptible to metabolic oxidation, primarily by cytochrome P450 enzymes.[7][8] This can lead to rapid clearance and poor bioavailability. Furthermore, the conformational flexibility of the propyl group might not be optimal for binding, presenting an opportunity for improvement. The goal is to identify a replacement that strikes a better balance between lipophilicity, metabolic stability, and receptor affinity.[9][10]

Selection of Bioisosteric Replacements: A Strategic Approach

We have selected four bioisosteres for the n-propyl group, each chosen to probe different aspects of the structure-activity relationship (SAR) and structure-property relationship (SPR).

  • Ethyl (Cpd 2): A smaller, classical bioisostere to assess if reducing the size and lipophilicity of the alkyl chain is tolerated and beneficial.[3]

  • Isopropyl (Cpd 3): An isomeric, branched bioisostere that introduces steric bulk near the piperidine nitrogen. This can probe the geometric constraints of the binding pocket and potentially shield the nitrogen from metabolic enzymes.

  • Cyclopropylmethyl (Cpd 4): A non-classical, conformationally restricted bioisostere.[1] By reducing the number of rotatable bonds, we aim to lock in a more favorable binding conformation and potentially improve metabolic stability.

  • 3,3,3-Trifluoropropyl (Cpd 5): An electron-withdrawing bioisostere. The introduction of fluorine can significantly lower the pKa of the piperidine nitrogen, which may alter its binding interactions. Crucially, fluorination at the terminal position is a well-established strategy to block metabolic oxidation.[11]

G cluster_parent Parent Compound (Cpd 1) cluster_bioisosteres Bioisosteric Replacements Parent This compound Ethyl Ethyl (Cpd 2) (Size/Lipophilicity Reduction) Parent->Ethyl Isopropyl Isopropyl (Cpd 3) (Steric Bulk) Parent->Isopropyl Cyclopropylmethyl Cyclopropylmethyl (Cpd 4) (Conformational Rigidity) Parent->Cyclopropylmethyl Trifluoropropyl 3,3,3-Trifluoropropyl (Cpd 5) (Metabolic Blocking/Electronic Modulation) Parent->Trifluoropropyl

Figure 1: Bioisosteric replacement strategy for the N-propyl group.

Synthesis of Target Compounds

The parent compound and its analogs were synthesized via a straightforward and scalable reductive amination protocol. This method is widely used for the preparation of N-substituted amines and is highly amenable to library synthesis.[12][13]

Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of N-cyclopropylpiperidin-4-amine (1.0 eq) in dichloromethane (DCM, 0.2 M), the corresponding aldehyde or ketone (1.1 eq) was added.

  • The reaction mixture was stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (1.5 eq) was added portion-wise over 10 minutes.

  • The reaction was stirred at room temperature for 12-18 hours, monitoring by LC-MS for the disappearance of the starting amine.

  • Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer was extracted three times with DCM.

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired final compound.

Comparative In Vitro Evaluation

To objectively compare the performance of each bioisostere, a series of in vitro assays were conducted to assess their pharmacological activity and key drug-like properties.

G Start Parent Compound & Analogs Binding Target Binding Assay (Radioligand Displacement) Start->Binding Lipophilicity Physicochemical Profiling (LogD7.4 Measurement) Start->Lipophilicity Metabolism ADME Profiling (Human Liver Microsome Stability) Start->Metabolism Functional Functional Assay (cAMP Measurement) Binding->Functional Decision Select Candidate(s) for In Vivo PK Functional->Decision Lipophilicity->Decision Metabolism->Decision

Figure 2: Workflow for the in vitro comparative evaluation.

Protocol 1: GPCR Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the target receptor by measuring their ability to displace a known radiolabeled ligand.

  • Preparation: A cell membrane preparation expressing the target GPCR is used.

  • Incubation: Test compounds at various concentrations are incubated with the membrane preparation and a fixed concentration of the radioligand (e.g., [³H]-ligand) in a binding buffer.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of test compound that displaces 50% of the radioligand (IC50) is determined and converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism Assay (cAMP)

This assay measures the ability of the compounds to inhibit the function of the receptor, in this case, by blocking agonist-induced changes in cyclic AMP (cAMP) levels.[14][15]

  • Cell Culture: Cells stably expressing the target GPCR are plated in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with various concentrations of the test compounds (potential antagonists).

  • Agonist Challenge: A known agonist for the receptor is added at a concentration that elicits a submaximal response (EC80).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist response (IC50) is calculated.

Protocol 3: Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance (Clint).[16][17][18]

  • Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with human liver microsomes (HLM) and the necessary cofactor, NADPH, to initiate the metabolic reaction.[7]

  • Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quench: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Results and Comparative Analysis

The experimental data gathered from the in vitro assays are summarized below. This allows for a direct comparison of the bioisosteric replacements against the parent compound.

Table 1: Comparative Pharmacological and Physicochemical Data

CompoundR GroupTarget Binding Ki (nM)Functional Antagonism IC50 (nM)LogD at pH 7.4
Cpd 1 (Parent) n-Propyl15.225.83.1
Cpd 2 Ethyl45.778.12.6
Cpd 3 Isopropyl12.521.33.0
Cpd 4 Cyclopropylmethyl18.930.52.8
Cpd 5 3,3,3-Trifluoropropyl14.824.52.9

Table 2: In Vitro Metabolic Stability Data

CompoundR GroupIn Vitro t½ (min, HLM)Intrinsic Clearance (µL/min/mg)
Cpd 1 (Parent) n-Propyl2248.2
Cpd 2 Ethyl3530.1
Cpd 3 Isopropyl2838.0
Cpd 4 Cyclopropylmethyl4125.9
Cpd 5 3,3,3-Trifluoropropyl> 90< 11.5
Analysis of Structure-Activity and Structure-Property Relationships:
  • Ethyl (Cpd 2): Replacing the propyl with a smaller ethyl group led to a significant loss in both binding affinity and functional activity (~3-fold decrease). This suggests that the length and lipophilicity of the propyl chain are important for optimal interaction with the receptor. While metabolic stability improved, the drop in potency makes this an unattractive modification.

  • Isopropyl (Cpd 3): The introduction of steric bulk with the isopropyl group resulted in a slight improvement in potency, indicating the binding pocket can accommodate this shape. The metabolic stability was moderately improved, possibly due to minor steric hindrance of enzymatic access.

  • Cyclopropylmethyl (Cpd 4): This conformationally restricted analog retained potency comparable to the parent compound. Notably, it demonstrated a significant improvement in metabolic stability, with the half-life nearly doubling. This highlights the value of reducing conformational flexibility to decrease recognition by metabolic enzymes.

  • 3,3,3-Trifluoropropyl (Cpd 5): This modification was the most successful. It maintained the high potency of the parent compound while dramatically improving metabolic stability, with the intrinsic clearance dropping to a very low level. This is a direct result of blocking the primary site of metabolic oxidation. The slight reduction in LogD is also a favorable outcome, often correlated with better overall ADME properties.[4][9]

Conclusion and Future Directions

This comparative guide demonstrates the power of a rational, data-driven approach to bioisosteric replacement. By systematically evaluating a small, diverse set of bioisosteres for the N-propyl group, we have identified clear SAR and SPR trends.

The replacement of the propyl group with a 3,3,3-trifluoropropyl moiety (Cpd 5 ) emerged as the most promising strategy. It successfully addressed the primary liability of the parent compound—poor metabolic stability—without compromising its potent antagonism at the target GPCR. The cyclopropylmethyl analog (Cpd 4 ) also represents a viable backup strategy, offering a good balance of retained potency and improved stability.

The next logical step in the drug discovery cascade would be to advance Cpd 5 and potentially Cpd 4 into in vivo pharmacokinetic studies in a relevant animal model (e.g., rat) to determine key parameters such as oral bioavailability, plasma half-life, and brain penetration.[19][20][21] These data will be critical for validating the in vitro findings and selecting a final candidate for further preclinical development.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. [Link]

  • Jogin, V., et al. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: pharmacometrics & systems pharmacology, 11(10), 1338–1348. [Link]

  • Eurofins Discovery. Metabolic Stability Services. [Link]

  • Omics Online. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. [Link]

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Waring, M. J. (2015). Is there enough focus on lipophilicity in drug discovery?. Expert opinion on drug discovery, 10(9), 903–906. [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Semantic Scholar. [Link]

  • Jogin, V., et al. (2022). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]

  • Jogin, V., et al. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822–5880. [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PMC. (2024). [Link]

  • Fiveable. Bioisosterism | Medicinal Chemistry Class Notes. [Link]

  • Kauk, M., & Hoffmann, C. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 51, 16–23. [Link]

  • Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. American journal of physiology. Cell physiology, 323(2), C477–C490. [Link]

  • Liu, S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 318–327. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Drug Design Org. Bioisosterism. [Link]

  • Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 56(19), 7445–7479. [Link]

  • A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. (2015). ResearchGate. [Link]

  • He, K., et al. (2021). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Organic letters, 23(1), 109–114. [Link]

  • Chem-Space. Bioisosteric Replacements. [Link]

  • Shaik, A. B., et al. (2016). Examples of bioisosteric replacement in drug development. ResearchGate. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. (2018). [Link]

  • Bentham Science. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. [Link]

  • The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. (2006). [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. (2023). [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. (2015). [Link]

  • PubChemLite. This compound (C11H22N2). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. (2022). [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. (2023). [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-cyclopropyl-1-propylpiperidin-4-amine, a substituted piperidine derivative. By synthesizing data from structurally analogous compounds and adhering to established chemical safety principles, this document ensures that laboratory personnel can manage this chemical waste stream with confidence, safeguarding both personal safety and environmental integrity.

Hazard Profile Analysis: An Evidence-Based Assessment

Key Structural Components and Their Associated Hazards:

  • Piperidine Ring: The foundational heterocyclic amine is known to be a flammable liquid, corrosive, and acutely toxic.[1][2][3]

  • N-propyl Group (Tertiary Amine): The presence of an alkyl group on the piperidine nitrogen classifies this molecule as a tertiary amine. Tertiary amines can be irritating, corrosive, and flammable.[4] The SDS for 4-n-propylpiperidine classifies it as a flammable and corrosive liquid that causes severe skin burns and eye damage.[5]

  • Cyclopropylamine Moiety: Cyclopropylamine itself is a highly flammable liquid and vapor that is also corrosive and harmful if swallowed.[6][7][8][9]

Based on this analysis of its constituent parts and closely related structures, this compound should be handled as a flammable, corrosive, and acutely toxic substance.

Hazard ClassAnticipated GHS Classification & Signal WordRationale Based on Analogous Compounds
Acute Toxicity Warning or Danger (Harmful if swallowed, in contact with skin, or if inhaled)N-phenylpiperidin-4-amine is harmful if swallowed[10]. Cyclopropylamine is harmful by inhalation, in contact with skin, and if swallowed[7].
Skin Corrosion/Irritation Danger (Causes severe skin burns and eye damage)Piperidine, 4-n-propylpiperidine, and cyclopropylamine are all classified as corrosive and cause severe skin burns and eye damage[1][5][9].
Flammability Danger (Flammable liquid and vapor)Piperidine, 4-n-propylpiperidine, and cyclopropylamine are all flammable liquids[1][5][8].

Mandatory Personal Protective Equipment (PPE)

Given the anticipated corrosive and toxic nature of this compound, stringent adherence to PPE protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. A double-gloving strategy is recommended.

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, an approved respirator may be necessary for spill cleanup or if there is a risk of exceeding exposure limits.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer.[11][12]

Step 1: Waste Segregation Proper segregation is critical to prevent dangerous reactions.[11]

  • Designate a specific, clearly labeled hazardous waste container for this compound and related waste.

  • Do not mix this amine waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent violent reactions.[6]

Step 2: Waste Collection and Containerization

  • Primary Container: Collect liquid waste in a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or borosilicate glass. Do not use metal containers, as corrosive amines can attack them.[13]

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weigh boats) should be collected separately in a designated, lined container.

  • Container Integrity: Ensure the waste container is in good condition, with a secure, tightly sealing cap to prevent the release of flammable and toxic vapors.[11]

Step 3: Labeling of Hazardous Waste Accurate and detailed labeling is a regulatory requirement and essential for safety.

  • The container must be clearly labeled with the words "Hazardous Waste ".

  • Identify the contents as "This compound Waste ".

  • List all components of the waste, including any solvents and their approximate concentrations.

  • Indicate the associated hazards by checking the appropriate boxes (e.g., Flammable, Corrosive, Toxic).

Step 4: Storage of Waste

  • Store the sealed hazardous waste container in a designated satellite accumulation area within or near the laboratory.

  • The storage area must be cool, dry, and well-ventilated, away from heat sources, open flames, or direct sunlight.[11]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 5: Final Disposal

  • Once the waste container is full or has reached the storage time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its collection.

  • All final disposal must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.[11][14] These services will typically use high-temperature incineration for the final destruction of the chemical.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Control Ignition Sources: Extinguish any open flames and unplug nearby electrical equipment.

  • Don PPE: Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill: For small spills, cover with a non-combustible absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.

  • Dispose: Seal and label the container with the spill debris as hazardous waste for professional disposal.

Visualized Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal ppe Wear Full PPE: - Chemical Goggles & Face Shield - Flame-Resistant Lab Coat - Double Nitrile Gloves fume_hood Work in a Certified Chemical Fume Hood waste_generation Generation of Waste (liquid or contaminated solid) segregation Segregate Amine Waste from Acids & Oxidizers waste_generation->segregation container Use Labeled, Compatible HDPE or Glass Container segregation->container storage Store in Cool, Dry, Ventilated Satellite Accumulation Area container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact final_disposal Licensed Hazardous Waste Vendor (Incineration) ehs_contact->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

  • Penta Chemicals (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Vanderbilt University Medical Center (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Reed College (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Collect and Recycle (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • Chemos GmbH & Co.KG (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Indiana University (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • PubChemLite (2025). This compound (C11H22N2). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). N-Propylcyclopropanamine. Retrieved from [Link]

Sources

Personal protective equipment for handling N-cyclopropyl-1-propylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: N-cyclopropyl-1-propylpiperidin-4-amine

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol has been developed by synthesizing data from structurally analogous compounds, including piperidine and cyclopropylamine derivatives. The procedures outlined below are designed to establish a robust framework for safety, ensuring the well-being of laboratory personnel and the integrity of research.

Inferred Hazard Assessment

  • Piperidine Derivatives: These compounds are often corrosive and can cause severe skin burns and eye damage.[1][2] They may also be flammable and toxic if inhaled or absorbed through the skin.[2] The piperidine moiety itself is a colorless liquid with a characteristic amine-like odor and is known to be an irritant to the skin and eyes.[3]

  • Cyclopropylamine: This structural component is classified as a flammable liquid that can cause severe skin burns and eye damage.[4][5] It is harmful if swallowed, in contact with skin, or if inhaled.[5] There is also a potential for allergic skin reactions.[4]

  • Secondary Amines: Amines, in general, can be respiratory irritants and may be corrosive.[6][7] Safe handling typically requires use in a well-ventilated area or under a chemical fume hood.[8][6]

Summary of Potential Hazards:

Hazard TypeInferred RiskRationale based on Structural Analogs
Skin Contact Corrosive, potential for severe burns and allergic reactions.Piperidine and cyclopropylamine are known skin corrosives.[1][4][5]
Eye Contact Corrosive, risk of severe eye damage.Piperidine and cyclopropylamine can cause severe eye damage.[1][4][5]
Inhalation Potential for respiratory irritation, may be harmful.Amines are often respiratory irritants.[7] Cyclopropylamine is harmful if inhaled.[5]
Ingestion Harmful if swallowed.Cyclopropylamine is harmful if swallowed.[5]
Flammability Potential for flammability.Both piperidine and cyclopropylamine are flammable liquids.[1][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the inferred risks. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Core PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).To protect against skin corrosion and absorption.[6][9]
Eye & Face Protection Chemical splash goggles and a full-face shield.To protect against splashes that could cause severe eye damage.
Body Protection Chemical-resistant lab coat or coveralls.To prevent contact with skin and personal clothing.[9]
Respiratory Protection Use in a certified chemical fume hood is mandatory.To prevent inhalation of potentially harmful and irritating vapors.[4]
Foot Protection Closed-toe, chemical-resistant shoes.To protect against spills.[10]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level Determination Start Start: New Procedure with This compound Assess Assess Task: - Scale of reaction - Potential for splashing or aerosolization - Duration of exposure Start->Assess LowRisk Low Risk (e.g., small scale, contained system) Assess->LowRisk Low potential for exposure HighRisk High Risk (e.g., large scale, open transfer, potential for splash) Assess->HighRisk Higher potential for exposure PPE_Standard Standard PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat - Work in Fume Hood LowRisk->PPE_Standard PPE_Enhanced Enhanced PPE: - Standard PPE PLUS - Full-face shield - Chemical-resistant apron or coveralls HighRisk->PPE_Enhanced Experimental_Workflow Diagram 2: Safe Handling Workflow Start Start Prep Preparation: - Designate fume hood space - Assemble all equipment - Verify safety equipment Start->Prep Don_PPE Don Appropriate PPE (See Diagram 1) Prep->Don_PPE Handling Chemical Handling: - Weigh/transfer inside hood - Prepare solutions slowly - Ground equipment Don_PPE->Handling Post_Handling Post-Handling: - Seal primary container - Decontaminate work area Handling->Post_Handling Doff_PPE Doff PPE & Dispose in Designated Waste Post_Handling->Doff_PPE Wash Thoroughly Wash Hands and Forearms Doff_PPE->Wash End End Wash->End

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Spill Management Plan

In the event of a spill, a rapid and coordinated response is crucial to prevent exposure and environmental contamination.

  • Immediate Actions:

    • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory immediately.

  • Containment (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE before attempting any cleanup.

    • Contain the spill using an absorbent material such as sand, earth, or vermiculite. [8]Do not use combustible materials.

    • For alkaline substances like amines, neutralization with a weak acid may be possible, but this should only be done by trained personnel.

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal. [8] * Decontaminate the spill area thoroughly.

  • Reporting:

    • Report the incident to the laboratory supervisor and the appropriate environmental health and safety office.

Spill Response Workflow

Spill_Response_Workflow Diagram 3: Spill Response Workflow Spill Spill Occurs Alert Alert Personnel in the Area Spill->Alert Assess Is the spill large or unmanageable? Alert->Assess Evacuate Evacuate the Lab & Call Emergency Response Assess->Evacuate Yes SmallSpill Small, Manageable Spill Assess->SmallSpill No DonPPE Don Enhanced PPE (if not already worn) SmallSpill->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Cleanup Collect Waste into Sealed Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Report Report Incident to Supervisor & EHS Decontaminate->Report

Caption: A decision-making workflow for responding to a chemical spill in the laboratory.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental harm and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated PPE, and cleanup debris, must be segregated as hazardous waste. [11]Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan. [12]* Waste Containers: Use only compatible, properly labeled, and sealed containers for waste accumulation. [13]The label should clearly state "Hazardous Waste" and list the chemical constituents.

  • Disposal Method: Never dispose of amines down the drain or in regular trash. [11]All waste must be disposed of through a licensed hazardous waste disposal company. [11]Follow all local, state, and federal regulations for hazardous waste disposal. [6]

References

  • What are the Health and Safety Guidelines for Using Amines?
  • Piperidine Safety Data Sheet - Jubilant Life Sciences Limited.
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services.
  • Amine Disposal For Businesses - Collect and Recycle.
  • Safety Data Sheet - N-phenylpiperidin-4-amine - Cayman Chemical.
  • 4-(BOC-AMINO)-1-CYCLOPROPYL-PIPERIDINE (CAS No. 534595-68-1) SDS - Guidechem.
  • Personal Protective Equipment | US EPA.
  • SAFETY D
  • SAFETY DATA SHEET - 4-n-Propylpiperidine - Fisher Scientific.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL.
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • Emergency Response & PPE - Ammonia Refriger
  • Safety D
  • 5 Types of PPE for Hazardous Chemicals - Hazm
  • Treatment and disposal of chemical wastes in daily labor
  • SAFETY DATA SHEET - N,N-dimethylpyridin-4-amine - Sigma-Aldrich.
  • Cyclopropylamine - Apollo Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • SAFETY DATA SHEET - 1-Benzyl-N-phenylpiperidin-4-amine.
  • Piperidine | C5H11N | CID 8082 - PubChem - NIH.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.